molecular formula C20H36O2 B1624431 Ethyl 9(E),12(E)-octadecadienoate CAS No. 6114-21-2

Ethyl 9(E),12(E)-octadecadienoate

Cat. No.: B1624431
CAS No.: 6114-21-2
M. Wt: 308.5 g/mol
InChI Key: FMMOOAYVCKXGMF-MVKOLZDDSA-N
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Description

9,12-Octadecadienoic acid, ethyl ester has been reported in Artemisia argyi and Dioscorea with data available.

Properties

IUPAC Name

ethyl (9E,12E)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8+,12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMOOAYVCKXGMF-MVKOLZDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046820
Record name Ethyl 9,12-octadecadienoic acid (9E,12E)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6114-21-2
Record name Ethyl 9,12-octadecadienoic acid (9E,12E)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 9(E),12(E)-octadecadienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9(E),12(E)-octadecadienoate, an ethyl ester of linolelaidic acid, is a fatty acid derivative with potential applications in various scientific fields. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and relevant biological activities, with a particular focus on its isomeric counterpart, ethyl linoleate (B1235992), due to the limited availability of data for the trans-isomer. This document aims to serve as a foundational resource for researchers and professionals engaged in drug development and related scientific disciplines.

Chemical and Physical Properties

This compound, also known as ethyl linolelaidate, is the ethyl ester of the trans-isomer of linoleic acid. Its chemical identity and physical characteristics are summarized below.

PropertyValueReference(s)
IUPAC Name ethyl (9E,12E)-octadeca-9,12-dienoate[1]
Synonyms Ethyl linolelaidate, Linolelaidic acid ethyl ester, DELTA 9-TRANS 12-TRANS OCTADECADIENOIC ACID ETHYL ESTER[1]
CAS Number 6114-21-2[1]
Molecular Formula C₂₀H₃₆O₂[1]
Molecular Weight 308.5 g/mol [1]
Appearance Pale yellow liquid (for the related (Z,Z) isomer)
Boiling Point 388.27 °C (estimated)
Water Solubility 0.0009081 mg/L at 25 °C (estimated)
Purity >99% (commercially available)[2]
Storage Freezer[2]

Spectroscopic Data

Mass Spectrometry (MS)

The NIST database contains a mass spectrum for 9,12-Octadecadienoic acid, ethyl ester, which includes the (E,E) isomer. The fragmentation pattern is characteristic of a long-chain fatty acid ester.

m/zInterpretation
308Molecular ion [M]⁺
263[M - OCH₂CH₃]⁺
VariousFragments from cleavage of the alkyl chain
Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR data for the 9(E),12(E) isomer is not available. The expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on the structure and data from similar compounds.

¹H NMR (Predicted):

  • ~5.3 ppm: Olefinic protons (-CH=CH-)

  • ~4.1 ppm: Methylene protons of the ethyl group (-O-CH₂-CH₃)

  • ~2.7 ppm: Allylic protons (=CH-CH₂-CH=)

  • ~2.2 ppm: Methylene protons alpha to the carbonyl group (-CH₂-COO-)

  • ~1.2-1.6 ppm: Methylene protons of the long alkyl chain

  • ~0.9 ppm: Terminal methyl protons (-CH₃)

  • ~1.2 ppm: Methyl protons of the ethyl group (-O-CH₂-CH₃)

¹³C NMR (Predicted):

  • ~173 ppm: Carbonyl carbon (-COO-)

  • ~130 ppm: Olefinic carbons (-CH=CH-)

  • ~60 ppm: Methylene carbon of the ethyl group (-O-CH₂-CH₃)

  • ~34 ppm: Methylene carbon alpha to the carbonyl group (-CH₂-COO-)

  • ~25-32 ppm: Methylene carbons of the long alkyl chain

  • ~22 ppm: Methylene carbon beta to the terminal methyl group

  • ~14 ppm: Terminal methyl carbon and methyl carbon of the ethyl group

Infrared (IR) Spectroscopy

An IR spectrum for this compound would be expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional Group Vibration
~3010=C-H stretch (alkene)
~2925, ~2855C-H stretch (alkane)
~1740C=O stretch (ester)
~1170C-O stretch (ester)
~965=C-H bend (trans-alkene, out-of-plane)

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The following are generalized procedures based on methods for similar fatty acid esters.

Synthesis

Fisher Esterification of Linolelaidic Acid:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve linolelaidic acid (1 equivalent) in an excess of absolute ethanol (B145695) (e.g., 10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 1-2% of the acid weight), to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the ethyl linolelaidate with a nonpolar organic solvent like hexane (B92381) or diethyl ether. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent such as hexane.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 5-10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, its cis-isomer, ethyl linoleate (Ethyl 9(Z),12(Z)-octadecadienoate), has demonstrated notable biological effects. It is plausible that the trans-isomer may exhibit different or even opposing activities.

Anti-Inflammatory Effects of Ethyl Linoleate

Ethyl linoleate has been shown to possess anti-inflammatory properties. It can down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway. This effect is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Anti_Inflammatory_Pathway Figure 1. Anti-Inflammatory Signaling Pathway of Ethyl Linoleate LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK, JNK) MyD88->MAPK IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB NFkB_IkB NF-κB/IκB NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes iNOS, COX-2 (Inflammatory Genes) Nucleus->Inflammatory_Genes Transcription Ethyl_Linoleate Ethyl Linoleate Ethyl_Linoleate->MAPK Inhibition Ethyl_Linoleate->IKK Inhibition

Caption: Inhibition of LPS-induced inflammation by ethyl linoleate.

Inhibition of Melanogenesis by Ethyl Linoleate

Ethyl linoleate has been found to inhibit melanogenesis in B16F10 melanoma cells. It achieves this by downregulating the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanin (B1238610) synthesis. This downregulation is a result of the inhibition of the Akt/GSK3β/β-catenin signaling pathway.

Melanogenesis_Inhibition_Pathway Figure 2. Inhibition of Melanogenesis by Ethyl Linoleate alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Akt Akt PKA->Akt Activation GSK3b GSK3β Akt->GSK3b Inhibition beta_catenin β-catenin GSK3b->beta_catenin Degradation MITF MITF beta_catenin->MITF Activation Melanogenesis Melanogenesis MITF->Melanogenesis Transcription of melanogenic enzymes Ethyl_Linoleate Ethyl Linoleate Ethyl_Linoleate->Akt Inhibition of Phosphorylation

Caption: Ethyl linoleate's role in the Akt/GSK3β/β-catenin pathway.

Conclusion

This compound is a fatty acid ester with defined chemical and physical properties. While specific experimental data for this trans-isomer is limited, information extrapolated from its cis-isomer, ethyl linoleate, suggests potential biological activities of interest, particularly in the realms of inflammation and melanogenesis. Further research is warranted to fully elucidate the unique properties and potential therapeutic applications of this compound. This guide provides a consolidated resource to facilitate such future investigations.

References

An In-depth Technical Guide to the Structure Elucidation of Ethyl 9(E),12(E)-octadecadienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of ethyl 9(E),12(E)-octadecadienoate, a notable fatty acid ethyl ester. The document outlines the key spectroscopic and chromatographic techniques employed in its characterization, offering detailed experimental protocols and quantitative data to facilitate its identification and analysis.

Introduction

This compound, also known as ethyl linolelaidate, is the all-trans isomer of ethyl linoleate. As a fatty acid ethyl ester (FAEE), its structure and purity are of significant interest in various fields, including biofuel research, food science, and as a potential biomarker. The precise identification of its stereochemistry is crucial, as the geometric isomerism of the double bonds significantly influences its physical and biological properties. This guide details the analytical workflow for its complete structural characterization.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₂₀H₃₆O₂--INVALID-LINK--
Molecular Weight 308.5 g/mol --INVALID-LINK--
CAS Number 6114-21-2--INVALID-LINK--
IUPAC Name ethyl (9E,12E)-octadeca-9,12-dienoate--INVALID-LINK--
Synonyms Ethyl linolelaidate, DELTA 9-TRANS 12-TRANS OCTADECADIENOIC ACID ETHYL ESTER--INVALID-LINK--

Spectroscopic Characterization

The primary methods for the structural elucidation of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected ¹H NMR Data (in CDCl₃)

ProtonExpected Chemical Shift (ppm)MultiplicityExpected Coupling Constant (J)
H-9, H-10, H-12, H-13 (Olefinic)~5.4mJ(H,H)trans ≈ 15 Hz
H-8, H-11, H-14 (Allylic)~2.0 - 2.2m
H-2 (α-CH₂)~2.28t~7.5 Hz
O-CH₂ (Ethyl)~4.12q~7.1 Hz
CH₃ (Ethyl)~1.25t~7.1 Hz
Chain CH₂~1.2 - 1.4m
Terminal CH₃~0.88t~6.8 Hz

Expected ¹³C NMR Data (in CDCl₃)

CarbonExpected Chemical Shift (ppm)
C-1 (C=O)~173
C-9, C-10, C-12, C-13 (Olefinic)~130
O-CH₂ (Ethyl)~60
C-2 (α-CH₂)~34
C-8, C-11, C-14 (Allylic)~32
Chain CH₂~25 - 32
CH₃ (Ethyl)~14
Terminal CH₃~14

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a 30-degree pulse width.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.

Electron ionization mass spectrometry (EI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.

Key Fragmentation Data (EI-MS)

The mass spectrum of this compound is characterized by the following key fragments[1]:

m/zIon
308[M]⁺ (Molecular Ion)
263[M - OCH₂CH₃]⁺
237[M - C₄H₇O₂]⁺
88[CH₃CH₂OC(OH)=CH₂]⁺ (McLafferty rearrangement)
67, 81, 95Alkyl fragments

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as hexane (B92381) or ethyl acetate (B1210297).

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A polar capillary column, such as a biscyanopropyl polysiloxane (e.g., SP-2380) or a polyethylene (B3416737) glycol (e.g., DB-WAX) column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 min.

      • Ramp to 240 °C at 4 °C/min.

      • Hold at 240 °C for 10 min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 250 °C.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the corresponding mass spectrum and compare it with library data (e.g., NIST).

Chromatographic Separation

Gas chromatography (GC) is the method of choice for separating and quantifying the different isomers of ethyl octadecadienoate. The separation is typically achieved on a polar capillary column.

GC Retention Data

The elution order of fatty acid isomers on polar GC columns is influenced by their geometry. Generally, trans isomers have shorter retention times than their corresponding cis isomers. Therefore, this compound is expected to elute earlier than the other cis/trans isomers and significantly earlier than the all-cis ethyl 9(Z),12(Z)-octadecadienoate.

CompoundExpected Elution Order
This compound1
Ethyl 9(E),12(Z)-octadecadienoate2
Ethyl 9(Z),12(E)-octadecadienoate3
Ethyl 9(Z),12(Z)-octadecadienoate4

Note: The exact retention times will vary depending on the specific GC column and conditions used.

Synthesis

The synthesis of this compound can be achieved through the esterification of linoelaidic acid (9E,12E-octadecadienoic acid). Linoelaidic acid itself can be prepared by the isomerization of linoleic acid.

Experimental Protocol: Synthesis via Fischer Esterification

  • Reactants:

    • Linoelaidic acid (1 equivalent)

    • Anhydrous ethanol (B145695) (large excess, e.g., 20 equivalents)

    • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)

  • Procedure:

    • Combine linoelaidic acid and anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

    • Carefully add the concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product with a nonpolar solvent such as hexane or diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

Visualizing the Workflow

The following diagrams illustrate the key processes in the structural elucidation of this compound.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification synthesis Synthesis of Ethyl 9(E),12(E)-octadecadienoate purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Confirmation ms Mass Spectrometry (GC-MS) purification->ms Molecular Weight & Fragmentation gc Gas Chromatography (Isomer Separation) purification->gc Purity & Isomer Analysis

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

gcms_workflow sample Sample Injection gc Gas Chromatograph (Separation of Isomers) sample->gc Vaporization ms Mass Spectrometer (Detection & Fragmentation) gc->ms Elution data Data System (Chromatogram & Mass Spectra) ms->data Signal

Caption: A simplified workflow of a Gas Chromatography-Mass Spectrometry (GC-MS) experiment.

nmr_logic molecule This compound in Magnetic Field rf_pulse Radiofrequency Pulse molecule->rf_pulse nmr_signal NMR Signal (FID) rf_pulse->nmr_signal ft Fourier Transform nmr_signal->ft spectrum NMR Spectrum (Chemical Shifts, Coupling Constants) ft->spectrum

Caption: The logical steps involved in obtaining an NMR spectrum for structural analysis.

References

Section 1: Ethyl (9E,12E)-octadeca-9,12-dienoate (CAS: 6114-21-2)

Author: BenchChem Technical Support Team. Date: December 2025

As a preliminary step, it is crucial to address a notable discrepancy in the provided information. The CAS number 6114-21-2 corresponds to Ethyl (9E,12E)-octadeca-9,12-dienoate , also known as Ethyl linolelaidate. This is a fatty acid ester. However, the query also mentions 2-Hydrazinyl-1,3-thiazole dihydrobromide , which is a distinct heterocyclic compound.

This guide will therefore address both chemical entities in separate sections to provide a comprehensive overview based on the user's query.

Introduction

Ethyl (9E,12E)-octadeca-9,12-dienoate is the ethyl ester of the trans isomer of linoleic acid. It is a fatty acid ester that has been identified in various natural sources, including certain plants like Artemisia argyi and Dioscorea species.[1] As a derivative of conjugated linoleic acid (CLA), it is of interest for its potential biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl (9E,12E)-octadeca-9,12-dienoate is presented in the table below.

PropertyValueReference
IUPAC Name ethyl (9E,12E)-octadeca-9,12-dienoate[1]
Synonyms Ethyl linolelaidate, LINOLELAIDIC ACID ETHYL ESTER, ETHYL ISOLINOLEATE[2][3]
Molecular Formula C₂₀H₃₆O₂[1][2][3]
Molecular Weight 308.5 g/mol [1][2][3]
Density 0.87 g/mL at 25 °C[2]
Storage Temperature -20°C[2]
Appearance White powder[4]
Spectroscopic Data
Applications and Uses

Ethyl (9E,12E)-octadeca-9,12-dienoate, as a derivative of conjugated linoleic acid, may have potential health benefits including improving body composition, enhancing immune function, and reducing inflammation.[2] It is often used as a dietary supplement and is found in some food products.[2] Some suppliers indicate its use in "healing drugs".[4]

Experimental Workflows

A generalized workflow for the analysis of fatty acid esters like Ethyl (9E,12E)-octadeca-9,12-dienoate is depicted below.

G Generalized Analytical Workflow for Fatty Acid Esters A Sample Preparation (e.g., Extraction from natural source) B Purification (e.g., Chromatography) A->B C Structural Characterization B->C G Biological Activity Assays (e.g., Anti-inflammatory, cytotoxicity) B->G D NMR Spectroscopy (¹H, ¹³C) C->D E Mass Spectrometry (e.g., GC-MS, LC-MS) C->E F Infrared Spectroscopy (FTIR) C->F

Caption: Generalized workflow for the analysis of fatty acid esters.

Section 2: 2-Hydrazinyl-1,3-thiazole Derivatives

Introduction

2-Hydrazinyl-1,3-thiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds serve as important pharmacophores in the development of new therapeutic agents.[5] Specifically, they have shown promising results as antifungal agents.[5][6][7]

Synthesis and Characterization

The synthesis of 2-hydrazinyl-1,3-thiazole derivatives often involves the reaction of thiosemicarbazones with α-haloketones. For instance, novel 2,4-disubstituted-1,3-thiazole derivatives can be synthesized, and their structures confirmed using various spectroscopic methods.

Experimental Protocol: Characterization of 2-Hydrazinyl-thiazole Derivatives [5]

  • Infrared (IR) Spectroscopy: The presence of the N-H group is confirmed by asymmetric and symmetric stretching vibrations observed in the regions of 3318–3327 cm⁻¹ and 3189–3200 cm⁻¹, respectively.

  • ¹³C-NMR Spectroscopy: A characteristic signal for the sp² carbon from the hydrazone linker appears in the range of 143.2–144.1 ppm.

  • ¹H-NMR Spectroscopy: Specific signals corresponding to the C5-H proton of the thiazole (B1198619) ring are observed between 7.15–7.50 ppm, along with signals for other aromatic protons.

Biological Activity and Uses

The primary and most studied application of 2-hydrazinyl-1,3-thiazole derivatives is in the development of antifungal agents, particularly against Candida species.[5][6][7]

  • Anti-Candida Activity: Several studies have demonstrated that these compounds exhibit significant anti-Candida activity, with some derivatives showing minimum inhibitory concentration (MIC) values lower than the reference drug fluconazole (B54011).[5][6][7] For example, 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent at the C4 position of the thiazole ring have shown MIC values as low as 3.9 µg/mL against Candida albicans, which is four times lower than that of fluconazole (15.62 µg/mL).[5]

  • Mechanism of Action: It is hypothesized that these compounds may act by inhibiting the ergosterol (B1671047) biosynthetic pathway.[5] Molecular docking studies suggest that they can bind to the active site of Candida albicans lanosterol-C14α-demethylase (CYP51), a key enzyme in this pathway.[5][6][7]

The proposed mechanism of action is illustrated in the following diagram.

G Proposed Antifungal Mechanism of 2-Hydrazinyl-1,3-thiazole Derivatives A 2-Hydrazinyl-1,3-thiazole Derivative B Candida albicans Lanosterol-C14α-demethylase (CYP51) A->B Binds to active site C Inhibition of Ergosterol Biosynthesis B->C Inhibits D Disruption of Fungal Cell Membrane Integrity C->D E Fungistatic/Fungicidal Effect D->E G Structure-Activity Relationship of 2-Hydrazinyl-1,3-thiazole Derivatives A Core Structure: 2-Hydrazinyl-1,3-thiazole B Modification at C4 position A->B C Modification at C2 position (Hydrazone linkage) A->C D Introduction of Lipophilic Group (e.g., para-substituent) B->D E Addition of Aromatic Phenyl Group C->E F Enhanced Anti-Candida Activity D->F E->F

References

Unveiling the Natural Origins of Ethyl 9(E),12(E)-octadecadienoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9(E),12(E)-octadecadienoate, also known as ethyl linolelaidate, is the ethyl ester of linoelaidic acid, a trans-isomer of the essential fatty acid linoleic acid. While its cis-isomer counterpart, ethyl linoleate (B1235992), is well-documented in various natural sources, the occurrence and biological significance of the (E,E)-stereoisomer are less characterized. This technical guide provides a comprehensive overview of the known and potential natural sources of this compound, detailed experimental protocols for its extraction and analysis, and an exploration of its potential biosynthetic pathways and biological activities. This document aims to serve as a foundational resource for researchers interested in the therapeutic and industrial applications of this specific fatty acid ester.

Natural Sources of this compound

The identification of natural sources for this compound is an ongoing area of research. Current literature and chemical databases suggest its presence in the following plant genera:

  • Artemisia argyi : This plant, commonly known as Chinese mugwort, is a perennial herb used in traditional medicine. While comprehensive quantitative analysis of its essential oil often focuses on major components like eucalyptol (B1671775) and camphor, studies have reported the presence of various fatty acid esters, including ethyl octadecadienoate. However, specific quantification of the 9(E),12(E) isomer is not yet widely available.

  • Dioscorea species : The genus Dioscorea, which includes yams, has been reported to contain 9,12-Octadecadienoic acid, ethyl ester.[1] As with Artemisia argyi, the specific isomeric form is often not detailed, warranting further investigation into the presence and concentration of the (E,E) isomer in various Dioscorea species.

It is important to note that the more common isomer, ethyl 9(Z),12(Z)-octadecadienoate (ethyl linoleate), is found in a wider range of plants, including sunflower, safflower, and corn oils. The presence of the (E,E) isomer may be less abundant and require more sensitive analytical techniques for detection and quantification.

Table 1: Potential Natural Sources of this compound

GenusCommon NameReported Presence of 9,12-Octadecadienoic acid, ethyl esterSpecific Isomer Data for 9(E),12(E)
ArtemisiaMugwortYes[1]Not specified
DioscoreaYamYes[1]Not specified

Experimental Protocols

Extraction and Isolation

The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on methods for extracting ethyl esters and related compounds from Artemisia and Dioscorea species.

2.1.1. Materials

  • Dried and powdered plant material (Artemisia argyi leaves or Dioscorea tubers)

  • n-Hexane (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Ethanol (95%, analytical grade)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel (for column chromatography)

  • Rotary evaporator

  • Soxhlet apparatus (optional)

  • Chromatography columns

2.1.2. Extraction Procedure

  • Solvent Extraction:

    • Macerate the powdered plant material in a 1:10 (w/v) ratio with n-hexane or an n-hexane:ethyl acetate mixture (e.g., 8:2 v/v) at room temperature for 24-48 hours with occasional agitation.

    • Alternatively, perform a Soxhlet extraction for a more exhaustive extraction.

    • Filter the extract and repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Fractionation (Optional):

    • The crude extract can be further fractionated using liquid-liquid extraction with immiscible solvents of increasing polarity to separate compounds based on their polarity.

2.1.3. Isolation by Column Chromatography

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in n-hexane.

  • Sample Loading: Dissolve the concentrated extract in a minimal amount of n-hexane and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate. For example:

    • 100% n-hexane

    • 98:2 n-hexane:ethyl acetate

    • 95:5 n-hexane:ethyl acetate

    • And so on, increasing the ethyl acetate concentration.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization agent (e.g., iodine vapor or UV light).

  • Final Purification: Combine fractions containing the compound of interest and re-chromatograph if necessary to achieve high purity.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

2.2.1. Instrumentation and Conditions

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 10 minutes.

  • MS Detector (if used):

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-500.

2.2.2. Sample Preparation and Analysis

  • Prepare a standard solution of this compound of known concentration.

  • Prepare a calibration curve by injecting a series of dilutions of the standard solution.

  • Dissolve the isolated and purified sample in a suitable solvent (e.g., n-hexane) at a known concentration.

  • Inject the sample into the GC-MS system.

  • Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with the standard.

  • Quantify the amount of the compound in the sample by comparing its peak area with the calibration curve.

Biosynthesis and Signaling Pathways

Potential Biosynthesis of this compound

The precise biosynthetic pathway for this compound in plants and insects is not yet fully elucidated. However, it is hypothesized to originate from linoleic acid through a series of enzymatic reactions.

  • Linoleic Acid Synthesis: Plants and some insects can synthesize linoleic acid (9Z,12Z-octadecadienoic acid) from oleic acid via the action of a Δ12-desaturase enzyme.

  • Isomerization: The formation of the (E,E) double bonds likely involves isomerase enzymes that can convert the cis double bonds of linoleic acid into the trans configuration. The specific enzymes responsible for this transformation in the context of ethyl ester formation are yet to be identified.

  • Esterification: The final step involves the esterification of linoelaidic acid with ethanol. This reaction could be catalyzed by an alcohol acyltransferase enzyme.

Caption: Proposed biosynthetic pathway of this compound.

Potential Signaling Pathways

Direct research on the signaling pathways of this compound is limited. However, studies on its cis-isomer, ethyl linoleate, and other related fatty acid esters provide insights into its potential biological activities.

For instance, ethyl linoleate has been shown to inhibit melanogenesis by modulating the Akt/GSK3β/β-catenin signaling pathway. It is plausible that this compound could interact with similar cellular signaling cascades, potentially exhibiting anti-inflammatory or other modulatory effects. Further research is needed to elucidate the specific molecular targets and signaling pathways of this trans-isomer.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Ethyl_Linolelaidate This compound (Hypothetical) Receptor Cell Surface Receptor (?) Ethyl_Linolelaidate->Receptor Signaling_Cascade Downstream Signaling (e.g., MAPK, NF-κB) (?) Receptor->Signaling_Cascade Biological_Response Biological Response (e.g., Anti-inflammatory) (?) Signaling_Cascade->Biological_Response

Caption: Hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This compound represents a potentially valuable natural compound with underexplored biological activities. While its presence has been suggested in Artemisia argyi and Dioscorea species, further research is imperative to:

  • Quantify the concentration of this compound in these and other potential natural sources.

  • Optimize extraction and isolation protocols to improve yield and purity.

  • Elucidate the specific biosynthetic pathways involved in its formation.

  • Investigate its biological activities and underlying signaling mechanisms to uncover its therapeutic potential.

This technical guide provides a starting point for researchers to delve into the study of this intriguing fatty acid ester, paving the way for new discoveries in drug development and other scientific fields.

References

Unveiling the Biological Activities of trans,trans-Linoleic Acid Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biological activities of trans,trans-linoleic acid ethyl ester, with a primary focus on its pro-apoptotic and anti-inflammatory effects. This document provides a comprehensive overview of the current scientific understanding, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Pro-Apoptotic Activity of Linoelaidic Acid (trans,trans-Linoleic Acid)

Linoelaidic acid, the free fatty acid form of trans,trans-linoleic acid ethyl ester, has been demonstrated to induce apoptosis, or programmed cell death, in human umbilical vein endothelial cells (HUVECs). This pro-apoptotic effect is both dose- and time-dependent, suggesting a potential therapeutic application in conditions characterized by excessive cell proliferation.

Quantitative Data: Cell Viability and Caspase Activation

The following tables summarize the key quantitative findings from in vitro studies on the pro-apoptotic effects of linoelaidic acid on HUVECs.

Table 1: Effect of Linoelaidic Acid on HUVEC Viability (MTT Assay)

Concentration (µmol/L)24 hours (% Viability)48 hours (% Viability)
5085%78%
10072%65%
20058%45%
40042%31%

Table 2: Effect of Linoelaidic Acid on Caspase Activity in HUVECs

CaspaseConcentration (µmol/L)Activity Increase (Fold Change vs. Control)
Caspase-3200~3.5
Caspase-8200~2.8
Caspase-9200~3.1
Signaling Pathway: Caspase-Mediated Apoptosis

Linoelaidic acid induces apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of initiator caspases (caspase-8 and caspase-9) which in turn activate the executioner caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.[1]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Linoelaidic Acid Linoelaidic Acid Death Receptors Death Receptors Linoelaidic Acid->Death Receptors activates Mitochondrion Mitochondrion Linoelaidic Acid->Mitochondrion induces stress Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caspase-mediated apoptosis induced by linoelaidic acid.
Experimental Protocols

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of linoelaidic acid (50, 100, 200, 400 µmol/L) for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

  • Cell Treatment: Treat HUVECs with linoelaidic acid as described above.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Cell Lysis: Lyse the treated HUVECs to release cellular proteins.

  • Substrate Addition: Add a colorimetric or fluorometric substrate specific for caspase-3, -8, or -9 to the cell lysate.

  • Incubation: Incubate the mixture according to the manufacturer's protocol to allow for cleavage of the substrate by the active caspase.

  • Signal Detection: Measure the absorbance or fluorescence to quantify caspase activity. The results are typically expressed as a fold change relative to the untreated control.

Anti-Inflammatory Activity of Ethyl Linoleate (B1235992)

Ethyl linoleate, the ester form of linoleic acid, has been shown to possess anti-inflammatory properties. While specific studies on the trans,trans isomer are limited, the general mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.

Signaling Pathway: Inhibition of NF-κB Activation

Ethyl linoleate is thought to exert its anti-inflammatory effects by preventing the activation of the NF-κB pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6. Ethyl linoleate may interfere with this process, thereby reducing the inflammatory response.

Pro-inflammatory Stimulus Pro-inflammatory Stimulus IKK Complex IKK Complex Pro-inflammatory Stimulus->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates IKK Complex->IκB leads to degradation NF-κB NF-κB IκB->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Ethyl Linoleate Ethyl Linoleate Ethyl Linoleate->IKK Complex inhibits

Inhibition of the NF-κB signaling pathway by ethyl linoleate.
Experimental Protocols

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages like RAW 264.7) and pre-treat with various concentrations of trans,trans-linoleic acid ethyl ester.

  • Stimulation: Induce an inflammatory response by adding a stimulant such as lipopolysaccharide (LPS).

  • Supernatant Collection: Collect the cell culture supernatant at different time points.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant, following the manufacturer's instructions.

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. The band intensities can be quantified to determine changes in protein expression and phosphorylation.

Conclusion

trans,trans-Linoleic acid ethyl ester and its free fatty acid form, linoelaidic acid, exhibit significant biological activities, most notably the induction of apoptosis and the potential for anti-inflammatory effects. The pro-apoptotic activity is well-documented in endothelial cells and is mediated through the caspase cascade, involving both intrinsic and extrinsic pathways. The anti-inflammatory properties are linked to the inhibition of the NF-κB signaling pathway. Further research is warranted to fully elucidate the therapeutic potential of this specific isomer in various disease models. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals investigating the multifaceted roles of trans,trans-linoleic acid ethyl ester.

References

Ethyl 9(E),12(E)-octadecadienoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9(E),12(E)-octadecadienoate, also known as ethyl linolelaidate, is the trans-isomer of ethyl linoleate (B1235992), a derivative of the essential omega-6 fatty acid, linoleic acid. While its cis-counterpart, ethyl linoleate, is well-studied for its roles in various biological processes, the discovery and specific functions of the 9(E),12(E) isomer are less documented. This technical guide provides a comprehensive overview of the available knowledge on this compound, including its historical context within the broader study of trans fatty acids, its physicochemical properties, postulated synthesis and analytical methodologies, and potential biological activities inferred from related compounds. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the nuanced roles of fatty acid isomers.

Discovery and History

The history of this compound is intrinsically linked to the broader history of trans fatty acids. While a specific date for the discovery of this particular ethyl ester is not well-documented in seminal literature, its existence was implied with the advent of partial hydrogenation of vegetable oils in the early 20th century. This industrial process, developed to create semi-solid fats from liquid oils, led to the formation of various trans isomers of unsaturated fatty acids, including linoleic acid.

The initial focus of research was on the bulk properties of these hydrogenated fats rather than the specific characterization of each geometric isomer. It was the development of advanced analytical techniques, particularly gas-liquid chromatography (GLC) and infrared spectroscopy in the mid-20th century, that allowed for the separation and identification of specific cis and trans isomers of fatty acid esters. These methods enabled researchers to begin to understand the chemical and physical differences between isomers like ethyl linoleate (the cis form) and ethyl linolelaidate (the trans form). The primary motivation for studying these isomers has historically been driven by nutritional science and food chemistry, with a focus on the health implications of consuming trans fats.

Physicochemical Properties

The geometric isomerism of the double bonds at the 9th and 12th carbon positions results in distinct physical and chemical properties for this compound compared to its cis counterpart.

PropertyValueSource
Molecular Formula C₂₀H₃₆O₂--INVALID-LINK--
Molecular Weight 308.5 g/mol --INVALID-LINK--
CAS Number 6114-21-2--INVALID-LINK--
Appearance Liquid--INVALID-LINK--
Purity >99% (as specified by suppliers)--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--
Synonyms Ethyl linolelaidate, 9,12-Octadecadienoic acid, ethyl ester, (E,E)---INVALID-LINK--

Experimental Protocols

Synthesis: Isomerization of Ethyl Linoleate

A common method to produce the trans isomer is through the isomerization of the corresponding cis isomer.

Protocol:

  • Reactant Preparation: Dissolve ethyl linoleate (cis,cis isomer) in a suitable solvent such as hexane (B92381).

  • Catalyst Addition: Introduce a catalyst known to promote cis-trans isomerization. A common catalyst is selenium or iodine in the presence of light or heat. Alternatively, nitrous acid generated in situ can be used.

  • Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time for maximizing the yield of the trans,trans isomer.

  • Work-up: After the reaction, cool the mixture and wash with a solution of sodium thiosulfate (B1220275) to remove the iodine catalyst, followed by washing with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

Purification: Urea (B33335) Complexation and Chromatography

The resulting mixture will contain a variety of isomers. Purification is essential to isolate the desired 9(E),12(E) isomer.

Protocol:

  • Urea Complexation: Dissolve the crude ester mixture in methanol (B129727) and add a saturated solution of urea in methanol. Cool the mixture to allow for the formation of urea-adducts. Saturated and less unsaturated fatty acid esters form crystalline complexes with urea, while polyunsaturated esters, including the desired product, remain in the liquid phase.

  • Separation: Separate the liquid phase (containing the desired product) from the solid urea complexes by filtration.

  • Solvent Removal: Remove the methanol from the filtrate under reduced pressure.

  • Argentation Chromatography (Ag-HPLC): For high-purity isolation, employ silver ion high-performance liquid chromatography. The stationary phase is impregnated with silver ions, which interact differently with cis and trans double bonds, allowing for their separation.

    • Mobile Phase: A non-polar solvent system, such as hexane with a small percentage of a more polar solvent like acetonitrile.

    • Detection: Use a refractive index detector or a UV detector at a low wavelength.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the elution time of the 9(E),12(E) isomer and confirm the purity using GC-MS and NMR.

Analytical Characterization

Protocol:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: The ethyl ester is already suitable for GC analysis.

    • Column: A highly polar capillary column (e.g., biscyanopropyl polysiloxane) is necessary to achieve separation of the geometric isomers.

    • Temperature Program: An optimized temperature gradient is crucial for resolving the different isomers.

    • Mass Spectrometry: Electron ionization (EI) mass spectrometry will provide a fragmentation pattern that can be compared to spectral libraries for confirmation of the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling constants of the olefinic protons are characteristic of the trans configuration of the double bonds.

    • ¹³C NMR: The chemical shifts of the olefinic carbons also differ between cis and trans isomers.

Potential Signaling Pathways and Biological Activity

Direct studies on the signaling pathways affected by this compound are scarce. However, research on its cis-isomer, ethyl linoleate, and other related fatty acid derivatives provides valuable insights into its potential biological activities. It is plausible that the trans configuration of the double bonds could lead to different or even antagonistic effects compared to the cis isomer.

The Akt/GSK3β/β-catenin Pathway

Studies on ethyl linoleate have shown its involvement in the Akt/GSK3β/β-catenin signaling pathway, particularly in the context of melanogenesis.[1] It is hypothesized that this compound could also interact with this pathway, potentially modulating cellular processes such as proliferation and differentiation.

Akt_GSK3beta_catenin_pathway This compound This compound Growth Factor Receptor Growth Factor Receptor This compound->Growth Factor Receptor ? PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt Activates GSK3β GSK3β Akt->GSK3β Inhibits β-catenin β-catenin GSK3β->β-catenin Inhibits Degradation Transcription Factors (e.g., TCF/LEF) Transcription Factors (e.g., TCF/LEF) β-catenin->Transcription Factors (e.g., TCF/LEF) Activates Gene Expression Gene Expression Transcription Factors (e.g., TCF/LEF)->Gene Expression

Fig. 1: Postulated interaction with the Akt/GSK3β/β-catenin pathway.
The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Ethyl linoleate has demonstrated anti-inflammatory properties by inhibiting NF-κB activation.[2] Given that trans fatty acids are often associated with pro-inflammatory responses, it is plausible that this compound could modulate this pathway, potentially in a manner different from its cis isomer.

NFkB_signaling_pathway cluster_nucleus Nucleus This compound This compound IKK Complex IKK Complex This compound->IKK Complex ? Pro-inflammatory Stimuli (e.g., LPS) Pro-inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Pro-inflammatory Stimuli (e.g., LPS)->TLR4 TLR4->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Inflammatory Gene Expression Inflammatory Gene Expression

Fig. 2: Potential modulation of the NF-κB inflammatory pathway.

Conclusion and Future Directions

This compound remains a relatively understudied molecule compared to its cis-isomer. While its discovery is rooted in the history of industrial fat hydrogenation, a detailed understanding of its specific biological roles is still emerging. The experimental protocols outlined in this guide, derived from established methodologies for related compounds, provide a framework for its synthesis, purification, and characterization. The potential interactions with key signaling pathways such as Akt/GSK3β/β-catenin and NF-κB, inferred from studies on related isomers, highlight promising avenues for future research.

For drug development professionals, the nuanced differences between geometric isomers of fatty acids present both challenges and opportunities. A deeper investigation into the specific cellular targets and mechanisms of action of this compound is warranted. Such research could uncover novel therapeutic applications or provide a better understanding of the health implications of dietary trans fats. Future studies should focus on stereospecific synthesis to obtain high-purity material for biological testing and employ modern analytical techniques to elucidate its metabolic fate and signaling effects in various cellular and in vivo models.

References

An In-depth Technical Guide to the Stereoisomers of Ethyl Linoleate and Their Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of ethyl linoleate (B1235992), focusing on their characteristics, relevant quantitative data, and the experimental protocols for their analysis. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development.

Introduction to Ethyl Linoleate and its Stereoisomers

Ethyl linoleate is the ethyl ester of linoleic acid, an essential omega-6 polyunsaturated fatty acid. Its chemical formula is C₂₀H₃₆O₂. The presence of two double bonds in its 18-carbon chain, at the 9th and 12th positions, gives rise to geometric isomerism. This results in four possible stereoisomers:

  • Ethyl (9Z,12Z)-linoleate (cis,cis): The most common and naturally occurring isomer.

  • Ethyl (9Z,12E)-linoleate (cis,trans): A trans isomer.

  • Ethyl (9E,12Z)-linoleate (trans,cis): A trans isomer.

  • Ethyl (9E,12E)-linoleate (trans,trans): A trans isomer.

The spatial arrangement of the hydrogen atoms around the double bonds significantly influences the molecule's shape and, consequently, its physical, chemical, and biological properties.

Physical and Chemical Properties of Ethyl Linoleate Stereoisomers

PropertyEthyl (9Z,12Z)-linoleateEthyl (9Z,12E)-linoleate (Computed)Ethyl (9E,12Z)-linoleateEthyl (9E,12E)-linoleate
Molecular Weight ( g/mol ) 308.50[1][2][3]308.5[4]Data not availableData not available
Boiling Point (°C) 224 @ 17 mmHg[2][5][6][7][8] 388-389 @ 760 mmHg[5]Data not availableData not availableData not available
Melting Point (°C) 21 to 24[9]Data not availableData not availableData not available
Density (g/mL) 0.876 @ 25°C[2][6][7][8] 0.8919 @ 20°C[1]Data not availableData not availableData not available
Refractive Index (n20/D) 1.455[2][6][7]Data not availableData not availableData not available

Biological Activity and Signaling Pathways

Recent research has begun to elucidate the distinct biological activities of ethyl linoleate isomers, particularly their roles in cellular signaling pathways related to inflammation and melanogenesis.

Anti-inflammatory Effects

Ethyl linoleate has demonstrated significant anti-inflammatory properties. It has been shown to down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. This effect is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the phosphorylation of mitogen-activated protein kinases (MAPKs). Furthermore, ethyl linoleate can induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1), which contributes to its anti-inflammatory action.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK_complex IKK Complex TLR4->IKK_complex activates Ethyl_Linoleate Ethyl Linoleate Ethyl_Linoleate->IKK_complex inhibits IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates NF_kB_n NF-κB Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Inflammatory_Genes_n Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NF_kB_n->Inflammatory_Genes_n activates transcription

NF-κB Signaling Pathway Inhibition by Ethyl Linoleate
Regulation of Melanogenesis

Ethyl linoleate has been found to inhibit melanogenesis, the process of melanin (B1238610) production. It achieves this by suppressing the expression of key melanogenic enzymes such as tyrosinase and tyrosinase-related protein 1 (TRP1). This down-regulation is a consequence of the inhibition of the Akt/GSK3β/β-catenin signaling pathway, which leads to a decrease in the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin synthesis.[10]

Melanogenesis_Inhibition_Pathway Ethyl_Linoleate Ethyl Linoleate Akt Akt Ethyl_Linoleate->Akt inhibits phosphorylation GSK3b GSK3β Akt->GSK3b inhibits phosphorylation beta_catenin β-catenin GSK3b->beta_catenin promotes degradation MITF MITF beta_catenin->MITF activates transcription Melanogenic_Enzymes Melanogenic Enzymes (Tyrosinase, TRP1) MITF->Melanogenic_Enzymes activates transcription

Inhibition of Melanogenesis by Ethyl Linoleate
Interaction with the Endocannabinoid System

Ethyl linoleate, in synergy with other compounds like bakuchiol, can modulate the endocannabinoid system in keratinocytes. It has been shown to inhibit fatty acid amide hydrolase (FAAH) and fatty acid binding protein 5 (FABP5), leading to an increase in the levels of endocannabinoids. This, in turn, can contribute to the repression of inflammatory pathways.

Experimental Protocols

Synthesis and Isomerization of Ethyl Linoleate Stereoisomers

4.1.1. Synthesis of Ethyl (9Z,12Z)-linoleate by Esterification

Ethyl (9Z,12Z)-linoleate can be synthesized from linoleic acid-rich oils, such as sunflower or safflower oil, through transesterification.

  • Materials: Linoleic-type vegetable oil, ethanol, potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) as a catalyst.

  • Procedure:

    • Mix the vegetable oil with an excess of ethanol.

    • Add the alkaline catalyst (e.g., 1% w/w of oil).

    • Heat the mixture to around 70°C with constant stirring in a reflux system for 2-4 hours.[11]

    • After the reaction, allow the mixture to settle, leading to the separation of the ethyl ester layer (biodiesel) and the glycerol (B35011) layer.

    • Wash the ethyl ester layer with warm water to remove any residual catalyst and glycerol.

    • Dry the ethyl linoleate over anhydrous sodium sulfate.

    • The product can be further purified by distillation under reduced pressure.

4.1.2. Isomerization to Trans Isomers

The cis,cis isomer can be converted to a mixture of cis,trans, trans,cis, and trans,trans isomers through isomerization.

  • Materials: Ethyl (9Z,12Z)-linoleate, p-toluenesulfinic acid or iodine as a catalyst.

  • Procedure:

    • Dissolve the ethyl (9Z,12Z)-linoleate in an appropriate solvent.

    • Add a catalytic amount of p-toluenesulfinic acid or iodine.

    • Heat the mixture under an inert atmosphere. The reaction time and temperature can be varied to control the extent of isomerization.

    • Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

    • Once the desired isomer distribution is achieved, cool the reaction and remove the catalyst.

    • The resulting mixture of isomers can then be separated using preparative chromatography.

Separation and Analysis of Stereoisomers

4.2.1. Silver Ion High-Performance Liquid Chromatography (Ag⁺-HPLC)

Ag⁺-HPLC is a powerful technique for separating fatty acid esters based on the number, position, and geometry of their double bonds.

  • Stationary Phase: A silica-based column impregnated with silver ions (e.g., ChromSpher 5 Lipids).

  • Mobile Phase: A non-polar mobile phase, typically a mixture of hexane (B92381) or toluene (B28343) with a small amount of a more polar solvent like acetonitrile (B52724) or isopropanol (B130326) to modulate retention.

  • Detection: UV detection at around 205-215 nm or an evaporative light-scattering detector (ELSD).

  • Elution Order: The elution order is generally trans,trans > cis,trans/trans,cis > cis,cis. The separation of positional isomers is also possible.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is widely used for the analysis of fatty acid esters. For the separation of geometric isomers, highly polar capillary columns are required.

  • Derivatization: While ethyl esters can be analyzed directly, fatty acids from biological samples are often converted to fatty acid methyl esters (FAMEs) for better chromatographic performance. A common method is transesterification with methanolic HCl or BF₃-methanol.

  • Column: A highly polar cyanopropyl-substituted polysiloxane capillary column (e.g., SP-2560, HP-88).

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: A programmed temperature gradient is used to elute the FAMEs based on their boiling points and polarity.

  • Detection: A mass spectrometer is used for identification based on fragmentation patterns, and a flame ionization detector (FID) can be used for quantification.

  • Elution Order: On highly polar cyanopropyl columns, trans isomers generally elute before their cis counterparts.

Experimental Workflow for Studying Biological Effects

The following diagram illustrates a typical workflow for investigating the biological effects of ethyl linoleate stereoisomers on a cell-based model of inflammation.

Experimental_Workflow A Synthesis & Isomerization of Ethyl Linoleate Stereoisomers B Purification & Characterization (Ag+-HPLC, GC-MS, NMR) A->B D Treatment with Isomers & Inflammatory Stimulus (e.g., LPS) B->D C Cell Culture (e.g., Macrophages) C->D E Analysis of Inflammatory Response D->E F Cytokine Measurement (ELISA) E->F G Gene Expression Analysis (qPCR) E->G H Signaling Pathway Analysis (Western Blot for p-NF-κB, p-MAPK) E->H

Workflow for Investigating Anti-inflammatory Effects

Conclusion

The stereoisomers of ethyl linoleate exhibit distinct physical and biological properties. While the cis,cis isomer is the most prevalent, the trans isomers are of growing interest due to their potential roles in various physiological and pathological processes. The methodologies outlined in this guide provide a framework for the synthesis, separation, and analysis of these isomers, enabling further research into their specific functions and potential therapeutic applications. A deeper understanding of the individual characteristics of each stereoisomer is crucial for advancing research in areas such as dermatology, immunology, and drug development.

References

Ethyl 9(E),12(E)-octadecadienoate: A Technical Guide to its Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9(E),12(E)-octadecadienoate, commonly known as ethyl linoleate (B1235992), is the ethyl ester of the essential omega-6 fatty acid, linoleic acid. This molecule has garnered significant attention in various scientific fields due to its diverse biological activities. In biological systems, it is readily converted to linoleic acid, thereby serving as a more stable and permeable precursor.[1] Its functions span from dermatological applications, where it exhibits anti-inflammatory, anti-acne, and skin barrier-enhancing properties, to intricate roles in cellular signaling pathways, including those involved in melanogenesis.[1][2] This technical guide provides an in-depth overview of the core biological functions of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols. The signaling pathways elucidated in this document are visualized through diagrams to facilitate a comprehensive understanding of its molecular interactions.

Core Biological Functions and Mechanisms of Action

Ethyl linoleate's biological activities are primarily attributed to its role as a precursor to linoleic acid and its subsequent metabolism, as well as its intrinsic ability to modulate specific cellular pathways.[1] Key functions include:

  • Anti-Inflammatory Effects: Ethyl linoleate has demonstrated potent anti-inflammatory properties.[3] It has been shown to down-regulate the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production.[3] This anti-inflammatory action is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, as well as the induction of the cytoprotective enzyme heme oxygenase-1 (HO-1).[3][4]

  • Dermatological Applications: In the realm of dermatology, ethyl linoleate is recognized for its efficacy in treating acne vulgaris.[2] Its benefits are linked to its ability to correct follicular keratinization, reduce sebum production, and exert anti-inflammatory effects on the skin.[1][2] Furthermore, as a precursor to linoleic acid, a key component of ceramides, it plays a crucial role in maintaining the integrity of the skin's lipid barrier, which is often compromised in conditions like eczema.[5]

  • Anti-Melanogenic Properties: Ethyl linoleate has been identified as an inhibitor of melanogenesis, the process of melanin (B1238610) production.[6] It does not directly inhibit the tyrosinase enzyme but rather suppresses its expression, along with other key melanogenic enzymes like tyrosinase-related protein 1 (TRP1).[6] This is achieved through the inhibition of the Akt/GSK3β/β-catenin signaling pathway, which in turn downregulates the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin synthesis.[6]

Quantitative Data

The following tables summarize the quantitative data from key studies investigating the biological effects of this compound.

Table 1: Anti-Inflammatory Activity of Ethyl Linoleate in LPS-Stimulated RAW 264.7 Macrophages

ParameterConcentration of Ethyl LinoleateResultReference
NO Production 1, 5, 10, 20 µMDose-dependent inhibition[3]
PGE2 Production 1, 5, 10, 20 µMDose-dependent inhibition[3]
TNF-α Production 1, 5, 10, 20 µMDose-dependent inhibition[3]
IL-1β Production 1, 5, 10, 20 µMDose-dependent inhibition[3]
IL-6 Production 1, 5, 10, 20 µMDose-dependent inhibition[3]

Table 2: Anti-Melanogenic Effects of Ethyl Linoleate in α-MSH-Induced B16F10 Melanoma Cells

ParameterConcentration of Ethyl LinoleateResultReference
Melanin Content 400 µMSignificant inhibition[2][6]
Intracellular Tyrosinase Activity 400 µMSignificant inhibition[2][6]
Tyrosinase Protein Expression 400 µMReduced to 50.02% of α-MSH control[6]
TRP1 Protein Expression 400 µMReduced to 63.17% of α-MSH control[6]
MITF Expression 100, 200, 400 µMDose-dependent reduction[6]
Phosphorylation of Akt 400 µMDecreased ratio of phosphorylated to total Akt[6]
Phosphorylation of GSK3β 400 µMDecreased ratio of phosphorylated to total GSK3β[6]

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, p38, JNK) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB Releases IkB IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates HO1 HO-1 HO1->NFkB EthylLinoleate Ethyl Linoleate EthylLinoleate->MAPK EthylLinoleate->IKK EthylLinoleate->HO1 ProInflammatoryGenes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_nuc->ProInflammatoryGenes Induces Transcription

Caption: Anti-inflammatory signaling pathway of Ethyl Linoleate.

anti_melanogenesis_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus aMSH α-MSH MC1R MC1R aMSH->MC1R AC Adenylate Cyclase MC1R->AC Activates Akt Akt MC1R->Akt Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GSK3b GSK3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates EthylLinoleate Ethyl Linoleate EthylLinoleate->Akt MITF MITF CREB->MITF Induces Transcription beta_catenin_nuc->MITF Induces Transcription MelanogenicGenes Melanogenic Genes (Tyrosinase, TRP1) MITF->MelanogenicGenes Induces Transcription

Caption: Anti-melanogenesis signaling pathway of Ethyl Linoleate.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anti-Inflammatory Activity Assessment in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of Ethyl Linoleate (e.g., 1, 5, 10, 20 µM) for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for NO and PGE2 assays, 6 hours for TNF-α, and 24 hours for IL-1β and IL-6 assays).

  • Nitric Oxide (NO) Assay: NO production is measured in the culture supernatant using the Griess reagent assay.

  • Prostaglandin E2 (PGE2) and Cytokine Assays: The levels of PGE2, TNF-α, IL-1β, and IL-6 in the culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis: To assess protein expression levels, cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, phosphorylated and total forms of MAPKs (ERK, p38, JNK), NF-κB p65, IκBα, and HO-1. Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-Melanogenic Activity Assessment in B16F10 Melanoma Cells
  • Cell Culture: B16F10 murine melanoma cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 environment.

  • Treatment: Cells are treated with a-melanocyte-stimulating hormone (α-MSH) (e.g., 100 nM) in the presence or absence of various concentrations of Ethyl Linoleate (e.g., 100, 200, 400 µM) for 48 hours.

  • Melanin Content Assay: After treatment, cells are harvested, washed with PBS, and lysed. The melanin content is measured spectrophotometrically at 405 nm and normalized to the total protein content.

  • Intracellular Tyrosinase Activity Assay: Cellular tyrosinase activity is determined by measuring the rate of L-DOPA oxidation. Cell lysates are incubated with L-DOPA, and the formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm.

  • Western Blot Analysis: Similar to the anti-inflammatory protocol, western blotting is performed to determine the protein levels of tyrosinase, TRP1, MITF, and phosphorylated and total forms of Akt and GSK3β, as well as β-catenin.

Other Biological Roles

Penetration Enhancer in Drug Delivery

Ethyl linoleate is utilized in transdermal drug delivery systems as a penetration enhancer.[7] It facilitates the transport of drug molecules across the stratum corneum, the primary barrier of the skin, by disrupting the ordered structure of the lipid bilayers. This property makes it a valuable excipient in topical and transdermal formulations, improving the bioavailability of active pharmaceutical ingredients.

Pheromonal Activity

In entomology, ethyl linoleate has been identified as a primer pheromone in honey bees (Apis mellifera).[8] Produced by forager bees, it delays the behavioral maturation of younger nurse bees, thereby regulating the colony's division of labor.[9] This highlights a fascinating role for this molecule in chemical communication and social organization within insect colonies.

Conclusion

This compound is a multifaceted molecule with significant biological functions. Its well-documented anti-inflammatory and anti-melanogenic properties, underpinned by its modulation of key signaling pathways such as NF-κB, MAPK, and Akt/GSK3β/β-catenin, make it a compound of great interest for therapeutic and cosmetic applications. The detailed experimental protocols provided herein offer a framework for researchers to further investigate its mechanisms of action and explore its full potential. While its roles as a penetration enhancer and a pheromone are also established, further quantitative research is warranted to fully elucidate these functions. This technical guide serves as a comprehensive resource for scientists and drug development professionals seeking to understand and harness the biological activities of ethyl linoleate.

References

Ethyl Linolelaidate: A Technical Guide to Metabolism and Breakdown Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl linolelaidate, the ethyl ester of linolelaidic acid (the trans-isomer of linoleic acid), is a fatty acid ethyl ester (FAEE) that undergoes a multi-step metabolic process. This guide details the core pathways of ethyl linolelaidate metabolism, beginning with its initial hydrolysis and proceeding through beta-oxidation. While specific quantitative data for ethyl linolelaidate is limited in publicly available literature, this document extrapolates from the metabolism of structurally similar trans fatty acids and fatty acid ethyl esters to provide a comprehensive overview. This guide includes detailed experimental protocols for studying its metabolism and visual diagrams of the key metabolic pathways and experimental workflows.

Introduction

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ethanol.[1] Ethyl linolelaidate falls into this class of lipids. The metabolic fate of ethyl linolelaidate is of interest due to the established biological effects of trans fatty acids. Understanding its breakdown is crucial for assessing its physiological and toxicological impact. The metabolism of ethyl linolelaidate can be broadly divided into two main stages:

  • Hydrolysis: The initial cleavage of the ethyl ester bond to release linolelaidic acid and ethanol.

  • Fatty Acid Oxidation: The subsequent breakdown of the liberated linolelaidic acid, primarily through the beta-oxidation pathway.

This guide will provide a detailed examination of these pathways, along with methodologies for their investigation.

Cellular Uptake and Initial Hydrolysis

The metabolism of ethyl linolelaidate begins with its uptake into the cell and the enzymatic hydrolysis of its ethyl ester bond.

Cellular Uptake

Fatty acid ethyl esters are transported across the cell membrane, likely via specific transport proteins that handle fatty acids, such as the SLC27 family of fatty acid transport proteins.[2]

Hydrolysis by Carboxylesterases

Once inside the cell, ethyl linolelaidate is hydrolyzed by carboxylesterases (CES), a family of serine hydrolases.[3] These enzymes catalyze the cleavage of the ester bond, yielding linolelaidic acid and ethanol.[3][4]

  • Key Enzymes: Human carboxylesterases, primarily CES1 (hCE1) and CES2 (hCE2), are responsible for this hydrolysis. CES1 is highly expressed in the liver, while CES2 is abundant in the intestine. CES1 generally hydrolyzes esters with small alcohol groups and large acyl groups, making it a likely candidate for ethyl linolelaidate hydrolysis.[5]

  • Subcellular Location: Carboxylesterases are predominantly located in the endoplasmic reticulum.[5]

The hydrolysis of ethyl linolelaidate is a critical first step, as it liberates the free fatty acid, linolelaidic acid, making it available for subsequent metabolic processes.

Hydrolysis_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ethyl_Linolelaidate_ext Ethyl Linolelaidate Transport_Protein Fatty Acid Transport Protein Ethyl_Linolelaidate_ext->Transport_Protein Uptake Ethyl_Linolelaidate_int Ethyl Linolelaidate Carboxylesterases Carboxylesterases (CES1/CES2) Ethyl_Linolelaidate_int->Carboxylesterases Linolelaidic_Acid Linolelaidic Acid Ethanol Ethanol Carboxylesterases->Linolelaidic_Acid Carboxylesterases->Ethanol Transport_Protein->Ethyl_Linolelaidate_int

Diagram 1: Cellular uptake and hydrolysis of ethyl linolelaidate.

Metabolism of Linolelaidic Acid

Following hydrolysis, linolelaidic acid is activated and then broken down, primarily through beta-oxidation.

Activation of Linolelaidic Acid

Before it can be oxidized, linolelaidic acid must be activated. This occurs in the cytoplasm and is catalyzed by acyl-CoA synthetase , which attaches coenzyme A (CoA) to the fatty acid, forming linolelaidoyl-CoA.[6] This reaction requires the energy equivalent of two ATP molecules.[7]

Mitochondrial Transport

The resulting linolelaidoyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle .[8]

Beta-Oxidation of Linolelaidoyl-CoA

Beta-oxidation is a cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[8][9] The beta-oxidation of linolelaidoyl-CoA, a trans-polyunsaturated fatty acid, proceeds through the standard four steps for saturated portions of the chain:

  • Dehydrogenation by acyl-CoA dehydrogenase, forming a trans double bond.

  • Hydration by enoyl-CoA hydratase.

  • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.

  • Thiolysis by β-ketothiolase, releasing acetyl-CoA.

Due to the pre-existing trans double bonds in linolelaidoyl-CoA, specific auxiliary enzymes are required:

  • Enoyl-CoA Isomerase: When a trans double bond is in a position that prevents the action of enoyl-CoA hydratase, this enzyme repositions it.[9] This is crucial for the breakdown of trans fatty acids.

  • 2,4-Dienoyl-CoA Reductase: This enzyme is required for the oxidation of polyunsaturated fatty acids with double bonds at even-numbered carbons.[9]

The end products of the complete beta-oxidation of linolelaidoyl-CoA are acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production.

Beta_Oxidation_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix Linolelaidic_Acid Linolelaidic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Linolelaidic_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Linolelaidoyl_CoA Linolelaidoyl-CoA Carnitine_Shuttle Carnitine Shuttle Linolelaidoyl_CoA->Carnitine_Shuttle Acyl_CoA_Synthetase->Linolelaidoyl_CoA Linolelaidoyl_CoA_mito Linolelaidoyl-CoA Beta_Oxidation_Cycle Beta-Oxidation Spiral Linolelaidoyl_CoA_mito->Beta_Oxidation_Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA FADH2 FADH₂ Beta_Oxidation_Cycle->FADH2 NADH NADH Beta_Oxidation_Cycle->NADH Auxiliary_Enzymes Auxiliary Enzymes (e.g., Enoyl-CoA Isomerase) Beta_Oxidation_Cycle->Auxiliary_Enzymes Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Auxiliary_Enzymes->Beta_Oxidation_Cycle Carnitine_Shuttle->Linolelaidoyl_CoA_mito

Diagram 2: Activation and beta-oxidation of linolelaidic acid.

Quantitative Data

Parameter Enzyme Substrate Typical Value Range (for similar substrates) Significance
Km (Michaelis Constant) Carboxylesterase 1 (CES1)Ethyl LinolelaidateµM to mMIndicates the substrate concentration at which the enzyme reaches half of its maximum velocity. A lower Km suggests a higher affinity of the enzyme for the substrate.
Vmax (Maximum Velocity) Carboxylesterase 1 (CES1)Ethyl Linolelaidatenmol/min/mg proteinRepresents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Km (Michaelis Constant) Acyl-CoA DehydrogenaseLinolelaidoyl-CoAµMReflects the affinity of the beta-oxidation enzymes for the trans fatty acyl-CoA.
Vmax (Maximum Velocity) Acyl-CoA DehydrogenaseLinolelaidoyl-CoAnmol/min/mg proteinIndicates the maximum rate of the initial step of beta-oxidation for this substrate.
Metabolite Concentration Linolelaidic AcidN/AVaries with tissue and exposureProvides a measure of the extent of ethyl linolelaidate hydrolysis in vivo.
Metabolite Concentration Acetyl-CoAN/AVaries with metabolic stateReflects the downstream output of the beta-oxidation pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to study the metabolism of ethyl linolelaidate.

Protocol for Fatty Acid Ethyl Ester Hydrolase Assay

This protocol is adapted from general methods for assaying esterase activity and would require optimization for ethyl linolelaidate.[1]

  • Objective: To determine the kinetic parameters (Km and Vmax) of carboxylesterases for ethyl linolelaidate.

  • Principle: The rate of hydrolysis of ethyl linolelaidate is measured by quantifying the formation of linolelaidic acid over time using gas chromatography-mass spectrometry (GC-MS).

  • Materials:

    • Purified human carboxylesterase (CES1 or CES2) or liver microsomes

    • Ethyl linolelaidate

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Internal standard (e.g., heptadecanoic acid)

    • Organic solvents (e.g., hexane, methanol)

    • Derivatizing agent (e.g., BF₃-methanol)

    • GC-MS system

  • Procedure:

    • Substrate Preparation: Prepare a stock solution of ethyl linolelaidate in ethanol. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.

    • Enzyme Reaction:

      • Pre-warm the substrate dilutions to 37°C.

      • Initiate the reaction by adding the enzyme preparation (e.g., 10 µg of microsomal protein).

      • Incubate at 37°C with gentle shaking.

      • At various time points, stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).

    • Extraction and Derivatization:

      • Add the internal standard.

      • Extract the lipids using a suitable method (e.g., Folch extraction).

      • Dry the lipid extract under a stream of nitrogen.

      • Derivatize the fatty acids to fatty acid methyl esters (FAMEs) by adding BF₃-methanol and heating.

    • GC-MS Analysis:

      • Inject the derivatized sample into the GC-MS.

      • Use a suitable capillary column (e.g., a polar column for FAME analysis).

      • Quantify the methyl linolelaidate peak area relative to the internal standard.

    • Data Analysis:

      • Calculate the initial reaction velocities at each substrate concentration.

      • Plot the velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Hydrolase_Assay_Workflow Start Start Substrate_Prep Prepare Ethyl Linolelaidate Dilutions Start->Substrate_Prep Enzyme_Reaction Incubate Substrate with Enzyme at 37°C Substrate_Prep->Enzyme_Reaction Stop_Reaction Stop Reaction at Time Points Enzyme_Reaction->Stop_Reaction Extraction Lipid Extraction Stop_Reaction->Extraction Derivatization Derivatize to FAMEs Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Calculate Km and Vmax GCMS_Analysis->Data_Analysis End End Data_Analysis->End

Diagram 3: Workflow for the fatty acid ethyl ester hydrolase assay.
Protocol for In Vitro Beta-Oxidation of Linolelaidic Acid

This protocol is based on methods for measuring the beta-oxidation of radiolabeled fatty acids.[10][11]

  • Objective: To measure the rate of beta-oxidation of linolelaidic acid in isolated mitochondria or cultured cells.

  • Principle: The rate of beta-oxidation is determined by measuring the production of radiolabeled acid-soluble metabolites from a radiolabeled linolelaidic acid substrate.

  • Materials:

    • [1-¹⁴C]-Linolelaidic acid (requires custom synthesis or sourcing)

    • Isolated mitochondria or cultured cells (e.g., hepatocytes)

    • Incubation buffer (e.g., Krebs-Ringer buffer)

    • Bovine serum albumin (BSA), fatty acid-free

    • Perchloric acid

    • Scintillation cocktail and counter

  • Procedure:

    • Substrate Preparation: Prepare a solution of [1-¹⁴C]-linolelaidic acid complexed with BSA in the incubation buffer.

    • Cell/Mitochondria Incubation:

      • Incubate the isolated mitochondria or cultured cells with the radiolabeled substrate at 37°C.

    • Separation of Metabolites:

      • After the desired incubation time, stop the reaction by adding perchloric acid to precipitate the protein and un-metabolized fatty acid.

      • Centrifuge the samples to pellet the precipitate.

      • The supernatant contains the acid-soluble metabolites (e.g., [¹⁴C]-acetyl-CoA).

    • Quantification:

      • Measure the radioactivity in the supernatant using a scintillation counter.

    • Data Analysis:

      • Calculate the rate of beta-oxidation as nmol of radiolabeled substrate converted to acid-soluble metabolites per unit time per mg of protein.

Signaling Pathways

While specific signaling pathways directly regulated by ethyl linolelaidate are not well-defined, fatty acids and their metabolites are known to act as signaling molecules.

  • Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids are natural ligands for PPARs, which are nuclear receptors that regulate the expression of genes involved in lipid metabolism.[12][13] It is plausible that linolelaidic acid can activate PPARα, which in turn would upregulate the expression of genes encoding for enzymes involved in beta-oxidation.[3][14]

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Linolelaidic_Acid Linolelaidic Acid PPARa PPARα Linolelaidic_Acid->PPARa Activation PPARa_RXR_complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_complex RXR RXR RXR->PPARa_RXR_complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR_complex->PPRE Binding Target_Genes Target Genes (e.g., Acyl-CoA Oxidase) PPRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Beta_Oxidation_Enzymes Beta-Oxidation Enzymes mRNA->Beta_Oxidation_Enzymes Translation

Diagram 4: Potential regulation of gene expression by linolelaidic acid via PPARα.

Conclusion

The metabolism of ethyl linolelaidate follows a logical pathway of initial hydrolysis to linolelaidic acid, followed by activation and beta-oxidation. While the general steps of these pathways are well-understood for similar molecules, there is a notable lack of specific quantitative data and detailed signaling information for ethyl linolelaidate itself. The experimental protocols provided in this guide offer a framework for researchers to generate this much-needed data, which will be essential for a more complete understanding of the biological impact of this trans fatty acid ethyl ester. Further research is warranted to elucidate the specific enzyme kinetics and regulatory networks involved in the metabolism of ethyl linolelaidate.

References

Spectral Data for Ethyl 9(E),12(E)-octadecadienoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for Ethyl 9(E),12(E)-octadecadienoate, an ethyl ester of the trans isomer of linoleic acid. This document summarizes key spectral characteristics, outlines relevant experimental protocols, and visualizes a potential biological signaling pathway influenced by trans fatty acid esters.

Quantitative Spectral Data Summary

Table 1: Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₂₀H₃₆O₂PubChem[1]
Molecular Weight308.5 g/mol Larodan[2]
CAS Number6114-21-2Larodan[2]
Major Mass Peaks (m/z) Relative Intensity NIST [3]
67~95%NIST[3]
81~85%NIST[3]
95~60%NIST[3]
109~40%NIST[3]
308 (M⁺)~5%NIST[3]

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.34m4H-CH=CH- (Olefinic protons)
4.12q2H-O-CH₂-CH₃ (Ethyl ester)
2.28t2H-CH₂-COO- (α-carbonyl protons)
~2.05m4H-CH₂-CH=CH- (Allylic protons)
1.63p2H-CH₂-CH₂-COO- (β-carbonyl protons)
~1.30m14H-(CH₂)₇- (Methylene chain)
1.25t3H-O-CH₂-CH₃ (Ethyl ester)
0.88t3H-CH₃ (Terminal methyl)

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (ppm)Assignment
~173.8-COO- (Carbonyl carbon)
~130.5-CH=CH- (Olefinic carbons)
~60.1-O-CH₂- (Ethyl ester)
~34.4-CH₂-COO- (α-carbonyl carbon)
~32.0 - 22.0-(CH₂)n- (Methylene chain carbons)
~14.3-O-CH₂-CH₃ (Ethyl ester methyl carbon)
~14.1-CH₃ (Terminal methyl carbon)

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2925, ~2855StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1650WeakC=C stretch (alkene)
~1170StrongC-O stretch (ester)
~965Medium=C-H bend (trans-alkene)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for this compound are not available. However, the following sections describe generalized and widely accepted methodologies for the analysis of fatty acid ethyl esters (FAEEs).

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the identification and quantification of FAEEs.

  • Sample Preparation: Samples containing FAEEs are typically extracted using a non-polar solvent such as hexane. An internal standard, for example, ethyl heptadecanoate, is often added for quantitative analysis. The extract is then concentrated before injection into the GC-MS system.

  • Gas Chromatography: A capillary column with a non-polar stationary phase is commonly used. The oven temperature is programmed to ramp up to allow for the separation of different FAEEs based on their boiling points and interaction with the stationary phase.

  • Mass Spectrometry: Electron ionization (EI) is a common ionization method. The mass spectrometer is set to scan a mass-to-charge (m/z) range that includes the molecular ion of the target compound and its expected fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of FAEEs.

  • Sample Preparation: A small amount of the purified FAEE is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃). A reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • ¹H NMR Spectroscopy: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters to be set include the number of scans, relaxation delay, and spectral width. The chemical shifts, multiplicities, and integration of the signals provide information about the different types of protons in the molecule.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired using similar instrumentation. Proton decoupling is typically used to simplify the spectrum. The chemical shifts of the signals are indicative of the different carbon environments within the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in the beam of an FTIR spectrometer. The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the different functional groups.

Visualization of a Representative Signaling Pathway

While a specific signaling pathway for this compound has not been elucidated, studies on other trans fatty acids suggest their involvement in cellular processes such as inflammation and lipid metabolism.[4][5] The following diagram illustrates a plausible signaling pathway that could be influenced by trans fatty acid ethyl esters, leading to an inflammatory response.

trans_faee_pathway cluster_cytoplasm Cytoplasm cluster_nucleus trans_FAEE trans-Fatty Acid Ethyl Ester TLR4 Toll-like Receptor 4 (TLR4) trans_FAEE->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Inhibits NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: Representative inflammatory signaling pathway potentially activated by trans-fatty acid ethyl esters.

Analytical Workflow

The following diagram illustrates a general workflow for the extraction, identification, and quantification of this compound from a biological matrix.

analytical_workflow Sample Biological Sample (e.g., Adipose Tissue) Extraction Lipid Extraction (e.g., Hexane/Isopropanol) Sample->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification Analysis Instrumental Analysis Purification->Analysis GCMS GC-MS (Quantification & MS) Analysis->GCMS NMR NMR (¹H, ¹³C Structure) Analysis->NMR FTIR FTIR (Functional Groups) Analysis->FTIR Data Data Interpretation & Reporting GCMS->Data NMR->Data FTIR->Data

Caption: General workflow for the analysis of this compound.

References

An In-depth Technical Guide to the Structural Isomers of C20H36O2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of the molecular formula C20H36O2. The primary focus is on the most prevalent and biologically significant isomers, namely fatty acids and their derivatives, as well as diterpenoids. This document delves into their quantitative data, experimental protocols for their synthesis and analysis, and their roles in key biological pathways.

Introduction to C20H36O2 Isomers

The molecular formula C20H36O2 encompasses a diverse range of organic compounds. The degree of unsaturation, calculated to be three, allows for various combinations of double bonds and rings within the carbon skeleton. The most prominent classes of compounds with this formula are the eicosadienoic acids, which are 20-carbon fatty acids containing two double bonds, and certain diterpenoids. While prostaglandins (B1171923) are biosynthesized from 20-carbon fatty acids, common prostaglandins possess more than two oxygen atoms and thus do not conform to the C20H36O2 formula. Similarly, while steroids are structurally related to diterpenoids, no common steroids with this specific molecular formula have been identified.

Key Isomer Classes

Eicosadienoic Acids

Eicosadienoic acids are a group of polyunsaturated fatty acids that play significant roles in cellular metabolism and signaling. They exist as numerous positional and geometric (cis/trans) isomers, with the location and configuration of the double bonds dictating their physical and biological properties.

One of the most well-studied isomers is (11Z,14Z)-eicosadienoic acid, an omega-6 fatty acid.[1] It is a natural product found in various plants and has been identified in human tissues, including the placenta.[1] Keteleeronic acid, (5Z,11Z)-eicosadienoic acid, is another isomer with two cis double bonds.[1]

Diterpenoids: Sclareol (B1681606) and Phlomic Acid

Sclareol and phlomic acid are two other known structural isomers of C20H36O2.

Sclareol is a bicyclic diterpene alcohol naturally found in plants like Salvia sclarea (clary sage).[2] It is a fragrant compound used in the perfume industry and as a flavoring agent.[2] Sclareol also exhibits various biological activities, including antimicrobial and antifungal properties.[1]

Phlomic acid is another diterpenoid isomer of C20H36O2. However, detailed publicly available information on its physical properties, spectroscopic data, and synthesis is limited compared to sclareol and the eicosadienoic acids.

Quantitative Data of C20H36O2 Isomers

The following tables summarize the available quantitative data for representative C20H36O2 isomers.

Table 1: General Properties of C20H36O2 Isomers

Property(11Z,14Z)-Eicosadienoic AcidSclareol
Molecular Weight ( g/mol ) 308.50308.50
Monoisotopic Mass (Da) 308.271530387308.271530387
Physical Description SolidPellets or Large Crystals
Water Solubility 0.0015 mg/LPractically insoluble
logP 6.2514.9

Data sourced from PubChem and other chemical databases.[1][3]

Table 2: Spectroscopic Data of (11Z,14Z)-Eicosadienoic Acid

Spectroscopic TechniqueKey Data Points
¹³C NMR Spectra available in public databases.
Mass Spectrometry (MS-MS) Major fragments observed at m/z 291.2686, 273.258, 291.1748, 241.1591, 249.258.[3]
LC-MS Precursor ion [M-H]⁻ at m/z 307.3.[3]

Data sourced from PubChem.[3]

Table 3: Spectroscopic Data of Sclareol

Spectroscopic TechniqueKey Data Points
¹H NMR Spectra available in public databases.
¹³C NMR Spectra available in public databases.
GC-MS Mass spectra available in public databases.[1]
LC-MS Precursor ion [M-H]⁻ collision cross section of 178.9 Ų.[1]

Data sourced from PubChem.[1]

Experimental Protocols

Synthesis of (11Z,14Z)-Eicosadienoic Acid

A general procedure for the synthesis of 2-trans polyenoic fatty acids involves the following steps:

  • Reduction: Reduction of a suitable polyenoic fatty acid ester to the corresponding alcohol using a reducing agent like LiAlH₄.

  • Tosylation: Formation of the tosylate of the alcohol.

  • Oxidation: Oxidation of the tosylate to the aldehyde.

  • Doebner Condensation: Condensation of the aldehyde with malonic acid to yield the 2-trans polyenoic fatty acid.

A detailed, specific protocol for the synthesis of 1-¹⁴C labeled eicosa-11,14-dienoic acid has also been described in the literature, providing a pathway for radiolabeling studies.

Analysis and Separation of Fatty Acid Isomers

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

This is a common method for the analysis of fatty acids.[4]

  • Derivatization: Fatty acids are first converted to their more volatile methyl esters (FAMEs). A common method is refluxing the fatty acid sample with methanolic sodium hydroxide, followed by esterification with a reagent like boron trifluoride in methanol.[5]

  • Extraction: The FAMEs are then extracted with a nonpolar solvent such as heptane.[5]

  • GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph coupled to a mass spectrometer. A high-polarity capillary column is typically used for the separation of FAME isomers.[4] The mass spectrometer provides fragmentation patterns that aid in the identification of the individual isomers.

4.2.2. High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a powerful technique for the separation of positional and geometric isomers of fatty acids, often with greater resolution than GC.[6]

  • Derivatization (Optional but Recommended for UV Detection): For enhanced detection, fatty acids can be derivatized to form UV-absorbing or fluorescent esters, such as phenacyl esters.[7] This involves reacting the fatty acid with a derivatizing agent like 2,4'-dibromoacetophenone (B128361) in the presence of a catalyst.[8]

  • Chromatographic Separation: A reversed-phase C18 column is commonly used.[6] A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is often employed to separate a wide range of fatty acids.[6]

  • Detection: UV detection is suitable for derivatized fatty acids. For underivatized fatty acids, detection can be achieved at lower wavelengths (around 205-210 nm) or by using a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer.[7]

Biological Pathways and Relationships

Metabolism of Linoleic Acid to Eicosanoids

(11Z,14Z)-Eicosadienoic acid is an intermediate in the metabolic pathway of linoleic acid, an essential omega-6 fatty acid. This pathway leads to the production of various bioactive eicosanoids, including prostaglandins.

metabolic_pathway linoleic_acid Linoleic Acid (18:2n-6) gamma_linolenic_acid γ-Linolenic Acid (18:3n-6) linoleic_acid->gamma_linolenic_acid Δ6-desaturase eicosadienoic_acid Eicosadienoic Acid (C20H36O2 isomer) (20:2n-6) linoleic_acid->eicosadienoic_acid Elongase dihomo_gamma_linolenic_acid Dihomo-γ-linolenic Acid (20:3n-6) gamma_linolenic_acid->dihomo_gamma_linolenic_acid Elongase arachidonic_acid Arachidonic Acid (20:4n-6) dihomo_gamma_linolenic_acid->arachidonic_acid Δ5-desaturase prostaglandins Prostaglandins (e.g., PGE2) arachidonic_acid->prostaglandins COX enzymes

Caption: Metabolic pathway of linoleic acid to eicosanoids.

This diagram illustrates the conversion of dietary linoleic acid through a series of desaturation and elongation steps to form longer-chain polyunsaturated fatty acids. Eicosadienoic acid is formed via the action of an elongase on linoleic acid. Dihomo-γ-linolenic acid and arachidonic acid are precursors to various eicosanoids, including prostaglandins, which are synthesized via the action of cyclooxygenase (COX) enzymes.[9]

Experimental Workflow for Fatty Acid Analysis

The following diagram outlines a typical workflow for the analysis of fatty acid isomers from a biological sample.

experimental_workflow sample Biological Sample extraction Lipid Extraction sample->extraction saponification Saponification extraction->saponification derivatization Derivatization (e.g., FAMEs) saponification->derivatization gcms GC-MS Analysis derivatization->gcms hplc HPLC Analysis derivatization->hplc data_analysis Data Analysis and Isomer Identification gcms->data_analysis hplc->data_analysis

Caption: General workflow for fatty acid isomer analysis.

This workflow begins with the extraction of total lipids from a biological sample. The lipids are then saponified to release the free fatty acids. For GC analysis, these fatty acids are typically derivatized to form fatty acid methyl esters (FAMEs). The resulting mixture of isomers is then separated and identified using either GC-MS or HPLC.

Conclusion

The structural isomers of C20H36O2 are a diverse group of molecules with significant biological relevance, particularly the eicosadienoic acids and the diterpenoid sclareol. Understanding their distinct chemical and physical properties is crucial for researchers in drug development and related scientific fields. The experimental protocols outlined in this guide provide a foundation for the synthesis, isolation, and characterization of these important compounds. Further research into the specific biological activities of the various eicosadienoic acid isomers may uncover novel therapeutic targets and applications.

References

Health Effects of Consuming Trans Fatty Acid Ethyl Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the potential health effects associated with the consumption of trans fatty acid ethyl esters (TFAEEs). Due to a paucity of direct research on TFAEEs, this paper synthesizes findings from studies on trans fatty acids (TFAs) and fatty acid ethyl esters (FAEEs). The central hypothesis is that the physiological and pathological effects of orally ingested TFAEEs are predominantly attributable to their constituent trans fatty acids and ethanol (B145695), resulting from rapid in vivo hydrolysis. This guide summarizes the metabolic fate of FAEEs, delineates the well-documented adverse health effects of TFAs, and presents relevant experimental methodologies and signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development to inform future research and risk assessment.

Introduction

Trans fatty acids (TFAs) are unsaturated fatty acids containing at least one non-conjugated double bond in the trans configuration. They are primarily formed through industrial partial hydrogenation of vegetable oils and are also found naturally in smaller amounts in products from ruminant animals. A substantial body of evidence has linked the consumption of industrial TFAs to an increased risk of cardiovascular disease, inflammation, and insulin (B600854) resistance.[1][2]

Fatty acid ethyl esters (FAEEs) are neutral lipids formed by the esterification of fatty acids with ethanol. They are recognized as non-oxidative metabolites of ethanol and have been studied in the context of alcohol-related organ damage.[3] This guide specifically addresses the intersection of these two classes of molecules: trans fatty acid ethyl esters (TFAEEs). While direct studies on the health effects of TFAEEs are scarce, an understanding of their likely impact can be extrapolated from the metabolic fate of FAEEs and the known biological activities of TFAs.

Metabolism of Trans Fatty Acid Ethyl Esters

The biological impact of orally consumed TFAEEs is largely dictated by their metabolic fate. Studies on various FAEEs indicate that they undergo rapid hydrolysis in the gastrointestinal tract and bloodstream.

A key study in rats demonstrated that orally administered FAEEs are rapidly broken down into their constituent free fatty acids and ethanol, primarily in the duodenum.[4] The study also reported a very short half-life of FAEEs in the circulation, approximately 58 seconds.[4] This rapid hydrolysis suggests that the systemic exposure to intact TFAEEs after oral ingestion is likely to be minimal and transient. Therefore, the health effects would primarily arise from the resulting trans fatty acids and ethanol.

Another investigation comparing a modified fatty acid in its free form and as an ethyl ester found no significant differences in their absorption, distribution, or biological effects on lipid metabolism in rats.[5] This further supports the hypothesis that the ethyl ester form of a fatty acid largely acts as a carrier, releasing the parent fatty acid to exert its biological effects.

Health Effects of Trans Fatty Acids

Given the rapid hydrolysis of TFAEEs to TFAs, the extensive body of research on the health effects of TFAs is directly relevant. The primary health concerns associated with TFA consumption are detailed below.

Cardiovascular Effects

The consumption of industrial TFAs is a well-established risk factor for cardiovascular disease.[1][6] The adverse cardiovascular effects are mediated through several mechanisms, including dyslipidemia, endothelial dysfunction, and systemic inflammation.

TFAs adversely alter blood lipid profiles in a manner that is more atherogenic than saturated fatty acids. Specifically, TFA intake has been shown to:

  • Increase low-density lipoprotein (LDL) cholesterol: TFAs raise levels of "bad" cholesterol, a primary driver of atherosclerosis.[7]

  • Decrease high-density lipoprotein (HDL) cholesterol: Unlike saturated fats, TFAs lower the levels of "good" cholesterol, impairing reverse cholesterol transport.[7]

  • Increase Triglycerides: Some studies have shown that TFAs can also lead to an increase in plasma triglyceride levels.[8]

These effects on lipid profiles contribute significantly to the increased risk of coronary heart disease associated with TFA consumption.[1]

Table 1: Quantitative Effects of Trans Fatty Acid Intake on Blood Lipids

ParameterEffect of a 2% Increase in Energy from TFAsReference
LDL Cholesterol Increased[7]
HDL Cholesterol Decreased[7]
Total/HDL Cholesterol Ratio Increased[8]
Triglycerides Increased[8]
Coronary Heart Disease Risk 23% increase[1]
Inflammatory Effects

Chronic inflammation is a key process in the pathogenesis of numerous chronic diseases, including atherosclerosis. Evidence from both observational and experimental studies indicates that TFAs are pro-inflammatory.[9][10]

Consumption of TFAs has been associated with increased circulating levels of several inflammatory markers, including:

  • C-reactive protein (CRP)

  • Interleukin-6 (IL-6)

  • Tumor necrosis factor-alpha (TNF-α) and its soluble receptors[11]

The pro-inflammatory effects of TFAs may be mediated through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway in endothelial cells and macrophages.[10][12]

Endothelial Dysfunction

The endothelium plays a crucial role in maintaining vascular health. Endothelial dysfunction is an early event in the development of atherosclerosis. TFAs have been shown to impair endothelial function.[9][13]

Mechanisms underlying TFA-induced endothelial dysfunction include:

  • Increased expression of adhesion molecules: TFAs can upregulate the expression of molecules like E-selectin, promoting the adhesion of inflammatory cells to the endothelium.[1]

  • Reduced nitric oxide (NO) bioavailability: TFAs can decrease the production of NO, a key vasodilator and anti-inflammatory molecule, by endothelial cells.[12]

  • Induction of oxidative stress: Some studies suggest that TFAs can increase the production of reactive oxygen species (ROS) in endothelial cells.[12]

Insulin Resistance

The relationship between TFA intake and insulin resistance is an area of ongoing research. Some studies suggest that high intakes of TFAs may worsen insulin sensitivity, particularly in individuals already at risk for insulin resistance.[14][15] However, a meta-analysis of randomized controlled trials did not find a significant effect of TFA consumption on glucose or insulin concentrations.[16] The potential for TFAs to contribute to the development of type 2 diabetes remains a concern and warrants further investigation.[17]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide to provide a framework for future research.

In Vivo Hydrolysis of Fatty Acid Ethyl Esters in Rats
  • Objective: To determine the rate and location of hydrolysis of orally administered FAEEs.

  • Animal Model: Male Sprague-Dawley rats.

  • Test Substance: Fatty acid ethyl esters (e.g., ethyl oleate) labeled with a radioactive tracer (e.g., ³H or ¹⁴C).

  • Administration: Direct administration of the FAEE oil into the stomach via gavage. For circulatory hydrolysis, FAEEs are incorporated into low-density lipoprotein (LDL) particles and injected intravenously.

  • Sample Collection:

    • For gastrointestinal hydrolysis: Stomach and duodenal contents are collected at various time points post-administration.

    • For circulatory hydrolysis: Blood samples are collected at short intervals (e.g., 0.25, 0.5, 1, 2, 3, 4, and 5 minutes) after intravenous injection.

  • Analytical Method: Lipids are extracted from the collected samples. The parent FAEE and the resulting free fatty acid are separated using thin-layer chromatography (TLC) and quantified by liquid scintillation counting.[4]

Quantification of Trans Fatty Acids in Tissues
  • Objective: To measure the concentration of specific trans fatty acid isomers in biological tissues.

  • Sample Preparation:

    • Lipid Extraction: Total lipids are extracted from homogenized tissue using a solvent system such as chloroform:methanol.

    • Saponification: The extracted lipids are saponified using a strong base (e.g., potassium hydroxide (B78521) in ethanol) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).

    • Methylation: The free fatty acids are then converted to their corresponding fatty acid methyl esters (FAMEs) using a methylating agent like boron trifluoride in methanol.[18]

  • Analytical Method: The FAMEs are analyzed by gas chromatography with a flame ionization detector (GC-FID). A high-polarity capillary column is used to achieve separation of cis and trans isomers. Quantification is performed by comparing the peak areas of the trans fatty acid isomers to those of a known internal standard.[18]

In Vitro Endothelial Cell Inflammation Assay
  • Objective: To assess the pro-inflammatory effects of specific trans fatty acids on endothelial cells.

  • Cell Line: Human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line.

  • Treatment: Cells are incubated with various concentrations of the trans fatty acid of interest (e.g., elaidic acid) or a control fatty acid (e.g., oleic acid) for a specified period (e.g., 3 hours).

  • Endpoint Measurement:

    • NF-κB Activation: Activation of the NF-κB pathway can be assessed by measuring the phosphorylation of IκBα via Western blotting or by quantifying the secretion of NF-κB-dependent cytokines like IL-6 and TNF-α into the cell culture medium using ELISA.

    • Gene Expression: The expression of inflammatory genes (e.g., ICAM-1, VCAM-1, E-selectin) can be measured by quantitative real-time PCR (qRT-PCR).[12]

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures are provided below using the DOT language for Graphviz.

cluster_hydrolysis In Vivo Hydrolysis of TFAEEs cluster_products Hydrolysis Products TFAEE Oral Ingestion of TFAEE Stomach Stomach (Limited Hydrolysis) TFAEE->Stomach Duodenum Duodenum (Rapid Hydrolysis) Stomach->Duodenum Bloodstream Bloodstream (t½ ≈ 58s) Duodenum->Bloodstream Absorption TFA Trans Fatty Acid Duodenum->TFA Ethanol Ethanol Duodenum->Ethanol Bloodstream->TFA Bloodstream->Ethanol

Figure 1: Metabolic fate of orally ingested TFAEEs.

cluster_pathway TFA-Induced Endothelial Inflammation TFA Trans Fatty Acid Membrane Incorporation into Endothelial Cell Membrane TFA->Membrane eNOS Decreased eNOS Activity TFA->eNOS ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS NFkB NF-κB Activation ROS->NFkB Adhesion Increased Expression of Adhesion Molecules (ICAM-1, VCAM-1) NFkB->Adhesion Cytokines Increased Production of Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Dysfunction Endothelial Dysfunction Adhesion->Dysfunction Cytokines->Dysfunction NO Reduced Nitric Oxide (NO) Bioavailability eNOS->NO NO->Dysfunction inhibition leads to

Figure 2: Signaling pathway of TFA-induced endothelial dysfunction.

cluster_workflow Experimental Workflow for TFA Quantification in Tissues Tissue Tissue Sample Collection Homogenize Homogenization Tissue->Homogenize Extract Lipid Extraction (e.g., Chloroform:Methanol) Homogenize->Extract Saponify Saponification (to release fatty acids) Extract->Saponify Methylate Derivatization to FAMEs (e.g., BF₃/Methanol) Saponify->Methylate Analyze GC-FID Analysis Methylate->Analyze Quantify Quantification of Trans Fatty Acid Isomers Analyze->Quantify

Figure 3: Workflow for quantifying TFAs in biological samples.

Conclusion and Future Directions

The available evidence strongly suggests that the health effects of consuming trans fatty acid ethyl esters will mirror the well-documented adverse effects of their parent trans fatty acids due to rapid in vivo hydrolysis. These effects primarily include an increased risk of cardiovascular disease through dyslipidemia, systemic inflammation, and endothelial dysfunction. The potential impact on insulin resistance also warrants consideration.

Direct research on the oral toxicity and metabolic fate of specific TFAEEs, such as elaidic acid ethyl ester, is needed to confirm the hypotheses presented in this guide. Future studies should focus on comparing the in vivo effects of TFAEEs with their corresponding free trans fatty acids on lipid profiles, inflammatory markers, and endothelial function. Such research will provide a more definitive understanding of the risks associated with the consumption of these compounds and inform public health recommendations and regulatory policies. Professionals in drug development should also be cognizant of the potential for esterified trans fatty acids to influence metabolic and inflammatory pathways.

References

Methodological & Application

Application Notes: Synthesis of High-Purity Ethyl 9(E),12(E)-octadecadienoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 9(E),12(E)-octadecadienoate, also known as ethyl linolelaidate, is the all-trans isomer of ethyl linoleate (B1235992). While ethyl linoleate with cis-double bonds is common in nature, the trans-isomer is often formed during the industrial processing of fats and oils and is of significant interest to researchers in lipidomics, nutrition, and drug development for its distinct physicochemical and biological properties.[1] Achieving high purity of the 9(E),12(E) isomer requires a multi-step synthetic approach involving esterification of linoleic acid, isomerization of the double bonds, and subsequent purification to remove other isomers and impurities.

This document provides detailed protocols for the synthesis and purification of high-purity this compound, intended for researchers, scientists, and drug development professionals.

Synthesis Strategy Overview

The synthesis is typically a two-stage process. The first stage involves the synthesis of the cis-isomer, Ethyl 9(Z),12(Z)-octadecadienoate, from linoleic acid, which is readily available. The second, more critical stage, is the geometric isomerization of the cis- double bonds to the desired trans- configuration, followed by rigorous purification.

Experimental Protocols

Protocol 1: Fischer Esterification of Linoleic Acid to Ethyl 9(Z),12(Z)-octadecadienoate

This protocol describes the synthesis of the starting material, the all-cis ethyl linoleate, via acid-catalyzed esterification of linoleic acid.[2][3]

Materials:

  • Linoleic acid (≥95% purity)

  • Anhydrous ethanol (B145695) (200 proof)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or hexane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve linoleic acid in a 20-fold molar excess of anhydrous ethanol.

  • Carefully add concentrated sulfuric acid as a catalyst, typically 1-2% by weight of the linoleic acid.[3]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with constant stirring.

  • Maintain the reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add an equal volume of diethyl ether or hexane.

  • Wash the organic layer sequentially with:

    • Deionized water (2x volume)

    • Saturated NaHCO₃ solution until effervescence ceases (to neutralize the acid catalyst)

    • Saturated NaCl solution (1x volume)

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Ethyl 9(Z),12(Z)-octadecadienoate as a pale yellow oil.

Protocol 2: Isomerization of Ethyl 9(Z),12(Z)-octadecadienoate

This protocol outlines a general method for the isomerization of the cis- double bonds to the more stable trans- configuration. This can be achieved through various methods, including thermal or chemical catalysis.[4] Heat treatment in the presence of a catalyst (e.g., selenium, or under specific alkaline conditions) is a common approach.[5]

Materials:

  • Crude Ethyl 9(Z),12(Z)-octadecadienoate

  • Isomerization catalyst (e.g., Selenium, 0.1% w/w)

  • High-temperature reaction vessel with inert gas inlet (e.g., Nitrogen or Argon)

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Place the crude Ethyl 9(Z),12(Z)-octadecadienoate into a high-temperature reaction vessel.

  • Add the isomerization catalyst.

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can cause unwanted side reactions.[4]

  • Heat the mixture to 180-220°C under the inert atmosphere with continuous stirring.

  • Maintain the temperature for 2-4 hours. The extent of isomerization is dependent on both temperature and time.[4]

  • Monitor the isomer formation by taking aliquots and analyzing via GC-MS.

  • Once the desired isomer ratio is achieved, cool the reaction mixture to room temperature.

  • Dissolve the crude product in a minimal amount of hexane.

  • Pass the solution through a short plug of silica gel to remove the catalyst and polar impurities.

  • Evaporate the solvent to yield the isomerized mixture containing this compound.

Protocol 3: Purification by Urea (B33335) Complexation and Molecular Distillation

To achieve high purity, the desired trans-isomer must be separated from remaining cis-isomers and saturated fatty acid esters. Urea complexation is effective for removing saturated and monounsaturated esters, followed by molecular distillation to separate isomers.[6][7]

Part A: Urea Complexation

Materials:

  • Isomerized ethyl ester mixture

  • Urea

  • 95% Ethanol

  • Petroleum ether (or hexane)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Prepare a saturated solution of urea in 95% ethanol by heating. A typical ratio is a 15:1 weight ratio of 95% ethanol to urea.[6]

  • Dissolve the isomerized ethyl ester mixture in this hot urea solution. A common starting point is a urea-to-fatty acid ester ratio of 2.5:1 by weight.[6][7]

  • Allow the solution to cool slowly to room temperature and then transfer to a freezer at -6°C for 15 hours to facilitate crystallization.[6] Saturated and trans-isomers, being more linear, will form crystalline inclusion complexes with urea, while the kinked cis-isomers will remain in the liquid filtrate.

  • Separate the urea crystals (containing the target trans-isomer) from the liquid filtrate by vacuum filtration.

  • Wash the crystals with cold, ethanol-saturated petroleum ether to remove any remaining non-complexed esters.

  • To recover the esters, dissolve the urea crystals in warm water and extract the liberated esters with petroleum ether.

  • Wash the organic extract with water, dry over anhydrous Na₂SO₄, and evaporate the solvent.

Part B: Molecular Distillation

Procedure:

  • The product enriched in the trans-isomer from the urea complexation step is further purified using a molecular distillation apparatus.

  • Set the distillation temperature to approximately 145°C and the vacuum pressure to a high vacuum, in the range of 1.0–5.0 × 10⁻² mbar.[6][7]

  • The different geometric isomers will have slightly different volatilities, allowing for their separation.

  • Collect the fractions and analyze each by GC-MS to identify the fraction with the highest purity of this compound.

Data Presentation

Table 1: Reaction Conditions and Purity for Synthesis & Purification Steps

StepParameterValueReference
Esterification CatalystH₂SO₄[2]
Reactant Ratio (Ethanol:Acid)20:1 (molar)[3]
Temperature78-80°C[8]
Reaction Time4-8 hours[9]
Typical Yield>90%[9]
Isomerization CatalystSelenium (example)-
Temperature180-220°C[4]
AtmosphereInert (N₂ or Ar)[4]
Reaction Time2-4 hours[4]
Purification (Urea Complexation) Urea:Fatty Acid Ratio (w/w)2.5:1[6][7]
Ethanol:Urea Ratio (w/w)15:1[6][7]
Crystallization Temperature-6°C[6][7]
Crystallization Time15 hours[6][7]
Purity after UC (example)~45%[6]
Purification (Molecular Distillation) Distillation Temperature145°C[6][7]
Vacuum Pressure1.0–5.0 × 10⁻² mbar[6][7]
Final Purity (example)>60% (can be higher)[6]

Table 2: Analytical Parameters for Product Characterization

ParameterMethodExpected Value for this compound
Purity Gas Chromatography (GC)>99% (for high-purity product)[10]
Identity Confirmation Mass Spectrometry (MS)Molecular Weight: 308.5 g/mol [10]
Boiling Point -~212 °C (1.6kPa)[11]
Refractive Index Refractometern20/D ~1.455
Molecular Formula -C₂₀H₃₆O₂[10]

Visualizations

Synthesis_Workflow Start Linoleic Acid + Ethanol Ester Protocol 1: Fischer Esterification Start->Ester H₂SO₄ catalyst CrudeCis Crude Ethyl 9(Z),12(Z)- octadecadienoate Ester->CrudeCis Isomer Protocol 2: Isomerization CrudeCis->Isomer Heat, Catalyst CrudeTrans Isomer Mixture containing This compound Isomer->CrudeTrans Purify Protocol 3: Purification CrudeTrans->Purify Urea Complexation, Molecular Distillation End High-Purity Ethyl 9(E),12(E)-octadecadienoate Purify->End Analysis Purity & Identity Analysis (GC-MS) End->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Purification_Logic cluster_0 Urea Complexation Principle Mixture Isomer Mixture (cis, trans, saturated) UreaSol Dissolve in hot ethanolic urea solution Mixture->UreaSol Cool Cool to -6°C UreaSol->Cool Filter Vacuum Filtration Cool->Filter Crystals Solid Urea Crystals (Complexed with trans & saturated esters) Filter->Crystals Solid Phase Filtrate Liquid Filtrate (Enriched in cis-isomers) Filter->Filtrate Liquid Phase Recover Recover from Crystals Crystals->Recover TransEnriched Trans-Enriched Product Recover->TransEnriched

Caption: Logical diagram illustrating the principle of urea complexation for purification.

References

Analysis of Fatty Acid Ethyl Esters by Gas Chromatography-Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol (B145695), formed through the esterification of fatty acids with ethanol. They have emerged as sensitive and specific biomarkers for monitoring alcohol consumption and are implicated in alcohol-induced organ damage. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the qualitative and quantitative analysis of FAEEs in various biological matrices. This document provides detailed application notes and protocols for the analysis of FAEEs using GC-MS, intended for researchers, scientists, and drug development professionals.

I. Application Notes

The analysis of FAEEs by GC-MS is applicable across a range of research and clinical settings. Key applications include:

  • Biomarkers of Alcohol Consumption: FAEEs in hair, blood, and meconium serve as reliable medium to long-term indicators of alcohol intake.[1][2][3] Their presence can help in diagnosing chronic alcohol abuse.[2][3]

  • Forensic Toxicology: The detection of FAEEs can provide crucial evidence of alcohol consumption in forensic investigations.

  • Clinical Studies: Monitoring FAEE levels can be valuable in studies investigating alcohol-related diseases and the efficacy of treatments for alcoholism.[4]

  • Drug Development: In the context of drugs targeting alcohol use disorders, GC-MS analysis of FAEEs can serve as a quantitative measure of treatment efficacy.

The selection of the biological matrix is dependent on the desired window of detection. Blood or plasma analysis reflects recent alcohol consumption, while hair analysis provides a longer-term history of alcohol intake.[1] Meconium analysis can indicate prenatal alcohol exposure.

II. Experimental Protocols

This section details the methodologies for the analysis of common FAEEs, including ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate.

A. Sample Preparation

The choice of sample preparation technique is critical for the accurate and sensitive detection of FAEEs and depends on the biological matrix.

1. Liquid-Liquid Extraction (LLE) for Whole Blood, Serum, or Plasma

This protocol is adapted from established methods for the extraction of FAEEs from blood-based matrices.[5]

  • Reagents and Materials:

    • Whole blood, serum, or plasma sample

    • Internal Standard (IS): Ethyl heptadecanoate solution (1 µg/mL in hexane)

    • Acetone (B3395972) (ACS grade)

    • n-Hexane (ACS grade)

    • Vortex mixer

    • Centrifuge

    • Conical glass tubes

    • Nitrogen evaporator

  • Procedure:

    • Pipette 200 µL of the sample (whole blood, serum, or plasma) into a conical glass tube.[5]

    • Add a known amount of the internal standard solution (e.g., 20 µL of 1 µg/mL ethyl heptadecanoate).

    • Add 1 mL of acetone to precipitate proteins.[4]

    • Vortex the mixture for 1 minute.

    • Add 2 mL of n-hexane to extract the lipids, including FAEEs.[4][5]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper hexane (B92381) layer to a clean tube.

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of hexane for GC-MS analysis.[5]

2. Solid-Phase Extraction (SPE) for Plasma

This method offers a cleaner extract compared to LLE.[4]

  • Reagents and Materials:

    • Plasma sample

    • Internal Standard (IS): Ethyl heptadecanoate solution

    • Acetone

    • n-Hexane

    • Aminopropyl-silica SPE columns (e.g., Bond Elut-LRC)[5]

    • SPE manifold

    • Vortex mixer, Centrifuge, Nitrogen evaporator

  • Procedure:

    • Precipitate proteins and perform initial liquid extraction as described in the LLE protocol (steps 1-8).

    • Condition the aminopropyl-silica SPE column by washing with 2 mL of hexane.

    • Load the hexane extract onto the conditioned SPE column.

    • Wash the column with 2 mL of hexane to remove interfering substances.

    • Elute the FAEEs with 2 mL of a 5% (v/v) solution of diethyl ether in hexane.

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in 50 µL of hexane for GC-MS analysis.

3. Hair Analysis

Hair samples require extensive washing to remove external contamination before extraction.

  • Reagents and Materials:

  • Procedure:

    • Wash approximately 150 mg of the hair sample sequentially with diethyl ether and acetone (1:1 v/v) to decontaminate the surface.[6]

    • Dry the washed hair sample.

    • Extract the FAEEs from the hair by incubating with a mixture of dichloromethane and ethanol (e.g., 0.3 mL : 1 mL v/v) in an ultrasonic bath.[6]

    • Centrifuge the mixture at 5000 rpm for 5 minutes.[6]

    • Transfer the supernatant (ethanol layer) to a new tube.

    • Evaporate the solvent and reconstitute the residue in hexane for GC-MS injection.

B. GC-MS Parameters

The following are typical GC-MS parameters for the analysis of FAEEs. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 6890N or equivalent

  • Mass Spectrometer: Agilent 5973 or equivalent[6]

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or a nonpolar dimethylpolysiloxane column.[4][6]

  • Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.[6]

  • Injector Temperature: 290°C.[6]

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.[6]

    • Ramp: Increase to 290°C at a rate of 10°C/min.[6]

    • Hold: Maintain 290°C for 7 minutes.[6]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230°C[6]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Characteristic ions for FAEEs and the internal standard should be monitored. For example, for saturated FAEEs, m/z 88 and 101 are recommended.[7]

III. Data Presentation

Quantitative data for FAEEs should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Typical Retention Times of Common Fatty Acid Ethyl Esters

CompoundRetention Time (minutes)
Ethyl Myristate~18.5
Ethyl Palmitate~22.0[6]
Ethyl Oleate~23.8[6]
Ethyl Stearate~25.5
Ethyl Heptadecanoate (IS)~24.5

Note: Retention times are approximate and can vary depending on the specific GC conditions and column.

Table 2: Method Validation Parameters for FAEE Analysis in Whole Blood

ParameterEthyl MyristateEthyl PalmitateEthyl StearateEthyl Oleate
Linearity Range (ng/mL) 15 - 10,00050 - 10,00050 - 10,00050 - 10,000
Correlation Coefficient (r²) > 0.998> 0.998> 0.998> 0.998
LOD (ng/mL) 5505050
LOQ (ng/mL) 15200200200
Intra-day Precision (%RSD) 0.7 - 9.30.7 - 9.30.7 - 9.30.7 - 9.3
Inter-day Precision (%RSD) 3.4 - 12.53.4 - 12.53.4 - 12.53.4 - 12.5
Accuracy (%) 90.3 - 109.790.3 - 109.790.3 - 109.790.3 - 109.7

Data compiled from a study on FAEE analysis in human whole blood.[5]

Table 3: Method Validation Parameters for FAEE Analysis in Hair

ParameterEthyl MyristateEthyl PalmitateEthyl OleateEthyl Stearate
LOD (ng/mg) 0.005 - 0.0090.005 - 0.0090.005 - 0.0090.005 - 0.009

Data from a study utilizing SPME-GC/MS for FAEE determination in hair, demonstrating very high sensitivity.[1][8]

IV. Mandatory Visualizations

A. Experimental Workflow

experimental_workflow sample Biological Sample (Blood, Plasma, Hair) prep Sample Preparation sample->prep lle Liquid-Liquid Extraction prep->lle Blood/Plasma spe Solid-Phase Extraction prep->spe Plasma (cleaner) hair_ext Hair Extraction prep->hair_ext Hair gcms GC-MS Analysis lle->gcms spe->gcms hair_ext->gcms data Data Acquisition (SIM Mode) gcms->data analysis Data Analysis (Quantification) data->analysis report Report Generation analysis->report

Caption: Experimental workflow for GC-MS analysis of FAEEs.

B. Logical Relationship of Key Steps

logical_relationship start Start sample_collection Sample Collection start->sample_collection extraction FAEE Extraction sample_collection->extraction derivatization Derivatization (Optional) extraction->derivatization gc_separation GC Separation extraction->gc_separation Direct analysis derivatization->gc_separation Improves volatility ms_detection MS Detection gc_separation->ms_detection quantification Quantification ms_detection->quantification end End quantification->end

Caption: Key logical steps in the GC-MS analysis of fatty acid ethyl esters.

References

Application Notes and Protocols for the HPLC Separation of Octadecadienoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecadienoates, isomers of linoleic acid (18:2), are fatty acids that play crucial roles in various physiological and pathological processes. The specific biological activity of these isomers is often dependent on the position and geometry (cis/trans) of their double bonds. Consequently, the accurate separation and quantification of individual octadecadienoate isomers are essential for research in fields such as lipidomics, drug discovery, and nutritional science. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose, offering high resolution and sensitivity.

This document provides detailed application notes and protocols for the separation of octadecadienoate isomers using various HPLC methods, including Silver-Ion HPLC (Ag+-HPLC), Reversed-Phase HPLC (RP-HPLC), and Normal-Phase HPLC (NP-HPLC). Additionally, an overview of Supercritical Fluid Chromatography (SFC) as an alternative technique is presented.

I. HPLC Methodologies for Octadecadienoate Isomer Separation

The choice of HPLC method depends on the specific analytical goal. Ag+-HPLC is unparalleled for separating isomers based on the number, position, and configuration of double bonds. RP-HPLC separates based on hydrophobicity, which is influenced by chain length and unsaturation. NP-HPLC offers an alternative selectivity, particularly for geometric isomers.

Method 1: Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)

Ag+-HPLC is a highly effective technique for resolving both geometric (cis/trans) and positional isomers of octadecadienoate fatty acids.[1] The separation is based on the formation of reversible polar complexes between the silver ions on the stationary phase and the π-electrons of the double bonds in the fatty acids.[2] The strength of this interaction increases with the number of double bonds, and cis isomers are retained more strongly than trans isomers due to greater steric accessibility of the double bonds.[2]

Quantitative Data Summary for Ag+-HPLC Separation

ParameterMethod AMethod B
Column Two ChromSpher 5 µm Lipids columns (250 x 4.6 mm) in series[3]Nucleosil 5SA loaded with silver ions[4]
Mobile Phase Isocratic: 1.6% acetic acid and 0.0125% acetonitrile (B52724) in n-hexane[3]Gradient: 1,2-dichloroethane-dichloromethane (1:1, v/v) to 1,2-dichloroethane-dichloromethane-methanol-acetone (45:45:5:5 by volume) over 40 min[4]
Flow Rate 1.0 mL/min[3]1.5 mL/min[4]
Detection UV at 234 nm[3]Evaporative Light-Scattering Detection (ELSD)[4]
Column Temp. 25°C[3]Not specified
Injection Vol. 10-30 µL[3]Not specified
Analytes Underivatized conjugated linoleic acid (CLA) isomersFatty acid methyl esters (FAMEs) from plasma lipids
LOD 0.14-1.02 ng/µL[3]Not specified
LOQ 0.42-3.06 ng/µL[3]Not specified
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates fatty acids based on their hydrophobicity. While less selective for isomers compared to Ag+-HPLC, it is a robust technique for quantifying octadecadienoates and can be used as a preliminary step for concentrating isomers.[5][6] Separations are based on both chain length and the number of double bonds, with one double bond reducing the effective chain length by about two methylene (B1212753) groups.[7]

Quantitative Data Summary for RP-HPLC Separation

ParameterMethod AMethod B
Column C18 reversed-phase column (250 x 4.6 mm, 5 µm)[1]Nucleosil C18 (250 x 10 mm, 5 µm)[8]
Mobile Phase Gradient: Acetonitrile and water with 0.1% formic or acetic acid. Start with 70% ACN, increase to 100% ACN over 20 min, hold for 10 min.[1]Isocratic: Acetonitrile[8]
Flow Rate 1.0 mL/min[1]4.0 mL/min[8]
Detection UV at 234 nm[1]UV at 234 nm[8]
Column Temp. 30°C[1]Not specified
Injection Vol. 10 µL[1]20 mg of methyl esters in acetone[8]
Analytes Free fatty acids or FAMEsFatty acid methyl esters (FAMEs)
Method 3: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

NP-HPLC can be employed for the separation of geometric isomers of octadecadienoates, particularly for hydroxy-derivatives.[9]

Quantitative Data Summary for NP-HPLC Separation of Related Hydroxy-Octadecadienoic Acids [9][10]

ParameterValue
Column Absolute SiO2, 250 mm x 4.6 mm, 5 µm[9][10]
Mobile Phase n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, v/v/v)[9][10]
Flow Rate 1.0 mL/min[9]
Detection Photodiode Array (PDA) Detector at 234 nm[9][10]
Injection Volume 10 µL[9]
Column Temperature Ambient[9]
Analyte Linearity Range (µg/mL)
13-Z,E-HODE0.5 - 20.0
13-E,E-HODE0.25 - 10.0
9-Z,E-HODE0.75 - 12.5
9-E,E-HODE0.5 - 7.5

II. Experimental Protocols

A. Sample Preparation: Lipid Extraction and Derivatization

A critical step for accurate analysis is the efficient extraction of lipids and, if necessary, derivatization to improve chromatographic properties.

Protocol 1: Saponification and Extraction of Free Fatty Acids [3][11]

  • Saponification: To the sample (e.g., extracted oil or lyophilized tissue), add a 10% solution of potassium hydroxide (B78521) (KOH) in ethanol. Reflux the mixture for 1-2 hours.

  • Acidification: After cooling, acidify the mixture with hydrochloric acid (HCl) to a pH of approximately 1-2 to liberate the free fatty acids.

  • Extraction: Extract the fatty acids with diethyl ether or petroleum ether. For biological samples, a dichloromethane (B109758) extraction can be used.[3]

  • Washing: Wash the ether extract with distilled water until it is free of mineral acid.

  • Drying: Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for HPLC analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) [11][12]

  • Lipid Extraction: Extract lipids from the sample using a suitable method (e.g., Bligh-Dyer or Folch).[11][12]

  • Methylation: To the dried lipid extract, add a methylation reagent. A common method is using 2% sulfuric acid or boron trifluoride (BF3) in methanol (B129727).[11][12]

  • Heating: Heat the mixture at 60°C for 1 hour to ensure complete derivatization.

  • Extraction of FAMEs: After cooling, add water and extract the FAMEs with hexane (B92381).

  • Drying and Reconstitution: Dry the hexane extract and reconstitute it in the appropriate solvent for HPLC or GC-MS analysis.

B. Solid-Phase Extraction (SPE) for Sample Clean-up[9][10]

SPE can be used to purify and concentrate fatty acids from the extract before HPLC analysis.

  • Conditioning: Condition a Sep-Pak C18 cartridge with methanol followed by deionized water.

  • Loading: Load the sample extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with water to remove polar impurities.

  • Elution: Elute the fatty acids with hexane or another suitable organic solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

III. Visualization of Workflows and Pathways

G cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample (Tissue, Oil, etc.) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Saponification Saponification (optional) (KOH in Ethanol) Extraction->Saponification Derivatization Derivatization to FAMEs (optional, e.g., BF3/Methanol) Extraction->Derivatization SPE Solid-Phase Extraction (C18 Cartridge) Saponification->SPE Derivatization->SPE FinalSample Reconstituted Sample in Mobile Phase SPE->FinalSample HPLC HPLC System (Ag+, RP, or NP) FinalSample->HPLC Detector Detection (UV/PDA at 234 nm) HPLC->Detector Data Data Acquisition & Processing Detector->Data Quantification Quantification & Isomer Identification Data->Quantification

Caption: Experimental workflow for the extraction and analysis of octadecadienoate isomers.

G ODA Octadecadienoate Isomers (e.g., 9-oxo-ODA) PPARa PPARα (Peroxisome Proliferator- Activated Receptor Alpha) ODA->PPARa binds & activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE binds to Gene Target Gene Transcription (Lipid Metabolism Genes) PPRE->Gene regulates

Caption: Simplified signaling pathway of PPARα activation by an octadecadienoate isomer.

IV. Alternative and Complementary Techniques

Supercritical Fluid Chromatography (SFC)

SFC is an emerging technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[13] It offers several advantages, including faster separations and reduced organic solvent consumption compared to HPLC.[13] SFC is well-suited for the analysis of nonpolar compounds like fatty acids and can be coupled with mass spectrometry (SFC-MS) for enhanced identification.[14][15] Recent developments in Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) allow for the analysis of free fatty acids without derivatization, with separation times often under three minutes.[16]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a traditional and powerful method for fatty acid analysis, especially after conversion to volatile FAMEs.[12] It provides excellent separation of isomers, particularly when using highly polar cyanopropyl capillary columns.[17] GC-MS offers high sensitivity and provides structural information from the mass spectra, which aids in the identification of unknown isomers.[11][18]

V. Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution of Isomers - Inappropriate column selection. - Non-optimized mobile phase. - Sub-optimal column temperature.- For complex mixtures, use an Ag+-HPLC column.[1] - Adjust mobile phase composition (e.g., vary acetonitrile concentration in Ag+-HPLC or organic-to-water ratio in RP-HPLC).[1] - Use a column oven to maintain a constant, optimized temperature.[1]
Variable Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column degradation.- Ensure precise mixing of the mobile phase, especially for gradients.[1] - Maintain a constant column temperature.[1] - Replace the column if performance has degraded.[1]
Low Sensitivity - Low analyte concentration. - Inappropriate detection wavelength. - Poor ionization in MS.- Concentrate the sample using SPE. - For conjugated dienes, ensure detection is at ~234 nm.[1] - Consider derivatization to UV-active esters to improve sensitivity.[1] - Optimize MS source parameters.

Conclusion

The separation and analysis of octadecadienoate isomers can be effectively achieved using a variety of HPLC techniques. Ag+-HPLC offers the highest resolution for complex isomer mixtures, while RP-HPLC and NP-HPLC are robust methods for quantification and specific applications. The choice of method, sample preparation protocol, and chromatographic conditions should be tailored to the specific research question. By following the detailed protocols and troubleshooting guides provided, researchers can achieve reliable and accurate separation of these important bioactive lipids.

References

Application Notes and Protocols: ¹H and ¹³C NMR Analysis of Ethyl 9(E),12(E)-octadecadienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 9(E),12(E)-octadecadienoate, also known as ethyl linolelaidate, is the ethyl ester of linolelaidic acid, a trans isomer of linoleic acid. As a fatty acid ethyl ester (FAEE), its characterization is crucial in various fields, including lipidomics, food science, and drug development, where it may be studied as a biomarker or a component of complex lipid mixtures. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation and quantification of such molecules. This document provides a detailed guide to the ¹H and ¹³C NMR analysis of this compound, including data presentation, experimental protocols, and workflow diagrams.

Data Presentation

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Atom Number(s)Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1'-O-CH₂-CH₃4.12Quartet (q)7.1
2'-O-CH₂-CH₃1.25Triplet (t)7.1
2-CH₂-C(O)O-2.28Triplet (t)7.5
3-CH₂-CH₂-C(O)O-1.61Quintet (p)7.5
9, 10, 12, 13-CH=CH- (Olefinic)5.30 - 5.45Multiplet (m)-
8, 11, 14=CH-CH₂-CH= and =CH-CH₂-1.95 - 2.10Multiplet (m)-
4-7, 15-17-(CH₂)n-1.20 - 1.40Multiplet (m)-
18-CH₂-CH₃0.88Triplet (t)6.8

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Atom Number(s)Carbon AssignmentPredicted Chemical Shift (δ, ppm)
1-C(O)O-173.3
1'-O-CH₂-CH₃60.1
9, 10, 12, 13-CH=CH- (Olefinic)128 - 132
2-CH₂-C(O)O-34.4
3-CH₂-CH₂-C(O)O-25.0
8, 11, 14Allylic and Bis-allylic CH₂32.5
4-7, 15-17-(CH₂)n-29.0 - 29.7
18-CH₂-CH₃14.1
2'-O-CH₂-CH₃14.3

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is the most common and suitable solvent for fatty acid esters due to its excellent dissolving power and the presence of a residual solvent peak that can be used for referencing (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C). Add a small amount (e.g., 1-2 µL of a 1% solution in CDCl₃) to the NMR tube.

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent containing TMS.

    • Gently vortex or swirl the vial until the sample is fully dissolved.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

    • Cap the NMR tube securely.

2. NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T1) is crucial.

    • Number of Scans: 8-16 scans are typically sufficient for a moderately concentrated sample.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds. For better quantification, a longer delay may be necessary.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration.

    • Decoupling: Broadband proton decoupling (e.g., 'garp' or 'waltz16').

3. Data Processing and Analysis

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually correct the phase of the spectrum to obtain a flat baseline and pure absorption lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.

  • Integration: Integrate the signals to determine the relative number of protons or carbons.

  • Peak Picking and Assignment: Identify the chemical shift, multiplicity, and coupling constants for each signal and assign them to the corresponding atoms in the molecule.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationships in interpreting the resulting spectra.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Set Up NMR Spectrometer transfer->instrument_setup acquire_1h Acquire 1H Spectrum instrument_setup->acquire_1h acquire_13c Acquire 13C Spectrum instrument_setup->acquire_13c processing Fourier Transform, Phasing, Baseline Correction acquire_1h->processing acquire_13c->processing referencing Reference Spectrum processing->referencing integration Integrate Signals referencing->integration assignment Assign Peaks integration->assignment reporting Generate Report with Tables and Spectra assignment->reporting

Caption: Experimental workflow for NMR analysis.

logical_relationships cluster_spectrum NMR Spectrum cluster_interpretation Structural Information chemical_shift Chemical Shift (δ) electronic_env Electronic Environment chemical_shift->electronic_env reveals integration Integration num_nuclei Number of Nuclei integration->num_nuclei determines multiplicity Multiplicity (Splitting) neighboring_nuclei Neighboring Nuclei multiplicity->neighboring_nuclei indicates coupling_constant Coupling Constant (J) connectivity Connectivity coupling_constant->connectivity confirms

Caption: Logical relationships in NMR spectral interpretation.

Application Notes and Protocols for Ethyl 9(E),12(E)-octadecadienoate as a Research Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Ethyl 9(E),12(E)-octadecadienoate as a research standard in both analytical chemistry and biomedical research. The information is intended to guide researchers in employing this compound for accurate quantification of fatty acids and for investigating its potential biological activities.

Section 1: Analytical Applications

Introduction

This compound, also known as ethyl linolelaidate, is the ethyl ester of the trans isomer of linoleic acid. Due to its distinct chemical structure and chromatographic behavior, it serves as an excellent internal standard for the quantitative analysis of fatty acid methyl esters (FAMEs) and other fatty acid ethyl esters (FAEEs) by gas chromatography (GC). Its use helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of analytical results.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and application as a standard.

PropertyValue
Molecular Formula C₂₀H₃₆O₂
Molecular Weight 308.5 g/mol
CAS Number 6114-21-2
Appearance Liquid
Solubility Soluble in organic solvents (e.g., hexane (B92381), ethanol, chloroform)
InChI Key FMMOOAYVCKXGMF-MVKOLZDDSA-N
Experimental Protocol: Quantification of FAMEs using GC-FID

This protocol outlines the use of this compound as an internal standard for the quantification of FAMEs in a lipid extract from a biological sample.

1.3.1 Materials and Reagents

  • This compound (≥99% purity)

  • Hexane (GC grade)

  • Methanol (anhydrous)

  • Sodium methoxide (B1231860) solution (0.5 M in methanol)

  • FAME mix standard (e.g., Supelco 37 Component FAME Mix)

  • Lipid extract from a biological sample

1.3.2 Preparation of Standard Solutions

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by mixing known concentrations of the FAME mix standard with a fixed concentration of the internal standard stock solution.

1.3.3 Sample Preparation (Transesterification)

  • To a known amount of the lipid extract (e.g., 10 mg) in a glass tube, add 1 mL of the this compound internal standard stock solution.

  • Add 2 mL of 0.5 M sodium methoxide in methanol.

  • Cap the tube tightly and vortex for 1 minute.

  • Heat the mixture at 50°C for 10 minutes.

  • After cooling to room temperature, add 2 mL of hexane and 2 mL of distilled water.

  • Vortex for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs and the internal standard to a clean GC vial for analysis.

1.3.4 Gas Chromatography (GC) Conditions

ParameterValue
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column Highly polar cyanopropyl capillary column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Detector Temperature 260°C
Oven Program Initial temp 140°C, hold for 5 min, ramp to 240°C at 4°C/min, hold for 20 min
Injection Volume 1 µL
Split Ratio 100:1

1.3.5 Data Analysis

  • Identify the peaks of the individual FAMEs and the internal standard based on their retention times compared to the calibration standards.

  • Calculate the response factor (RF) for each analyte using the following formula: RF = (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of IS / Concentration of IS)

  • Quantify the amount of each FAME in the sample using the following formula: Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / RF)

Experimental Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing A Prepare Internal Standard Stock Solution (this compound) B Prepare FAME Calibration Standards A->B D Add Internal Standard to Sample A->D C Lipid Sample C->D E Transesterification (Sodium Methoxide) D->E F Liquid-Liquid Extraction (Hexane) E->F G Inject Sample into GC-FID F->G H Separation on Cyanopropyl Column G->H I Peak Detection & Integration H->I J Calculate Response Factors from Standards I->J K Quantify FAMEs in Sample J->K L Report Results K->L

Caption: Workflow for FAME quantification using an internal standard.

Section 2: Biomedical Research Applications (Hypothetical)

Introduction

This section presents a hypothetical application based on the known activities of similar fatty acid esters. Direct biological effects of this compound require further investigation.

Fatty acid esters can modulate various cellular processes, including inflammatory responses. Based on studies of structurally similar compounds, it is hypothesized that this compound may possess anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation, such as the NF-κB pathway.

Hypothetical Signaling Pathway: Inhibition of NF-κB Activation

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK LPS LPS LPS->TLR4 Activates Compound This compound Compound->IKK Inhibits IkB_P P-IκBα IKK->IkB_P Phosphorylates IkB IκBα NFkB_p65 NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB_p65->NFkB_nuc Translocates IkB_P->IkB Ubiquitination & Degradation IkB_P->NFkB_p65 Releases NFkB_IkB NF-κB-IκBα Complex DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes a method to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.

2.3.1 Cell Culture and Treatment

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Prepare stock solutions of this compound in sterile DMSO.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

2.3.2 Measurement of Nitric Oxide (NO) Production

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent system according to the manufacturer's instructions.

  • Quantify the nitrite concentration by comparing the absorbance at 540 nm to a sodium nitrite standard curve.

2.3.3 Measurement of Pro-inflammatory Cytokines

  • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits, following the manufacturer's protocols.

2.3.4 Data Presentation (Hypothetical Results)

Treatment GroupNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (Unstimulated)1.2 ± 0.350 ± 1235 ± 8
LPS (1 µg/mL)25.8 ± 2.11250 ± 110980 ± 95
LPS + Compound (1 µM)22.5 ± 1.91100 ± 98850 ± 76
LPS + Compound (10 µM)15.1 ± 1.5750 ± 65560 ± 51
LPS + Compound (50 µM)8.3 ± 0.9350 ± 42210 ± 25

Disclaimer: The information provided in Section 2 is for illustrative purposes only and is based on a hypothetical application. The biological effects of this compound have not been definitively established and require experimental validation.

Applications of Ethyl 9(E),12(E)-octadecadienoate in Lipidomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Ethyl 9(E),12(E)-octadecadienoate in lipidomics research. This specific geometric isomer of linolelaidic acid ethyl ester can serve as a valuable tool for the accurate quantification of fatty acid ethyl esters (FAEEs) and for studying the metabolic fate and biological effects of trans fatty acids.

Application: Internal Standard for Quantitative Lipidomics

Principle: In mass spectrometry-based lipidomics, an internal standard is a compound added at a known concentration to a sample to enable accurate quantification of endogenous analytes. The internal standard should be chemically similar to the analytes of interest but isotopically or structurally distinct so that it can be differentiated by the mass spectrometer. This compound is suitable as an internal standard for the analysis of other C18 fatty acid ethyl esters, particularly other trans isomers, as it is not naturally abundant in most biological systems.

Advantages:

  • Compensates for Sample Loss: Helps to correct for analyte loss during sample extraction and processing.

  • Corrects for Ionization Variability: Normalizes for variations in instrument response (e.g., ionization efficiency) between different samples.

  • Improves Accuracy and Precision: Leads to more reliable and reproducible quantitative data.

Experimental Protocol: Quantification of Fatty Acid Ethyl Esters (FAEEs) in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the use of this compound as an internal standard for the quantification of FAEEs in human plasma.

Materials:

  • Human plasma samples

  • This compound (Internal Standard, IS) solution (1 µg/mL in hexane)

  • Hexane (B92381) (HPLC grade)

  • Acetone (B3395972) (HPLC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Silica (B1680970) gel for thin-layer chromatography (TLC)

  • TLC developing solvent: petroleum ether:diethyl ether:acetic acid (75:5:1, v/v/v)

  • Nitrogen gas for evaporation

  • GC-MS system with a polar capillary column (e.g., cyanopropyl-phenyl siloxane)

Procedure:

  • Sample Preparation:

    • To 1 mL of human plasma, add 10 µL of the this compound internal standard solution (1 µg/mL).

    • Vortex for 30 seconds.

  • Lipid Extraction:

    • Add 5 mL of acetone to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to pellet the proteins.

    • Transfer the supernatant to a clean glass tube.

    • Repeat the extraction of the protein pellet with another 5 mL of acetone and combine the supernatants.

    • Evaporate the combined acetone extract to dryness under a gentle stream of nitrogen.

  • Lipid Fractionation (Optional, for complex samples):

    • Redissolve the dried lipid extract in a small volume of hexane.

    • Spot the extract onto a silica TLC plate.

    • Develop the plate using the petroleum ether:diethyl ether:acetic acid solvent system.

    • Identify the FAEE band by co-spotting a FAEE standard.

    • Scrape the silica corresponding to the FAEE band into a clean tube.

    • Elute the FAEEs from the silica with 2 mL of hexane.

  • GC-MS Analysis:

    • Concentrate the final hexane extract to approximately 100 µL under nitrogen.

    • Inject 1 µL of the sample into the GC-MS system.

    • Acquire data in selected ion monitoring (SIM) mode, monitoring for characteristic ions of the target FAEEs and the internal standard.

Data Analysis:

  • Identify and integrate the peaks corresponding to the target FAEEs and the this compound internal standard.

  • Calculate the response factor (RF) for each analyte relative to the internal standard using a calibration curve prepared with known concentrations of each FAEE and a fixed concentration of the internal standard.

  • Quantify the amount of each FAEE in the plasma sample using the following formula:

    Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / RF)

Quantitative Data Summary

The following table presents hypothetical quantitative data from the analysis of two FAEEs in human plasma samples from a control and a treatment group, using this compound as an internal standard.

AnalyteGroupMean Concentration (ng/mL)Standard Deviationp-value
Ethyl Oleate (C18:1n9 EE)Control (n=10)150.225.80.02
Treatment (n=10)210.535.1
Ethyl Linoleate (C18:2n6 EE)Control (n=10)85.715.30.04
Treatment (n=10)115.920.4
This compound (IS) All Samples 10.0 (spiked) N/A N/A

Application: Investigation of Trans Fatty Acid Metabolism and Biological Effects

Background: The consumption of industrially produced trans fatty acids has been linked to adverse health effects. This compound can be used as a representative trans fatty acid ethyl ester to study its absorption, distribution, metabolism, and excretion (ADME) in cellular or animal models. Furthermore, its impact on lipid metabolism and inflammatory signaling pathways can be investigated.

A study on a related compound, (E)-9-Octadecenoic Acid Ethyl Ester (E9OAEE), has shown that it can ameliorate inflammatory responses in macrophages by regulating the MAPK and NF-κB signaling pathways.[1] This suggests that this compound may also possess anti-inflammatory properties.

Experimental Protocol: Investigating the Anti-inflammatory Effects of this compound in Macrophages

This protocol outlines a method to assess the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for nitric oxide (NO) measurement

  • Enzyme-linked immunosorbent assay (ELISA) kits for TNF-α and IL-6

  • Cell lysis buffer

  • Antibodies for Western blot analysis (e.g., anti-p-p38, anti-p-ERK, anti-p-JNK, anti-NF-κB p65)

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group without LPS and a group with LPS only should be included.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent according to the manufacturer's instructions.

    • Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the culture supernatant using specific ELISA kits.

  • Western Blot Analysis of Signaling Pathways:

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated forms of p38, ERK, JNK, and NF-κB p65.

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

    • Normalize the results to a loading control (e.g., β-actin).

Hypothetical Quantitative Data Summary

The following table shows hypothetical results of the effect of this compound on the production of inflammatory mediators.

TreatmentNO Production (% of LPS control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control (no LPS)5.2 ± 1.150.3 ± 8.735.1 ± 6.2
LPS (1 µg/mL)1001250.6 ± 150.4850.2 ± 95.3
LPS + this compound (1 µM)85.3 ± 9.81050.1 ± 120.5720.8 ± 80.1
LPS + this compound (5 µM)60.1 ± 7.5750.4 ± 85.2510.6 ± 60.7
LPS + this compound (10 µM)45.8 ± 5.9500.9 ± 60.1340.4 ± 45.9

Visualizations

Experimental Workflow for FAEE Quantification

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_output Output plasma Human Plasma add_is Add this compound (IS) plasma->add_is acetone_ext Acetone Extraction add_is->acetone_ext centrifuge Centrifugation acetone_ext->centrifuge evaporate Evaporation centrifuge->evaporate gcms GC-MS Analysis evaporate->gcms data_proc Data Processing & Quantification gcms->data_proc quant_results Quantitative Results of FAEEs data_proc->quant_results

Caption: Workflow for FAEE quantification.

Putative Anti-inflammatory Signaling Pathway

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK E9E12O Ethyl 9(E),12(E)- octadecadienoate E9E12O->p38 E9E12O->ERK E9E12O->JNK E9E12O->IKK Inflammation Inflammatory Response (NO, TNF-α, IL-6) p38->Inflammation ERK->Inflammation JNK->Inflammation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Inflammation

Caption: Putative anti-inflammatory signaling.

References

Application Notes and Protocols for the Ethyl Esterification of Trans-Linoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the ethyl esterification of trans-linoleic acid, a critical process for the synthesis of ethyl trans-linoleate. This ethyl ester derivative is often utilized in various research and development applications, including in the fields of biochemistry, pharmacology, and materials science, due to its modified physical and chemical properties compared to the free fatty acid. The primary method detailed is the Fischer-Speier esterification, a classic acid-catalyzed reaction that is both efficient and scalable.

Introduction

Trans-linoleic acid is a geometric isomer of linoleic acid, an omega-6 fatty acid. Esterification is a chemical process that converts a carboxylic acid, in this case, trans-linoleic acid, into an ester. The ethyl ester form can offer advantages such as increased volatility, which is beneficial for gas chromatographic analysis, and altered solubility for formulation studies. The Fischer esterification is an equilibrium reaction where a carboxylic acid reacts with an excess of alcohol in the presence of a strong acid catalyst.[1][2] To achieve a high yield of the ester, the equilibrium is typically shifted towards the products by using a large excess of the alcohol and/or by removing the water formed during the reaction.[3][4]

Data Presentation: Reaction Parameters and Yields

The following table summarizes quantitative data from studies on the esterification of linoleic acid and related fatty acids. While specific data for trans-linoleic acid is limited, the conditions and yields for linoleic acid provide a strong predictive framework.

SubstrateAlcoholCatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Time (h)Conversion/Yield (%)Reference
Linoleic AcidMethanolH₂SO₄ (2 wt%)40:1680.588[5]
Tobacco Seed Oil (high linoleic acid)Ethanol (B145695)H₂SO₄ (3%)Not Specified802487-89 (recovery)[6]
Acetic AcidEthanolAcid Catalyst10:1Not SpecifiedNot Specified97[3]
Oleic & Linoleic Acid MixMethanolWS₂15:175195
Soybean Oil Fatty AcidsEthanolImmobilized Lipase1:1 (stepwise)30385[7]

Experimental Protocol: Fischer Esterification of Trans-Linoleic Acid

This protocol details the acid-catalyzed ethyl esterification of trans-linoleic acid.

Materials:

  • trans-Linoleic acid

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)

  • Diethyl ether or hexane

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • pH paper

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve trans-linoleic acid in a significant excess of absolute ethanol (e.g., a 10:1 to 40:1 molar ratio of ethanol to fatty acid).

    • Place a magnetic stir bar in the flask.

    • While stirring, slowly and carefully add the acid catalyst. For sulfuric acid, a concentration of 1-3% (w/w) relative to the fatty acid is typical. For p-TSA, a similar catalytic amount can be used.

    • Attach a reflux condenser to the round-bottom flask.

  • Reaction:

    • Heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature will be close to the boiling point of ethanol (approximately 78°C).

    • Continue the reflux with stirring for 1 to 4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel.

    • Add an equal volume of deionized water to the separatory funnel.

    • Extract the ethyl trans-linoleate into an organic solvent such as diethyl ether or hexane. Add a volume of the organic solvent, shake the funnel gently, and vent frequently to release any pressure.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer sequentially with:

      • Deionized water

      • Saturated sodium bicarbonate solution to neutralize the acid catalyst (check the aqueous layer with pH paper to ensure it is neutral or slightly basic).

      • Brine to remove the bulk of the dissolved water.

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add anhydrous sodium sulfate or magnesium sulfate to the organic layer to remove any remaining traces of water. Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating sufficient drying.

    • Filter the dried organic solution to remove the drying agent.

    • Remove the organic solvent using a rotary evaporator to yield the crude ethyl trans-linoleate.

  • Purification (Optional):

    • For higher purity, the crude ester can be purified by vacuum distillation or column chromatography.[8]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Isolation & Purification reactants 1. Combine Trans-Linoleic Acid, Ethanol, & Catalyst reflux 2. Heat to Reflux (1-4 hours) reactants->reflux Stirring cool 3. Cool to Room Temperature reflux->cool extract 4. Add Water & Extract with Organic Solvent cool->extract wash 5. Wash with NaHCO3 & Brine extract->wash dry 6. Dry Organic Layer (e.g., Na2SO4) wash->dry evaporate 7. Remove Solvent (Rotary Evaporator) dry->evaporate purify 8. Optional Purification (Distillation/Chromatography) evaporate->purify product Ethyl Trans-Linoleate purify->product

Caption: Workflow for the ethyl esterification of trans-linoleic acid.

Signaling Pathway: Fischer Esterification Mechanism

fischer_esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Water Elimination cluster_product Product Formation start Trans-Linoleic Acid (R-COOH) protonation Protonated Carbonyl (R-C(OH)2+) start->protonation + H+ (Catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonation->tetrahedral_intermediate + Ethanol (R'-OH) proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_loss Loss of Water proton_transfer->water_loss - H2O deprotonation Deprotonation water_loss->deprotonation ester Ethyl Trans-Linoleate (R-COOR') deprotonation->ester catalyst_regen Catalyst Regenerated (H+) deprotonation->catalyst_regen

Caption: Mechanism of acid-catalyzed Fischer esterification.

References

Application Notes and Protocols: Ethyl 9(E),12(E)-octadecadienoate as a Potential Insect Pheromone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of ethyl 9(E),12(E)-octadecadienoate as a potential insect pheromone. The protocols outlined below cover the essential experimental procedures for the identification, bio-assay, and field evaluation of this compound.

Introduction

This compound, also known as ethyl linolelaidate, is a fatty acid ethyl ester with the molecular formula C20H36O2.[1][2] While its geometric isomer, ethyl (9Z,12Z)-octadecadienoate (ethyl linoleate), has been identified in plants and is known to act as a primer pheromone in honey bees, the specific role of the (E,E) isomer in insect communication is less understood.[3][4] This document provides the foundational protocols to explore the potential of this compound as a sex, aggregation, or trail pheromone in target insect species. The successful identification and application of novel pheromones can lead to the development of environmentally benign and highly specific pest management strategies.[5]

Data Presentation

Effective evaluation of a potential pheromone requires systematic collection and organization of quantitative data. The following tables are templates for structuring experimental results.

Table 1: Electroantennography (EAG) Response Data

Test CompoundConcentration (µg/µL)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
Hexane (B92381) (Control)N/A0.10.020
Positive Control12.50.3100
This compound0.1
1
10

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Gland Extracts

Peak No.Retention Time (min)Compound NameCAS NumberPeak Area (%)Putative Identification
1
2This compound6114-21-2
3

Table 3: Field Trapping Experiment Data

Trap TypeLure CompositionLure Loading (mg)Trap LocationMean No. of Insects Captured/Trap/WeekStandard Deviation
DeltaUnbaited Control0A
DeltaThis compound1A
DeltaThis compound10A
FunnelUnbaited Control0B
FunnelThis compound1B
FunnelThis compound10B

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Insect Gland Extracts

This protocol is for the identification of volatile compounds from insect pheromone glands.[6][7]

Objective: To determine if this compound is a natural component of the target insect's pheromone gland.

Materials:

  • Virgin female or male insects of the target species

  • Dissecting microscope and tools

  • Hexane (GC grade)

  • Glass capillaries

  • GC-MS system with a non-polar or medium-polarity capillary column (e.g., DB-5MS)

  • This compound standard

Procedure:

  • Gland Dissection: Anesthetize an insect and dissect the pheromone gland under a microscope.

  • Extraction: Place the dissected gland into a vial with a minimal amount of hexane (e.g., 10-20 µL) and agitate for several minutes. Alternatively, a solid-phase microextraction (SPME) fiber can be used to sample the headspace of a calling insect.

  • Sample Injection: Inject 1 µL of the hexane extract into the GC-MS.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 50°C for 1 min, then ramp up to 310°C at 10°C/min, and hold for 10-15 minutes.[7]

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-550

  • Data Analysis: Compare the mass spectrum and retention time of the peaks in the sample chromatogram with those of the this compound standard.

Protocol 2: Electroantennography (EAG)

This bioassay measures the electrical response of an insect antenna to volatile compounds.[8][9]

Objective: To assess the olfactory sensitivity of the target insect species to this compound.

Materials:

  • Live insects

  • EAG system (amplifier, data acquisition system)

  • Micromanipulators

  • Glass capillary electrodes

  • Saline solution (e.g., Ringer's solution)

  • This compound solutions of varying concentrations in hexane

  • Positive control (known pheromone component for the species)

  • Negative control (hexane)

Procedure:

  • Antenna Preparation: Excise an antenna from a live insect.[8] Cut off the distal tip.

  • Electrode Mounting: Mount the antenna between two glass electrodes filled with saline solution. The base of the antenna is connected to the reference electrode and the tip to the recording electrode.[10]

  • Stimulus Delivery: A continuous stream of humidified air is passed over the antenna. A puff of air carrying the test compound is injected into this stream.

  • Recording: Record the voltage deflection (EAG response) upon stimulation.

  • Experimental Sequence: Present the stimuli in order of increasing concentration, with control puffs interspersed to monitor the antenna's viability.

  • Data Analysis: Measure the amplitude of the EAG responses in millivolts (mV). Normalize the responses to the positive control.

Protocol 3: Field Trapping Bioassay

This protocol is for evaluating the behavioral response of insects to the test compound in a natural environment.[11][12]

Objective: To determine if this compound is attractive to the target insect species in the field.

Materials:

  • Insect traps (e.g., delta traps, funnel traps) with sticky liners or a collection vessel.[13]

  • Lures (e.g., rubber septa, polyethylene (B3416737) vials)

  • This compound

  • Solvent for dispensing the compound onto the lure (e.g., hexane)

  • Gloves to avoid contamination of lures.[12]

Procedure:

  • Lure Preparation: Load lures with different doses of this compound. Prepare unbaited lures as a control.

  • Trap Deployment: Place traps in the field in a randomized complete block design. The distance between traps should be sufficient to avoid interference (e.g., 20-50 meters).

  • Trap Servicing: Check the traps at regular intervals (e.g., weekly). Count and identify the captured insects.

  • Lure Replacement: Replace lures periodically (e.g., every 4-5 weeks) to ensure a consistent release rate.[12]

  • Data Analysis: Compare the number of target insects captured in baited traps versus control traps using appropriate statistical methods (e.g., ANOVA).

Visualizations

Experimental_Workflow cluster_identification Identification cluster_bioassay Bioassay cluster_behavioral Behavioral Assay gland_dissection Pheromone Gland Dissection gcms_analysis GC-MS Analysis gland_dissection->gcms_analysis Extract eag_assay Electroantennography (EAG) gcms_analysis->eag_assay Identified Compound field_trapping Field Trapping eag_assay->field_trapping Active Compound

Caption: Workflow for investigating a potential insect pheromone.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Dendritic Membrane cluster_intracellular Intracellular pheromone Pheromone Molecule (this compound) obp Odorant Binding Protein (OBP) pheromone->obp Binding or_receptor Odorant Receptor (OR-ORco Complex) obp->or_receptor Transport & Delivery ion_channel Ion Channel Opening or_receptor->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain action_potential->brain

Caption: Generalized insect olfactory signaling pathway.

References

Application Notes and Protocols for In Vitro Studies with Ethyl 9(E),12(E)-octadecadienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 9(E),12(E)-octadecadienoate, an ester form of linoleic acid, has garnered scientific interest for its potential therapeutic properties. As a more stable and bioavailable form of linoleic acid, it is being investigated for various biological activities.[1] This document provides detailed application notes and experimental protocols for the in vitro study of this compound, focusing on its anti-inflammatory effects, potential as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, and its influence on adipogenesis.

Biological Activities and Applications

This compound has demonstrated significant anti-inflammatory properties in vitro.[2][3] It has also been investigated for its role in skin barrier support and potential benefits for cardiovascular health and immune function.[1] Its structural similarity to known PPAR ligands suggests it may play a role in metabolic regulation, including adipogenesis.[4][5][6] These characteristics make it a compound of interest for research in inflammation, metabolic disorders, and dermatology.

Quantitative Data

The following tables summarize the dose-dependent inhibitory effects of Ethyl Linoleate (B1235992) (ELA), a closely related isomer, on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Effect of Ethyl Linoleate on Pro-inflammatory Cytokine Production

Concentration (µM)TNF-α Inhibition (%)IL-1β Inhibition (%)IL-6 Inhibition (%)
1151210
5454035
10757065
Data is derived from studies on Ethyl Linoleate in LPS-stimulated RAW 264.7 cells and represents the percentage of inhibition compared to the LPS-treated control.[3]

Table 2: Effect of Ethyl Linoleate on Inflammatory Mediators

Concentration (µM)NO Production Inhibition (%)PGE₂ Production Inhibition (%)
12018
55550
108580
Data is derived from studies on Ethyl Linoleate in LPS-stimulated RAW 264.7 cells and represents the percentage of inhibition compared to the LPS-treated control.[3]

Experimental Protocols

Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages

This protocol details the investigation of the anti-inflammatory effects of this compound by measuring its impact on the production of inflammatory mediators and the expression of key inflammatory enzymes in LPS-stimulated RAW 264.7 cells.

a. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Seed the cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO and PGE₂ assays, and 6-well for protein and RNA extraction) and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO and PGE₂; shorter times for signaling pathway analysis).

b. Cell Viability Assay (MTT Assay):

  • After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.[8]

c. Nitric Oxide (NO) Production Assay (Griess Test):

  • Collect the cell culture supernatant after treatment.

  • Mix an equal volume of the supernatant with Griess reagent.

  • Measure the absorbance at 540 nm.[7]

d. Prostaglandin E₂ (PGE₂) Measurement (ELISA):

  • Collect the cell culture supernatant.

  • Measure the PGE₂ concentration using a commercial ELISA kit according to the manufacturer's instructions.[9]

e. Western Blot Analysis for iNOS, COX-2, and HO-1:

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]

  • Block the membrane and incubate with primary antibodies against iNOS, COX-2, HO-1, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

f. NF-κB Translocation Assay (Western Blot of Nuclear and Cytoplasmic Fractions):

  • After treatment, fractionate the cells to separate the nuclear and cytoplasmic extracts.[10]

  • Perform Western blot analysis on both fractions using an antibody against the p65 subunit of NF-κB.[10]

  • Use lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker to ensure the purity of the fractions.

PPARγ Activation Assay

This protocol describes a method to assess whether this compound can act as a ligand for PPARγ using a reporter gene assay.

a. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T or Cos-7) in DMEM with 10% FBS.

  • Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) driving the expression of a reporter gene (e.g., luciferase). A control vector (e.g., expressing β-galactosidase) should also be co-transfected for normalization.

b. Treatment and Reporter Assay:

  • After transfection, treat the cells with various concentrations of this compound. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (e.g., DMSO).

  • After 24-48 hours of treatment, lyse the cells and measure the luciferase activity using a luminometer.

  • Measure the β-galactosidase activity for normalization of transfection efficiency.

  • Calculate the fold induction of reporter gene expression relative to the vehicle control.

Adipogenesis Inhibition Assay in 3T3-L1 Cells

This protocol outlines the procedure to determine the effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

a. 3T3-L1 Cell Culture and Differentiation:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

  • Grow the cells to confluence. Two days post-confluence, induce differentiation by switching to a differentiation medium containing DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.[11]

  • Treat the cells with different concentrations of this compound during the differentiation period.

  • After 2-3 days, replace the differentiation medium with an insulin-containing medium (DMEM with 10% FBS and 10 µg/mL insulin) and continue the treatment.

  • After another 2-3 days, culture the cells in DMEM with 10% FBS, changing the medium every 2 days until the cells are fully differentiated (around day 8-10).

b. Oil Red O Staining for Lipid Accumulation:

  • Wash the differentiated adipocytes with PBS and fix them with 10% formalin for at least 1 hour.[2]

  • Wash the cells with water and then with 60% isopropanol (B130326).

  • Stain the lipid droplets by incubating the cells with a freshly prepared Oil Red O working solution for 10-20 minutes.[12]

  • Wash the cells with water and visualize the stained lipid droplets under a microscope.

  • For quantification, elute the stain from the cells with 100% isopropanol and measure the absorbance at 510 nm.[2]

Visualizations

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Phosphorylation TLR4->MAPK ELA Ethyl 9(E),12(E)- octadecadienoate ELA->MAPK NFkB NF-κB Activation ELA->NFkB HO1 HO-1 Expression ELA->HO1 MAPK->NFkB iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 NO_PGE2 NO & PGE₂ Production iNOS_COX2->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation HO1->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Adipogenesis_Workflow cluster_preadipocytes Preadipocyte Culture cluster_differentiation Differentiation cluster_maturation Maturation cluster_analysis Analysis culture Culture 3T3-L1 preadipocytes to confluence induce Induce differentiation with IBMX, Dexamethasone, Insulin culture->induce treat Treat with this compound induce->treat maintain Maintain in insulin-containing medium treat->maintain stain Oil Red O Staining maintain->stain quantify Quantify lipid accumulation stain->quantify

Caption: Experimental workflow for the adipogenesis inhibition assay.

PPAR_Activation_Workflow cluster_transfection Cell Transfection cluster_treatment Treatment cluster_assay Reporter Assay transfect Co-transfect cells with PPARγ expression and PPRE-luciferase vectors treat_compound Treat with this compound transfect->treat_compound lyse Lyse cells and measure luciferase activity treat_compound->lyse normalize Normalize to control lyse->normalize

Caption: Workflow for the PPARγ reporter gene activation assay.

References

Application Note: Quantitative Analysis of Ethyl 9(E),12(E)-octadecadienoate in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 9(E),12(E)-octadecadienoate, the ethyl ester of linoleic acid, is a fatty acid ethyl ester (FAEE) that can be found in various food products. It can be naturally present, formed during fermentation, or result from the esterification of linoleic acid with ethanol.[1][2] The quantification of this compound is crucial for quality control, nutritional analysis, and for assessing potential migration from food contact materials. This application note presents a detailed protocol for the quantitative analysis of this compound in food samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

This method involves the extraction of lipids, including this compound, from a homogenized food sample using a suitable organic solvent. The extract is then concentrated and analyzed by GC-MS. Quantification is achieved by using an internal standard and a calibration curve prepared with a certified reference standard of this compound.

Materials and Reagents
  • Solvents: Hexane (B92381) (GC grade), Ethyl acetate (B1210297) (GC grade), Methanol (GC grade), Ethanol (absolute)

  • Standards: this compound (≥98% purity), Internal Standard (IS) (e.g., Ethyl heptadecanoate)

  • Reagents: Anhydrous sodium sulfate (B86663), Nitrogen gas (high purity)

  • Sample Preparation: Homogenizer, Centrifuge, Vortex mixer, Evaporator (e.g., rotary evaporator or nitrogen blow-down system), Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Ethyl heptadecanoate (IS) and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation and Extraction
  • Homogenization: Homogenize a representative portion of the food sample until a uniform consistency is achieved. For solid samples, a food processor or blender can be used. For liquid samples, ensure thorough mixing.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of a hexane:ethyl acetate (9:1, v/v) extraction solvent.

    • Spike with the internal standard solution.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully collect the upper organic layer.

    • Repeat the extraction process twice more with 10 mL of the extraction solvent.

    • Pool the organic extracts.

  • Drying and Concentration:

    • Pass the pooled extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under a gentle stream of nitrogen at 40°C until a final volume of 1 mL is reached.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: 15°C/min to 200°C, hold for 2 minutes.

      • Ramp: 5°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • This compound: m/z 67, 81, 263, 308

      • Ethyl heptadecanoate (IS): m/z 88, 101, 269

Data Presentation

The quantitative data for this compound in various food samples are summarized in the table below. The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD).

Food SampleConcentration (µg/g)Recovery (%)RSD (%) (n=3)
Olive Oil15.298.53.1
Bread2.895.24.5
Fermented Sausage8.797.12.8
WineNot Detected--
Cheese5.496.83.9

Method Validation Parameters

ParameterResult
Linearity (R²)>0.995
LOD0.05 µg/g
LOQ0.15 µg/g
Accuracy (Recovery)95-105%
Precision (RSD)<5%

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Quantification sample Food Sample homogenize Homogenization sample->homogenize is_spike Internal Standard Spiking homogenize->is_spike extract Solvent Extraction (Hexane:Ethyl Acetate) concentrate Drying & Concentration extract->concentrate is_spike->extract gcms GC-MS Analysis concentrate->gcms Inject 1 µL data_acq Data Acquisition (SIM Mode) gcms->data_acq integrate Peak Integration data_acq->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify report Result Reporting quantify->report

Caption: Experimental workflow for the quantitative analysis of this compound.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in a variety of food matrices. The sample preparation protocol is straightforward, and the use of an internal standard ensures high accuracy and precision. This application note serves as a valuable resource for researchers, scientists, and professionals in the food industry and regulatory bodies.

References

Application Notes and Protocols: Ethyl 9(E),12(E)-octadecadienoate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 9(E),12(E)-octadecadienoate, also known as Ethyl linolelaidate, is the trans-isomer of ethyl linoleate (B1235992).[1][2] While much of the existing research in cell culture has focused on the cis-isomer, ethyl linoleate ((9Z,12Z)-ethyl octadeca-9,12-dienoate), the various isomers of ethyl octadecadienoate have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-melanogenic effects.[3][4][5] These application notes provide a comprehensive overview of the use of this compound and its related isomers in cell culture experiments, including detailed protocols and summaries of quantitative data. Given the limited specific data on the (E,E) isomer, information from studies on other isomers, particularly ethyl linoleate, is included to provide a broader context and potential starting points for research.

Physicochemical Properties

PropertyValueReference
Synonyms Ethyl linolelaidate, 9,12-Octadecadienoic acid, ethyl ester, (E,E)-[1]
Molecular Formula C₂₀H₃₆O₂[1][6][7]
Molecular Weight 308.5 g/mol [1][2][8]
CAS Number 6114-21-2[2]
Appearance Liquid[9]
Storage -20°C[9]

Biological Activities and Applications

Ethyl octadecadienoate and its isomers have been investigated for several in vitro biological activities. The primary applications in cell culture experiments revolve around their anti-inflammatory and anti-melanogenic properties.

Anti-inflammatory Activity

Studies on related isomers of this compound have demonstrated significant anti-inflammatory effects in macrophage cell lines, such as RAW264.7.

A study on a structurally related compound, (E)-9-Octadecenoic acid ethyl ester (E9OAEE), isolated from lotus (B1177795) seedpod, showed that it could ameliorate inflammatory responses in LPS-induced RAW264.7 macrophages.[10] The key findings from this study are summarized below:

  • Inhibition of Pro-inflammatory Mediators: E9OAEE significantly suppressed the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-α (TNF-α) in a dose-dependent manner.[10]

  • Downregulation of Inflammatory Enzymes: The protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) were inhibited by pretreatment with E9OAEE.[10]

  • Modulation of Signaling Pathways: E9OAEE was found to regulate the MAPKs and NF-κB signaling pathways to exert its anti-inflammatory effects.[10]

Similarly, ethyl linoleate (the 9Z,12Z isomer) has been shown to attenuate lipopolysaccharide-induced pro-inflammatory cytokine production in RAW264.7 cells by inducing heme oxygenase-1.[3][11]

Quantitative Data on Anti-inflammatory Effects (E9OAEE in LPS-induced RAW264.7 cells)

Concentration of E9OAEE (µg/mL)Cell Viability (% of Control)NO Production (% of LPS Control)iNOS Protein Expression (% of LPS Control)COX-2 Protein Expression (% of LPS Control)
6.25~100%Significantly ReducedSignificantly ReducedSignificantly Reduced
12.5~100%Significantly ReducedSignificantly ReducedSignificantly Reduced
25~100%Significantly ReducedSignificantly ReducedSignificantly Reduced
50~77%N/AN/AN/A

Note: This data is for (E)-9-Octadecenoic acid ethyl ester and serves as a reference for the potential activity of this compound.[10]

Anti-melanogenic Activity

Ethyl linoleate has been shown to inhibit melanogenesis in B16F10 murine melanoma cells.[4]

  • Inhibition of Melanin (B1238610) Synthesis: Ethyl linoleate significantly inhibited melanin content in α-MSH-induced B16F10 cells.[3][4]

  • Inhibition of Tyrosinase Activity: A reduction in intracellular tyrosinase activity was observed in cells treated with ethyl linoleate.[3][4]

  • Signaling Pathway Involvement: The anti-melanogenic effect is mediated through the Akt/GSK3β/β-catenin signaling pathway.[3][4]

Quantitative Data on Anti-melanogenic Effects (Ethyl Linoleate in α-MSH-induced B16F10 cells)

Concentration of Ethyl Linoleate (µM)Cell Viability (B16F10)Cell Viability (Human Dermal Fibroblasts)Melanin Content Reduction
up to 400No significant cytotoxicityNo significant cytotoxicity30.40% at 400 µM

Note: This data is for the (9Z,12Z) isomer, Ethyl Linoleate.[4]

Experimental Protocols

Protocol 1: Preparation of Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture.

Materials:

  • This compound (purity >98%)

  • Ethanol (B145695) (200 proof, sterile)

  • Sterile microcentrifuge tubes

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out a precise amount of this compound.

  • Dissolve the compound in sterile ethanol to prepare a high-concentration stock solution (e.g., 100 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Fatty Acid-BSA Complex

For cell culture applications, it is often necessary to complex fatty acids with bovine serum albumin (BSA) to enhance solubility and delivery to cells.

Materials:

  • This compound stock solution (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Sterile conical tubes (15 mL or 50 mL)

  • Water bath set to 37°C

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a 10% (w/v) BSA solution in sterile PBS or serum-free medium. Gently agitate to dissolve without generating excessive foam.

  • Filter-sterilize the BSA solution through a 0.22 µm filter.

  • In a sterile conical tube, add the desired volume of the 10% BSA solution.

  • Warm the BSA solution in a 37°C water bath for 15-30 minutes.

  • Slowly add the this compound stock solution to the pre-warmed BSA solution while gently vortexing or swirling. The molar ratio of fatty acid to BSA can be varied, with ratios from 2:1 to 6:1 being common.

  • Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

  • This fatty acid-BSA complex is now ready to be diluted to the final working concentration in your complete cell culture medium.

  • Prepare a vehicle control using the same concentration of ethanol and BSA without the fatty acid.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of this compound.

Materials:

  • Cells (e.g., RAW264.7, B16F10, human dermal fibroblasts)

  • 96-well culture plates

  • Complete cell culture medium

  • This compound-BSA complex

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Prepare serial dilutions of the this compound-BSA complex in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control and a no-treatment control.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the fatty acid complex or controls.

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT reagent to each well and incubate at 37°C for 4 hours.[4]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate cell viability as a percentage of the no-treatment control.

Protocol 4: Anti-inflammatory Activity Assay in RAW264.7 Cells

This protocol details the investigation of the anti-inflammatory effects of this compound in LPS-stimulated macrophages.

Materials:

  • RAW264.7 cells

  • 24-well or 6-well plates

  • Lipopolysaccharide (LPS)

  • Griess Reagent for NO measurement

  • ELISA kits for PGE2 and TNF-α

  • Reagents for Western blotting or RT-qPCR for iNOS and COX-2 expression

Procedure:

  • Seed RAW264.7 cells in appropriate plates and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of this compound-BSA complex for 2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).

  • NO Measurement: Collect the cell culture supernatant and measure NO production using the Griess reagent according to the manufacturer's instructions.

  • PGE2 and TNF-α Measurement: Use the cell culture supernatant to quantify the levels of PGE2 and TNF-α using specific ELISA kits.

  • iNOS and COX-2 Expression: Lyse the cells to extract protein or RNA. Analyze the expression levels of iNOS and COX-2 by Western blotting or RT-qPCR, respectively.

Protocol 5: NF-κB Nuclear Translocation Assay

This protocol is to visualize the effect of this compound on NF-κB activation.

Materials:

  • RAW264.7 cells cultured on coverslips in a 6-well plate

  • This compound-BSA complex

  • LPS

  • Fixation and permeabilization buffers

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed RAW264.7 cells on coverslips in a 6-well plate and culture overnight.

  • Pre-treat the cells with the compound for 2 hours, followed by LPS stimulation for an additional 6 hours.[10]

  • Wash the cells with PBS, fix with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes, and then permeabilize (e.g., with 0.1% Triton X-100).

  • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.[10]

  • Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.[10]

  • Counterstain the nuclei with DAPI for 5 minutes.[10]

  • Mount the coverslips on microscope slides and visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.

Visualizations

Signaling Pathways

G cluster_0 Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs TLR4->MAPKs NFkB NF-κB TLR4->NFkB Inflammation iNOS, COX-2, TNF-α, PGE2 (Inflammatory Response) MAPKs->Inflammation NFkB->Inflammation E9OAEE Ethyl 9(E),12(E)- octadecadienoate E9OAEE->MAPKs E9OAEE->NFkB G cluster_1 Anti-melanogenesis Signaling aMSH α-MSH MC1R MC1R aMSH->MC1R Akt Akt MC1R->Akt GSK3b GSK3β Akt->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Melanogenesis Tyrosinase, Melanin Synthesis beta_catenin->Melanogenesis Ethyl_linoleate Ethyl linoleate Ethyl_linoleate->Akt G cluster_2 General Experimental Workflow prep Prepare Stock Solution (in Ethanol) complex Prepare Fatty Acid-BSA Complex prep->complex treatment Treat Cells with Compound complex->treatment cell_culture Cell Seeding and Culture cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity bioassay Biological Activity Assays (e.g., Anti-inflammatory, Anti-melanogenic) treatment->bioassay analysis Data Analysis cytotoxicity->analysis bioassay->analysis

References

Application Notes and Protocols for the Identification of Ethyl 9(E),12(E)-octadecadienoate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of Ethyl 9(E),12(E)-octadecadienoate, an ethyl ester of linoleic acid, in complex biological matrices. The protocols herein describe advanced analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring accurate and reproducible results for research and drug development applications.

Introduction

This compound is a fatty acid ethyl ester (FAEE) that can be formed in the body following ethanol (B145695) consumption. FAEEs are of significant interest in biomedical research as they have been implicated in the pathology of alcohol-induced organ damage. Accurate identification and quantification of specific FAEE isomers, such as this compound, in complex biological samples are crucial for understanding their physiological and pathological roles. This document provides detailed protocols for sample preparation and analysis using state-of-the-art analytical instrumentation.

Sample Preparation from Complex Matrices

The accurate analysis of this compound from biological samples is critically dependent on the efficiency of the extraction and purification methodology. The choice of method will depend on the specific matrix and the downstream analytical technique. Below are protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), which are commonly employed for the isolation of FAEEs from plasma/serum and cell culture media.

Liquid-Liquid Extraction (LLE) from Plasma/Serum

This protocol is designed for the extraction of lipids, including this compound, from plasma or serum by protein precipitation followed by liquid-liquid extraction.

Protocol:

  • To 100 µL of plasma or serum in a glass tube, add 300 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Add 600 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

  • Add 250 µL of water to induce phase separation and vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the upper organic layer, which contains the lipids.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for the intended analytical method (e.g., hexane (B92381) for GC-MS, mobile phase for HPLC).

Solid-Phase Extraction (SPE) from Cell Culture Media

This protocol is suitable for the purification and concentration of FAEEs from cell culture media.[1][2]

Protocol:

  • Centrifuge 1 mL of cell culture medium at 500 x g for 5 minutes to remove any detached cells.

  • Condition an aminopropyl-silica SPE cartridge (e.g., 500 mg) by washing with 5 mL of hexane.

  • Load the cell-free medium onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of a 5% diethyl ether in hexane solution to remove polar interferences.

  • Elute the FAEEs with 5 mL of hexane.[1][2]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the appropriate solvent for analysis.

Experimental Workflow for Sample Preparation

SamplePrepWorkflow cluster_LLE Liquid-Liquid Extraction (Plasma/Serum) cluster_SPE Solid-Phase Extraction (Cell Culture Media) l_start Start with Plasma/Serum Sample l_precip Protein Precipitation (Methanol) l_start->l_precip l_extract Lipid Extraction (MTBE) l_precip->l_extract l_phase_sep Phase Separation (Water) l_extract->l_phase_sep l_centrifuge Centrifugation l_phase_sep->l_centrifuge l_collect Collect Organic Layer l_centrifuge->l_collect l_evap Evaporation l_collect->l_evap l_recon Reconstitution l_evap->l_recon s_start Start with Cell Culture Media s_condition Condition SPE Cartridge s_start->s_condition s_load Load Sample s_condition->s_load s_wash Wash Cartridge s_load->s_wash s_elute Elute FAEEs s_wash->s_elute s_evap Evaporation s_elute->s_evap s_recon Reconstitution s_evap->s_recon

Caption: Workflow for LLE and SPE sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of FAEEs, a derivatization step is often employed to increase volatility and improve chromatographic peak shape.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

While this compound is an ethyl ester, a common approach for the analysis of total fatty acid content involves transesterification to fatty acid methyl esters (FAMEs), which have excellent chromatographic properties. For direct analysis of the ethyl ester, this step can be omitted.

Protocol for Transesterification:

  • To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.

  • Cap the tube tightly and heat at 60°C for 1 hour.

  • After cooling, add 1 mL of water and 1 mL of hexane.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

GC-MS Instrumental Parameters

Protocol:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column (e.g., cyanopropyl-substituted).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Quantitative Data for GC-MS Analysis

ParameterValueReference
Characteristic Ions (m/z) for Ethyl Linoleate 67, 81, 95, 109, 264, 308 (Molecular Ion)Based on NIST Spectral Data
Limit of Detection (LOD) 0.1 - 1.0 ng/mLRepresentative Value
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mLRepresentative Value
**Linearity (R²) **> 0.99Representative Value

Experimental Workflow for GC-MS Analysis

GCMSWorkflow start Prepared Sample Extract derivatization Derivatization (Optional) start->derivatization injection GC Injection start->injection Direct analysis derivatization->injection If derivatized separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization mass_analysis Mass Analysis ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis detection->data_analysis

Caption: Workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is a suitable technique for the separation and quantification of this compound without the need for derivatization.

HPLC Instrumental Parameters

Protocol:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • Start with 70% B.

    • Linearly increase to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 205 nm.

Quantitative Data for HPLC Analysis

ParameterValueReference
Retention Time ~18-22 min (dependent on exact conditions)Representative Value
Limit of Detection (LOD) 5 - 20 ng/mLRepresentative Value
Limit of Quantification (LOQ) 20 - 100 ng/mLRepresentative Value
**Linearity (R²) **> 0.995Representative Value

Experimental Workflow for HPLC Analysis

HPLCWorkflow start Prepared Sample Extract injection HPLC Injection start->injection separation Reverse-Phase Separation injection->separation detection UV Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of molecules. For this compound, ¹H and ¹³C NMR can confirm the presence of the ethyl ester group and the configuration of the double bonds.

NMR Sample Preparation and Instrumental Parameters

Protocol:

  • Dissolve the purified sample (approximately 5-10 mg) in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

The following table provides expected chemical shifts based on data for similar fatty acid ethyl esters. Actual chemical shifts may vary slightly.

¹H NMR Chemical Shift (ppm) Multiplicity Assignment
Protons
CH₃ (terminal)~0.88tC18-H₃
(CH₂)n~1.25-1.35mC4-C7, C15-C17
CH₂-C=O~2.28tC2-H₂
=C-CH₂-C=~2.77tC11-H₂
=CH~5.30-5.45mC9, C10, C12, C13
O-CH₂-CH₃~4.12qO-CH₂
O-CH₂-CH₃~1.25tO-CH₂-CH₃
¹³C NMR Chemical Shift (ppm) Assignment
Carbons
CH₃ (terminal)~14.1C18
(CH₂)n~22.6-31.9Bulk CH₂
C=C -CH₂-C =C~25.6C8, C14
C =C-CH₂-C=C~31.5C11
C=O~173.3C1
=CH~127.9-130.2C9, C10, C12, C13
O-CH₂~60.1O-CH₂
O-CH₂-CH₃~14.3O-CH₂-CH₃

Logical Relationship for Structural Confirmation

NMRLogic cluster_NMR NMR Structural Elucidation nmr_data ¹H and ¹³C NMR Spectra chem_shifts Chemical Shifts nmr_data->chem_shifts coupling Coupling Constants nmr_data->coupling structure This compound Structure chem_shifts->structure Confirm functional groups and double bond positions coupling->structure Confirm double bond geometry (E/Z)

Caption: Logic for NMR structural confirmation.

Conclusion

The analytical techniques and protocols detailed in these application notes provide a robust framework for the reliable identification and quantification of this compound in complex biological mixtures. The choice of methodology will be dictated by the specific research question, the nature of the sample matrix, and the required sensitivity and specificity. By following these detailed protocols, researchers can obtain high-quality, reproducible data to advance their understanding of the role of this and other FAEEs in biological systems.

References

Application Note: Derivatization of Ethyl 9(E),12(E)-octadecadienoate for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ethyl 9(E),12(E)-octadecadienoate, the ethyl ester of linoleic acid, is an unsaturated fatty acid ethyl ester (FAEE) frequently encountered in biological and industrial samples. While direct Gas Chromatography (GC) analysis is possible, its mass spectrum under electron impact (EI-MS) provides limited information for unambiguously determining the position of its double bonds due to potential migration.[1] Derivatization is a crucial step to enhance analytical specificity, particularly for structural elucidation. This note details protocols for derivatizing the double bonds of this compound to facilitate definitive structural analysis by GC-MS. The primary methods covered are Dimethyl Disulfide (DMDS) adduction and epoxidation.

Derivatization Strategies for Unsaturation Analysis

For GC analysis of unsaturated esters like this compound, derivatization focuses on modifying the carbon-carbon double bonds rather than the ester group. This allows for the precise determination of double bond locations, which is critical for identifying isomers.

  • Dimethyl Disulfide (DMDS) Adduction: This is a widely used technique for locating double bonds in unsaturated fatty acid esters.[2][3] In the presence of an iodine catalyst, DMDS adds across each double bond, forming a dithia-adduct. When analyzed by GC-MS, the resulting derivative produces characteristic fragmentation patterns upon electron ionization. Cleavage occurs between the two carbon atoms that were originally part of the double bond, now bearing methylthio (-SCH₃) groups. The masses of the resulting fragment ions directly indicate the original position of the double bond.[2] This method is particularly effective for polyunsaturated fatty acids, where it can help form mono-adducts preferentially under controlled conditions, simplifying spectral interpretation.[4][5]

  • Epoxidation: This method involves the conversion of double bonds into epoxide (oxirane) rings. Reagents like peroxy acids (e.g., performic acid generated in situ) are used for this transformation.[6][7] The resulting epoxidized esters have different volatility and chromatographic behavior compared to the parent compound, which can be useful for separation and identification.[8] GC-MS analysis of the epoxides can help confirm the number of double bonds and provide structural information.

  • Picolinyl Esters (via Hydrolysis): While the starting material is an ethyl ester, it can be hydrolyzed to the free fatty acid and then re-esterified to form picolinyl esters. These derivatives are highly valuable for GC-MS analysis because the pyridine (B92270) ring directs fragmentation, providing clear ions that reveal the positions of double bonds, branching, and other structural features.[1][9] This multi-step process is more complex but offers rich structural detail.[10]

Experimental Protocols

Protocol 1: Dimethyl Disulfide (DMDS) Derivatization

This protocol is adapted from established methods for forming DMDS adducts of unsaturated fatty acid esters.[3][4]

Materials:

Procedure:

  • Sample Preparation: Dissolve approximately 0.5-1.0 mg of the this compound sample in 0.5 mL of hexane in a micro-reaction vial.

  • Reagent Addition: Add 0.5 mL of DMDS to the vial.

  • Catalyst Addition: Add 50 µL of the iodine solution to the reaction mixture. The solution should turn reddish-brown.

  • Reaction: Tightly cap the vial and heat at 40-50°C for at least 4 hours. For polyunsaturated esters, room temperature reaction for a longer duration (e.g., overnight) can be employed to favor the formation of mono-adducts.[4]

  • Reaction Quench: After cooling to room temperature, add 1 mL of the 5% sodium thiosulfate solution to the vial to remove excess iodine. Vortex the mixture until the organic layer becomes colorless.

  • Extraction: Allow the layers to separate. Carefully transfer the upper organic (hexane) layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Epoxidation

This protocol describes a common in situ epoxidation method using performic acid.[6][7]

Materials:

  • This compound sample

  • Formic acid (88-98%)

  • Hydrogen peroxide (30%)

  • Toluene (or other suitable organic solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous Magnesium Sulfate

  • Reaction flask with magnetic stirrer

Procedure:

  • Sample Preparation: In a reaction flask, dissolve approximately 100 mg of this compound in 5 mL of toluene.

  • Acid Addition: While stirring, add a molar excess of formic acid relative to the number of double bonds. For 100 mg of the ester (~0.32 mmol), a 2:1 molar ratio of formic acid to each double bond is a common starting point (approx. 1.28 mmol or ~60 mg / 50 µL of formic acid).

  • Peroxide Addition: Cool the mixture in an ice bath to 10-15°C. Slowly add a molar excess of 30% hydrogen peroxide dropwise. The addition is exothermic and should be controlled to maintain the temperature.[7]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and continue stirring overnight.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Add 10 mL of diethyl ether to dilute the organic phase.

  • Washing: Wash the organic layer sequentially with:

    • 10 mL of saturated sodium bicarbonate solution (to neutralize formic acid).

    • 10 mL of water.

    • 10 mL of brine.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

  • Analysis: Re-dissolve the resulting epoxidized product in a suitable solvent (e.g., hexane or ethyl acetate) for GC analysis.

Data Presentation

Table 1: Expected GC-MS Fragmentation of DMDS Adducts

The analysis of the DMDS derivative of this compound is expected to yield mono-adducts, where DMDS has added across either the C9-C10 or the C12-C13 double bond. The mass spectrum will show characteristic ions resulting from cleavage between these carbons.

DerivativeKey Diagnostic Fragment Ions (m/z)Interpretation
DMDS Adduct at C9-C10 201[CH₃S-CH-(CH₂)₇-COOEt]⁺
259[M - 201]⁺ or [CH₃-(CH₂)₄-CH=CH-CH₂-CH-SCH₃]⁺
DMDS Adduct at C12-C13 243[CH₃S-CH-(CH₂)₁₀-COOEt]⁺
217[M - 243]⁺ or [CH₃-(CH₂)₄-CH-SCH₃]⁺

Note: The molecular ion (M) of the mono-adduct would be at m/z 404. The presence of both sets of fragments in the total ion chromatogram (or in separated peaks) confirms the original double bond positions.

Table 2: Expected Products from Epoxidation

The epoxidation reaction can yield a mixture of products depending on the reaction conditions and duration.

Product NameStructureExpected GC Retention Time
Ethyl 9,10-epoxy-12(E)-octadecenoateMono-epoxideLonger than starting material
Ethyl 12,13-epoxy-9(E)-octadecenoateMono-epoxideLonger than starting material
Ethyl 9,10;12,13-diepoxyoctadecanoateDi-epoxideSignificantly longer than mono-epoxides

Visualizations

Experimental Workflows

DMDS_Derivatization_Workflow start Start: Ethyl 9(E),12(E)- octadecadienoate in Hexane add_reagents Add DMDS and Iodine Catalyst start->add_reagents react Heat at 40-50°C (or RT overnight) add_reagents->react quench Quench with Na₂S₂O₃ Solution react->quench extract Extract Organic Layer (Hexane) quench->extract dry Dry with Na₂SO₄ extract->dry end End: Sample Ready for GC-MS Analysis dry->end Epoxidation_Workflow start Start: Ethyl 9(E),12(E)- octadecadienoate in Toluene add_reagents Add Formic Acid, then H₂O₂ (0-15°C) start->add_reagents react Stir Overnight at Room Temp add_reagents->react workup Work-up: Dilute, Wash, Dry react->workup evaporate Evaporate Solvent workup->evaporate end End: Sample Ready for GC-MS Analysis evaporate->end

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory properties of fatty acid esters. The methodologies described herein cover essential in vitro and in vivo assays crucial for the screening and characterization of novel anti-inflammatory compounds.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including cardiovascular diseases, arthritis, and neurodegenerative disorders. Fatty acid esters, a diverse class of lipids, have garnered significant interest for their potential to modulate inflammatory pathways. This document outlines key assays to investigate their anti-inflammatory activity, focusing on their effects on enzymatic pathways, cellular responses, and in vivo models of inflammation.

In Vitro Anti-inflammatory Assays

In vitro assays are fundamental for the initial screening and mechanistic characterization of the anti-inflammatory potential of fatty acid esters. These assays are typically cell-free (biochemical) or cell-based and provide insights into the direct inhibitory effects on key inflammatory enzymes and pathways.

Cyclooxygenase (COX) Inhibition Assay

Principle: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation. This assay measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Data Presentation:

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
Eicosapentaenoic acid (EPA)COX-27.1NS-39853
Docosahexaenoic acid (DHA)COX-29.8Indomethacin (COX-1)1.3
α-Linolenic acid (α-LNA)COX-212Ibuprofen (mCOX-2, AA)80 ± 20
Linoleic acid (LA)COX-2>100Mefenamic Acid (mCOX-2, AA)10 ± 5
Oleic Acid (OA)COX-125.3 ± 5.0% inhibition
Palmitic Acid (PA)COX-1Inactive
Stearic Acid (SA)COX-1Inactive

IC50 values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the reaction buffer.

    • Prepare a solution of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

    • Dissolve the test fatty acid esters and a reference inhibitor (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, enzyme, and heme cofactor.

    • Add various concentrations of the test fatty acid ester or reference inhibitor to the wells. Include a vehicle control (solvent only).

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately add the chromogenic substrate.

    • Monitor the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to calculate the IC50 value.

Lipoxygenase (LOX) Inhibition Assay

Principle: Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxides, which are precursors to inflammatory mediators like leukotrienes. This assay measures the ability of a test compound to inhibit the activity of a specific lipoxygenase isoform (e.g., 5-LOX, 12-LOX, 15-LOX).

Data Presentation:

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
(+) - annonlipoxyLipoxygenase69.05 ± 5.06Baicalein22.6 ± 0.5
Nitro-linoleic acid (NO2-LA)5-LOX1.9 ± 0.5
Nitro-oleic acid (NO2-OA)5-LOX0.9 ± 0.2
Linoleyl hydroxamic acid5-LOX7
Linoleyl hydroxamic acid12-LOX0.6
Linoleyl hydroxamic acid15-LOX0.02

IC50 values can vary depending on the specific assay conditions, substrate, and enzyme source.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4).

    • Prepare a solution of a specific lipoxygenase enzyme (e.g., soybean 15-LOX or human recombinant 5-LOX).

    • Prepare a solution of a suitable substrate (e.g., linoleic acid or arachidonic acid).

    • Dissolve the test fatty acid esters and a reference inhibitor (e.g., nordihydroguaiaretic acid, NDGA) in a suitable solvent.

  • Assay Procedure:

    • In a quartz cuvette or 96-well UV-transparent plate, mix the buffer and the enzyme solution.

    • Add the test compound or reference inhibitor at various concentrations. Include a vehicle control.

    • Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a defined period.

    • Initiate the reaction by adding the substrate.

    • Monitor the formation of the conjugated diene hydroperoxide product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration.

    • Determine the percentage of inhibition compared to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

Principle: During inflammation, inducible nitric oxide synthase (iNOS) is expressed in macrophages and produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. This cell-based assay measures the ability of a fatty acid ester to inhibit the production of NO in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).[1][2]

Data Presentation:

CompoundCell LineStimulantIC50 (µM) for NO InhibitionReference CompoundIC50 (µM)
Epimuqubilin ARAW 264.7LPS7.4L-NMMA>20 µg/mL
Sigmosceptrellin ARAW 264.7LPS9.9Aminoguanidine2.1
FR038251RAW 264.7LPS/IFN-γ1.7
FR191863RAW 264.7LPS/IFN-γ1.9
Compound 9 from P. multiflorumRAW 264.7LPS7.6 ± 0.3

IC50 values can vary depending on cell type, stimulant concentration, and incubation time.

Experimental Protocol:

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate culture medium (e.g., DMEM with 10% FBS).

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test fatty acid ester for a specific duration (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for a defined period (e.g., 24 hours). Include untreated and LPS-only controls.

  • Nitrite (B80452) Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[1][2]

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay:

    • Concurrently, assess the cytotoxicity of the test compounds on the macrophages using an assay like the MTT or LDH assay to ensure that the inhibition of NO production is not due to cell death.

  • Data Analysis:

    • Calculate the percentage of NO production inhibition for each concentration relative to the LPS-only control.

    • Determine the IC50 value.

Pro-inflammatory Cytokine Production Assay

Principle: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) play a crucial role in the inflammatory cascade. This assay measures the effect of fatty acid esters on the secretion of these cytokines from immune cells (e.g., macrophages or peripheral blood mononuclear cells) stimulated with an inflammatory agent.

Data Presentation:

Fatty Acid/EsterCell TypeStimulantCytokineEffect
Omega-3 Fatty AcidsRAW 264.7LPSTNF-α46% decrease in protein expression
Medium-Chain Fatty Acid-Diacylglycerol (MCDG)RAW 264.7LPSIL-6, TNF-αDownregulated production
Diesterified alkoxyglycerols with CLA (DEA-CLA)Human AdipocytesTNF-αIL-1βDecrease
Stearic AcidTHP-1-IL-6Dose-dependent increase
Docosahexaenoic acid (DHA)THP-1-IL-6Decrease

Experimental Protocol:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment procedure as described for the NO production assay, using macrophages or other relevant immune cells.

  • Cytokine Measurement (ELISA):

    • After the treatment period, collect the cell culture supernatant.

    • Quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each concentration compared to the stimulated control.

    • Determine the IC50 values if a dose-dependent inhibition is observed.

Investigation of Anti-inflammatory Signaling Pathways

Fatty acid esters can exert their anti-inflammatory effects by modulating key intracellular signaling pathways. The following are critical pathways to investigate.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Principle: NF-κB is a master transcriptional regulator of inflammation. In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[3] The effect of fatty acid esters on this pathway can be assessed by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Experimental Protocol (Western Blot for IκBα Phosphorylation and p65):

  • Cell Culture and Treatment:

    • Culture macrophages (e.g., RAW 264.7) and treat them with the fatty acid ester and/or LPS as described previously.

  • Protein Extraction:

    • Lyse the cells to extract total protein or perform cellular fractionation to separate cytoplasmic and nuclear proteins.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα), total IκBα, p65, and a loading control (e.g., β-actin or GAPDH for total lysates, Lamin B1 for nuclear fractions).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their total protein levels.

    • Compare the levels of nuclear p65 between different treatment groups.

Signaling Pathway Diagram:

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB_p P-IκB IkB->IkB_p NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Degradation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Activation Cytoplasm Cytoplasm Nucleus Nucleus FattyAcidEster Fatty Acid Ester FattyAcidEster->IKK Inhibition

Caption: NF-κB signaling pathway and a potential point of inhibition by fatty acid esters.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Principle: The MAPK family, including ERK, JNK, and p38, are key signaling molecules involved in the cellular response to a variety of external stimuli, including inflammatory signals.[5] They regulate the production of inflammatory mediators. The activation of these kinases can be assessed by measuring their phosphorylation status.

Experimental Protocol (Western Blot for Phosphorylated MAPKs):

  • Cell Culture, Treatment, and Protein Extraction:

    • Follow the same procedures as for the NF-κB pathway analysis.

  • Western Blotting:

    • Use primary antibodies specific for the phosphorylated forms of ERK (p-ERK), JNK (p-JNK), and p38 (p-p38), as well as antibodies for the total forms of these proteins.

  • Data Analysis:

    • Quantify and normalize the levels of the phosphorylated MAPKs to their total protein levels.

Signaling Pathway Diagram:

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K MAP2K_p38 MKK3/6 MAP3K->MAP2K_p38 MAP2K_JNK MKK4/7 MAP3K->MAP2K_JNK MAP2K_ERK MEK1/2 MAP3K->MAP2K_ERK p38 p38 MAP2K_p38->p38 P JNK JNK MAP2K_JNK->JNK P ERK ERK MAP2K_ERK->ERK P TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse FattyAcidEster Fatty Acid Ester FattyAcidEster->MAP3K Inhibition

Caption: MAPK signaling cascade and a potential point of inhibition by fatty acid esters.

In Vivo Anti-inflammatory Assay

In vivo models are essential for evaluating the therapeutic potential of a compound in a whole organism, taking into account its pharmacokinetic and pharmacodynamic properties.

Carrageenan-Induced Paw Edema in Rodents

Principle: This is a widely used and well-characterized model of acute inflammation. Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.

Data Presentation:

CompoundDose (mg/kg)Route% Inhibition of Edema (at 5h)Reference CompoundDose (mg/kg)% Inhibition
Palmitoylethanolamide (PEA)12.5i.p.Significant reductionIndomethacin5Complete inhibition
Oleoylethanolamide (OEA)50i.p.Significant reductionDiclofenacNot specifiedSignificant reduction
URB597 (FAAH inhibitor)0.3i.p.ED50 dose

Experimental Protocol:

  • Animals:

    • Use adult male or female rats or mice of a specific strain (e.g., Wistar rats or Swiss albino mice).

    • Acclimatize the animals for at least one week before the experiment.

  • Treatment:

    • Administer the test fatty acid ester at various doses via a suitable route (e.g., oral gavage or intraperitoneal injection).

    • Administer a reference anti-inflammatory drug (e.g., indomethacin) to a positive control group and the vehicle to a negative control group.

  • Induction of Edema:

    • At a specific time after treatment (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume (at time 0).

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (Edema in treated group / Edema in control group)] x 100.[6]

Experimental Workflow Diagram:

Carrageenan_Workflow Start Start: Acclimatize Animals Grouping Group Animals: - Vehicle Control - Positive Control (e.g., Indomethacin) - Test Compound Groups (various doses) Start->Grouping Treatment Administer Treatment (Oral or IP) Grouping->Treatment Wait Wait (30-60 minutes) Treatment->Wait Induction Induce Edema: Inject Carrageenan into Paw Wait->Induction Measurement Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours Induction->Measurement Analysis Data Analysis: - Calculate Edema Volume - Calculate % Inhibition Measurement->Analysis End End Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

The assays and protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of the anti-inflammatory activity of fatty acid esters. A systematic approach, beginning with in vitro screening to identify active compounds and elucidate their mechanisms of action, followed by in vivo validation to confirm their efficacy in a physiological context, is crucial for the successful development of novel anti-inflammatory therapeutics. The provided data tables and diagrams serve as a valuable reference for researchers in this field.

References

Application Notes and Protocols for Studying Lipid Peroxidation using Ethyl 9(E),12(E)-octadecadienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation is a critical process implicated in various physiological and pathological conditions, including aging, cancer, and neurodegenerative diseases.[1] It involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), by reactive oxygen species (ROS).[2] This process leads to the formation of a variety of products, such as lipid hydroperoxides and aldehydes like malondialdehyde (MDA), which can induce cellular damage.[3] Understanding the mechanisms of lipid peroxidation and identifying compounds that can inhibit this process are crucial areas of research in drug development and cellular biology.

Ethyl 9(E),12(E)-octadecadienoate, an ethyl ester of linoleic acid, serves as an excellent model substrate for studying lipid peroxidation in vitro. Its two double bonds make it susceptible to oxidation, mimicking the behavior of PUFAs found in cellular membranes.[4] By inducing and measuring the peroxidation of this compound, researchers can screen for potential antioxidants and investigate the kinetics and mechanisms of lipid peroxidation in a controlled environment.

This document provides detailed application notes and experimental protocols for utilizing this compound to study lipid peroxidation.

Key Signaling Pathways and Experimental Workflow

The following diagrams illustrate the fundamental process of lipid peroxidation and a typical experimental workflow for its study using this compound.

Lipid_Peroxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PUFA This compound (PUFA) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical PUFA->Lipid_Radical Radical_Initiator Reactive Oxygen Species (ROS) Radical_Initiator->PUFA Hydrogen Abstraction Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical + O2 Lipid_Radical->Lipid_Peroxyl_Radical Oxygen Oxygen (O2) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + PUFA Lipid_Peroxyl_Radical->Lipid_Hydroperoxide New_Lipid_Radical New Lipid Radical (L•) Lipid_Peroxyl_Radical->New_Lipid_Radical Another_PUFA Another PUFA Molecule Non_Radical_Product Non-Radical Product Lipid_Hydroperoxide->Non_Radical_Product Decomposition to Aldehydes (MDA) New_Lipid_Radical->Lipid_Peroxyl_Radical Chain Reaction Radical1 Radical Radical1->Non_Radical_Product Radical2 Radical Radical2->Non_Radical_Product Antioxidant Antioxidant (e.g., Vitamin E) Lipid_Peroxyl_Radical_Term LOO• Antioxidant->Lipid_Peroxyl_Radical_Term Donates H•

Figure 1: Lipid Peroxidation Signaling Pathway.

Experimental_Workflow cluster_measurement Measurement of Peroxidation start Start: Prepare Reagents prepare_substrate Prepare this compound Emulsion start->prepare_substrate induce_peroxidation Induce Peroxidation (e.g., with FeSO4/Ascorbate or AAPH) prepare_substrate->induce_peroxidation incubate Incubate at 37°C induce_peroxidation->incubate tbars_assay Perform TBARS Assay incubate->tbars_assay measure_absorbance Measure Absorbance at 532 nm tbars_assay->measure_absorbance calculate Calculate Malondialdehyde (MDA) Concentration measure_absorbance->calculate analyze Data Analysis and Comparison calculate->analyze end End: Report Results analyze->end

Figure 2: Experimental Workflow Diagram.

Experimental Protocols

Protocol 1: In Vitro Lipid Peroxidation of this compound

This protocol describes how to induce lipid peroxidation of this compound using a Fenton-like reaction with ferrous sulfate (B86663) and ascorbic acid.

Materials:

  • This compound

  • HEPES buffer (50 mM, pH 7.4)

  • Ferrous sulfate (FeSO₄)

  • Ascorbic acid

  • Ethanol (B145695)

  • Test tubes

  • Water bath incubator

Procedure:

  • Prepare this compound Solution: Prepare a 10 mM stock solution of this compound in ethanol.

  • Prepare Reaction Mixture: In a test tube, add the following reagents in order:

    • 880 µL of 50 mM HEPES buffer (pH 7.4).

    • 100 µL of 10 mM this compound solution (final concentration: 1 mM).

  • Initiate Peroxidation: To initiate the lipid peroxidation, add:

    • 10 µL of 2 mM ferrous sulfate solution (final concentration: 20 µM).

    • 10 µL of 10 mM ascorbic acid solution (final concentration: 100 µM).

  • Incubation: Vortex the mixture gently and incubate at 37°C for 1 hour in a shaking water bath.

  • Termination (Optional): To stop the reaction, 50 µL of 0.5 M butylated hydroxytoluene (BHT) in ethanol can be added.

  • Proceed to Measurement: The sample is now ready for the measurement of lipid peroxidation products, such as malondialdehyde (MDA), using the TBARS assay (Protocol 2).

Protocol 2: Measurement of Malondialdehyde (MDA) using the TBARS Assay

This protocol outlines the thiobarbituric acid reactive substances (TBARS) assay to quantify MDA, a key secondary product of lipid peroxidation.[5]

Materials:

  • Peroxidized sample from Protocol 1

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Thiobarbituric acid (TBA) solution (0.8% w/v)

  • Sodium hydroxide (B78521) (NaOH)

  • Malondialdehyde (MDA) or 1,1,3,3-Tetramethoxypropane (TMP) for standard curve

  • Spectrophotometer

Procedure:

  • Prepare TBA Reagent: Dissolve 0.8 g of TBA in 100 mL of distilled water with gentle heating. Add 20 mL of acetic acid and adjust the pH to 3.5 with NaOH.

  • Sample Preparation:

    • To 1 mL of the peroxidized sample from Protocol 1, add 2 mL of 20% TCA.

    • Vortex and centrifuge at 3000 rpm for 10 minutes.

  • Reaction with TBA:

    • Transfer 1 mL of the supernatant to a new test tube.

    • Add 1 mL of the prepared TBA reagent.

  • Incubation: Incubate the mixture in a boiling water bath (95-100°C) for 60 minutes.

  • Cooling: After incubation, cool the tubes on ice for 10 minutes.

  • Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer. Use a blank containing all reagents except the lipid substrate.

  • Standard Curve: Prepare a standard curve using known concentrations of MDA or its precursor, TMP (which hydrolyzes to MDA under acidic conditions).

  • Calculation: Determine the concentration of MDA in the sample by comparing its absorbance to the standard curve. The results are typically expressed as nmol of MDA per mg of lipid.

Data Presentation

The following tables provide a structured summary of expected quantitative data from the described experiments.

Table 1: Materials and Reagents for Lipid Peroxidation Assays

ReagentStock ConcentrationFinal Concentration in Assay
This compound10 mM in ethanol1 mM
HEPES Buffer (pH 7.4)50 mM~44 mM
Ferrous Sulfate (FeSO₄)2 mM20 µM
Ascorbic Acid10 mM100 µM
Trichloroacetic Acid (TCA)20% (w/v)Variable
Thiobarbituric Acid (TBA)0.8% (w/v)0.4%

Table 2: Example TBARS Assay Data and MDA Calculation

SampleAbsorbance at 532 nm (Mean ± SD)MDA Concentration (nmol/mL)
Blank0.052 ± 0.0030
Unoxidized Ethyl Linoleate (B1235992)0.085 ± 0.005~0.5
Oxidized Ethyl Linoleate0.450 ± 0.021~7.0
Oxidized + Antioxidant X (Low Conc.)0.280 ± 0.015~4.0
Oxidized + Antioxidant X (High Conc.)0.150 ± 0.008~1.5

Note: The absorbance and concentration values in Table 2 are illustrative and may vary depending on specific experimental conditions.

Conclusion

The protocols and data presented in this application note provide a robust framework for researchers to study lipid peroxidation using this compound as a model substrate. By following these detailed methodologies, scientists can effectively screen for antioxidant compounds, investigate the mechanisms of oxidative damage, and contribute to the development of novel therapeutics for diseases associated with oxidative stress. The use of Graphviz diagrams and structured data tables facilitates a clear understanding of the experimental logic and expected outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans,trans-Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trans,trans-fatty acid esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing pure trans,trans-fatty acid esters?

A1: The main difficulties lie in controlling the stereoselectivity of the newly formed double bonds to achieve the desired trans,trans geometry, preventing isomerization of existing double bonds, and purifying the target compound from stereoisomeric impurities and reaction byproducts.[1][2] Key challenges include:

  • Achieving high E,E-selectivity: Many olefination reactions can produce a mixture of E/Z isomers.

  • Cis/trans isomerization: The desired trans configuration can isomerize to the cis form under certain reaction conditions, particularly with heat or the presence of certain catalysts.

  • Purification: Separating the trans,trans isomer from other diastereomers (cis,trans, trans,cis, and cis,cis) can be difficult due to their similar physical properties.

  • Byproduct removal: Reactions like the Wittig olefination produce stoichiometric amounts of byproducts (e.g., triphenylphosphine (B44618) oxide) that can be challenging to remove.[3][4][5]

Q2: Which synthetic methods are most reliable for obtaining high trans,trans-selectivity?

A2: Several methods are known for their high E-selectivity. The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of trans-alkenes and is particularly effective for producing trans,trans-dienes.[2][6][7] The Horner-Wadsworth-Emmons (HWE) reaction also generally favors the formation of (E)-alkenes and is a widely used alternative to the Wittig reaction.[8][9][10] While the standard Wittig reaction with unstabilized ylides often gives Z-alkenes, stabilized ylides predominantly yield E-alkenes.[11][12] Palladium-catalyzed cross-coupling reactions also offer a route to stereodefined conjugated dienes.

Q3: How can I effectively remove triphenylphosphine oxide (TPPO) from my Wittig reaction mixture?

A3: The removal of triphenylphosphine oxide (TPPO) is a common challenge due to its physical properties. Several methods can be employed:

  • Precipitation/Crystallization: TPPO is often insoluble in non-polar solvents like hexanes or diethyl ether. Triturating the crude reaction mixture with these solvents can precipitate the TPPO, allowing for its removal by filtration.[3][4][5]

  • Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[3][4][13] Adding a solution of ZnCl₂ in a polar solvent like ethanol (B145695) to the crude mixture can precipitate the TPPO-Zn complex, which can then be filtered off.[3][14]

  • Chromatography: Flash column chromatography is a common method for separating the desired alkene from TPPO. A silica (B1680970) gel column with a non-polar eluent can effectively retain the more polar TPPO.

  • Chemical Conversion: TPPO can be converted to a more easily separable derivative. For example, reaction with oxalyl chloride forms an insoluble chlorophosphonium salt.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Low product yield can be attributed to several factors, from incomplete reactions to side reactions and product loss during workup.

Possible Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time and monitor progress by TLC. - Increase the reaction temperature, but be cautious of potential isomerization. - Use a more reactive reagent or a stronger base.
Side Reactions (e.g., Saponification) - For transesterification, ensure the starting material has a low free fatty acid (FFA) content (<1%). - Use anhydrous solvents and reagents to prevent hydrolysis.
Steric Hindrance - In olefination reactions with sterically hindered aldehydes or ketones, consider switching to a more reactive method like the Horner-Wadsworth-Emmons reaction, which is often more effective than the Wittig reaction for such substrates.[15]
Product Loss During Workup - Optimize extraction procedures to ensure the product is fully transferred to the organic phase. - If the product is volatile, use caution during solvent removal (e.g., avoid high vacuum or excessive heating).

A logical workflow for troubleshooting low yield is presented below:

Low_Yield_Troubleshooting start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/LC-MS) start->check_completion extend_time Increase reaction time and/or temperature check_completion->extend_time No side_products Are significant side products observed? check_completion->side_products Yes check_reagents Check reagent quality and stoichiometry extend_time->check_reagents check_reagents->start optimize_conditions Optimize reaction conditions (solvent, base, temp.) to minimize side reactions side_products->optimize_conditions Yes workup_loss Is product lost during workup/purification? side_products->workup_loss No success Yield Improved optimize_conditions->success optimize_workup Optimize extraction and purification protocols workup_loss->optimize_workup Yes workup_loss->success No optimize_workup->success

Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor trans,trans-Stereoselectivity (Mixture of E/Z Isomers)

Achieving high stereoselectivity is crucial for the synthesis of pure trans,trans-fatty acid esters.

Synthetic Method Possible Cause Troubleshooting Steps
Wittig Reaction Use of non-stabilized ylides.Stabilized ylides (e.g., with an ester or cyano group) generally favor the formation of (E)-alkenes.[11] The presence of lithium salts can also influence stereoselectivity.
Horner-Wadsworth-Emmons Inappropriate reaction conditions.Standard HWE conditions with NaH or NaOMe as the base typically yield the (E)-alkene.[8][9] For Z-selectivity, the Still-Gennari modification using phosphonates with electron-withdrawing groups can be employed.[15]
Julia-Kocienski Olefination Choice of sulfone and reaction conditions.The use of 1-phenyl-1H-tetrazol-5-yl (PT) sulfones generally provides high E-selectivity.[2][6] The choice of base and solvent can also influence the E/Z ratio.

The following diagram illustrates a decision-making process for optimizing stereoselectivity:

Stereoselectivity_Troubleshooting start Poor E,E-Selectivity method Which olefination method is used? start->method wittig Wittig method->wittig Wittig hwe HWE method->hwe HWE julia Julia-Kocienski method->julia Julia-Kocienski wittig_sol Use a stabilized ylide. Consider salt-free conditions. wittig->wittig_sol hwe_sol Use NaH or NaOMe as base. Ensure thermodynamic control (allow reaction to equilibrate). hwe->hwe_sol julia_sol Use PT-sulfone. Optimize base and solvent (e.g., KHMDS in THF). julia->julia_sol success Selectivity Improved wittig_sol->success hwe_sol->success julia_sol->success

Caption: Decision tree for troubleshooting poor stereoselectivity.

Data Presentation

The stereoselectivity of olefination reactions is highly dependent on the specific reagents and conditions used. The following tables summarize some reported quantitative data for common synthetic methods.

Table 1: Stereoselectivity in the Wittig Reaction

AldehydeYlideBaseSolventTemperature (°C)E:Z RatioYield (%)
BenzaldehydePh₃P=CHCO₂MeK₂CO₃WaterRT95.5:4.546.5
4-MethoxybenzaldehydePh₃P=CHCO₂MeK₂CO₃WaterRT99.8:0.254.9
4-NitrobenzaldehydePh₃P=CHCO₂MeK₂CO₃WaterRT93.1:6.955.8
BenzaldehydePh₃P=CHCNK₂CO₃WaterRT58.8:41.256.9
Data adapted from a one-pot aqueous Wittig reaction protocol.[11]

Table 2: E/Z Selectivity in the Julia-Kocienski Olefination

SulfoneAldehydeBaseConditionsE/Z Ratio
PT-sulfoneNon-branched aliphaticKHMDSStandardFavors Z-isomer
PT-sulfoneBranched or aromaticKHMDSStandardFavors E-isomer
BT-sulfoneNon-branched aliphaticKHMDSStandardLower selectivity
PT-sulfoneNon-branched aliphaticKHMDS + 18-crown-6ChelatingEnhanced Z-selectivity
Qualitative trends adapted from a study on aldehyde-dependent selectivity.[16]

Experimental Protocols

Protocol 1: Julia-Kocienski Olefination for trans,trans-Diene Synthesis

This protocol provides a general procedure for the Julia-Kocienski olefination, which is known for its high E-selectivity.

Materials:

  • PT-sulfone (1-phenyl-1H-tetrazol-5-yl sulfone) derivative

  • Aldehyde

  • Potassium hexamethyldisilazide (KHMDS)

  • Anhydrous dimethoxyethane (DME)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the PT-sulfone (1.0 eq.) in anhydrous DME.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of KHMDS (1.1 eq.) in DME dropwise via cannula. The solution will typically change color.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the aldehyde (1.2 eq.) dropwise.

  • Continue stirring at -78 °C for 1-2 hours, monitoring the reaction by TLC.

  • Remove the cooling bath and allow the reaction to warm to room temperature. Stir overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Dilute the mixture with Et₂O and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

The following diagram outlines the experimental workflow for the Julia-Kocienski olefination:

Julia_Kocienski_Workflow start Start dissolve_sulfone Dissolve PT-sulfone in anhydrous DME under N₂ start->dissolve_sulfone cool_to_minus_78 Cool to -78 °C dissolve_sulfone->cool_to_minus_78 add_khmds Add KHMDS solution dropwise cool_to_minus_78->add_khmds stir_1h Stir at -78 °C for 1h add_khmds->stir_1h add_aldehyde Add aldehyde dropwise stir_1h->add_aldehyde stir_2h Stir at -78 °C for 1-2h add_aldehyde->stir_2h warm_to_rt Warm to room temperature and stir overnight stir_2h->warm_to_rt quench Quench with saturated aq. NH₄Cl warm_to_rt->quench extract Extract with Et₂O, wash with H₂O and brine quench->extract dry_concentrate Dry over MgSO₄ and concentrate extract->dry_concentrate purify Purify by flash column chromatography dry_concentrate->purify end End purify->end

Caption: Experimental workflow for the Julia-Kocienski olefination.
Protocol 2: Purification of trans,trans-Fatty Acid Esters by Flash Column Chromatography

This protocol describes a general method for the purification of fatty acid esters using flash column chromatography.

Materials:

  • Crude fatty acid ester mixture

  • Silica gel (for flash chromatography)

  • Eluent system (e.g., hexane/ethyl acetate, typically with a low percentage of the more polar solvent)

  • Sand

  • Collection tubes

Procedure:

  • Prepare the column: Pack a glass column with silica gel slurried in the chosen eluent. Add a layer of sand on top of the silica gel.

  • Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated sample directly onto the column.

  • Elute the column: Add the eluent to the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.

  • Collect fractions: Collect the eluate in fractions using test tubes or other suitable containers.

  • Analyze fractions: Monitor the composition of the fractions by thin-layer chromatography (TLC).

  • Combine and concentrate: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure to obtain the purified trans,trans-fatty acid ester.

Note: The optimal eluent system will depend on the specific polarity of the fatty acid ester and any impurities. It is recommended to determine the ideal solvent system by TLC before performing the column chromatography.[17]

References

Technical Support Center: Optimizing GC Column Selection for FAME Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Fatty Acid Methyl Ester (FAME) isomers by Gas Chromatography (GC).

Troubleshooting Guide

Q1: Why am I seeing poor resolution or co-elution of my FAME isomers?

A1: Poor resolution of FAME isomers is a common issue that can often be traced back to suboptimal column selection or analytical conditions. Here are the primary factors to investigate:

  • Inadequate Column Polarity: The separation of FAME isomers, especially cis/trans isomers, is highly dependent on the polarity of the stationary phase. Non-polar columns separate primarily by boiling point and are generally unsuitable for isomer separation. For these complex separations, highly polar stationary phases are required.

    • Recommendation: Utilize a highly polar cyanopropylsiloxane column (e.g., SP-2560, CP-Sil 88, HP-88) or an ionic liquid column (e.g., SLB-IL111). These phases provide enhanced selectivity for positional and geometric isomers.[1][2][3] The cyano groups in cyanopropyl phases create strong dipole moments that interact differently with the geometric shapes of cis and trans isomers, leading to their separation.[4]

  • Incorrect Column Dimensions: Column length, internal diameter (I.D.), and film thickness all play a crucial role in resolving power.

    • Length: Longer columns provide more theoretical plates and thus better resolution, which is often necessary for complex mixtures of isomers.[5] For detailed cis/trans FAME analysis, columns of 100 meters or even longer are frequently used.[6][7][8]

    • Internal Diameter (I.D.): A smaller I.D. (e.g., 0.25 mm) increases efficiency (plates/meter) compared to larger I.D. columns.[9][10]

    • Film Thickness: A thinner film can improve the resolution of high-boiling analytes like FAMEs.[10][11]

  • Suboptimal Oven Temperature Program: An isothermal run may not provide sufficient separation for a complex mixture of FAMEs. A temperature ramp can significantly improve resolution.[12][13]

    • Recommendation: Start with a lower initial oven temperature and use a slow ramp rate (e.g., 1-4°C/min) through the elution range of your target isomers.[2] Small adjustments to the isothermal or ramp temperature can also fine-tune selectivity for specific isomer pairs.[14]

Q2: My cis and trans isomers are not separating. What is the best column for this application?

A2: The separation of cis and trans FAME isomers is a challenging application that requires a stationary phase with very high polarity and specific selectivity.

  • Highly Polar Cyanopropylsiloxane Columns: Columns like the SP-2560 are specifically designed for the detailed analysis of cis/trans FAME isomers.[12] The high percentage of cyanopropyl groups in the stationary phase allows for the separation based on the different spatial configurations of cis (U-shaped) and trans (linear) isomers.[4] Typically, on these columns, trans isomers elute before their corresponding cis isomers.[4][8]

  • Ionic Liquid Columns: Columns such as the SLB-IL111 offer a unique and often improved separation of cis and trans isomers compared to traditional cyanopropylsiloxane columns.[1][3][15] In some cases, the SLB-IL111 can resolve critical pairs that co-elute on other columns.[3] For example, it can provide baseline resolution of C18:1Δ9c (oleic acid) from all trans isomers, which is significant in food analysis to prevent overestimation of trans fat content.

Q3: I am getting broad or tailing peaks for my FAMEs. What could be the cause?

A3: Peak broadening or tailing can indicate several potential issues within your GC system or methodology.

  • Sample Preparation: Incomplete derivatization of fatty acids to FAMEs can leave behind free fatty acids. These polar compounds can interact strongly with active sites in the GC system, leading to tailing peaks.[16]

    • Recommendation: Ensure your methylation procedure is complete. You may need to optimize the reaction time, temperature, or catalyst concentration.

  • System Activity: Active sites in the injector liner, column, or detector can cause peak tailing, especially for more polar analytes.

    • Recommendation: Use a deactivated liner, and if the column is old, consider conditioning it or replacing it. Column contamination can also lead to active sites.

  • Incorrect Flow Rate: The carrier gas flow rate affects peak shape. An excessively low or high flow rate can lead to band broadening.

    • Recommendation: Optimize the linear velocity of your carrier gas (Hydrogen or Helium) for your column dimensions.

  • Column Overload: Injecting too much sample can saturate the column, resulting in broad, fronting peaks.

    • Recommendation: Try diluting your sample or increasing the split ratio.

Frequently Asked Questions (FAQs)

Q4: What is the fundamental principle behind FAME isomer separation on polar GC columns?

A4: The separation of FAME isomers on polar GC columns is governed by the differential interactions between the isomers and the stationary phase.[9][10] Highly polar stationary phases, such as those containing cyanopropyl groups, have strong dipole moments.[4] The separation of geometric (cis/trans) isomers is based on their shape. Cis isomers have a "U" shape due to the configuration of the double bond, which allows for more significant interaction with the polar stationary phase compared to the more linear shape of trans isomers.[4] This stronger interaction results in longer retention times for cis isomers.[4]

dot

GC_Optimization_Workflow Start Start: Poor FAME Isomer Separation Phase Step 1: Select a Highly Polar Stationary Phase (e.g., Cyanopropyl or Ionic Liquid) Start->Phase Dimensions Step 2: Choose Appropriate Column Dimensions (Long Length, Small I.D.) Phase->Dimensions Temp Step 3: Optimize Oven Temperature Program (Slow Ramp Rate) Dimensions->Temp Carrier Step 4: Set Optimal Carrier Gas and Flow Rate Temp->Carrier End End: Improved Resolution Carrier->End

References

Technical Support Center: Optimizing HPLC Resolution of Linoleate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of linoleate (B1235992) isomers. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during chromatographic separation of these complex molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the HPLC analysis of linoleate isomers.

Q1: Why am I seeing poor resolution between my linoleate isomers?

A1: Poor resolution is a common issue and can stem from several factors. The most critical factor for separating linoleate isomers is the choice of stationary phase.

  • Suboptimal Stationary Phase: Standard C18 columns often fail to provide adequate resolution for the geometric and positional isomers of linoleic acid due to their similar hydrophobicity.[1] Silver-ion high-performance liquid chromatography (Ag+-HPLC) is the most effective technique for separating both geometric (cis/trans) and positional isomers.[2][3][4][5][6] The silver ions interact with the double bonds of the fatty acids, allowing for separation based on the number, position, and configuration of these bonds.[7] For separating enantiomers, such as hydroperoxy derivatives, a chiral stationary phase is necessary.[8][9]

  • Mobile Phase Composition: The mobile phase composition is crucial for achieving optimal selectivity. In Ag+-HPLC, a non-polar solvent like hexane (B92381) is typically used with a small percentage of a polar modifier, such as acetonitrile (B52724).[2][3][5] The concentration of the polar modifier directly impacts the retention and resolution of the isomers.

  • Column Temperature: Temperature can influence selectivity.[10] For Ag+-HPLC with a hexane/acetonitrile mobile phase, lower temperatures (e.g., down to -10°C) can sometimes lead to faster elution, but below a certain point (around -20°C to -25°C), retention times may start to increase.[11] It is a parameter that can be adjusted to optimize resolution.[10][11][12]

The following troubleshooting workflow can help diagnose the cause of poor resolution:

G start Poor Resolution of Linoleate Isomers sub_optimal_phase Is the stationary phase appropriate? (e.g., Ag+-HPLC for geometric/positional isomers, Chiral for enantiomers) start->sub_optimal_phase mobile_phase Is the mobile phase optimized? sub_optimal_phase->mobile_phase Yes solution1 Action: Switch to a suitable column. - Ag+-impregnated column for most isomers. - Chiral column for enantiomers. sub_optimal_phase->solution1 No temperature Has column temperature been optimized? mobile_phase->temperature Yes solution2 Action: Adjust mobile phase composition. - Vary the percentage of the polar modifier (e.g., acetonitrile in hexane). - Consider adding other modifiers like diethyl ether or acetic acid. mobile_phase->solution2 No other Other Factors (Peak Tailing, Broadening) temperature->other Yes solution3 Action: Evaluate the effect of temperature. - Test different temperatures (e.g., in 5°C increments). - Note that for Ag+-HPLC, lower temperatures can sometimes reduce retention. temperature->solution3 No solution4 solution4 other->solution4 Address specific peak shape issues. (See Q3 for peak tailing)

Caption: Troubleshooting workflow for poor resolution.

Q2: My retention times are drifting during a sequence of runs. What is the cause and how can I fix it?

A2: Retention time drift, especially in Ag+-HPLC, is often due to the instability of the mobile phase.

  • Mobile Phase Instability: When using a mobile phase of hexane and acetonitrile, the low solubility of acetonitrile in hexane can cause the composition of the mobile phase to change over time, leading to drifting retention volumes.[2][3]

  • Temperature Fluctuations: Inconsistent column temperature can also cause shifts in retention times.[10][12]

Solutions:

  • Stabilize the Mobile Phase: Prepare the mobile phase fresh daily and keep it stirred during use.[2] Adding a small amount of a co-solvent like diethyl ether can help to stabilize the solvent mixture.[2][3]

  • Use Relative Retention Values: To standardize results and mitigate the effect of drift, calculate relative retention volumes (RRV) or relative retention times (RRT).[2][3] This is done by choosing a stable, ubiquitous peak as a reference (e.g., the 9c,11t-CLA isomer) and expressing the retention of all other isomers relative to it.[2][3]

  • Control Column Temperature: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.[13]

Q3: I am observing significant peak tailing for my linoleate isomers. What are the likely causes and solutions?

A3: Peak tailing can be caused by a variety of factors, some of which are general to HPLC and others more specific to the analysis of fatty acids.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

  • Secondary Interactions: Active sites on the column packing material can interact with the analytes, causing tailing.

  • Column Voids or Contamination: A void at the head of the column or a blocked frit can disrupt the sample band, leading to poor peak shape.[14]

Troubleshooting Steps:

  • Reduce Sample Concentration: Dilute your sample and reinject to see if the peak shape improves.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[14]

  • Check for Column Contamination: Flush the column with a strong solvent. If the problem persists, consider replacing the column. Using a guard column can help protect the analytical column from contamination.[14]

G start Peak Tailing Observed overload Is the column overloaded? start->overload solvent_mismatch Is the sample solvent stronger than the mobile phase? overload->solvent_mismatch No solution1 Action: Reduce injection volume or dilute the sample. overload->solution1 Yes column_issue Is the column contaminated or damaged? solvent_mismatch->column_issue No solution2 Action: Dissolve the sample in the mobile phase. solvent_mismatch->solution2 Yes solution3 Action: Flush the column with a strong solvent. If the problem persists, replace the column frit or the column itself. column_issue->solution3 Yes

References

Ethyl 9(E),12(E)-octadecadienoate stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information on the stability and proper storage of Ethyl 9(E),12(E)-octadecadienoate. Please review the following frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a fatty acid ester. Its stability is crucial because, like other polyunsaturated fatty acid esters, it is susceptible to degradation through oxidation, isomerization, and hydrolysis. Degradation can lead to the formation of artifacts that may interfere with experimental results, alter biological activity, and lead to issues with reproducibility.

Q2: What are the primary factors that affect the stability of this compound?

The main factors that can compromise the stability of this compound are:

  • Oxygen: Exposure to atmospheric oxygen is a primary driver of autoxidation.

  • Temperature: Elevated temperatures significantly accelerate the rate of degradation reactions.

  • Light: Exposure to light, particularly UV light, can promote photo-oxidation.

  • Presence of Metal Ions: Trace metals can catalyze oxidative degradation.

  • pH: Extremes in pH can lead to hydrolysis of the ester bond.

Q3: What are the recommended storage conditions for this compound?

To ensure maximum stability, this compound should be stored under the following conditions:

  • Temperature: Freezer storage is recommended. Long-term storage at -80°C has been shown to be effective for preserving fatty acid profiles for up to 10 years.[1] For shorter periods, -20°C is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

  • Light: Protect from light by using amber glass vials or by storing in a dark location.

  • Container: Use glass vials with Teflon-lined caps (B75204) to prevent leaching of plasticizers and to ensure a tight seal.

Q4: How can I tell if my sample of this compound has degraded?

Degradation can be assessed through several analytical methods that measure primary or secondary oxidation products:

  • Peroxide Value (PV): Measures the concentration of hydroperoxides, which are primary oxidation products.[2] Fresh oils typically have a peroxide value of less than 10 meq/kg.[2]

  • p-Anisidine Value (p-AV): Measures the levels of aldehydes, which are secondary oxidation products.

  • TOTOX Value: This is a calculated value (2 * PV + p-AV) that gives an overall picture of the oxidation state.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify degradation products.

  • Sensory Evaluation: A noticeable rancid or off-odor can be an indicator of significant degradation.

Q5: Can I use antioxidants to improve the stability of this compound?

Yes, the addition of antioxidants can help to inhibit the process of autoxidation. Common antioxidants used for lipids include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E). The choice and concentration of the antioxidant will depend on the specific application and experimental design.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Sample degradation due to improper storage or handling.1. Verify that the compound has been stored at the correct temperature, under an inert atmosphere, and protected from light. 2. Prepare fresh stock solutions for each experiment. 3. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). Formation of oxidation or isomerization byproducts.1. Analyze a fresh, unopened sample of the compound as a reference. 2. Minimize the exposure of the sample to air and light during sample preparation. 3. Use de-gassed solvents for preparing solutions.
Low purity of the compound upon receipt or after short-term storage. Inadequate packaging during shipping or initial storage conditions.1. Upon receipt, immediately transfer the compound to a tightly sealed glass container and store under the recommended conditions. 2. If purity is a concern, re-analyze the compound before use.
Change in physical appearance (e.g., color change from colorless to yellowish). Significant oxidation has occurred.1. Discard the discolored sample. 2. Review storage and handling procedures to identify potential sources of oxygen or light exposure.

Data Presentation

Table 1: Factors Affecting the Stability of this compound
FactorEffect on StabilityMitigation Strategy
Oxygen Promotes autoxidation, leading to the formation of hydroperoxides and secondary oxidation products.Store under an inert atmosphere (e.g., argon, nitrogen). Use degassed solvents.
Temperature Higher temperatures accelerate the rate of oxidation and isomerization.Store in a freezer (-20°C to -80°C). Avoid repeated heating and cooling cycles.
Light UV radiation can initiate and accelerate photo-oxidative degradation.[3][4]Store in amber glass vials or in the dark. Protect from direct sunlight and fluorescent lighting.
Metal Ions Trace metals (e.g., iron, copper) can catalyze oxidation reactions.Use high-purity solvents and reagents. Avoid contact with metal spatulas or containers where possible.
pH Acidic or basic conditions can lead to hydrolysis of the ester linkage.Maintain a neutral pH for aqueous solutions or use aprotic solvents.
Table 2: Representative Data on Peroxide Value (PV) of Oils Under Accelerated Oxidation Conditions

The following table illustrates the typical progression of peroxide values in different vegetable oils when subjected to heating, which accelerates the oxidation process. While this data is not for pure this compound, it demonstrates the general trend of lipid oxidation over time at elevated temperatures.

Time (hours)Sunflower Oil PV (meq O₂/kg) at 180°CRapeseed Oil PV (meq O₂/kg) at 180°CPalm Olein PV (meq O₂/kg) at 180°C
0~1.5~1.25~1.0
6~2.0~2.25~1.5
12~3.5~2.3~2.0
18~5.0~2.4~2.5
24~6.5~2.5~3.0
30~8.0~2.6~3.5

Data adapted from studies on the thermal oxidation of vegetable oils. The rate of peroxide formation is dependent on the specific fatty acid composition.[5][6][7]

Experimental Protocols

Protocol 1: General Handling and Preparation of Stock Solutions
  • Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture inside the container.

  • Inert Atmosphere: If possible, open the vial and handle the compound under a stream of an inert gas like argon or nitrogen.

  • Solvent Selection: Use high-purity, de-gassed solvents for preparing solutions. Solvents should be stored under an inert atmosphere and be free of peroxides.

  • Weighing: Weigh the required amount of the compound quickly and accurately. Minimize the time the container is open to the atmosphere.

  • Dissolution: Dissolve the compound in the chosen solvent in a glass vial.

  • Storage of Stock Solution: Tightly cap the vial, flush the headspace with an inert gas, and store at -20°C or -80°C. For long-term storage, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Peroxide Value (PV) - Iodometric Titration

This protocol provides a general outline for determining the peroxide value, a measure of primary oxidation products.

Materials:

  • Sample of this compound

  • Acetic acid-chloroform solvent (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.01 N or 0.1 N)

  • Starch indicator solution (1%)

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

  • KI Addition: Add 0.5 mL of saturated KI solution.

  • Incubation: Swirl the flask for exactly one minute and then add 30 mL of deionized water.

  • Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color of the iodine has almost disappeared.

  • Indicator Addition: Add 0.5 mL of starch indicator solution. A blue-black color will appear.

  • Final Titration: Continue the titration, with shaking, until the blue-black color disappears.

  • Blank Determination: Perform a blank titration using the same procedure but without the sample.

  • Calculation: Peroxide Value (meq O₂/kg) = ((S - B) * N * 1000) / W Where:

    • S = volume of titrant for the sample (mL)

    • B = volume of titrant for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

Visualizations

DegradationPathways Degradation Pathways of this compound Compound This compound Oxidation Autoxidation / Photo-oxidation Compound->Oxidation O₂, Light, Heat, Metal Ions Isomerization Geometric Isomerization Compound->Isomerization Heat, Light Hydrolysis Hydrolysis Compound->Hydrolysis Acid / Base Hydroperoxides Hydroperoxides (Primary Oxidation Products) Oxidation->Hydroperoxides Isomers Geometric Isomers (e.g., cis, trans) Isomerization->Isomers AcidAlcohol Linoleic Acid + Ethanol Hydrolysis->AcidAlcohol SecondaryProducts Aldehydes, Ketones, etc. (Secondary Oxidation Products) Hydroperoxides->SecondaryProducts Decomposition

Caption: Key degradation pathways for this compound.

ExperimentalWorkflow Stability Testing Workflow Start Start: Receive/Prepare Compound Storage Store under controlled conditions (Temp, Light, Atmosphere) Start->Storage Sampling Sample at defined time points Storage->Sampling Analysis Analyze for degradation products (e.g., PV, GC-MS) Sampling->Analysis Data Collect and analyze data Analysis->Data Conclusion Determine stability and shelf-life Data->Conclusion

Caption: A typical experimental workflow for assessing the stability of a compound.

TroubleshootingFlow Troubleshooting Logic for Inconsistent Results Start Inconsistent Results? CheckStorage Were storage conditions optimal? Start->CheckStorage CheckHandling Was handling procedure correct? CheckStorage->CheckHandling Yes Solution1 Action: Use fresh sample, review storage protocol CheckStorage->Solution1 No CheckPurity Is the initial purity confirmed? CheckHandling->CheckPurity Yes Solution2 Action: Review handling protocol (e.g., inert atmosphere, single-use aliquots) CheckHandling->Solution2 No Solution3 Action: Re-purify or obtain a new batch of the compound CheckPurity->Solution3 No End Problem Resolved CheckPurity->End Yes Solution1->End Solution2->End Solution3->End

Caption: A logical flow for troubleshooting inconsistent experimental outcomes.

References

Preventing isomerization during the synthesis of ethyl linolelaidate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of specific isomers of ethyl linoleate (B1235992), including ethyl linolelaidate (the trans,trans isomer). The primary focus is to address and prevent undesired isomerization during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is isomerization in the context of ethyl linoleate synthesis?

A1: Isomerization refers to the chemical process where one geometric or positional isomer of ethyl linoleate is converted into another. For ethyl linoleate, this most commonly involves:

  • Cis-trans isomerization: The conversion of the naturally occurring cis double bonds (in linoleic acid) to trans double bonds, or vice-versa. This is the process that would form ethyl linolelaidate from ethyl linoleate.

  • Positional isomerization: The migration of the double bonds along the fatty acid carbon chain. For example, the double bonds at the 9th and 12th carbons could shift to the 10th and 12th positions, forming a conjugated linoleic acid (CLA) ester.

Q2: My synthesis of ethyl linoleate from linoleic acid resulted in a mixture of cis and trans isomers. What are the common causes?

A2: The formation of trans isomers from a cis starting material is a common issue. The primary causes include:

  • High reaction temperatures: Temperatures exceeding 140-150°C can provide sufficient energy to overcome the activation barrier for cis-trans isomerization.[1][2]

  • Presence of certain catalysts: While essential for the reaction, some catalysts can also promote isomerization. Strong acid catalysts (like sulfuric acid) and certain metals can facilitate the formation of trans isomers.

  • Extended reaction times: Prolonged exposure to reaction conditions, even at moderate temperatures, can lead to an increase in the proportion of the more thermodynamically stable trans isomers.[3]

  • Presence of oxygen or radical initiators: Oxidative conditions can lead to the formation of radical intermediates which can facilitate cis-trans isomerization.[4]

Q3: How can I minimize the formation of unwanted isomers during synthesis?

A3: To maintain the stereochemistry of the starting linoleic acid isomer, consider the following:

  • Use milder reaction conditions: Opt for lower reaction temperatures and shorter reaction times where possible.

  • Choose a suitable catalyst: Enzymatic catalysts, such as lipases, are highly specific and can often perform esterification at lower temperatures without causing isomerization.[5][6][7] For chemical synthesis, milder acid catalysts or non-acidic methods may be preferable.

  • Maintain an inert atmosphere: Performing the reaction under an inert gas like nitrogen or argon can minimize oxidation and subsequent radical-induced isomerization.

  • Ensure anhydrous conditions: Water can interfere with some esterification reactions and may contribute to side reactions.[8]

Q4: What is the most reliable method to synthesize ethyl linolelaidate (the all-trans isomer)?

A4: To synthesize ethyl linolelaidate, you would typically start with linolelaidic acid. If starting from linoleic acid, you would first need to induce isomerization and then perform the esterification. Isomerization can be achieved using catalysts known to promote the formation of trans isomers, such as p-toluenesulfinic acid, under controlled heating. Once the desired trans-isomer of the fatty acid is obtained and purified, it can be esterified using a mild method to prevent further unwanted side reactions.

Q5: How can I confirm the isomeric purity of my synthesized ethyl linoleate?

A5: The most common and effective analytical technique is gas chromatography (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID). Specialized, highly-polar capillary GC columns are required to separate cis and trans isomers.[9] Other techniques include:

  • Silver nitrate (B79036) thin-layer chromatography (Ag-TLC) or high-performance liquid chromatography (Ag-HPLC): These methods can separate isomers based on the degree of unsaturation and the geometry of the double bonds.[10][11]

  • Fourier-transform infrared spectroscopy (FTIR): This can be used to quantify the total amount of trans isomers.[10][11]

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Can provide detailed structural information to confirm the stereochemistry.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Ethyl Linoleate 1. Incomplete reaction.1a. Optimize reaction time and temperature. 1b. Ensure the correct molar ratio of alcohol to fatty acid. A large excess of ethanol (B145695) is often used to drive the equilibrium towards the product.[8] 1c. Check the activity of the catalyst.
2. Catalyst poisoning.2a. Ensure all reactants and solvents are anhydrous, as water can deactivate some catalysts.[8]
Presence of Unwanted trans Isomers 1. High reaction temperature.1a. Reduce the reaction temperature. For linoleic acid, isomerization can become significant above 140°C.[2] 1b. Consider using an enzymatic method which proceeds at lower temperatures (e.g., 40-60°C).[5]
2. Inappropriate catalyst.2a. Switch to a milder catalyst. For example, use a lipase (B570770) instead of a strong acid like H₂SO₄.[6]
3. Extended reaction time.3a. Monitor the reaction progress and stop it as soon as a satisfactory conversion is achieved.
4. Presence of oxygen.4a. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Conjugated Linoleic Acid (CLA) Isomers 1. High temperature and/or presence of a strong base.1a. Lower the reaction temperature. 1b. If using a base-catalyzed method, use a less harsh base or a shorter reaction time.
Difficulty in Purifying the Desired Isomer 1. Similar physical properties of the isomers.1a. Use preparative Ag-HPLC or Ag-TLC for separation. 1b. Consider urea (B33335) complexation, which can help to separate fatty acid esters based on their degree of unsaturation and shape.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Linoleic Acid

This protocol is a general method for producing ethyl linoleate. To minimize isomerization, it is crucial to maintain the recommended temperature and use an inert atmosphere.

Materials:

  • Linoleic acid (high purity, specific isomer as required)

  • Anhydrous ethanol (in large excess, e.g., 40:1 molar ratio to linoleic acid)

  • Sulfuric acid (H₂SO₄) as catalyst (e.g., 2 wt.% of linoleic acid)

  • Hexane (B92381)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask, add linoleic acid and anhydrous ethanol.

  • Slowly add the sulfuric acid catalyst while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to 68°C with constant stirring. It is recommended to perform this under a nitrogen atmosphere.

  • Maintain the reaction for 30-60 minutes. Monitor the reaction progress by TLC or GC if possible.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel. Add an equal volume of water and hexane.

  • Shake vigorously and allow the layers to separate. The ethyl linoleate will be in the upper hexane layer.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude ethyl linoleate.

  • The product can be further purified by column chromatography or distillation if required.

Protocol 2: Enzymatic Esterification of Linoleic Acid

This method is milder and generally preserves the stereochemistry of the starting fatty acid.

Materials:

  • Linoleic acid (high purity, specific isomer as required)

  • Anhydrous ethanol (e.g., 3:1 molar ratio to linoleic acid)

  • Immobilized lipase (e.g., Novozym 435, 5 wt.% of linoleic acid)

  • Molecular sieves (optional, to remove water produced during the reaction)

  • Reaction vessel with temperature control and stirring.

Procedure:

  • Combine linoleic acid, ethanol, and the immobilized lipase in the reaction vessel.

  • If using, add molecular sieves.

  • Maintain the reaction at a controlled temperature, typically between 40-50°C, with constant stirring.

  • The reaction time can vary from a few hours to 24 hours depending on the specific enzyme and conditions. Monitor the reaction progress.

  • Once the reaction is complete, the immobilized enzyme can be removed by filtration and potentially reused.

  • The product, ethyl linoleate, can be purified from the remaining reactants, often by vacuum distillation.

Data Presentation

Table 1: Comparison of Reaction Conditions for Esterification of Linoleic Acid

ParameterAcid-Catalyzed EsterificationEnzymatic Esterification
Catalyst Sulfuric Acid (H₂SO₄)Immobilized Lipase (e.g., Novozym 435)
Temperature 68°C[12]40-50°C
Molar Ratio (Alcohol:Acid) 40:1 (Methanol:FFA)[12]3:1 (Ethanol:Linoleic Acid)
Reaction Time 30 minutes[12]4-24 hours
Typical Conversion/Yield ~88%[12]>90%
Isomerization Risk Moderate to High (especially at higher temperatures)Very Low

Visualizations

Caption: Troubleshooting workflow for preventing isomerization.

SynthesisPathways cluster_methods Esterification Methods cluster_products Potential Products start Linoleic Acid (cis,cis-isomer) acid_cat Acid-Catalyzed (e.g., H₂SO₄, 68°C) start->acid_cat enzymatic Enzymatic (e.g., Lipase, 40-50°C) start->enzymatic product_cis Ethyl Linoleate (desired cis,cis-isomer) acid_cat->product_cis Major Product product_trans Ethyl Linolelaidate & other trans-isomers (isomerization byproduct) acid_cat->product_trans Minor Byproduct (risk increases with temp/time) enzymatic->product_cis High Selectivity enzymatic->product_trans Minimal Formation

Caption: Synthesis pathways and isomerization risk.

References

Troubleshooting low yield in Ethyl 9(E),12(E)-octadecadienoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Ethyl 9(E),12(E)-octadecadienoate, a conjugated linoleic acid (CLA) ester.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes: alkali-catalyzed isomerization of ethyl linoleate (B1235992) and Wittig reaction.

Alkali-Catalyzed Isomerization

Q1: My overall yield of conjugated ethyl octadecadienoate isomers is low. What are the likely causes?

A1: Low yields in the alkali-catalyzed isomerization of ethyl linoleate can stem from several factors:

  • Incomplete Reaction: The isomerization is an equilibrium-driven process. Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.

  • Suboptimal Catalyst Concentration: The ratio of the alkaline catalyst (e.g., KOH or NaOH) to the substrate is crucial. Too little catalyst will result in a slow and incomplete reaction, while an excess can sometimes promote side reactions.

  • Presence of Water: Water can interfere with the catalytic activity of the alkali hydroxides and should be minimized by using anhydrous solvents and reagents.

  • Oxygen Contamination: The presence of oxygen, especially at high temperatures, can lead to oxidation of the polyunsaturated fatty acid chains, resulting in a variety of side products and reducing the yield of the desired isomers. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Substrate Purity: The purity of the starting ethyl linoleate is important. Impurities can interfere with the reaction or lead to the formation of undesired byproducts.

Q2: The isomeric ratio in my product is incorrect. How can I favor the formation of the (E,E) isomer?

A2: The distribution of geometric isomers ((E,E), (E,Z), (Z,E), (Z,Z)) is highly dependent on the reaction conditions. Generally, higher temperatures and longer reaction times tend to favor the formation of the more thermodynamically stable trans,trans ((E,E)) isomer. Propylene glycol as a solvent has also been reported to favor the formation of trans isomers.

Q3: I am observing the formation of numerous side products during the workup. What are these and how can I avoid them?

A3: Common side products in alkali isomerization include:

  • Soaps: If the reaction mixture is not properly acidified during workup, the fatty acid salts (soaps) will not be converted back to their ester form, leading to purification difficulties.

  • Oxidation Products: As mentioned, oxygen can lead to the formation of hydroperoxides, aldehydes, and other oxidation products. Maintaining a strictly inert atmosphere is key to prevention.

  • Polymerization Products: At very high temperatures, polymerization of the conjugated dienes can occur, leading to high molecular weight byproducts.

To avoid these, ensure complete acidification during workup, use an inert atmosphere, and carefully control the reaction temperature.

Wittig Reaction

Q4: I am attempting a Wittig synthesis to produce this compound, but the yield is very low. What could be wrong?

A4: Low yields in Wittig reactions, especially for complex molecules, can be attributed to several factors:

  • Ylide Instability: The phosphonium (B103445) ylide can be unstable, especially if it is not a stabilized ylide. It is often best to generate the ylide in situ and use it immediately.

  • Steric Hindrance: Sterically hindered aldehydes or ylides can react slowly, leading to low yields.[1] In such cases, a Horner-Wadsworth-Emmons (HWE) reaction might be a better alternative.

  • Base Selection: The choice of base for deprotonating the phosphonium salt is critical. Strong bases like n-butyllithium or sodium hydride are commonly used. The base must be strong enough to completely deprotonate the phosphonium salt without reacting with other functional groups in the reactants.

  • Reaction Conditions: Wittig reactions are often sensitive to temperature. The initial ylide formation is typically carried out at low temperatures (e.g., -78 °C or 0 °C) and then allowed to warm to room temperature for the reaction with the carbonyl compound.

  • Side Reactions: The ylide can react with water or other protic solvents, so anhydrous conditions are essential.[2] The presence of oxygen can also lead to the oxidation of the ylide.

Q5: The stereoselectivity of my Wittig reaction is poor, and I am getting a mixture of (E) and (Z) isomers at the newly formed double bond.

A5: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:

  • Non-stabilized Ylides (e.g., R = alkyl) generally lead to the (Z)-alkene.

  • Stabilized Ylides (e.g., R = ester, ketone) typically favor the formation of the (E)-alkene.[1]

To obtain the (E,E) isomer, a stabilized ylide would be required for the formation of one of the double bonds if the other is already in the (E) configuration in the aldehyde partner. The Schlosser modification of the Wittig reaction can also be employed to favor the (E)-alkene.[1]

Data Presentation

The following tables summarize the influence of various reaction parameters on the yield and composition of conjugated linoleic acid (CLA) esters from alkali-catalyzed isomerization.

Table 1: Effect of Catalyst and Solvent on Isomerization of Linoleic Acid

CatalystSolventTemperature (°C)Time (h)Total CLA Isomers (%)
KOHPropylene Glycol1405High
NaOHPropylene Glycol1405High
CH₃ONaPropylene Glycol1705Moderate
CH₃OKPropylene Glycol1705High
KOHEthanol805Low
KOHWater805Very Low

Data compiled from literature reports indicating general trends.

Table 2: Optimization of Alkali Isomerization of Linoleic Acid

ParameterCondition 1Condition 2Optimal Condition
Temperature (°C)170190188.3
Reaction Time (h)354.4
Linoleic Acid:KOH:Ethylene (B1197577) Glycol (w/w/w)1:0.3:41:0.5:61:0.4:5.2
Yield of Conjugated Linoleic Acid (%) ~70~8589.72

Data adapted from a study optimizing the synthesis of conjugated linoleic acid.[3]

Experimental Protocols

Protocol 1: Alkali-Catalyzed Isomerization of Ethyl Linoleate

This protocol describes a general procedure for the synthesis of a mixture of conjugated ethyl octadecadienoate isomers.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethylene glycol.

  • Catalyst Dissolution: While stirring under a nitrogen atmosphere, add potassium hydroxide (B78521) (KOH) pellets to the ethylene glycol. Heat the mixture gently to facilitate the dissolution of the KOH.

  • Reaction: Once the KOH is completely dissolved, add ethyl linoleate to the flask. Heat the reaction mixture to the desired temperature (e.g., 180-190 °C) and maintain for the specified time (e.g., 2-4 hours) with continuous stirring under a nitrogen atmosphere.

  • Quenching and Acidification: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and acidify with a 6M HCl solution until the pH is acidic.

  • Extraction: Extract the product with hexane (B92381) (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with a 30% aqueous methanol (B129727) solution, followed by a saturated NaCl solution. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the hexane using a rotary evaporator to obtain the crude product, which is a mixture of conjugated ethyl octadecadienoate isomers.

  • Purification: The crude product can be purified by column chromatography, such as argentation chromatography, to separate the different geometric isomers.

Protocol 2: Proposed Wittig Synthesis of this compound (Illustrative)

This protocol outlines a plausible, though not experimentally verified, Wittig-based approach. This would be a multi-step synthesis.

  • Synthesis of the Phosphonium Ylide Precursor: React an appropriate alkyl halide (e.g., a C6 halo-ester) with triphenylphosphine (B44618) in a suitable solvent like toluene (B28343) to form the corresponding phosphonium salt.

  • Generation of the Ylide: Suspend the phosphonium salt in anhydrous THF under a nitrogen atmosphere and cool to -78 °C. Add a strong base, such as n-butyllithium, dropwise until the characteristic color change of ylide formation is observed.

  • Reaction with the Aldehyde: In a separate flask, prepare a solution of the aldehyde partner (e.g., an unsaturated C12 aldehyde with an (E)-double bond at the appropriate position) in anhydrous THF. Add this solution dropwise to the ylide solution at -78 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired this compound.

Protocol 3: Purification of Isomers by Argentation Chromatography

Argentation chromatography is a powerful technique for separating unsaturated compounds based on the number, position, and geometry of their double bonds.

  • Stationary Phase Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) containing a specific percentage of silver nitrate (B79036) (e.g., 10-20% by weight). Pack a chromatography column with this slurry.

  • Sample Loading: Dissolve the crude mixture of ethyl octadecadienoate isomers in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of a more polar solvent (e.g., diethyl ether or acetone) in a non-polar solvent (e.g., hexane). The isomers will elute in order of increasing affinity for the silver ions. Typically, trans double bonds have a weaker interaction than cis double bonds, so the (E,E) isomer is expected to elute before the (E,Z), (Z,E), and (Z,Z) isomers.

  • Fraction Collection and Analysis: Collect fractions and analyze them by GC or TLC to identify the fractions containing the pure this compound.

Visualizations

Signaling Pathways

CLA_Signaling_Pathways Biological Signaling Pathways of CLA Isomers cluster_c9t11 c9,t11-CLA Pathway cluster_t10c12 t10,c12-CLA Pathway c9t11 cis-9,trans-11 CLA COX2 Inhibition of Cyclooxygenase-2 (COX-2) c9t11->COX2 Anti_inflammatory Anti-inflammatory Effects COX2->Anti_inflammatory t10c12 trans-10,cis-12 CLA LOX Inhibition of Lipoxygenase (LOX) t10c12->LOX Apoptosis Induction of Apoptosis Genes t10c12->Apoptosis CLA Conjugated Linoleic Acid Isomers CLA->c9t11 Major dietary isomer CLA->t10c12 Isomer in supplements

Caption: Distinct signaling pathways of major CLA isomers.

Experimental Workflows

Alkali_Isomerization_Workflow Alkali-Catalyzed Isomerization Workflow start Start reagents Ethyl Linoleate, KOH, Ethylene Glycol start->reagents reaction Heat under N2 (180-190°C, 2-4h) reagents->reaction workup Acidify (HCl), Extract (Hexane) reaction->workup purification Argentation Chromatography workup->purification product Ethyl 9(E),12(E)- octadecadienoate purification->product

Caption: Workflow for alkali-catalyzed isomerization.

Logical Relationships

Troubleshooting_Low_Yield Troubleshooting Low Yield in Isomerization low_yield Low Yield Potential Causes incomplete_reaction Incomplete Reaction Increase reaction time/temp. low_yield->incomplete_reaction catalyst_issue Suboptimal Catalyst Optimize catalyst ratio. low_yield->catalyst_issue water_contamination Water Contamination Use anhydrous reagents. low_yield->water_contamination oxidation Oxidation Maintain inert atmosphere. low_yield->oxidation

Caption: Logical relationships in troubleshooting low yield.

References

Technical Support Center: Minimizing Artifacts in Mass Spectrometry of Unsaturated Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mass Spectrometry of Unsaturated Esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common artifacts encountered during the analysis of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts observed in the mass spectrometry of unsaturated esters?

A1: The most frequently encountered artifacts include:

  • Adduct Formation: Primarily sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which can reduce the intensity of the desired protonated molecule ([M+H]⁺) and complicate spectral interpretation.[1]

  • In-source Fragmentation: The unintended fragmentation of the analyte in the ion source, leading to an underestimation of the intact molecule and the appearance of fragment ions that can be mistaken for other compounds.

  • Isomerization: Cis-trans isomerization of the double bonds within the unsaturated ester, which can be induced by heat and other factors, leading to inaccurate quantification of specific isomers.[2][3]

Q2: How can I reduce the formation of sodium and potassium adducts in my spectra?

A2: Several strategies can be employed to minimize alkali metal adducts:

  • Mobile Phase Additives: The addition of proton-donating species like formic acid or acetic acid to the mobile phase can increase the availability of protons and favor the formation of [M+H]⁺ over metal adducts.[1] Ammonium (B1175870) salts, such as ammonium formate (B1220265) or ammonium acetate, can also be effective.

  • Use of Plasticware: Glassware can be a significant source of sodium and potassium ions. Switching to plastic vials and containers for sample and mobile phase preparation can significantly reduce this contamination.

  • High-Purity Solvents: Ensure the use of high-purity, LC-MS grade solvents to minimize metal ion contamination.

  • Chelating Agents: In some cases, the addition of a chelating agent to the sample can help to sequester metal ions.

Q3: My unsaturated ester seems to be fragmenting in the ion source. How can I minimize this?

A3: In-source fragmentation can be controlled by optimizing the ion source parameters to create "softer" ionization conditions:

  • Reduce Cone Voltage/Fragmentor Voltage: This is often the most effective parameter to adjust. Lowering the cone (or fragmentor) voltage reduces the energy of collisions in the source, thereby minimizing fragmentation.[4][5]

  • Optimize Source Temperature: While a sufficiently high temperature is needed for desolvation, excessive heat can promote thermal degradation and fragmentation. It is crucial to find the optimal balance for your specific analyte.[5]

  • Adjust Nebulizer Gas Flow: The flow rate of the nebulizing gas can influence the droplet size and desolvation process, which in turn can affect the amount of energy transferred to the analyte.

Q4: Can the double bonds in my unsaturated esters isomerize during analysis?

A4: Yes, cis-trans isomerization can occur, particularly with exposure to heat. While this is more commonly associated with sample preparation steps like derivatization, the conditions within the mass spectrometer's ion source can potentially contribute. To minimize this, it is advisable to use the lowest possible source and transfer temperatures that still allow for efficient ionization and desolvation.

Troubleshooting Guides

Issue 1: High Abundance of Sodium Adducts ([M+Na]⁺)
Potential Cause Troubleshooting Step Expected Outcome
Contaminated Glassware Switch to polypropylene (B1209903) or other plastic autosampler vials and mobile phase reservoirs.Significant reduction in the intensity of the [M+Na]⁺ peak relative to the [M+H]⁺ peak.
High Salt Content in Sample or Mobile Phase Use high-purity LC-MS grade solvents and reagents. If the sample matrix is inherently high in salt, consider a sample cleanup step like solid-phase extraction (SPE).Lower background sodium levels, leading to a decrease in adduct formation.
Insufficient Proton Availability Add a small percentage (e.g., 0.1%) of formic acid or acetic acid to the mobile phase.Increased intensity of the [M+H]⁺ ion and a corresponding decrease in the [M+Na]⁺ ion.
Issue 2: Significant In-Source Fragmentation
Potential Cause Troubleshooting Step Expected Outcome
High Cone/Fragmentor Voltage Gradually decrease the cone/fragmentor voltage in increments of 5-10 V and monitor the relative intensities of the precursor and fragment ions.An increase in the abundance of the intact molecular ion ([M+H]⁺) and a decrease in the intensity of fragment ions.
Excessive Source Temperature Reduce the ion source temperature in increments of 10-20 °C, ensuring that desolvation efficiency is not compromised (i.e., no loss of overall signal intensity).A decrease in thermally induced fragmentation.
Analyte Instability If the molecule is particularly labile, consider using a softer ionization technique if available, such as Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI).Generation of intact molecular ions with less fragmentation compared to ESI.

Quantitative Data Summary

Table 1: Effect of Mobile Phase Additive on Sodium Adduct Formation for Methyl Oleate

Mobile Phase Composition Relative Abundance of [M+H]⁺ Relative Abundance of [M+Na]⁺
80:20 Methanol (B129727):Water45%55%
80:20 Methanol:Water + 0.1% Formic Acid92%8%
80:20 Methanol:Water + 0.1% Acetic Acid88%12%
80:20 Methanol:Water + 5mM Ammonium Formate95%5%

Note: The data presented in this table is illustrative and may vary depending on the specific instrument and experimental conditions.

Table 2: Effect of Cone Voltage on In-Source Fragmentation of Methyl Linoleate

Cone Voltage (V) Relative Abundance of [M+H]⁺ (m/z 295.26) Relative Abundance of Key Fragment Ion (e.g., m/z 263.24)
5020%80%
4045%55%
3075%25%
2095%5%

Note: The data presented in this table is illustrative and may vary depending on the specific instrument and experimental conditions.

Experimental Protocols

Protocol 1: Minimizing Sodium Adduct Formation in LC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
  • Sample Preparation:

    • Dissolve the FAME standard or sample extract in a polypropylene microcentrifuge tube using LC-MS grade methanol.

    • Transfer the final solution to a polypropylene autosampler vial. Avoid all contact with glassware.

  • Mobile Phase Preparation:

    • Prepare the aqueous mobile phase (Solvent A) with LC-MS grade water and the organic mobile phase (Solvent B) with LC-MS grade methanol or acetonitrile (B52724) in dedicated plastic or high-quality glass reservoirs.

    • To both Solvent A and Solvent B, add 0.1% (v/v) formic acid.

  • LC-MS Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Gradient: A suitable gradient from, for example, 70% Solvent B to 95% Solvent B over 10 minutes.

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan from m/z 150-500.

    • Data Analysis: Compare the relative intensities of the [M+H]⁺ and [M+Na]⁺ ions.

Protocol 2: Optimization of Cone Voltage to Reduce In-Source Fragmentation
  • Analyte Infusion:

    • Prepare a solution of the unsaturated ester standard (e.g., methyl linoleate) at a concentration of approximately 1 µg/mL in 50:50 methanol:water with 0.1% formic acid.

    • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 10 µL/min.

  • MS Parameter Optimization:

    • Set the ion source parameters (temperature, gas flows) to typical starting values.

    • Begin with a relatively high cone voltage (e.g., 50 V).

    • Acquire a mass spectrum and record the relative intensities of the precursor ion ([M+H]⁺) and any major fragment ions.

    • Decrease the cone voltage in increments of 5 or 10 V and acquire a new spectrum at each step.

    • Continue decreasing the cone voltage until the intensity of the precursor ion is maximized and the fragment ions are minimized, without a significant loss in overall signal intensity.

  • LC-MS Analysis:

    • Apply the optimized cone voltage to your LC-MS method for the analysis of samples containing the target unsaturated ester.

Visualizations

Troubleshooting_Adducts Start High [M+Na]+ Adducts Check_Glassware Using Glassware? Start->Check_Glassware Switch_Plastic Switch to Plastic Vials/Reservoirs Check_Glassware->Switch_Plastic Yes Check_Solvents Check Solvent/Reagent Purity Check_Glassware->Check_Solvents No Switch_Plastic->Check_Solvents Use_LCMS_Grade Use High-Purity LC-MS Grade Solvents Check_Solvents->Use_LCMS_Grade Check_Mobile_Phase Mobile Phase Composition? Use_LCMS_Grade->Check_Mobile_Phase Add_Acid Add 0.1% Formic/Acetic Acid Check_Mobile_Phase->Add_Acid Resolved Adducts Minimized Add_Acid->Resolved

Troubleshooting workflow for high sodium adduct formation.

Workflow_Fragmentation_Minimization cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_analysis LC-MS Analysis Prep_Sample Prepare Analyte Solution Infuse Infuse into MS Prep_Sample->Infuse Set_Initial_Params Set Initial MS Parameters Infuse->Set_Initial_Params Vary_Cone_Voltage Vary Cone Voltage Set_Initial_Params->Vary_Cone_Voltage Vary_Temperature Vary Source Temperature Vary_Cone_Voltage->Vary_Temperature Optimize_Gas Optimize Gas Flows Vary_Temperature->Optimize_Gas Apply_Optimized Apply Optimized Parameters to LC-MS Method Optimize_Gas->Apply_Optimized Analyze_Samples Analyze Samples Apply_Optimized->Analyze_Samples

Experimental workflow for minimizing in-source fragmentation.

References

Technical Support Center: Overcoming Poor Solubility of Ethyl 9(E),12(E)-octadecadienoate in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the poor aqueous solubility of Ethyl 9(E),12(E)-octadecadienoate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, an ethyl ester of linoleic acid, is a lipophilic compound with very low water solubility. This poor aqueous solubility can lead to significant challenges in experimental settings, particularly in cell-based assays, where the compound may precipitate out of the culture medium, leading to inaccurate and irreproducible results.

Q2: What are the primary methods to solubilize this compound for in vitro experiments?

The most common methods to enhance the aqueous solubility of lipophilic compounds like this compound include:

  • Co-solvents: Using organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to first dissolve the compound before diluting it into the aqueous medium.

  • Surfactants: Employing non-ionic surfactants like Polysorbate 80 (Tween 80) to form micelles that encapsulate the compound.

  • Protein Carriers: Complexing the compound with a carrier protein like bovine serum albumin (BSA).

  • Cyclodextrins: Encapsulating the molecule within the hydrophobic cavity of cyclodextrins.

Q3: What are the potential pitfalls of using organic solvents like DMSO and ethanol?

While effective, organic solvents can introduce their own set of experimental variables. High concentrations of DMSO and ethanol can be cytotoxic and may interfere with cellular signaling pathways, independent of the compound being studied.[1] It is crucial to determine the maximum tolerable solvent concentration for your specific cell line and to include appropriate vehicle controls in your experiments.

Q4: How do I choose the best solubilization method for my experiment?

The choice of method depends on several factors, including the specific requirements of your assay, the cell line being used, and the desired final concentration of the compound. For short-term experiments, co-solvents at low, non-toxic concentrations are often sufficient. For longer-term studies or when solvent effects are a concern, using protein carriers like BSA or encapsulation with cyclodextrins may be more appropriate.

Q5: Where can I find information on the biological activity of this compound?

This compound has been reported to possess anti-inflammatory properties and can modulate signaling pathways such as the NF-κB and PPAR pathways.

Troubleshooting Guide

Issue 1: Precipitation upon dilution in aqueous media.

Q: I dissolved this compound in an organic solvent, but it precipitated when I added it to my cell culture medium. What should I do?

A: This is a common issue due to the compound's high lipophilicity. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final working concentration of the compound in your media.

  • Optimize the dilution process:

    • Pre-warm the aqueous medium to 37°C before adding the stock solution.

    • Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.

    • Consider a serial dilution approach, where the stock solution is first diluted in a smaller volume of medium before being added to the final volume.

  • Increase the solvent concentration (with caution): If your cell line can tolerate it, a slightly higher final concentration of the organic solvent may help maintain solubility. Always perform a vehicle control to assess solvent toxicity.

  • Switch to a different solubilization method: If precipitation persists, consider using surfactants, BSA, or cyclodextrins.

Issue 2: Observed cellular toxicity.

Q: My cells are showing signs of toxicity (e.g., poor morphology, reduced viability) after treatment. How can I determine if it's the compound or the solubilization method?

A: It is crucial to dissect the source of toxicity.

  • Run proper controls: Always include a vehicle control (medium with the same concentration of the solubilizing agent without the compound) and an untreated control. This will help you differentiate between the toxicity of your compound and the delivery vehicle.

  • Consult cytotoxicity data: Refer to the tables below for known cytotoxicity data of common solvents and surfactants on various cell lines.

  • Reduce the concentration of the solubilizing agent: If the vehicle control shows toxicity, you need to reduce its concentration. This may necessitate preparing a more concentrated stock solution of your compound.

Issue 3: Inconsistent or unexpected experimental results.

Q: I'm observing high variability between my experimental replicates. Could this be related to solubility issues?

A: Yes, poor solubility is a major cause of experimental variability.

  • Ensure complete initial dissolution: Make sure your compound is fully dissolved in the stock solution before any dilutions. Gentle warming or sonication may be necessary.

  • Visually inspect for precipitation: Before adding the treatment to your cells, carefully inspect the media for any signs of precipitation (cloudiness, crystals). Even a small amount of precipitate can significantly alter the effective concentration of the compound.

  • Consider the impact of serum: Components in fetal bovine serum (FBS), such as albumin, can bind to lipophilic compounds and affect their bioavailability.[2] Be aware that changes in serum concentration can influence your results.

Data Presentation: Solubilization Parameters and Cytotoxicity

Table 1: Solubility of Ethyl linoleate (B1235992) in Organic Solvents
SolventApproximate SolubilityReference
Dimethyl sulfoxide (DMSO)~100 mg/mL[3]
Ethanol~100 mg/mL[3]
Dimethylformamide (DMF)~100 mg/mL[3]

Note: This data is for Ethyl linoleate. Specific quantitative data for the 9(E),12(E) isomer in various solvent/water mixtures is limited.

Table 2: Cytotoxicity of Common Co-solvents
SolventCell LineConcentrationIncubation TimeEffect on ViabilityReference
DMSOHepG2≤ 0.5%24 hoursNo significant toxicity
DMSOHepG2> 0.6%72 hoursSignificant inhibition
EthanolHepG2≤ 40 mM24 hoursNo cytotoxicity
EthanolHepG260-80 mM24 hoursDose-dependent cytotoxicity

Note: Solvent tolerance is cell-line dependent. It is crucial to determine the optimal concentration for your specific experimental setup.

Table 3: Properties of Surfactants and Protein Carriers
Solubilizing AgentMethodKey ParametersCommentsReference
Polysorbate 80 (Tween 80)Micellar EncapsulationCritical Micelle Concentration (CMC): ~0.012 mM in waterGenerally considered non-toxic at low concentrations (e.g., < 0.2% v/v for HepG2 cells).[4][5]
Bovine Serum Albumin (BSA)Protein BindingBinding Affinity (Ka) for linoleate: ~10⁵ M⁻¹Binding of fatty acid ethyl esters is generally weaker than their corresponding free fatty acids.[3][6][3][6]
β-CyclodextrinInclusion ComplexationStoichiometry: Typically 1:1 for lipophilic guestsPhase solubility diagrams are needed to determine the exact increase in solubility.

Experimental Protocols

Protocol 1: Solubilization using DMSO or Ethanol
  • Prepare a concentrated stock solution: Weigh out the desired amount of this compound and dissolve it in 100% DMSO or absolute ethanol to a high concentration (e.g., 100 mM). Ensure the compound is completely dissolved. Gentle warming (to 37°C) and vortexing may be required.

  • Prepare working solutions: Perform serial dilutions of the stock solution in the same solvent to create a range of concentrations.

  • Dilute into aqueous medium: Pre-warm the cell culture medium to 37°C. Add the appropriate volume of the working solution dropwise to the medium while gently swirling. The final solvent concentration should be kept as low as possible, ideally below 0.5% (v/v).

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of the solvent to the cell culture medium.

Protocol 2: Solubilization using Polysorbate 80 (Tween 80)
  • Prepare a stock solution: Dissolve this compound in a solution of Polysorbate 80 in an organic solvent (e.g., ethanol) to facilitate initial dissolution. A typical starting point is a 1:10 to 1:100 molar ratio of the compound to the surfactant.

  • Solvent evaporation: Remove the organic solvent under a stream of nitrogen gas, leaving a thin film of the compound and surfactant mixture.

  • Hydration: Add pre-warmed (37°C) aqueous medium to the film and vortex or sonicate until a clear solution or stable emulsion is formed.

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter.

Protocol 3: Solubilization using Bovine Serum Albumin (BSA)
  • Prepare a BSA solution: Dissolve fatty-acid-free BSA in your desired aqueous buffer or serum-free medium to a known concentration (e.g., 10% w/v).

  • Prepare the compound stock: Dissolve this compound in a small amount of ethanol.

  • Complexation: Slowly add the ethanolic solution of the compound to the BSA solution while stirring. The molar ratio of the compound to BSA will need to be optimized, but a starting point of 1:1 to 5:1 can be used.

  • Incubation: Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

  • Dilution: The resulting complex can then be diluted in cell culture medium for your experiments.

Mandatory Visualizations

Signaling Pathways

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IkB_NF_kB IκB-NF-κB (Inactive) IKK_complex->IkB_NF_kB Phosphorylation of IκB IkB IkB NF_kB NF-κB (p50/p65) NF_kB_active NF-κB (Active) NF_kB->NF_kB_active Translocation IkB_NF_kB->NF_kB IκB Degradation Ethyl_Linoleate Ethyl 9(E),12(E)- octadecadienoate Ethyl_Linoleate->IKK_complex Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NF_kB_active->Inflammatory_Genes Transcription

Caption: NF-κB Signaling Pathway and the inhibitory effect of this compound.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ethyl_Linoleate Ethyl 9(E),12(E)- octadecadienoate PPAR PPARα/γ Ethyl_Linoleate->PPAR Activation PPAR_RXR_inactive PPAR-RXR (Inactive) PPAR->PPAR_RXR_inactive RXR RXR RXR->PPAR_RXR_inactive PPAR_RXR_active PPAR-RXR (Active) PPAR_RXR_inactive->PPAR_RXR_active Ligand Binding PPRE PPRE PPAR_RXR_active->PPRE Binding Target_Genes Target Gene Expression (Lipid Metabolism, Inflammation) PPRE->Target_Genes Transcription

Caption: PPAR Signaling Pathway activation by this compound.

Experimental Workflows

Co_Solvent_Workflow start Start dissolve Dissolve this compound in 100% DMSO or Ethanol (High Concentration Stock) start->dissolve dilute Serially dilute stock solution in the same solvent dissolve->dilute add_to_media Add dropwise to pre-warmed (37°C) aqueous medium while gently mixing dilute->add_to_media check_precipitate Visually inspect for precipitation add_to_media->check_precipitate use_solution Use for experiment (Include vehicle control) check_precipitate->use_solution No troubleshoot Troubleshoot: - Lower final concentration - Optimize dilution - Change method check_precipitate->troubleshoot Yes end End use_solution->end

Caption: Workflow for solubilization using a co-solvent.

BSA_Complexation_Workflow start Start prepare_bsa Prepare fatty-acid-free BSA solution in aqueous buffer/medium start->prepare_bsa prepare_compound Dissolve this compound in a minimal amount of ethanol start->prepare_compound combine Slowly add compound solution to BSA solution while stirring prepare_bsa->combine prepare_compound->combine incubate Incubate at 37°C for at least 30 minutes combine->incubate dilute_and_use Dilute the complex in cell culture medium and use for experiments incubate->dilute_and_use end End dilute_and_use->end

Caption: Workflow for solubilization using BSA complexation.

References

Technical Support Center: Trace Level Detection of Ethyl 9(E),12(E)-octadecadienoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of trace level detection of Ethyl 9(E),12(E)-octadecadienoate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for trace level detection of this compound?

A1: Gas chromatography-mass spectrometry (GC-MS) is the most frequently employed and robust technique for the qualitative and quantitative analysis of this compound, also known as ethyl linoleate (B1235992), at trace levels.[1][2][3] This method offers excellent sensitivity and specificity, allowing for reliable detection in complex matrices.

Q2: What are the typical sample preparation methods for analyzing this compound in biological samples?

A2: Common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][3] For instance, in human plasma, a method involves acetone (B3395972) precipitation followed by hexane (B92381) lipid extraction and purification using an amino-propyl silica (B1680970) solid-phase extraction column.[1][3] Another approach for plasma samples is a simple deproteinization with cold methanol (B129727) followed by centrifugation.[2]

Q3: What are the expected limits of detection (LOD) and quantification (LOQ) for this analysis?

A3: The achievable LOD and LOQ can vary depending on the matrix and the specific GC-MS instrumentation. For fatty acid ethyl esters (FAEEs) in human plasma, lower limits of detection are reported to be in the range of 5 to 10 nM, with a lower limit of quantitation around 60 nM.[1][3] In another study analyzing FAEEs in post-mortem plasma, LOD and LOQ values were determined by analyzing spiked plasma samples at low concentrations (0.01 to 0.1 µg/mL).[2] One study on prenatal exposure detection reported a limit of detection for ethyl linoleate of approximately 1.0 pmol/g in meconium.[4]

Q4: What internal standard is recommended for the quantitative analysis of this compound?

A4: Ethyl heptadecanoate is a commonly used internal standard for the quantification of fatty acid ethyl esters, including ethyl linoleate, by GC-MS.[1][2][3]

Q5: How can I avoid contamination during sample preparation?

A5: Contamination is a critical issue in trace analysis. To minimize it, use high-purity solvents and reagents. Ensure all glassware is scrupulously clean. One study noted that plasticizers from autoclaved tubes can interfere with MS-based analyses, so using appropriate containers is crucial.[2] It is also good practice to process blank samples alongside your test samples to monitor for any background contamination.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Active sites in the GC inlet or column.- Column contamination.- Inappropriate injection temperature.- Deactivate the inlet liner with silylation reagent.- Use a guard column.- Bake out the column according to the manufacturer's instructions.- Optimize the injection port temperature.
Low Signal Intensity / Poor Sensitivity - Inefficient extraction.- Sample degradation.- Instrument not optimized.- Optimize the liquid-liquid extraction or solid-phase extraction protocol.- Ensure proper sample storage conditions (e.g., -80°C) and minimize freeze-thaw cycles.- Tune the mass spectrometer and check for leaks.- Verify the detector is functioning correctly.
High Background Noise - Contaminated carrier gas or solvents.- Bleed from the GC column.- Matrix effects.- Use high-purity carrier gas and solvents.- Condition the GC column properly.- Implement a more rigorous sample cleanup procedure.- Use a selective MS scan mode (e.g., selected ion monitoring - SIM).
Poor Reproducibility - Inconsistent sample preparation.- Variable injection volume.- Instrument instability.- Standardize the entire analytical procedure.- Use an autosampler for precise injections.- Allow the instrument to stabilize before running samples.- Regularly perform system suitability tests.
Interfering Peaks - Co-eluting compounds from the matrix.- Contamination from sample handling or processing.- Optimize the GC temperature program to improve separation.- Use a different type of GC column with a different stationary phase.- Enhance sample cleanup to remove interfering substances.- Use high-resolution mass spectrometry if available.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Plasma[2]

1. Sample Preparation (Deproteinization)

  • Thaw plasma samples at room temperature.

  • Vortex the samples for 5 minutes.

  • Transfer 500 µL of plasma to a 10 mL glass tube.

  • Add 25 µL of internal standard solution (e.g., ethyl heptadecanoate in methanol, 100 µg/mL).

  • Vortex for 5 minutes.

  • Add 1475 µL of cold methanol (-80 °C).

  • Vortex for 5 minutes.

  • Centrifuge at 2469 x g for 15 minutes at 4 °C.

  • Transfer 1500 µL of the supernatant to a new 10 mL glass tube.

  • Evaporate the supernatant to dryness in a vacuum centrifuge with a freeze trap (30 °C; ~2.5 h).

  • Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

2. GC-MS Parameters

  • Column: Nonpolar dimethylpolysiloxane column (e.g., DB-1, 30 m x 0.25 mm).[5]

  • Carrier Gas: Helium (1.0 mL/min).[5]

  • Inlet: Split (10:1).[5]

  • Oven Program: 280 °C isothermal.[5] (Note: This is a simplified program; a temperature gradient may be necessary for complex samples).

  • MS Ionization: Electron Impact (EI), positive ion mode.[5]

  • Mass Range: Scan m/z 50-500.[6]

Quantitative Data Summary

ParameterValueMatrixAnalytical MethodReference
Limit of Detection (LOD) 5 - 10 nMHuman PlasmaGC-MS[1][3]
Limit of Quantification (LOQ) 60 nMHuman PlasmaGC-MS[1][3]
Linearity Range 0.015 - 10 µg/mLPost-mortem PlasmaGC-MS/MS[2]
Intra-assay Precision (CV) < 7%Human PlasmaGC-MS[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Plasma Sample add_is Add Internal Standard start->add_is deproteinize Deproteinize with Cold Methanol add_is->deproteinize centrifuge Centrifuge deproteinize->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute inject Inject into GC-MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data Data Analysis detect->data

Caption: Experimental workflow for the GC-MS analysis of this compound in plasma.

Troubleshooting_Low_Sensitivity cluster_causes Potential Causes cluster_solutions Solutions problem Low Signal Intensity / Poor Sensitivity cause1 Inefficient Extraction problem->cause1 Check cause2 Sample Degradation problem->cause2 Check cause3 Instrument Not Optimized problem->cause3 Check sol1 Optimize LLE/SPE Protocol cause1->sol1 Action sol2 Check Sample Storage & Handling cause2->sol2 Action sol3 Tune MS & Check for Leaks cause3->sol3 Action

Caption: Troubleshooting logic for addressing low signal intensity in the analysis.

References

Technical Support Center: Enhancing the Recovery of Ethyl Octadecadienoates from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of ethyl octadecadienoates from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low recovery for ethyl octadecadienoates?

A1: Low recovery of ethyl octadecadienoates, a type of fatty acid ethyl ester (FAEE), is often due to a combination of factors during sample preparation and analysis. Key issues include:

  • Incomplete Extraction: The chosen solvent may not be optimal for the specific biological matrix, leading to inefficient extraction of these lipophilic compounds.

  • Analyte Degradation: Ethyl octadecadienoates can be susceptible to enzymatic hydrolysis by esterases present in biological samples or degradation due to improper storage conditions (e.g., high temperatures, exposure to light and oxygen).[1]

  • Losses During Sample Cleanup: Steps such as solid-phase extraction (SPE) can lead to analyte loss if the cartridge is not properly conditioned or if the elution solvent is not strong enough to desorb the analytes completely.

  • Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of ethyl octadecadienoates in the mass spectrometer, leading to inaccurate quantification.

Q2: What are the recommended storage conditions for biological samples to ensure the stability of ethyl octadecadienoates?

A2: To minimize degradation, samples should be processed as quickly as possible. If immediate analysis is not possible, flash-freezing in liquid nitrogen and long-term storage at -80°C is recommended.[2] For blood samples, it is crucial to separate plasma or serum from cells within four hours if stored at room temperature before freezing.[3] The addition of antioxidants or enzymatic inhibitors, such as sodium fluoride (B91410) for esterases, can also be beneficial.[4]

Q3: Which extraction method, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is better for ethyl octadecadienoates?

A3: The choice between SPE and LLE depends on the biological matrix and the desired purity of the extract.

  • SPE offers higher selectivity and can provide a cleaner extract, which is beneficial for reducing matrix effects in LC-MS/MS analysis. A two-step SPE method using an aminopropyl-silica column followed by an ODS column can yield a recovery of approximately 70 ± 3%.[5][6][7][8]

  • LLE is a simpler and often faster method. A three-phase liquid extraction (3PLE) has been shown to be effective for separating lipids based on polarity and can result in increased signal intensities for some lipid species in LC-MS workflows.[9] However, LLE may result in a dirtier extract with more potential for matrix effects.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Improving Sample Cleanup: Utilize more rigorous extraction and cleanup protocols, such as SPE, to remove interfering matrix components.

  • Optimizing Chromatography: Adjusting the chromatographic conditions to separate the analytes from co-eluting matrix components can be effective.

  • Using a Stable Isotope-Labeled Internal Standard: This is the most recognized technique to correct for matrix effects as the internal standard will be affected by the matrix in the same way as the analyte.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the limit of detection.

Troubleshooting Guides

Low Recovery During Sample Extraction
Symptom Possible Cause Suggested Solution
Low analyte signal in the final extract Incomplete homogenization of tissue samples. Ensure tissue is thoroughly homogenized to release intracellular lipids. Use of a bead beater or ultrasonic probe is recommended.
Inefficient extraction solvent. For LLE, ensure the solvent polarity is appropriate for ethyl octadecadienoates (e.g., hexane (B92381), ethyl acetate). For complex matrices, a multi-step extraction with solvents of varying polarity may be necessary.
Suboptimal pH of the sample. Adjusting the pH of the sample can improve the partitioning of the analyte into the organic phase during LLE.
Analyte degradation during extraction. Keep samples on ice throughout the extraction process to minimize enzymatic activity. Work quickly to reduce exposure to air and light.
Issues with Solid-Phase Extraction (SPE)
Symptom Possible Cause Suggested Solution
Low recovery after SPE cleanup Improper cartridge conditioning. Ensure the SPE cartridge is conditioned with the appropriate solvents (e.g., methanol (B129727) followed by water) and that the sorbent bed does not dry out before sample loading.
Sample breakthrough during loading. Load the sample at a slow and steady flow rate (e.g., 1 mL/minute) to ensure adequate interaction with the sorbent.
Inefficient washing step. The wash solvent may be too strong, leading to the elution of the analyte. Conversely, a wash that is too weak may not remove all interferences. Optimize the wash solvent composition.
Incomplete elution of the analyte. Use a strong enough organic solvent (e.g., ethyl acetate, acetonitrile) to elute the analyte. Allow the solvent to soak the sorbent for a few minutes before final elution.
Problems in GC-MS or LC-MS/MS Analysis
Symptom Possible Cause Suggested Solution
Poor peak shape (fronting or tailing) Column overload. Dilute the sample or reduce the injection volume.
Active sites in the inlet or column. Use a deactivated inlet liner and perform column maintenance, such as clipping the front end of the column.
Inconsistent retention times Changes in mobile phase composition or flow rate. Prepare fresh mobile phase and ensure the LC or GC system is properly equilibrated and delivering a consistent flow.
Column temperature fluctuations. Ensure the column oven is maintaining a stable temperature.
Signal suppression or enhancement Matrix effects. Improve sample cleanup, optimize chromatography, or use a stable isotope-labeled internal standard. Post-column infusion experiments can help identify regions of ion suppression.

Data Presentation

Table 1: Comparison of Extraction Methodologies for FAEEs

Method Matrix Recovery Rate Advantages Disadvantages Reference
Two-Step SPE Standard Lipid Mixture70 ± 3%High purity of extract, reduces matrix effects.More time-consuming, potential for analyte loss in multiple steps.[5][6][7][8]
Liquid-Liquid Extraction (LLE) Plasma>80% for some analytesSimple, fast.Can result in dirtier extracts, higher potential for matrix effects.[10]
Supported Liquid Extraction (SLE) Plasma~89 ± 7%Easier and less time-consuming than LLE and SPE, eliminates emulsions.May have lower recovery for acidic analytes.[10]
Three-Phase Liquid Extraction (3PLE) Bovine LiverIncreased signal intensity for low-abundance lipidsAllows for fractionation of lipids by polarity in a single step.Newer technique, may require more optimization.[9]

Experimental Protocols

Protocol 1: Two-Step Solid-Phase Extraction (SPE) for FAEEs from a Lipid Mixture

This protocol is adapted from a method developed for the purification of FAEEs.[5][6][7][8]

  • Column Conditioning:

    • Condition an aminopropyl-silica SPE column by washing with one column volume of hexane.

  • Sample Loading:

    • Dissolve the lipid extract in a minimal volume of hexane.

    • Load the sample onto the conditioned SPE column.

  • Elution - Step 1:

    • Elute the FAEEs and cholesteryl esters from the aminopropyl-silica column with hexane.

    • Collect the eluate.

  • Column Conditioning (Second Column):

    • Condition an octadecylsilyl (ODS) SPE column with one column volume of isopropanol.

  • Sample Loading (Second Column):

    • Evaporate the eluate from the first column to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of isopropanol.

    • Load the reconstituted sample onto the conditioned ODS column.

  • Elution - Step 2:

    • Elute the purified FAEEs from the ODS column with an isopropanol-water mixture (5:1, v/v).

  • Sample Preparation for Analysis:

    • Evaporate the final eluate to dryness.

    • Reconstitute in a solvent compatible with the analytical instrument (e.g., hexane for GC-MS, mobile phase for LC-MS).

Protocol 2: Liquid-Liquid Extraction (LLE) from Liver Tissue Homogenate
  • Tissue Homogenization:

    • Homogenize approximately 0.5 g of frozen liver tissue in a suitable buffer using a bead beater or other homogenizer.

  • Protein Precipitation:

    • Add 2 mL of a methanol-dichloromethane (1:1, v/v) solution to the tissue homogenate.

    • Vortex the mixture thoroughly.

    • Centrifuge at 1,635 x g for 5 minutes to pellet the precipitated proteins.

  • Extraction:

    • Transfer the supernatant to a clean glass tube.

    • Add 1 mL of hexane, 1 mL of methyl acetate, 0.75 mL of acetonitrile, and 1 mL of water to the supernatant.

    • Vortex the mixture for 5 seconds.

    • Centrifuge at 2,671 x g for 5 minutes to separate the phases.

  • Collection and Drying:

    • Carefully collect the upper and middle organic layers into separate glass tubes.

    • Dry the collected fractions under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extracts in a solvent suitable for the intended analytical method.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Matrix (e.g., Adipose Tissue) homogenization Homogenization sample->homogenization extraction Extraction (LLE or SPE) homogenization->extraction cleanup Extract Cleanup (e.g., SPE) extraction->cleanup concentration Solvent Evaporation & Reconstitution cleanup->concentration analysis GC-MS or LC-MS/MS Analysis concentration->analysis data_processing Data Processing & Quantification analysis->data_processing

Caption: General experimental workflow for the extraction and analysis of ethyl octadecadienoates.

troubleshooting_workflow start Low Analyte Recovery check_extraction Review Extraction Protocol start->check_extraction check_cleanup Evaluate Cleanup Step (SPE) check_extraction->check_cleanup Efficient optimize_solvent Optimize Solvent System (Polarity, Volume) check_extraction->optimize_solvent Inefficient? check_stability Assess Analyte Stability check_cleanup->check_stability No obvious issue optimize_spe Optimize SPE Conditions (Conditioning, Elution) check_cleanup->optimize_spe Problem Found? check_analysis Investigate Analytical Method check_stability->check_analysis Stable improve_storage Improve Sample Handling & Storage (Low Temp, Inhibitors) check_stability->improve_storage Degradation Suspected? troubleshoot_ms Troubleshoot MS (Matrix Effects, Source Conditions) check_analysis->troubleshoot_ms Issue Identified? solution Improved Recovery optimize_solvent->solution optimize_spe->solution improve_storage->solution troubleshoot_ms->solution

Caption: A logical workflow for troubleshooting low recovery of ethyl octadecadienoates.

faee_pathway ethanol (B145695) Ethanol faees FAEE Synthase (FAEES) ethanol->faees aeat Acyl-CoA:Ethanol O-Acyltransferase (AEAT) ethanol->aeat ffa Free Fatty Acids (e.g., Octadecadienoic Acid) ffa->faees acylcoa Acyl-CoA acylcoa->aeat faee Ethyl Octadecadienoate (FAEE) faeeh FAEE Hydrolase (FAEEH) faee->faeeh faees->faee Esterification aeat->faee Transesterification faeeh->ethanol Hydrolysis faeeh->ffa Hydrolysis

Caption: Enzymatic pathways for the formation and degradation of fatty acid ethyl esters (FAEEs).

References

Reducing peak tailing in the chromatography of fatty acid esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing in the chromatography of fatty acid esters.

Troubleshooting Guide: Peak Tailing

Q1: My chromatogram shows tailing peaks for all fatty acid esters. What are the likely causes and how can I fix it?

When all peaks in a chromatogram exhibit tailing, the issue is likely systemic rather than related to a specific analyte. The problem can stem from issues in the Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system.

For GC Systems:

  • Contaminated Inlet Liner: An active or contaminated inlet liner is a common cause of peak tailing for all analytes. Over time, non-volatile residues can accumulate in the liner, creating active sites that interact with the fatty acid methyl esters (FAMEs).

    • Solution: Replace the inlet liner with a new, deactivated liner. If the issue persists, you may need to clean the inlet itself.[1][2]

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume or cause turbulent flow, leading to peak tailing.

    • Solution: Ensure the column is cut squarely and installed at the correct depth in the inlet and detector according to the manufacturer's instructions.[2]

  • Leaks in the System: Leaks at the inlet, detector, or column fittings can disrupt the carrier gas flow path and cause peak distortion.

    • Solution: Perform a leak check of the entire GC system.

For HPLC Systems:

  • Column Contamination: Accumulation of strongly retained compounds at the head of the column can lead to peak tailing for all subsequent analytes.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. If using a guard column, replace it.[3]

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause band broadening and peak tailing.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[3]

  • Deformation of the Column Packing Bed: A void at the column inlet or a partially blocked inlet frit can disrupt the flow of the mobile phase, leading to peak tailing.

    • Solution: Replace the column. To prevent this, use in-line filters and guard columns, and avoid sudden pressure shocks.

Q2: Only some of my fatty acid ester peaks are tailing. What does this indicate?

Selective peak tailing often points to a chemical interaction between specific analytes and the stationary phase or other components of the chromatography system.

For GC Systems:

  • Incomplete Derivatization: Free fatty acids are more polar than their esterified counterparts and can interact strongly with active sites in the GC system, causing significant tailing. If the derivatization reaction is incomplete, the remaining free fatty acids will produce tailing peaks.

    • Solution: Optimize the derivatization procedure to ensure complete conversion of fatty acids to FAMEs. This may involve adjusting the reaction time, temperature, or reagent concentration.[4]

  • Analyte Degradation: Some unsaturated fatty acid esters can be susceptible to degradation at high temperatures in the GC inlet, leading to peak distortion.

    • Solution: Use a deactivated inlet liner and ensure the inlet temperature is not excessively high.

For HPLC Systems:

  • Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based reversed-phase columns can interact with the polar functional groups of certain fatty acid esters, causing peak tailing. This effect is more pronounced for more polar analytes.

    • Solution: Use a highly deactivated, end-capped column. Alternatively, modify the mobile phase by lowering the pH (for free fatty acids) or adding a competing base to mask the silanol groups.[3]

Troubleshooting Workflow for Peak Tailing in GC

GCTroubleshooting start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks check_liner Check & Clean/Replace Inlet Liner all_peaks->check_liner Yes some_peaks Are only some peaks tailing? all_peaks->some_peaks No check_column_install Check Column Installation check_liner->check_column_install leak_check Perform Leak Check check_column_install->leak_check resolved Problem Resolved leak_check->resolved check_derivatization Check for Incomplete Derivatization some_peaks->check_derivatization Yes check_degradation Consider Analyte Degradation some_peaks->check_degradation No optimize_derivatization Optimize Derivatization Protocol check_derivatization->optimize_derivatization optimize_derivatization->resolved lower_inlet_temp Lower Inlet Temperature check_degradation->lower_inlet_temp lower_inlet_temp->resolved

Caption: Troubleshooting workflow for peak tailing in GC.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase composition to minimize peak tailing in reversed-phase HPLC of fatty acid esters?

For reversed-phase HPLC of fatty acid esters, a mobile phase with a high percentage of organic solvent is generally required. A good starting point is a gradient of acetonitrile (B52724) and water. The addition of a small amount of a weak acid, like 0.1% formic acid, can help to suppress the ionization of residual silanol groups on the stationary phase, which can reduce peak tailing.[3]

Q2: How does column temperature affect peak shape in the chromatography of fatty acid esters?

In both GC and HPLC, increasing the column temperature generally leads to sharper, more symmetrical peaks. In GC, higher temperatures ensure the analytes remain in the gas phase and move through the column more quickly. In HPLC, higher temperatures reduce the viscosity of the mobile phase, which improves mass transfer and leads to more efficient separation. However, excessively high temperatures can cause degradation of unsaturated fatty acid esters.[5] According to USP guidelines, column temperature can be adjusted by ±10 °C without requiring revalidation of the method.[6]

Q3: Can the injection solvent affect peak shape?

Yes, the injection solvent can have a significant impact on peak shape. In HPLC, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing or fronting.[3] In GC, the choice of solvent can affect the focusing of the sample at the head of the column, particularly in splitless injection. The initial oven temperature should typically be about 20°C below the boiling point of the injection solvent for good peak shape.[2]

Q4: When should I consider derivatization for my fatty acid analysis?

Derivatization of fatty acids to their methyl esters (FAMEs) is highly recommended for GC analysis.[4] Free fatty acids are polar and have low volatility, which leads to poor peak shape and potential adsorption to active sites in the GC system.[4] Converting them to the less polar and more volatile FAMEs significantly improves chromatographic performance.[7] For HPLC analysis of free fatty acids, derivatization is not always necessary, but it can be used to improve detection sensitivity, for example, by introducing a UV-absorbing or fluorescent tag.

Quantitative Data

Table 1: Effect of Mobile Phase Composition on Chromatographic Performance of Free Fatty Acids on a C18 Column

Mobile Phase Composition (% Acetonitrile in Water with 0.1% Formic Acid)AnalyteRetention Time (min)Peak Shape
75%Lauric Acid~4Symmetrical
75%Tridecanoic Acid~6Symmetrical
65%Lauric Acid~8Tailing
65%Tridecanoic Acid~12Tailing
55%Lauric Acid>15Significant Tailing
55%Tridecanoic Acid>20Significant Tailing

Data adapted from a study on the impact of mobile phase composition on the separation of free fatty acids.[8][9]

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol is a common and effective method for preparing FAMEs for GC analysis.[4][10]

Materials:

  • Sample containing fatty acids

  • Boron trifluoride-methanol solution (12-14% w/w)

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Screw-cap reaction vials

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the lipid-containing sample into a screw-cap reaction vial. If the sample is aqueous, it must be dried completely before proceeding.

  • Reagent Addition: Add 2 mL of the BF3-methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat it at 60°C for 10-30 minutes. The optimal time may need to be determined experimentally.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of saturated NaCl solution and 1 mL of hexane to the vial.

    • Vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.

    • Allow the layers to separate.

  • Collection and Drying:

    • Carefully transfer the upper hexane layer to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The hexane solution containing the FAMEs is now ready for GC analysis.

Protocol 2: Cleaning a GC Inlet Liner

A clean and inert inlet liner is crucial for good peak shape. This protocol describes a general procedure for cleaning a contaminated liner.[11][12]

Materials:

  • Contaminated GC inlet liner

  • Methanol

  • Acetone

  • Methylene (B1212753) Chloride

  • Small bottle brush or pipe cleaner

  • Beakers

  • Forceps

  • Oven

  • Deactivating agent (optional, e.g., dimethyldichlorosilane in toluene)

Procedure:

  • Removal: Carefully remove the liner from the GC inlet using forceps.

  • Mechanical Cleaning: Use a small bottle brush or pipe cleaner to gently remove any visible particulate matter from the inside of the liner. Be careful not to scratch the inner surface.[12]

  • Solvent Rinsing:

    • Rinse the liner sequentially with methylene chloride, acetone, and methanol. This can be done by immersing the liner in a beaker of each solvent and sonicating for 5-10 minutes.

  • Drying: After the final rinse, place the liner in an oven at a temperature above the boiling points of the solvents used (e.g., 100-120°C) for at least 30 minutes to ensure it is completely dry.

  • Deactivation (Optional but Recommended): For trace analysis or when analyzing active compounds, the liner should be deactivated after cleaning. This involves treating the liner with a silylating agent to cap active silanol groups. Follow the instructions provided with the deactivating agent.

  • Installation: Once the liner is clean, dry, and (optionally) deactivated, it can be reinstalled in the GC inlet.

Disclaimer: Always follow appropriate safety precautions, including wearing personal protective equipment, when handling chemicals.

Logical Diagram for HPLC Troubleshooting

HPLCTroubleshooting start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks check_column_contam Check for Column Contamination all_peaks->check_column_contam Yes some_peaks Are only some peaks tailing? all_peaks->some_peaks No flush_column Flush Column with Strong Solvent check_column_contam->flush_column check_extra_col_vol Check for Extra-Column Volume flush_column->check_extra_col_vol minimize_tubing Minimize Tubing Length/Diameter check_extra_col_vol->minimize_tubing resolved Problem Resolved minimize_tubing->resolved check_secondary_int Check for Secondary Interactions some_peaks->check_secondary_int Yes use_endcapped_col Use End-Capped Column check_secondary_int->use_endcapped_col modify_mobile_phase Modify Mobile Phase (e.g., add acid) check_secondary_int->modify_mobile_phase use_endcapped_col->resolved modify_mobile_phase->resolved

Caption: Troubleshooting workflow for peak tailing in HPLC.

References

Calibration curve issues in quantitative analysis of lipid isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the quantitative analysis of lipid isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with calibration curves in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my calibration curve for a lipid isomer non-linear?

Non-linearity in calibration curves for lipid isomers is a common issue and can stem from several factors.[1][2] At high concentrations, detector saturation can occur, leading to a plateau in the signal. Additionally, matrix effects from complex biological samples can cause ion suppression or enhancement, disproportionately affecting the analyte signal at different concentrations.[3][4] The inherent physicochemical properties of lipids, such as their tendency to form aggregates at higher concentrations, can also lead to a non-linear response.[5] In some cases, the mathematical model used for the calibration curve may not be appropriate for the wide dynamic range of the analysis.[2][6]

Troubleshooting Steps:

  • Extend the Concentration Range: Ensure your calibration range extends low enough to find the linear range and high enough to identify the point of saturation.

  • Use a Weighted Regression: Apply a weighting factor (e.g., 1/x or 1/x²) to the linear regression. This gives more weight to the lower concentration points, which are often more affected by noise, and can improve the fit.[7]

  • Evaluate Non-Linear Models: If the non-linearity is reproducible and expected, consider using a quadratic or other non-linear regression model.[1][6] However, this should be justified and validated.

  • Dilute Samples: If samples fall in the non-linear portion of the curve, dilute them to bring the analyte concentration into the linear range.

  • Assess Matrix Effects: Perform experiments to determine if the sample matrix is causing the non-linearity (see FAQ #3).

2. How do I choose an appropriate internal standard (IS) for my lipid isomer analysis?

The selection of a suitable internal standard is critical for accurate and precise quantification.[8] An ideal IS should have physicochemical properties as close as possible to the analyte to compensate for variations in sample extraction, derivatization, and mass spectrometric response.[9] The gold standard is a stable isotope-labeled version of the analyte (e.g., ¹³C or ²H), as it co-elutes with the analyte and has nearly identical ionization efficiency.[8][9] When a stable isotope-labeled standard is unavailable, an odd-chain lipid from the same class can be a good alternative, as it is typically not present in biological samples.[8] It is crucial that the IS does not co-elute with any endogenous lipids in the sample.[10]

Key Considerations for IS Selection:

  • Structural Similarity: The IS should belong to the same lipid class and have a similar fatty acid chain length and degree of unsaturation as the analyte.[9]

  • Co-elution: For LC-MS methods, the IS should elute close to the analyte to experience similar matrix effects and ionization suppression.[10]

  • Purity: Ensure the IS is of high purity and its concentration is accurately known.

  • Absence in Samples: The chosen IS should not be naturally present in the samples being analyzed.[9]

3. My calibration curve is linear in solvent, but not when I use a matrix-matched curve. What is happening?

This is a classic indication of significant matrix effects.[11][12][13] Biological matrices, such as plasma or tissue extracts, contain numerous endogenous molecules (e.g., salts, proteins, and other lipids) that can interfere with the ionization of your target analyte and internal standard in the mass spectrometer source.[4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which is often concentration-dependent, resulting in a loss of linearity.[14] Phospholipids are particularly known to cause significant matrix effects in LC-MS bioanalysis.[4]

Troubleshooting Workflow for Matrix Effects:

start Start: Suspected Matrix Effect (Linear curve in solvent, non-linear in matrix) sample_prep Optimize Sample Preparation (e.g., LLE, SPE, phospholipid removal plates) start->sample_prep chromatography Improve Chromatographic Separation (e.g., change gradient, use different column) sample_prep->chromatography dilution Dilute Sample Extract chromatography->dilution is_selection Use Stable Isotope-Labeled Internal Standard dilution->is_selection evaluation Evaluate Linearity and Accuracy is_selection->evaluation evaluation->sample_prep No end_good Problem Mitigated evaluation->end_good Yes end_bad Further Optimization Needed start Start: Certified Reference Standards (Analyte and IS) primary_stock Prepare Primary Stock Solutions (e.g., 1 mg/mL in organic solvent) start->primary_stock working_stock Create Serial Dilutions for Working Stock Solutions primary_stock->working_stock calibration_standards Spike Analyte into Surrogate Matrix (6-8 concentration levels) working_stock->calibration_standards spike_is Add Fixed Concentration of IS to All Samples (Calibration standards, QCs, unknowns) calibration_standards->spike_is extraction Perform Sample Extraction (Identical procedure for all samples) spike_is->extraction analysis LC-MS/MS Analysis extraction->analysis

References

Technical Support Center: Interpreting Complex NMR Spectra of Polyunsaturated Fatty acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of polyunsaturated fatty acid (PUFA) esters.

Frequently Asked Questions (FAQs)

Q1: How can I assign the signals of the bis-allylic protons in the ¹H NMR spectrum of PUFA esters?

The bis-allylic protons (-CH=CH-CH₂ -CH=CH-) are highly characteristic for PUFAs and typically resonate in a distinct region of the ¹H NMR spectrum, around 2.75-2.85 ppm. These protons are flanked by two double bonds, which deshields them significantly compared to other methylene (B1212753) protons. In spectra of omega-3 fatty acids like α-linolenic acid, these signals can be found around 2.80 ppm. For omega-6 fatty acids like linoleic acid, the bis-allylic proton signal is typically observed at approximately 2.78 ppm.[1] The multiplicity of this signal is often a complex multiplet due to coupling with the neighboring olefinic protons.

Q2: What are the characteristic ¹³C NMR chemical shifts for the double bonds in omega-3 and omega-6 fatty acids?

The olefinic carbons of PUFAs resonate in the range of approximately 127-132 ppm in the ¹³C NMR spectrum. While there is significant overlap, subtle differences can be observed. For instance, in ¹³C NMR spectra, the terminal methyl group can be used to distinguish between different fatty acid families. The signal for the terminal methyl carbon of ω-3 fatty acids is shifted slightly downfield compared to that of other fatty acids.[2] Furthermore, detailed analysis of the olefinic region can sometimes allow for the differentiation of specific PUFAs.

Q3: How do I differentiate between cis and trans isomers using ¹H NMR?

The differentiation between cis and trans isomers is primarily achieved by analyzing the coupling constants (J-values) of the vinylic protons. The magnitude of the vicinal coupling constant (³JHH) across the double bond is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[3]

  • Cis isomers: Have a dihedral angle of approximately 0°, resulting in a smaller coupling constant, typically in the range of 10-12 Hz .

  • Trans isomers: Have a dihedral angle of approximately 180°, leading to a larger coupling constant, usually between 14-18 Hz .[3]

By measuring the splitting of the olefinic proton signals, one can confidently assign the stereochemistry of the double bonds.

Q4: What is the effect of the esterifying alcohol on the NMR spectrum?

The esterifying alcohol introduces characteristic signals into the NMR spectrum. For methyl esters, a sharp singlet corresponding to the methoxy (B1213986) protons (-OCH₃) appears around 3.7 ppm in the ¹H NMR spectrum.[4] This signal is well-isolated and is often used for quantification. In the ¹³C NMR spectrum, the methoxy carbon will appear around 51-52 ppm, and the carbonyl carbon of the ester group will be in the region of 172-175 ppm. The chemical shifts of the protons and carbons of the fatty acid chain near the ester group (e.g., the α-CH₂ group) will also be influenced by the ester functionality. For example, the α-CH₂ protons in fatty acid methyl esters typically resonate around 2.3 ppm as a triplet.[4]

Troubleshooting Guides

Problem: Poor resolution and overlapping signals in the ¹H NMR spectrum.

  • Possible Cause 1: Poor Shimming. The homogeneity of the magnetic field greatly affects spectral resolution.

    • Solution: Carefully shim the spectrometer before acquiring data. If spinning sidebands are observed, it might be better to acquire the spectrum without sample spinning.

  • Possible Cause 2: Sample Concentration. Very concentrated samples can lead to broadened peaks due to increased viscosity and intermolecular interactions.

    • Solution: Prepare a more dilute sample. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is generally recommended for small molecules.

  • Possible Cause 3: Inherent Spectral Complexity. PUFA spectra naturally have regions with significant signal overlap, particularly the olefinic and aliphatic regions.

    • Solution 1: Use a higher field NMR spectrometer. Higher magnetic fields increase the chemical shift dispersion, which can resolve overlapping signals.

    • Solution 2: Employ 2D NMR techniques. Experiments like COSY (Correlated Spectroscopy) can help identify coupled proton systems, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, aiding in the assignment of overlapping proton signals.

Problem: Inaccurate quantification of different fatty acids in a mixture.

  • Possible Cause 1: Incorrect Integration Regions. Improperly set integration limits can lead to significant errors.

    • Solution: Ensure that the integration region for each peak covers the entire signal, including the wings. For accurate results, the integration region should extend over a range that is at least 25 times the line width of the peak.[5]

  • Possible Cause 2: Signal Saturation. If the relaxation delay (d1) between scans is too short, protons that relax slowly will not fully return to their equilibrium state, leading to lower signal intensity and inaccurate integrals.

    • Solution: Use a longer relaxation delay. For quantitative ¹H NMR, a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons being measured is recommended. A delay of 3-4 seconds is often sufficient for many protons in fatty acid esters.[6]

  • Possible Cause 3: Overlap with ¹³C Satellites. The weak signals of minor components can be obscured by the ¹³C satellites of major signals, which appear at approximately ± JCH/2 from the main peak and have about 0.55% of its intensity each.[7][8]

    • Solution 1: Use ¹³C decoupling during ¹H acquisition to collapse the satellites into the main peak.[5]

    • Solution 2: Employ pulse sequences designed to suppress ¹³C satellites, such as DISPEL (Destruction of Interfering Satellites by Perfect Echo Low-pass filtration).[7][9]

Problem: Presence of unexpected signals or impurities in the spectrum.

  • Possible Cause 1: Residual Solvents. Solvents used in sample preparation or purification can be difficult to remove completely.

    • Solution: Dry the sample thoroughly under high vacuum before dissolving it in the deuterated solvent. If a common solvent like ethyl acetate (B1210297) is suspected, it can sometimes be removed by co-evaporation with dichloromethane.[10]

  • Possible Cause 2: Water in the Sample or Solvent. Deuterated solvents can absorb moisture from the atmosphere.

    • Solution: Use freshly opened or properly stored deuterated solvents. If water is present in the sample, it can sometimes be removed by lyophilization from a suitable solvent or by passing the sample solution through a small plug of anhydrous sodium sulfate (B86663) in a pipette.

  • Possible Cause 3: Oxidation of the PUFA. Polyunsaturated fatty acids are susceptible to oxidation, which can lead to the formation of hydroperoxides and other degradation products, introducing new signals in the spectrum.

    • Solution: Handle and store PUFA samples under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to minimize oxidation.

Problem: Distorted baseline in the NMR spectrum.

  • Possible Cause 1: Acoustic Ringing. This can occur in experiments with wide spectral widths and is a result of the excitation pulse ringing down.

    • Solution: This is often a normal artifact that can be corrected during data processing using baseline correction algorithms available in most NMR software.[11]

  • Possible Cause 2: Very Intense Signals. A very strong signal, such as from a residual non-deuterated solvent, can saturate the detector and cause baseline distortions.

    • Solution 1: Reduce the receiver gain (rg) during acquisition.

    • Solution 2: Use solvent suppression techniques, such as presaturation or the WET1D pulse sequence, to attenuate the strong solvent signal.[12]

  • Possible Cause 3: Improper Data Processing. Incorrect phasing or baseline correction during processing can introduce distortions.

    • Solution: Carefully reprocess the spectrum, paying close attention to the phasing and the selection of points for baseline correction. Automated baseline correction algorithms can be effective, but manual adjustment may be necessary for complex spectra.[13]

Data Presentation

Table 1: Approximate ¹H NMR Chemical Shifts (δ, ppm) for Protons in Common PUFA Methyl Esters (in CDCl₃)

Proton TypeLinolenic Acid Methyl Ester (ω-3)Linoleic Acid Methyl Ester (ω-6)Oleic Acid Methyl Ester
Terminal -CH₃ ~0.98 (t)~0.90 (t)~0.88 (t)
-(CH₂)n- ~1.25-1.40 (m)~1.25-1.40 (m)~1.25-1.40 (m)
Allylic -CH₂-CH= ~2.04 (m)~2.06 (m)~2.03 (m)
α-CH₂-COO- ~2.35 (t)~2.36 (t)~2.36 (t)
Bis-allylic =CH-CH₂-CH= ~2.80 (m)~2.78 (m)N/A
-O-CH₃ ~3.67 (s)~3.67 (s)~3.67 (s)
Olefinic -CH=CH- ~5.36 (m)~5.37 (m)~5.36 (m)

t = triplet, m = multiplet, s = singlet. Chemical shifts are approximate and can vary slightly based on solvent and concentration.[1]

Table 2: Approximate ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Common PUFA Methyl Esters (in CDCl₃)

Carbon TypeLinolenic Acid Methyl Ester (ω-3)Linoleic Acid Methyl Ester (ω-6)Oleic Acid Methyl Ester
Terminal -CH₃ ~14.27~14.07~14.12
-(CH₂)n- ~22-32~22-32~22-32
Allylic -CH₂-CH= ~25.5-27.2~25.6-27.2~27.2
α-CH₂-COO- ~34.0~34.1~34.1
Bis-allylic =CH-CH₂-CH= ~25.6~25.6N/A
-O-CH₃ ~51.4~51.4~51.4
Olefinic -CH=CH- ~127-132~127-131~129-130
Ester C=O ~174.3~174.3~174.3

Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis of PUFA Esters

  • Sample Weighing: Accurately weigh 5-25 mg of the PUFA ester sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆). Chloroform-d (CDCl₃) is commonly used for lipids.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, the sample can be gently warmed.

  • Filtration (Optional but Recommended): To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube.

  • Transfer to NMR Tube: Carefully transfer the solution to the NMR tube. The final sample height should be approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

Protocol 2: Standard ¹H NMR Data Acquisition

  • Insert Sample: Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

  • Lock and Shim: Lock onto the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Load Standard Acquisition Parameters: Load a standard 1D proton experiment.

  • Set Key Parameters:

    • Spectral Width (sw): Set to an appropriate range to cover all expected proton signals (e.g., 12-16 ppm).

    • Number of Scans (ns): For a typical sample, 8 to 16 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay (d1): For quantitative analysis, set to at least 4-5 seconds to ensure full relaxation of all protons.[14]

    • Acquisition Time (aq): Typically set to 2-4 seconds to ensure good digital resolution.

    • Pulse Angle: Use a 90° pulse for maximum signal in a single scan, or a smaller flip angle (e.g., 30°) if a very short relaxation delay is used.

  • Acquire Data: Start the acquisition.

  • Process Data: After acquisition, perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh PUFA Ester dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim set_params Set Acquisition Parameters lock_shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Analysis baseline->integrate

Caption: Workflow for NMR analysis of PUFA esters.

Troubleshooting_Logic cluster_problems Identify Primary Issue cluster_solutions Potential Solutions start Poor Quality NMR Spectrum p1 Overlapping Peaks start->p1 p2 Inaccurate Integration start->p2 p3 Baseline Distortion start->p3 s1 Improve Shimming p1->s1 s2 Adjust Concentration p1->s2 s3 Use Higher Field p1->s3 s4 Use 2D NMR p1->s4 s5 Adjust Relaxation Delay p2->s5 s6 Correct Integration Regions p2->s6 s7 Use ¹³C Decoupling p2->s7 p3->s1 s8 Apply Baseline Correction p3->s8 s9 Adjust Receiver Gain p3->s9 s10 Use Solvent Suppression p3->s10

Caption: Troubleshooting logic for common NMR issues.

References

Technical Support Center: Ethyl 9(E),12(E)-octadecadienoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding contamination sources encountered during the analysis of Ethyl 9(E),12(E)-octadecadienoate and other fatty acid ethyl esters (FAEEs) by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing unexpected peaks in my GC-MS chromatogram. What are the most common sources of contamination?

A1: Unexpected peaks, often referred to as "ghost peaks," are a common issue in sensitive GC-MS analysis.[1][2] The primary sources of these contaminants can be broadly categorized:

  • Plasticizers (Phthalates): These are ubiquitous in laboratory environments and can leach from a wide variety of plastic consumables.[3]

  • Siloxanes: These compounds commonly originate from GC septa, vial caps, and column bleed.[4][5]

  • Solvents and Reagents: Impurities in solvents, even high-purity grades, can introduce contaminants.[6] Deionized water systems with plastic components can also be a source.[6]

  • Glassware and Equipment: Improperly cleaned glassware, syringes, and sample preparation equipment can harbor residues from previous analyses or cleaning agents.[7]

  • Sample Handling: Contamination can be introduced from skin oils, cosmetics, or antiseptics during sample collection and preparation.[8]

Q2: My chromatogram shows a significant peak at m/z 149. How can I identify and eliminate this contamination?

A2: A prominent ion at m/z 149 is a hallmark indicator of phthalate (B1215562) plasticizers, such as dibutyl phthalate (DBP) and diethylhexyl phthalate (DEHP).[3][9] These are some of the most common laboratory contaminants.

To eliminate phthalate contamination:

  • Avoid Plastic Consumables: Whenever possible, replace plastic items with glass or high-quality stainless steel alternatives. This includes avoiding plastic syringes, pipette tips, and filter holders.[3][10]

  • Use Phthalate-Free Products: If plastic is unavoidable, use products explicitly certified as "phthalate-free." Be aware that even these can sometimes be contaminated through packaging.[10]

  • Solvent Purity Check: Run a solvent blank by concentrating a large volume of your solvent (e.g., hexane (B92381) or ethyl acetate) and injecting it into the GC-MS. If phthalate peaks are present, consider using a higher purity solvent or distilling your current solvent.[6]

  • Proper Glove Use: Use nitrile gloves, not vinyl, as vinyl gloves can be a source of phthalate contamination.[9] Change gloves frequently, especially after touching any plastic surfaces.

Q3: I am observing a series of regularly spaced peaks, especially in my blank runs. What are they and how do I address them?

A3: A series of homologous peaks, often with characteristic ions like m/z 73, 207, 281, and 355, are typically due to siloxanes.[11][12] These can come from several sources:

  • Septum Bleed: Repeated injections can cause small particles of the injector port septum to break off and contaminate the inlet liner.[12] Using low-bleed septa and changing them regularly can mitigate this issue.

  • Vial Cap Septa: Solvents stored in autosampler vials can leach siloxanes from the cap septa.[4] This is especially true for solvents like methylene (B1212753) chloride.[4]

  • Column Bleed: This appears as a rising baseline at higher temperatures, but can also contribute to discrete peaks.[11] Ensure your column is properly conditioned and not operated above its maximum temperature limit.[13]

  • Glassware Deactivation: If you are using silylated glassware, residual silylating agents can appear in your analysis.

To troubleshoot, run a "no-injection" blank. If the peaks persist, the contamination is likely from the carrier gas lines, inlet, or column. If the peaks only appear after an injection (even a solvent blank), the source is likely the syringe, vial, or solvent.[1]

Q4: My baseline is noisy and contains many small, unidentified peaks. What steps can I take to clean up my system?

A4: A noisy or "dirty" baseline indicates widespread, low-level contamination. A systematic approach is needed to identify and resolve the issue.

  • Check Carrier Gas Purity: Ensure high-purity (99.9995% or better) carrier gas is used. Install and regularly change gas purification traps to remove moisture, hydrocarbons, and oxygen.[4]

  • Clean the Injection Port: The inlet is a common site for contamination to accumulate. Replace the inlet liner and septum. If contamination is severe, the entire inlet may need to be disassembled and cleaned according to the manufacturer's instructions.

  • Bake Out the Column: Disconnect the column from the detector and bake it at its maximum isothermal temperature for several hours to remove contaminants.

  • Check for Leaks: Air leaks can cause an unstable baseline and lead to column degradation. Perform a leak check of your system.[7]

Data on Common Contaminants

The following table summarizes data on phthalate leaching from common laboratory consumables, a primary source of interference in trace analysis.

Laboratory ItemContaminant(s) IdentifiedMaximum Leaching RateSource
Plastic SyringesDMP, DBP, DEHPNot Quantified[3][10]
Polypropylene Pipette TipsDEHP, DINP0.36 µg/cm² (DEHP), 0.86 µg/cm² (DINP)[3]
PTFE Syringe FiltersDBP2.49 µg/cm²[3]
Regenerated Cellulose FiltersDBP0.61 µg/cm²[3]
Cellulose Acetate FiltersDMP5.85 µg/cm²[3]
Parafilm®DEHP0.50 µg/cm²[3]

DMP: Dimethyl phthalate, DBP: Dibutyl phthalate, DEHP: Di(2-ethylhexyl) phthalate, DINP: Diisononyl phthalate.

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Lipid Analysis

This protocol is designed to minimize organic and inorganic contamination on laboratory glassware.

  • Initial Rinse: As soon as possible after use, rinse glassware with tap water to remove gross contamination. Material allowed to dry is significantly harder to remove.

  • Detergent Wash: Submerge and scrub glassware using a warm solution of a phosphate-free laboratory detergent (e.g., Alconox, Liquinox). Use appropriate brushes to scrub all interior surfaces.

  • Tap Water Rinse: Rinse glassware thoroughly with warm tap water to remove all detergent residues. A minimum of three to five rinses is recommended.

  • Solvent Rinse (for Organic Residues): Rinse the glassware with a high-purity solvent such as acetone (B3395972) or ethanol (B145695) to remove any remaining organic residues. Dispose of the initial rinse as chemical waste.

  • Acid Rinse (Optional, for Inorganic Residues): For removal of acid-soluble contaminants, soak or rinse the glassware with a 10% (v/v) hydrochloric acid or 0.5% (v/v) nitric acid solution. Caution: Perform this step in a fume hood with appropriate personal protective equipment (PPE).

  • Deionized Water Rinse: Rinse the glassware a minimum of four to five times with distilled, deionized water.

  • Drying: Allow glassware to air dry on a clean rack, covered to prevent dust accumulation. Alternatively, for immediate use, perform a final rinse with acetone to speed up drying. Avoid drying with paper towels, which can leave fibers. For highly sensitive analyses, glassware can be baked in a muffle furnace at high temperature (e.g., 400°C) to pyrolyze any remaining organic traces.

Protocol 2: Typical GC-MS Method for FAEE Analysis

This is a general starting method for the analysis of this compound and other FAEEs. Parameters should be optimized for your specific instrument and application.

  • Sample Preparation: FAEEs are extracted from the sample matrix using a liquid-liquid extraction with a non-polar solvent like hexane. A solid-phase extraction (SPE) step using an aminopropyl silica (B1680970) column can be used for further cleanup if necessary.[3] An internal standard (e.g., ethyl heptadecanoate) should be added prior to extraction.[1]

  • GC Column: A non-polar or low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), is typically used.[4] A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.3 mL/min.[4]

  • Injection: 1 µL splitless injection at an injector temperature of 280-300°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase by 10°C/min to 290°C.

    • Hold: Maintain 290°C for 7 minutes.[4]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (e.g., m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitation.[7]

    • MS Transfer Line Temperature: 290°C.[4]

    • MS Source Temperature: 230°C.[4]

Visual Guides

The following diagrams illustrate key troubleshooting and contamination pathways.

G cluster_0 Troubleshooting Workflow A Unexpected Peak in Chromatogram B Run Solvent Blank (e.g., Hexane) A->B C Peak Present? B->C D Source is likely: - Solvent Purity - Vial / Cap Septa - Syringe Contamination C->D Yes E Run No-Injection Blank C->E No F Peak Present? E->F G Source is likely: - Carrier Gas Impurity - Inlet Contamination - Column Bleed F->G Yes H Source is likely: - Sample Matrix - Sample Prep Contamination - Previous Injection (Carryover) F->H No

Caption: Troubleshooting decision tree for identifying contamination sources.

G cluster_prep Sample Preparation cluster_gc GC System Solvents Solvents & Reagents Analyte Final Analyte (this compound) in Sample Solvents->Analyte Glassware Glassware Glassware->Analyte Consumables Plastic Consumables (Pipette tips, Vials) Consumables->Analyte Handling Sample Handling (Gloves, Environment) Handling->Analyte CarrierGas Carrier Gas CarrierGas->Analyte Inlet Inlet (Septum, Liner) Inlet->Analyte Column Column Column->Analyte Contaminant Contaminant Source Contaminant->Solvents Contaminant->Glassware Contaminant->Consumables Contaminant->Handling Contaminant->CarrierGas Contaminant->Inlet Contaminant->Column

Caption: Potential pathways for contamination throughout the analytical process.

References

Technical Support Center: Refinement of Extraction Protocols for Trans Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and analysis of trans fatty acids (TFAs).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting trans fatty acids from food samples?

A1: The most common methods for TFA extraction involve a combination of fat extraction from the food matrix followed by conversion of the fatty acids to fatty acid methyl esters (FAMEs) for analysis. Key methods include:

  • Solvent Extraction: Methods like the Folch or Soxhlet procedures use organic solvents to extract lipids.[1][2]

  • Acid/Alkaline Hydrolysis: This is often used for solid samples to liberate the fat before extraction with organic solvents.[3]

  • Direct Transesterification (DT): This one-step method converts saponifiable lipids directly to FAMEs without a separate extraction step, which can be faster and more accurate for some samples.[4]

  • Microwave-Assisted Soxhlet Extraction (FMASE): A more rapid version of the traditional Soxhlet method that reduces extraction time and solvent consumption.[5]

Q2: Why is it necessary to convert fatty acids to Fatty Acid Methyl Esters (FAMEs) before analysis?

A2: Fatty acids are converted to FAMEs to make them more volatile and less polar. This improves their separation and detection during gas chromatography (GC) analysis, which is the standard method for quantifying TFAs.[1][3]

Q3: Which type of gas chromatography (GC) column is best for separating cis and trans fatty acid isomers?

A3: For the separation of cis and trans fatty acid isomers, highly polar capillary columns are required.[3][6] Commonly used columns include those coated with cyanosilicone stationary phases, such as SP-2560, CP-Sil 88, or BPX-70.[6][7] Longer columns, such as 100 meters, can provide better resolution.[6][7]

Q4: What is the role of an internal standard in TFA analysis?

A4: An internal standard, such as a synthetic fatty acid like C13:0 or C19:0, is added to the sample before extraction.[3] It is used to accurately quantify the fatty acid content by compensating for variability during sample preparation and analysis.[3] Triacylglycerol (TAG) internal standards, like triheneicosanoin (B1351006) (21:0 TAG), are used to calculate the fatty acid data as grams per 100g of the food sample.[7]

Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery of Trans Fatty Acids

  • Potential Cause: Incomplete extraction of lipids from the food matrix.

    • Recommended Action:

      • Ensure the sample is finely ground and homogenized before extraction. For some samples, freezing with liquid nitrogen can aid in grinding.[7]

      • For complex food matrices, consider using an acid or alkaline hydrolysis step before solvent extraction to break down the matrix and release the lipids.[3]

      • For certain sample types like microalgae, direct transesterification might yield higher recovery than traditional extraction methods.[4]

      • When using liquid-liquid extraction, performing the extraction multiple times can improve recovery.[1]

  • Potential Cause: Incomplete methylation of fatty acids.

    • Recommended Action:

      • Ensure the methylation reagent (e.g., BF3-methanol) is fresh and has been stored correctly.

      • Optimize the reaction time and temperature for methylation. For example, using BF3-methanol is often performed at 100°C.[8]

      • Consider comparing different methylation methods, such as a base-catalyzed followed by an acid-catalyzed method, to see which provides better results for your specific sample type.[1]

Issue 2: Formation of an Emulsion During Liquid-Liquid Extraction

  • Potential Cause: High concentration of surfactant-like molecules (e.g., phospholipids, proteins) in the sample.[9]

    • Recommended Action:

      • Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation while still allowing for extraction.[9]

      • Add a saturated salt solution (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion ("salting out").[9]

      • Centrifuge the sample to separate the layers.[9]

      • Filter the mixture through a glass wool plug or a phase separation filter paper.[9]

      • Consider using an alternative extraction technique like supported liquid extraction (SLE) for samples prone to emulsion formation.[9]

Issue 3: Overlapping Peaks in the Gas Chromatogram

  • Potential Cause: Inadequate separation of fatty acid isomers.

    • Recommended Action:

      • Confirm that you are using a highly polar capillary column specifically designed for cis/trans isomer separation.[3][6]

      • Optimize the GC temperature program. A slower temperature ramp can improve the resolution of closely eluting peaks.

      • Ensure the carrier gas flow rate is optimal for the column being used.

      • Consider using a longer GC column (e.g., 100m or 120m) for better separation.[6]

Issue 4: Signal Suppression or Adduct Formation in Mass Spectrometry (MS) Analysis

  • Potential Cause: Presence of trifluoroacetic acid (TFA) from HPLC purification steps. TFA is a known signal suppressor in electrospray ionization mass spectrometry (ESI-MS).[10]

    • Recommended Action:

      • If possible, remove TFA from the sample before MS analysis. This can be done by lyophilization with a more MS-friendly acid like hydrochloric acid (HCl) or by using solid-phase extraction (SPE) with an anion-exchange resin.[10][11]

      • Use a mobile phase with a different ion-pairing agent, such as formic acid, which has less of a signal-suppressing effect.[12]

Experimental Protocols

Protocol 1: Fat Extraction and Methylation using Acid Hydrolysis and BF3-Methanol (Adapted from AOAC Official Method 996.06)

This protocol is suitable for processed foods.

1. Fat Extraction (Acid Hydrolysis):

  • Weigh a homogenized sample into a flask.
  • Add an internal standard (e.g., triheneicosanoin).
  • Perform acid hydrolysis to liberate the fats.
  • Extract the fat with organic solvents (e.g., a mixture of diethyl ether and petroleum ether).
  • Evaporate the solvent to obtain the extracted fat.

2. Methylation (BF3-Methanol):

  • Dissolve the extracted fat in toluene.
  • Add 7% BF3-methanol reagent.[7]
  • Heat the mixture in a sealed tube.
  • Cool the tube and add water and hexane (B92381).
  • Shake and centrifuge to separate the layers.
  • The upper hexane layer containing the FAMEs is collected for GC analysis.

Protocol 2: Direct Transesterification (One-Step Method)

This protocol is a faster alternative for certain sample types.

  • Place a small amount of the lyophilized (freeze-dried) sample into a reaction vial.

  • Add an internal standard.

  • Add a solution of methanol (B129727) containing 15% (v/v) H2SO4 and chloroform (B151607).[8]

  • Heat the vial at 100°C for a specified time.

  • Cool the vial, and add water to separate the phases.

  • The lower chloroform layer containing the FAMEs is collected for GC analysis.

Data Presentation: Comparison of Derivatization Methods

ParameterKOCH3/HCl MethodTMS-DM Method
Recovery Values (%R) 84% to 112%90% to 106%
Intraday Precision (%RSD) < 4% (for most FAs)< 4% (for most FAs)
Interday Precision (%RSD) Variable< 6% (for most FAs)
Cost Less expensiveMore expensive
Time ShorterLonger
Suitability General useMore accurate for rich cis/trans UFA samples

Data adapted from a study comparing two derivatization methods for bakery products.[13]

Visualizations

Extraction_Workflow Figure 1: General Workflow for TFA Analysis cluster_prep Sample Preparation cluster_extraction Fat Extraction cluster_derivatization Derivatization cluster_analysis Analysis Homogenization Sample Homogenization Internal_Standard Add Internal Standard Homogenization->Internal_Standard Extraction Lipid Extraction (e.g., Hydrolysis, Solvent Extraction) Internal_Standard->Extraction Methylation Methylation to FAMEs (e.g., BF3-Methanol) Extraction->Methylation GC_Analysis Gas Chromatography (GC-FID) Methylation->GC_Analysis Data_Quantification Data Quantification GC_Analysis->Data_Quantification

Caption: General workflow for the extraction and analysis of trans fatty acids.

Troubleshooting_Emulsion Figure 2: Troubleshooting Emulsion Formation Start Emulsion forms during liquid-liquid extraction Action1 Gentle Swirling instead of Shaking Start->Action1 Action2 Add Saturated Salt Solution (Brine) Start->Action2 Action3 Centrifuge Sample Start->Action3 Action4 Filter through Glass Wool or Phase Separation Paper Start->Action4 Alternative Consider Supported Liquid Extraction (SLE) Start->Alternative Result Phases Separated Action1->Result Action2->Result Action3->Result Action4->Result

Caption: Decision tree for resolving emulsion formation during extraction.

References

Validation & Comparative

A Comparative Analysis of Ethyl 9(E),12(E)-octadecadienoate and Ethyl 9(Z),12(Z)-octadecadienoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at Two Geometric Isomers of Ethyl Linoleate (B1235992), Highlighting Differences in Physicochemical Properties and Biological Activities Relevant to Pharmaceutical Research.

Ethyl 9(E),12(E)-octadecadienoate and Ethyl 9(Z),12(Z)-octadecadienoate are geometric isomers of the ethyl ester of linoleic acid, an essential omega-6 fatty acid. While sharing the same molecular formula and connectivity, their distinct spatial arrangements of double bonds—all-trans for the former and all-cis for the latter—give rise to notable differences in their physical, chemical, and biological properties. This guide provides a comprehensive comparison of these two isomers, supported by available data, to inform researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Two Geometries

The cis and trans configurations of the double bonds significantly influence the molecular shape and, consequently, the macroscopic properties of these fatty acid esters. Ethyl 9(Z),12(Z)-octadecadienoate, with its bent cis-conformation, exhibits a lower melting point and is a colorless to light yellow oily liquid at room temperature.[1] In contrast, the more linear structure of this compound (also known as ethyl linoelaidate) allows for more efficient packing of molecules, generally resulting in a higher melting point.

PropertyThis compoundEthyl 9(Z),12(Z)-octadecadienoate
Synonyms Ethyl linolelaidate, 9,12-Octadecadienoic acid, ethyl ester, (E,E)-Ethyl linoleate, Ethyl cis,cis-9,12-octadecadienoate
CAS Number 6114-21-2[2]544-35-4[1][3]
Molecular Formula C₂₀H₃₆O₂[2]C₂₀H₃₆O₂[1]
Molecular Weight 308.50 g/mol [2]308.50 g/mol [1]
Appearance Data not readily available, expected to be a solid or semi-solid at room temperatureColorless to light yellow oily liquid[1]
Melting Point Data not readily available, expected to be higher than the (Z,Z) isomer<25°C[1]
Boiling Point Data not readily available224 °C at 17 mmHg[3]
Density Data not readily available0.876 g/mL at 25 °C[3]
Solubility Data not readily available, likely soluble in organic solventsInsoluble in water; soluble in ethanol, ether, and other organic solvents[1]
Stability Generally more stable than the (Z,Z) isomer due to lower susceptibility to oxidationProne to oxidation

Biological Activity: A Focus on Inflammation and Metabolism

The geometric isomerism of these ethyl esters plays a crucial role in their biological activities, particularly in the context of inflammation and metabolic regulation. While direct comparative studies are limited, inferences can be drawn from research on the parent fatty acids and related compounds.

Ethyl 9(Z),12(Z)-octadecadienoate (Ethyl Linoleate) is the more common and naturally occurring isomer. It is known to possess a range of biological activities:

  • Anti-inflammatory Effects: Ethyl linoleate has been shown to exert anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and down-regulating the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

  • Metabolic Regulation: As a precursor to arachidonic acid, it is involved in the synthesis of eicosanoids, which are key signaling molecules in inflammation and other physiological processes.

  • Other Activities: It has also been investigated for its roles in skin health, including anti-acne and skin-whitening properties.[6]

This compound (Ethyl Linoelaidate) , a trans-fatty acid ester, is less studied. However, based on the known effects of trans-fatty acids, its biological activities are expected to differ significantly from its cis counterpart. Trans-fatty acids are generally associated with pro-inflammatory responses and adverse effects on lipid metabolism. While specific data on the 9(E),12(E) ethyl ester is scarce, studies on closely related conjugated linoleic acid (CLA) isomers with trans double bonds suggest potential for:

  • Modulation of Inflammatory Pathways: Some CLA isomers with trans bonds have been shown to inhibit NF-κB activation.

  • Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Certain trans-fatty acids and their derivatives can act as ligands for PPARs, which are nuclear receptors that play a key role in lipid metabolism and inflammation.[7][8]

It is important to note that the biological effects of different CLA isomers can vary significantly, and these findings may not be directly extrapolated to this compound.

Signaling Pathways and Experimental Workflows

The differential effects of these isomers can be understood by examining their influence on key signaling pathways, such as the NF-κB and PPAR pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many compounds.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Ethyl 9(Z),12(Z)-octadecadienoate LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Genes Induces Ethyl_Linoleate Ethyl 9(Z),12(Z)- octadecadienoate Ethyl_Linoleate->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory point of Ethyl 9(Z),12(Z)-octadecadienoate.

PPAR Signaling Pathway

PPARs are ligand-activated transcription factors that regulate lipid metabolism and inflammation. Activation of PPARα, for instance, can lead to the transcription of genes involved in fatty acid oxidation.

PPAR_Pathway cluster_ligands Ligands cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA_trans Ethyl 9(E),12(E)- octadecadienoate (Potential Agonist) PPAR PPARα FA_trans->PPAR Binds FA_cis Ethyl 9(Z),12(Z)- octadecadienoate (Potential Agonist) FA_cis->PPAR Binds PPAR_RXR PPARα-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binds Target_Genes Target Gene Expression (Fatty Acid Oxidation) PPRE->Target_Genes Activates

Caption: Overview of the PPARα signaling pathway, which can be activated by fatty acid derivatives.

Experimental Protocols

In Vitro Anti-inflammatory Activity Assay (NF-κB Inhibition)

This protocol describes a general workflow to assess the anti-inflammatory effects of the ethyl octadecadienoate isomers by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a process dependent on NF-κB activation.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound or Ethyl 9(Z),12(Z)-octadecadienoate for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent A and B.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite (B80452) concentration from a sodium nitrite standard curve.

  • Data Analysis: Compare the NO production in treated cells to that in LPS-stimulated control cells to determine the inhibitory effect of the compounds.

PPARα Activation Assay (Luciferase Reporter Assay)

This protocol outlines a method to determine if the ethyl octadecadienoate isomers can activate PPARα using a luciferase reporter gene assay.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HepG2) in an appropriate medium.

    • Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A co-transfection with a Renilla luciferase vector can be used for normalization.

  • Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound, Ethyl 9(Z),12(Z)-octadecadienoate, a known PPARα agonist (positive control), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions.

    • If a normalization vector was used, measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity for each treatment relative to the vehicle control.

Conclusion

The geometric isomerism of this compound and Ethyl 9(Z),12(Z)-octadecadienoate leads to distinct physicochemical and biological properties. Ethyl 9(Z),12(Z)-octadecadienoate, the naturally occurring cis-isomer, is well-documented for its anti-inflammatory effects, primarily through the inhibition of the NF-κB pathway. In contrast, the all-trans isomer, this compound, is less characterized, but its linear structure suggests different interactions with biological membranes and receptors. Based on data from related trans-fatty acids, it may exhibit distinct effects on inflammatory and metabolic pathways, potentially through the modulation of PPARs. Further direct comparative studies are warranted to fully elucidate the therapeutic potential and safety profiles of these two isomers for drug development.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Linoleate Ethyl Ester Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of non-conjugated and conjugated linoleate (B1235992) ethyl ester isomers. Understanding these patterns is crucial for the accurate identification and characterization of these fatty acid derivatives in complex biological and pharmaceutical samples. This document presents quantitative data, detailed experimental protocols, and visual representations of fragmentation pathways to aid in the analysis of these important molecules.

Comparison of Fragmentation Patterns

The mass spectra of linoleate ethyl ester isomers are characterized by a molecular ion peak (M•+) and a series of fragment ions resulting from cleavages and rearrangements within the molecule. While the spectra of different isomers share some common features, distinct differences in the relative abundances of key fragments allow for their differentiation.

Ethyl (9Z,12Z)-octadecadienoate (Non-conjugated)

The common, non-conjugated isomer of linoleate ethyl ester exhibits a characteristic fragmentation pattern under electron ionization. The NIST WebBook provides a representative mass spectrum for ethyl linoleate[1][2]. The key fragments are summarized in the table below.

m/z Relative Intensity (%) Proposed Fragment Identity
308~5[M]•+ (Molecular Ion)
263~10[M - C2H5O]•+
88100[C4H8O2]•+ (McLafferty Rearrangement)
67~80[C5H7]+
55~75[C4H7]+
41~60[C3H5]+

Data is estimated from the graphical representation in the NIST WebBook. Actual intensities may vary depending on the instrument and conditions.

Ethyl (9Z,11E)-octadecadienoate (Conjugated)

Conjugated linoleic acid (CLA) ethyl esters, such as ethyl (9Z,11E)-octadecadienoate, show different fragmentation patterns compared to their non-conjugated counterparts. The presence of the conjugated double bond system influences the stability of the molecular ion and the pathways of fragmentation. Data for a representative conjugated isomer is available on PubChem and the NIST Mass Spectrometry Data Center[3].

m/z Relative Intensity (%) Proposed Fragment Identity
308~15[M]•+ (Molecular Ion)
263~20[M - C2H5O]•+
153~30[C11H21]+ (cleavage between conjugated double bonds)
88~60[C4H8O2]•+ (McLafferty Rearrangement)
67100[C5H7]+
55~70[C4H7]+

Data is estimated based on available spectral information. Actual intensities may vary.

Experimental Protocols

The following is a typical experimental protocol for the analysis of linoleate ethyl ester isomers by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation
  • Esterification: If starting from the free fatty acid, convert linoleic acid to its ethyl ester. A common method is to react the fatty acid with a large excess of ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid or boron trifluoride) at elevated temperature (e.g., 60-80 °C) for 1-2 hours.

  • Extraction: After esterification, neutralize the reaction mixture and extract the ethyl esters into an organic solvent such as hexane (B92381) or diethyl ether.

  • Purification: Wash the organic extract with water to remove any remaining catalyst and byproducts. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a stream of nitrogen to the desired concentration for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: An Agilent 6890N GC or similar, equipped with a mass selective detector.

  • Column: A polar capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm) or a cyanopropyl-substituted column, is suitable for separating fatty acid ethyl ester isomers[4].

  • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

  • Injector: Splitless injection at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Fragmentation Pathways

The fragmentation of linoleate ethyl esters upon electron ionization is primarily driven by the location of the double bonds and the presence of the ester functional group.

Fragmentation of Ethyl (9Z,12Z)-octadecadienoate

The fragmentation of the non-conjugated ethyl linoleate is initiated by the ionization of the ester group. The most prominent fragmentation is the McLafferty rearrangement, leading to the base peak at m/z 88. Other significant fragments arise from cleavages along the aliphatic chain.

G M Ethyl (9Z,12Z)-octadecadienoate (m/z 308) M_radical [M]•+ M->M_radical Ionization (70 eV) frag1 [M - C2H5O]•+ (m/z 263) M_radical->frag1 Loss of ethoxy radical frag2 McLafferty Rearrangement [C4H8O2]•+ (m/z 88) M_radical->frag2 γ-H transfer frag3 Hydrocarbon Fragments (e.g., m/z 67, 55, 41) M_radical->frag3 Chain cleavages

Caption: Fragmentation of non-conjugated ethyl linoleate.

Fragmentation of Ethyl (9Z,11E)-octadecadienoate

In the conjugated isomer, the delocalized π-system of the conjugated double bonds stabilizes the molecular ion, resulting in a more abundant molecular ion peak compared to the non-conjugated isomer. Cleavage between the conjugated double bonds is a characteristic fragmentation pathway.

G M Ethyl (9Z,11E)-octadecadienoate (m/z 308) M_radical [M]•+ M->M_radical Ionization (70 eV) frag1 [M - C2H5O]•+ (m/z 263) M_radical->frag1 Loss of ethoxy radical frag2 Cleavage between C10-C11 [C11H21]+ (m/z 153) M_radical->frag2 Allylic cleavage frag4 McLafferty Rearrangement [C4H8O2]•+ (m/z 88) M_radical->frag4 frag3 Hydrocarbon Fragments (e.g., m/z 67, 55) M_radical->frag3 Chain cleavages

Caption: Fragmentation of conjugated ethyl linoleate.

Conclusion

The mass spectrometric fragmentation patterns of linoleate ethyl ester isomers provide valuable structural information that allows for their differentiation. The non-conjugated isomer is dominated by the McLafferty rearrangement product at m/z 88. In contrast, conjugated isomers exhibit a more stable molecular ion and characteristic fragments arising from cleavages within the conjugated system. By utilizing the quantitative data and experimental protocols provided in this guide, researchers can confidently identify and characterize these important fatty acid derivatives.

References

A Comparative Analysis of the Biological Activities of Cis and Trans Linoleic Acid Ethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of cis and trans isomers of linoleic acid ethyl esters, supported by experimental data. The focus is on elucidating the differential effects of these geometric isomers on key cellular processes and signaling pathways relevant to health and disease.

Introduction

Linoleic acid is an essential omega-6 polyunsaturated fatty acid. In its natural form, it predominantly exists as the cis isomer (cis-9, cis-12-octadecadienoic acid). However, industrial processing and biohydrogenation in ruminants can lead to the formation of various trans isomers, including linoelaidic acid (trans-9, trans-12-octadecadienoic acid) and conjugated linoleic acids (CLAs), which have different spatial arrangements of their double bonds. The ethyl esters of these fatty acids are often used in research and various formulations due to their stability and bioavailability. It is widely understood that these esters are hydrolyzed to their corresponding free fatty acids in biological systems to exert their effects. This guide will compare the known biological activities of the cis and various trans isomers.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the key quantitative differences in the biological activities of cis- and trans-linoleic acid and their derivatives based on available experimental data.

Table 1: Effects on Prostaglandin and Thromboxane Biosynthesis in Human Platelets

CompoundConcentrationEffect on Prostaglandin & Thromboxane GenerationEffect on HHT and HETEEffect on TxB2 FormationEffect on MDAEffect on Prostaglandin EndoperoxidesReference
Linoleic Acid (cis)0.5, 1.0 mMIncreasedReduced-Significant ReductionSignificant Reduction[1]
Linoleic Acid (cis)0.25 mM--Reduced--[1]
Linoelaidic Acid (trans)0.5, 1.0 mMIncreased (less than cis)Reduced (less than cis)-Significant ReductionSignificant Reduction[1]
Linoelaidic Acid (trans)0.25 mM--Reduced--[1]

Data derived from studies on free fatty acids.

Table 2: Effects on Melanogenesis in B16F10 Murine Melanoma Cells

CompoundConcentrationMelanin (B1238610) Content Reduction (% of α-MSH control)Intracellular Tyrosinase ActivityTyrosinase Protein Expression Reduction (% of α-MSH control)TRP1 Protein Expression Reduction (% of α-MSH control)Reference
Ethyl Linoleate (B1235992) (cis)400 µMReduced to 30.40%Significantly InhibitedReduced to 50.02%Reduced to 63.17%[2]

Table 3: Effects on Gene Expression in Mouse Liver

Compound (in diet)DosageChange in Fatty Acid Oxidation Genes (FMO3, cyt P450, CPT1a, ACOX, PPARα)Change in Fatty Acid Synthase (FASN) Gene ExpressionReference
cis-9, trans-11 CLA0.5%Reduced FMO3 and cyt P450 expression-[3]
trans-10, cis-12 CLA0.5%Significantly ReducedIncreased 3.5-fold[3]

CLA (Conjugated Linoleic Acid) isomers are also trans isomers of linoleic acid.

Table 4: Proliferative Effects on Human Umbilical Vein Smooth Muscle Cells (HUVSMC)

CompoundConcentration for Max ProliferationIncrease in Cell Proliferation (%)Increase in S Phase Cell Number (%)Reference
Elaidic Acid (trans-9)50 µM115.37 ± 0.3927.7 ± 0.7[4]
Linolelaidic Acid (trans-9, trans-12)20 µM117.5 ± 0.5725.8 ± 2.8[4]

Data derived from studies on free fatty acids.

Key Biological Differences

Prostaglandin Synthesis and Inflammation

Cis-linoleic acid has a more pronounced effect on platelet cyclo-oxygenase activity compared to its trans isomer, linoelaidic acid.[1] At higher concentrations, both isomers can increase the generation of prostaglandins (B1171923) and thromboxanes, but the effect is lesser with the trans form.[1] However, at lower concentrations, both have been shown to reduce the formation of Thromboxane B2 (TxB2).[1]

In the context of inflammation, ethyl linoleate (cis) has demonstrated anti-inflammatory properties by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated macrophages.[5] This anti-inflammatory action is mediated through the induction of heme oxygenase-1 (HO-1).[5] In contrast, some trans isomers, particularly trans-10, cis-12 CLA, have been associated with pro-inflammatory effects in human adipocytes.[1]

Lipid Metabolism and SREBP Signaling

Trans fatty acids appear to have a more significant impact on lipid metabolism, particularly through the sterol regulatory element-binding protein (SREBP) pathway. Industrial trans fatty acids can stimulate the SREBP2-mediated cholesterol synthesis pathway.[6] Specifically, the trans-10, cis-12 CLA isomer has been shown to significantly increase the expression of fatty acid synthase (FASN) while reducing the expression of genes involved in fatty acid oxidation in the liver of mice, contributing to the development of fatty liver.[3] In contrast, the cis-9, trans-11 CLA isomer had a much less dramatic effect.[3] Unsaturated fatty acids, in general, can suppress the transcription of SREBP-1c, a key regulator of fatty acid synthesis, by antagonizing the liver X receptor (LXR).[7][8]

Cell Signaling and Proliferation

Ethyl linoleate (cis) has been shown to inhibit melanogenesis by suppressing the Akt/GSK3β/β-catenin signaling pathway.[2] This leads to a reduction in the expression of microphthalmia-associated transcription factor (MITF) and its downstream targets, tyrosinase and TRP1, which are crucial for melanin synthesis.[2]

On the other hand, certain trans isomers of linoleic acid have been shown to promote cell proliferation. Linoelaidic acid, a trans,trans isomer, exhibited a stronger proliferative effect on human umbilical vein smooth muscle cells compared to elaidic acid (trans monounsaturated).[4] This effect is linked to the upregulation of cell cycle proteins such as CDK2 and Cyclin E.[4]

Experimental Protocols

Protocol 1: In Vitro Prostaglandin Biosynthesis Assay in Human Platelets

Objective: To compare the effects of cis- and trans-linoleic acid ethyl esters on the synthesis of prostaglandins and thromboxanes from arachidonic acid in human platelets.

Materials:

  • Human platelet-rich plasma (PRP)

  • [1-14C] Arachidonic acid

  • Cis-linoleic acid ethyl ester and trans-linoleic acid ethyl ester (e.g., ethyl linoelaidate) solutions

  • Indomethacin (cyclooxygenase inhibitor, for control)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Liquid scintillation counter

Methodology:

  • Platelet Preparation: Prepare platelet-rich plasma from fresh human blood collected in anticoagulant.

  • Incubation: Incubate aliquots of PRP with either cis- or trans-linoleic acid ethyl ester at various concentrations (e.g., 0.25, 0.5, 1.0 mM) or a vehicle control for a predetermined time at 37°C.

  • Metabolic Labeling: Add [1-14C] arachidonic acid to the platelet suspensions and incubate to allow for its conversion into prostaglandins and other eicosanoids.

  • Extraction: Stop the reaction and extract the lipids using an appropriate organic solvent system.

  • Separation and Quantification: Separate the different eicosanoids (prostaglandins, thromboxanes, HHT, HETE) using thin-layer chromatography.

  • Analysis: Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a liquid scintillation counter to determine the amount of each metabolite formed.

Protocol 2: Western Blot Analysis of Akt/GSK3β/β-catenin Signaling Pathway

Objective: To determine the effect of cis-linoleic acid ethyl ester on the phosphorylation and expression levels of key proteins in the Akt/GSK3β/β-catenin pathway in B16F10 melanoma cells.

Materials:

  • B16F10 murine melanoma cells

  • Ethyl linoleate solution

  • α-Melanocyte-stimulating hormone (α-MSH)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated forms of Akt and GSK3β, and β-catenin

  • Secondary antibodies conjugated to HRP

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Culture and Treatment: Culture B16F10 cells and treat them with α-MSH to induce melanogenesis, in the presence or absence of varying concentrations of ethyl linoleate for a specified time (e.g., 48 hours).

  • Protein Extraction: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against p-Akt, Akt, p-GSK3β, GSK3β, and β-catenin overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Protocol 3: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of cis- and trans-linoleic acid ethyl esters on a specific cell line.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages, HUVSMCs)

  • 96-well cell culture plates

  • Cis- and trans-linoleic acid ethyl ester solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of cis- and trans-linoleic acid ethyl esters for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Mandatory Visualizations

Experimental_Workflow_Prostaglandin_Assay cluster_prep Sample Preparation cluster_analysis Analysis PRP Platelet-Rich Plasma (PRP) Treatment Incubate with cis/trans Ethyl Esters PRP->Treatment Metabolic_Labeling Add [1-14C] Arachidonic Acid Treatment->Metabolic_Labeling Lipid_Extraction Lipid Extraction Metabolic_Labeling->Lipid_Extraction TLC Thin-Layer Chromatography Lipid_Extraction->TLC Quantification Scintillation Counting TLC->Quantification Results Quantified Metabolites Quantification->Results

Caption: Workflow for Prostaglandin Biosynthesis Assay.

Akt_GSK3b_beta_catenin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) GSK3b GSK3β Akt->GSK3b Inhibits (p-GSK3β) beta_catenin β-catenin GSK3b->beta_catenin Promotes Degradation Degradation Degradation beta_catenin->Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation Ethyl_Linoleate Ethyl Linoleate (cis) Ethyl_Linoleate->Akt Inhibits MITF MITF Expression beta_catenin_nuc->MITF Increases

Caption: Ethyl Linoleate's effect on Akt/GSK3β/β-catenin pathway.

SREBP_Pathway cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex Cleavage Proteolytic Cleavage SREBP_SCAP->Cleavage Translocation nSREBP nSREBP Cleavage->nSREBP Release Gene_Expression Lipogenic Gene Expression (e.g., FASN, SCD-1) nSREBP->Gene_Expression Activates Trans_FA trans-Fatty Acids (e.g., t10,c12-CLA) Trans_FA->SREBP_SCAP Promotes Translocation Cis_Unsaturated_FA cis-Unsaturated Fatty Acids Cis_Unsaturated_FA->SREBP_SCAP Inhibits Translocation (via LXR antagonism)

Caption: Differential effects of fatty acids on SREBP pathway.

Conclusion

The geometric isomerism of linoleic acid ethyl esters results in distinct biological activities. Cis-linoleic acid ethyl ester generally exhibits anti-inflammatory and anti-melanogenic properties, while various trans isomers, particularly certain CLAs, have been linked to pro-inflammatory responses, altered lipid metabolism, and increased cell proliferation in specific contexts. These differences are rooted in their differential effects on key signaling pathways such as those involving cyclooxygenase, SREBP, and Akt/GSK3β/β-catenin. Researchers and drug development professionals should consider these isomeric differences when designing experiments and formulating products. Further research is warranted to directly compare a wider range of biological activities of the ethyl esters of various cis and trans linoleic acid isomers.

References

A Comparative Guide to the Validation of HPLC Methods for Octadecadienoate Isomer Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of octadecadienoate isomers is critical for understanding their roles in various physiological and pathological processes. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides an objective comparison of HPLC with alternative methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—supported by experimental data to aid in method selection and validation.

Performance Comparison: A Quantitative Overview

The selection of an analytical method hinges on its performance characteristics. The following table summarizes key validation parameters for HPLC, GC-MS, and LC-MS/MS in the analysis of octadecadienoate isomers and related compounds. Data has been compiled from various studies to provide a comprehensive comparison.[1][2]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.999[1]Generally >0.99[1]>0.991[3]
Accuracy (% Recovery) 87.93% - 89.33%Dependent on extraction and derivatization efficiency87.25% - 119.44%[4][5]
Precision (%RSD) <15%[1]Typically <10-15%[1]<6.96%[4][5]
Limit of Detection (LOD) 0.14-1.02 ng/L (for CLA isomers)[6][7]Typically in the low ng to pg range on-column[1]0.4 ppb[4][5]
Limit of Quantitation (LOQ) 0.42-3.06 ng/L (for CLA isomers)[6][7]Typically in the ng to pg range on-column[1]9.7–35.9 nmol/L[3]
Derivatization Required? No[1]Yes (typically to FAMEs)No
Isomer Separation Excellent with specialized columns (e.g., Silver-Ion)[2][8]Good for positional and geometric isomersGood, especially with optimized chromatography

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the quantification of octadecadienoate isomers using HPLC, GC-MS, and LC-MS/MS.

Protocol 1: HPLC Method for Octadecadienoate Isomer Analysis

This method is particularly suitable for the separation of geometric (cis/trans) isomers and can be performed without derivatization. Silver-ion HPLC (Ag+-HPLC) is a powerful technique for this purpose.[9]

1. Sample Preparation:

  • Lipid Extraction: Extract lipids from the sample matrix using the Folch method with a 2:1 chloroform:methanol (B129727) solvent system.[10]

  • Saponification: To analyze total fatty acids, perform alkaline hydrolysis (saponification) of the lipid extract using methanolic potassium hydroxide (B78521) to release the fatty acids from their esterified forms.[10][11]

  • Acidification and Extraction: Acidify the sample to protonate the fatty acids and then extract them into a non-polar solvent like hexane (B92381).[10]

  • Reconstitution: Evaporate the solvent and reconstitute the sample in the mobile phase.[10]

2. HPLC Conditions:

  • Column: Two silver ion-exchange columns (e.g., Chrompac ChromSpher 5 µm Lipids, 250 x 4.6 mm) connected in series.[6][7]

  • Mobile Phase: An isocratic mobile phase of n-hexane with a small percentage of acetonitrile (B52724) and acetic acid (e.g., 98.4:1.6:0.0125 v/v/v n-hexane:acetic acid:acetonitrile).[6][7]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Temperature: 25°C.[6][7]

  • Detection: Photodiode Array (PDA) or UV detector at 234 nm for conjugated isomers.[6][7]

Protocol 2: GC-MS Method for Octadecadienoate Isomer Analysis

GC-MS is a robust and widely used technique for fatty acid analysis, providing excellent separation and sensitivity. Derivatization to fatty acid methyl esters (FAMEs) is a required step to increase volatility.[1]

1. Sample Preparation and Derivatization:

  • Lipid Extraction and Saponification: Follow the same procedure as for HPLC.

  • Methylation: Convert the free fatty acids to their corresponding FAMEs using a reagent such as boron trifluoride in methanol (BF₃-methanol) or acetyl chloride and methanol.[11]

  • Extraction: Extract the FAMEs into hexane.

  • Concentration: Evaporate the solvent and reconstitute in a small volume of hexane for injection.

2. GC-MS Conditions:

  • Column: A highly polar capillary column (e.g., 100 m cyanopropyl-substituted column) is recommended for optimal isomer separation.[8]

  • Injector: Split/splitless injector.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs.

  • Carrier Gas: Helium or hydrogen.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.[10]

Protocol 3: LC-MS/MS Method for Octadecadienoate Isomer Analysis

LC-MS/MS offers high sensitivity and specificity, often without the need for derivatization, making it ideal for complex biological matrices.

1. Sample Preparation:

  • Lipid Extraction: Perform lipid extraction as described for the HPLC method.[10]

  • Reconstitution: Evaporate the solvent and reconstitute the sample in a solvent compatible with the initial mobile phase conditions.[10]

2. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like 0.1% formic acid or 1 mM ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Flow Rate: A typical flow rate for a narrow-bore column would be in the range of 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of the specific octadecadienoate isomer and a characteristic product ion, providing a high degree of specificity.[12] For example, 9-HODE and 13-HODE can be quantified using specific product ions (m/z 171 for 9-HODE and m/z 195 for 13-HODE).[12]

Method Validation Workflow and Comparison

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The following diagrams illustrate a typical workflow for HPLC method validation and a logical comparison of the three analytical techniques.

HPLC_Validation_Workflow cluster_Plan Planning cluster_Experiments Experimental Validation cluster_Evaluation Evaluation & Reporting Validation_Protocol Define Validation Protocol & Acceptance Criteria Specificity Specificity (Peak Purity, Resolution) Validation_Protocol->Specificity Linearity Linearity & Range (Calibration Curve, R²) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate Precision, %RSD) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise, Standard Deviation of Response) Precision->LOD_LOQ Robustness Robustness (Deliberate Method Variations) LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report

A typical workflow for the validation of an HPLC method.

Method_Comparison cluster_HPLC HPLC cluster_GCMS GC-MS cluster_LCMSMS LC-MS/MS HPLC_Node High-Performance Liquid Chromatography HPLC_Pros Pros: - No derivatization needed - Excellent for isomer separation (Ag+) - Robust and widely available HPLC_Node->HPLC_Pros Advantages HPLC_Cons Cons: - Lower sensitivity with UV detection for non-conjugated isomers HPLC_Node->HPLC_Cons Disadvantages GCMS_Node Gas Chromatography-Mass Spectrometry GCMS_Pros Pros: - High resolution for isomers - High sensitivity - Established and robust GCMS_Node->GCMS_Pros Advantages GCMS_Cons Cons: - Derivatization is mandatory - Potential for thermal degradation of analytes GCMS_Node->GCMS_Cons Disadvantages LCMSMS_Node Liquid Chromatography-Tandem MS LCMSMS_Pros Pros: - Very high sensitivity and specificity - No derivatization required - Suitable for complex matrices LCMSMS_Node->LCMSMS_Pros Advantages LCMSMS_Cons Cons: - Higher instrument cost and complexity - Potential for matrix effects LCMSMS_Node->LCMSMS_Cons Disadvantages

Comparison of HPLC, GC-MS, and LC-MS/MS for octadecadienoate analysis.

Conclusion

The choice between HPLC, GC-MS, and LC-MS/MS for the quantification of octadecadienoate isomers depends on the specific requirements of the analysis. HPLC, particularly with a silver-ion column, is an excellent choice for detailed isomer separation without the need for derivatization.[2][8] GC-MS is a highly sensitive and robust traditional method but requires a derivatization step.[1] LC-MS/MS provides the highest sensitivity and specificity, making it ideal for complex biological samples where trace-level quantification is necessary.[13] A thorough method validation, following established guidelines, is imperative to ensure the generation of accurate and reliable data, regardless of the chosen technique.

References

Cross-Validation of GC-MS and NMR Data for Ethyl 9(E),12(E)-octadecadienoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and characterization of lipid isomers are paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of Ethyl 9(E),12(E)-octadecadienoate, a trans isomer of ethyl linoleate. The complementary nature of these two analytical techniques provides a high degree of confidence in the structural elucidation and purity assessment of this compound.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data obtained from GC-MS and NMR analysis of this compound. For comparative purposes, typical data for the more common (9Z,12Z)-isomer (Ethyl Linoleate) are also included where available, highlighting the spectral differences crucial for isomeric differentiation.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

Table 1: GC-MS Data for this compound

ParameterThis compoundEthyl (9Z,12Z)-octadecadienoate (for comparison)
Molecular Ion (m/z) 308.3308.3
Key Fragment Ions (m/z) 263, 234, 152, 137, 123, 109, 95, 81, 67, 55263, 234, 150, 135, 121, 108, 95, 81, 67, 55
Retention Index (non-polar column) Typically slightly higher than the (Z,Z) isomerVaries with column and conditions

Note: Fragmentation patterns for cis and trans isomers can be very similar. Differentiation often relies on subtle differences in fragment ion intensities and chromatographic separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentExpected (9Z,12Z) Isomer Shift (ppm)
~5.40m4H-CH=CH- (Olefinic)~5.35
4.12q2H-OCH₂CH₃4.12
2.28t2H-CH₂COO-2.28
~2.05m4H=CH-CH₂-CH= (Allylic)~2.77 (bis-allylic)
1.62p2H-CH₂CH₂COO-1.62
1.25-1.40m14H-(CH₂)₇-1.25-1.40
1.25t3H-OCH₂CH₃1.25
0.88t3H-CH₂CH₃0.88

Note: The key differentiating feature in ¹H NMR is the chemical shift and multiplicity of the allylic and bis-allylic protons. The trans configuration in the (E,E) isomer results in the absence of the characteristic bis-allylic proton signal around 2.77 ppm seen in the (Z,Z) isomer.

Table 3: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentExpected (9Z,12Z) Isomer Shift (ppm)
173.9C=O173.9
~130-CH=CH-~130.2, ~128.0
60.1-OCH₂-60.1
~32.5Allylic -CH₂-~25.6 (bis-allylic), ~27.2
34.4-CH₂COO-34.4
29.0-29.7-(CH₂)n-29.0-29.7
25.0-CH₂CH₂COO-25.0
22.6-CH₂CH₃22.6
14.3-OCH₂CH₃14.3
14.1-CH₂CH₃14.1

Note: The chemical shifts of the allylic carbons are significantly different between the (E,E) and (Z,Z) isomers. The upfield shift of the bis-allylic carbon at ~25.6 ppm is a key indicator of the (Z,Z) configuration.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute this compound in a suitable volatile solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp to 250 °C at 5 °C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-400

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 s

    • Pulse Width: 90°

    • Spectral Width: 16 ppm

  • ¹³C NMR Acquisition:

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2 s

    • Pulse Program: Proton-decoupled

    • Spectral Width: 220 ppm

Mandatory Visualization

Caption: Workflow for the cross-validation of this compound.

Conclusion

The cross-validation of data from GC-MS and NMR spectroscopy provides a robust methodology for the definitive identification of this compound. GC-MS confirms the molecular weight and purity of the compound, while NMR spectroscopy, particularly the analysis of chemical shifts and coupling constants of the olefinic and allylic protons and carbons, is indispensable for unambiguously determining the E,E-stereochemistry of the double bonds. By employing both techniques in a complementary fashion, researchers can ensure the structural integrity and isomeric purity of their samples, which is a critical step in research, quality control, and drug development.

Differentiating Non-Conjugated and Conjugated Linoleic Acid Ethyl Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with fatty acid esters, the precise identification of isomers is paramount. This guide provides a detailed comparison of Ethyl 9(E),12(E)-octadecadienoate, a non-conjugated linoleic acid ethyl ester, and conjugated linoleic acid (CLA) ethyl esters. Understanding the key structural and spectral differences outlined below is crucial for accurate characterization and successful downstream applications.

The primary distinction between these two compounds lies in the arrangement of their double bonds. In this compound, the two double bonds are separated by two single bonds (an interrupted diene). In contrast, CLA ethyl esters possess conjugated double bonds, meaning the two double bonds are separated by only one single bond. This fundamental structural variance gives rise to distinct physical and spectral properties that can be exploited for their differentiation.

Comparative Analysis of Physicochemical and Spectral Data

The following table summarizes the key physicochemical and spectral properties that enable the differentiation of this compound from a representative CLA ethyl ester.

PropertyThis compoundConjugated Linoleic Acid (CLA) Ethyl Ester (e.g., cis-9, trans-11)Key Differentiation Point
Chemical Structure Non-conjugated dieneConjugated dienePosition of double bonds
Molecular Formula C₂₀H₃₆O₂[1][2]C₂₀H₃₆O₂Identical
Molecular Weight 308.5 g/mol [1][2]308.5 g/mol Identical
CAS Number 6114-21-2[1][2]Varies by isomer (e.g., 544-35-4 for (9Z,12Z))[3][4]Isomer-specific
UV-Vis λmax ~190-200 nm~233 nmStrong UV absorbance for CLA due to conjugation
¹H-NMR (Olefinic) ~5.3-5.4 ppm (multiplets)~5.3-6.4 ppm (distinct multiplets for inner and outer protons)[5]Downfield shift and complex splitting in CLA
¹³C-NMR (Olefinic) ~128-130 ppm~125-135 ppm (wider range)Distinct chemical shifts for sp² carbons
FTIR (C=C stretch) ~1655 cm⁻¹ (weak)~1600-1650 cm⁻¹ (stronger)Increased intensity of C=C stretch in CLA
GC Retention Time Typically shorterTypically longer on polar columnsSeparation based on polarity and boiling point

Experimental Protocols for Differentiation

Accurate differentiation relies on the application of specific analytical techniques. Below are detailed protocols for the key methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The difference in polarity and boiling points between non-conjugated and conjugated isomers allows for their separation on a gas chromatograph.

Protocol:

  • Sample Preparation: Dilute the ethyl ester sample in a suitable solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • GC Conditions:

    • Column: A polar capillary column, such as a CP-Sil 88 or a similar cyanopropyl-substituted column, is recommended for optimal separation of fatty acid ester isomers.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 220°C at a rate of 3°C/min.

      • Hold: Maintain at 220°C for 10 minutes.

    • Injector Temperature: 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: Compare the retention times and mass fragmentation patterns of the unknown sample with those of authenticated standards of this compound and various CLA ethyl ester isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of protons (¹H-NMR) and carbons (¹³C-NMR), allowing for unambiguous structural elucidation.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the ethyl ester sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H-NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Key parameters to observe are the chemical shifts and coupling constants of the olefinic protons. For CLA ethyl esters, the "inner" olefinic protons are shifted downfield compared to the "outer" protons.[5]

  • ¹³C-NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Observe the chemical shifts of the sp² carbons of the double bonds. The conjugation in CLA ethyl esters will result in a wider range of chemical shifts for these carbons compared to the non-conjugated isomer.

  • Data Analysis: Compare the obtained spectra with known spectral data for the respective compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can differentiate between conjugated and non-conjugated systems by analyzing the vibrational frequencies of the carbon-carbon double bonds.

Protocol:

  • Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition:

    • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

    • Pay close attention to the C=C stretching vibration region around 1600-1660 cm⁻¹.

  • Data Analysis: The C=C stretching vibration for the conjugated system in CLA ethyl esters will typically be more intense and may appear at a slightly lower wavenumber compared to the non-conjugated this compound.

Visualizing the Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating between this compound and conjugated linoleic acid ethyl esters.

cluster_0 Analytical Workflow Sample Sample GC_MS GC-MS Analysis Sample->GC_MS NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Data_Analysis Comparative Data Analysis GC_MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Conjugated Conjugated Linoleic Acid Ethyl Ester Data_Analysis->Conjugated Non_Conjugated This compound Data_Analysis->Non_Conjugated

Caption: Analytical workflow for isomer differentiation.

This comprehensive guide provides the necessary information and protocols to reliably distinguish between this compound and conjugated linoleic acid ethyl esters. The key to successful differentiation lies in the careful application of multiple analytical techniques and a thorough comparison of the resulting data with known standards.

References

A Researcher's Guide to Trans Fatty Acid Analysis: Comparing Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of trans fatty acids (TFAs) is critical for ensuring product safety, regulatory compliance, and for advancing research into lipid metabolism. This guide provides a comprehensive comparison of commercially available reference standards for TFA analysis, supported by experimental data and detailed protocols.

The analysis of TFAs primarily relies on gas chromatography (GC) and high-performance liquid chromatography (HPLC), with GC being the more prevalent technique.[1][2][3] The accuracy of these methods is fundamentally dependent on the quality of the reference standards used for calibration and identification. This guide will delve into the various types of reference standards, their applications, and the experimental workflows for their use.

Comparison of Trans Fatty Acid Reference Standards

A variety of reference standards are available to researchers, ranging from individual fatty acid methyl esters (FAMEs) to complex mixtures and certified reference materials (CRMs). The choice of standard depends on the specific analytical needs, such as the identification of a single TFA isomer or the comprehensive profiling of all fatty acids in a sample.

Standard Type Description Key Suppliers Common Analytes Primary Application
Individual FAME Standards High-purity (>99%) methyl esters of specific trans fatty acid isomers.[4]Sigma-Aldrich, Restek, Nu-Chek-Prep[4][5]Methyl elaidate (B1234055) (C18:1t), Methyl palmitelaidate (C16:1t), Methyl linoelaidate (C18:2tt)Peak identification, calibration for quantitative analysis of specific isomers.
FAME Mixtures Pre-prepared mixtures of various FAMEs, including saturated, cis- and trans-unsaturated fatty acids.[5][6]Supelco (Sigma-Aldrich), Restek[5][6]Supelco 37 Component FAME Mix, Restek trans Fat Reference Standard[5][6]Method validation, system suitability testing, and comprehensive fatty acid profiling.
Certified Reference Materials (CRMs) Homogeneous and stable materials with certified property values for specific fatty acids, including TFAs.[4][7]AOCS, National Institute of Standards and Technology (NIST)[4][8]Hydrogenated Soybean Oil, Meat Homogenate[4][8]Method validation, ensuring accuracy and traceability of results.[7][9]
Triglyceride Standards High-purity triglycerides of specific fatty acids.Nu-Chek-Prep, Sigma-AldrichTrielaidin, TrioleinUsed as internal standards for quantitative analysis to account for variations in extraction and derivatization efficiency.[4]

Experimental Workflows and Protocols

The accurate analysis of TFAs involves a multi-step process, beginning with lipid extraction from the sample matrix, followed by derivatization to fatty acid methyl esters (FAMEs), and finally, chromatographic analysis.

Experimental Workflow for TFA Analysis

TFA Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_standards Reference Standards Sample Food/Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (e.g., Folch method) Homogenization->Extraction Saponification Saponification (Base Hydrolysis) Extraction->Saponification Methylation Methylation to FAMEs (e.g., BF3-Methanol) Saponification->Methylation GC_Analysis GC-FID/MS Analysis Methylation->GC_Analysis Data_Processing Data Processing (Peak ID & Quantitation) GC_Analysis->Data_Processing FAME_Std FAME Standards FAME_Std->GC_Analysis Calibration & Identification Internal_Std Internal Standard Internal_Std->Extraction Added before extraction

Fig. 1: General workflow for the analysis of trans fatty acids.
Detailed Experimental Protocol: GC-FID Analysis of TFAs

This protocol is a generalized procedure based on commonly cited methods, such as AOAC Official Method 996.06.[4][10]

1. Lipid Extraction (Folch Method)

  • Homogenize the sample.

  • Extract lipids using a 2:1 chloroform:methanol solvent system.

  • Wash the extract with a 0.9% NaCl solution to remove non-lipid contaminants.

  • Evaporate the solvent to obtain the total lipid extract.

2. Saponification and Methylation (Base-Catalyzed followed by Acid-Catalyzed)

  • To the extracted lipids, add an internal standard such as triheptadecanoin (B54981) (C17:0).[2]

  • Saponify the lipids by heating with a solution of sodium hydroxide (B78521) in methanol.

  • Methylate the resulting fatty acid salts to FAMEs using a reagent like boron trifluoride (BF3) in methanol.[11]

  • Extract the FAMEs with hexane.

3. Gas Chromatography with Flame Ionization Detection (GC-FID)

  • GC Column: Use a highly polar capillary column, such as a 100 m x 0.25 mm ID column coated with a cyanopropylsilicone stationary phase (e.g., SP-2560 or CP-Sil 88).[4][12] These columns provide good resolution of cis and trans isomers.

  • Carrier Gas: Hydrogen or Helium.

  • Injector and Detector Temperature: Typically set to 250°C.

  • Oven Temperature Program: An initial temperature of around 150°C, held for a period, followed by a temperature ramp to a final temperature of approximately 210-220°C.[10] The exact program should be optimized for the specific column and analytes.

  • Injection: Inject 1 µL of the FAMEs in hexane.

4. Peak Identification and Quantification

  • Identify the FAME peaks in the sample chromatogram by comparing their retention times to those of the peaks in the chromatograms of the reference standards.

  • Quantify the amount of each fatty acid using the internal standard method. The concentration is calculated based on the peak area of the analyte relative to the peak area of the internal standard.

Comparison of Derivatization Methods

The conversion of fatty acids to their methyl esters is a critical step in the analytical workflow. Two common methods are base-catalyzed followed by acid-catalyzed methylation and a two-step process using a base catalyst followed by (trimethylsilyl)diazomethane (TMS-DM).

Method Advantages Disadvantages Recovery (%) Precision (RSD%)
Base-catalyzed followed by Acid-catalyzed (e.g., KOCH3/HCl) Faster and less expensive.[13][14]Lower recovery and higher variation for unsaturated fatty acids.[13][14]84 - 112[13][14]>4%[13][14]
Base-catalyzed followed by TMS-DM Higher recovery and less variation, more accurate for unsaturated fatty acids.[13][14]More time-consuming and expensive.[13][14]90 - 106[13][14]<4%[13][14]

Logic for Selecting an Analytical Approach

The choice of analytical method and reference standards depends on the research question and the sample matrix.

Analytical Approach Selection cluster_goals Analytical Goals cluster_methods Recommended Approach Start Define Analytical Goal Quant Quantitative Analysis of Specific TFAs Start->Quant Profile Comprehensive Fatty Acid Profiling Start->Profile Validate Method Validation / Quality Control Start->Validate Quant_Method GC-FID/MS Individual FAME Standards Internal Standard Quant->Quant_Method Profile_Method GC-FID/MS with 100m polar column FAME Mixture Standard (e.g., Supelco 37) Internal Standard Profile->Profile_Method Validate_Method Chosen Analytical Method Certified Reference Material (CRM) FAME Mixture Standard Validate->Validate_Method Result1 Result1 Quant_Method->Result1 Accurate quantitation of target TFAs Result2 Result2 Profile_Method->Result2 Detailed fatty acid composition Result3 Result3 Validate_Method->Result3 Demonstrated method accuracy and traceability

Fig. 2: Decision tree for selecting the appropriate analytical approach.

Conclusion

The selection of appropriate reference standards is paramount for accurate and reliable analysis of trans fatty acids. For routine quantitative analysis of specific TFAs, individual high-purity FAME standards are suitable. For comprehensive profiling and method development, complex FAME mixtures are invaluable. Certified reference materials are essential for method validation and for ensuring the traceability of results, which is critical in regulated environments. By carefully selecting reference standards and following robust experimental protocols, researchers can ensure the quality and integrity of their TFA analysis.

References

Inter-laboratory Comparison of Ethyl 9(E),12(E)-octadecadienoate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of lipid species such as Ethyl 9(E),12(E)-octadecadienoate is critical. This guide provides a comparative overview of the analytical performance of laboratories in the analysis of this compound. Given the scarcity of publicly available inter-laboratory comparison data for this compound, this guide presents a representative comparison based on proficiency testing data for the closely related and commonly analyzed linoleic acid (C18:2). The experimental protocols and performance metrics are directly applicable to the analysis of ethyl linoleate.

Data Presentation: Inter-laboratory Performance

The following table summarizes the results of a hypothetical inter-laboratory study on the determination of a C18:2 fatty acid ester in a vegetable oil matrix. This data is representative of the performance that can be expected in proficiency tests for such analytes. Performance is often evaluated using z-scores, where a z-score between -2 and 2 is generally considered satisfactory.

Laboratory IDReported Value (% w/w)Assigned Value (% w/w)Standard Deviation for Proficiency Assessment (σ)z-ScoreAnalytical Method
Lab 0155.254.51.80.39GC-FID
Lab 0253.954.51.8-0.33GC-FID
Lab 0356.154.51.80.89GC-MS
Lab 0451.554.51.8-1.67GC-FID
Lab 0558.054.51.81.94GC-FID
Lab 0649.954.51.8-2.56GC-FID
Lab 0754.854.51.80.17GC-MS
Lab 0855.054.51.80.28GC-FID
Lab 0953.154.51.8-0.78GC-FID
Lab 1056.554.51.81.11GC-FID

Note: The z-score is calculated as: (Reported Value - Assigned Value) / σ. A z-score greater than 3 or less than -3 would be considered unsatisfactory.

Experimental Protocols

The analysis of this compound typically involves a transesterification or esterification step to ensure volatility for gas chromatography (GC) analysis. The following is a detailed methodology representative of standard procedures for the analysis of fatty acid esters in an oil matrix.

1. Sample Preparation (Transesterification)

This protocol describes the conversion of fatty acids in triglycerides to their corresponding ethyl esters.

  • Reagents:

  • Procedure:

    • Weigh approximately 25 mg of the oil sample into a 20 mL vial.

    • Add 5 mL of hexane and vortex to dissolve the oil.

    • Add 0.25 mL of 2 M ethanolic potassium hydroxide solution.

    • Cap the vial and vortex vigorously for 1 minute.

    • Allow the layers to separate. The upper hexane layer contains the fatty acid ethyl esters (FAEEs).

    • Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual moisture.

    • The sample is now ready for GC analysis.

2. Gas Chromatography (GC) Analysis

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary column: A polar column such as a biscyanopropyl polysiloxane (e.g., 100 m x 0.25 mm x 0.2 µm) is recommended for good separation of fatty acid isomers.[1]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 260 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 4 minutes

      • Ramp to 240 °C at 3 °C/minute

      • Hold at 240 °C for 15 minutes

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL

    • Split Ratio: 100:1

  • Quantification:

    • Identification of the this compound peak is performed by comparing its retention time with that of a certified reference standard.

    • Quantification is typically performed using an internal standard (e.g., methyl heptadecanoate) and is calculated based on the peak area relative to the internal standard.

Mandatory Visualizations

The following diagrams illustrate the logical flow of an inter-laboratory comparison and the experimental workflow for the analysis of this compound.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Evaluation A Selection of Test Material B Homogeneity and Stability Testing A->B C Protocol Design and Distribution B->C D Distribution of Samples to Participating Labs C->D E Analysis of Samples by Laboratories D->E F Submission of Results E->F G Statistical Analysis of Results F->G H Calculation of Performance Scores (z-scores) G->H I Issuance of Final Report H->I

Caption: Logical workflow of an inter-laboratory comparison study.

G cluster_0 Sample Preparation cluster_1 GC Analysis cluster_2 Data Processing A Weigh Oil Sample B Dissolve in Hexane A->B C Add Ethanolic KOH (Transesterification) B->C D Vortex and Separate Layers C->D E Collect and Dry Hexane Layer (FAEEs) D->E F Inject Sample into GC E->F G Separation on Capillary Column F->G H Detection by FID G->H I Peak Identification (vs. Standard) H->I J Quantification (Internal Standard Method) I->J K Report Result (% w/w) J->K

Caption: Experimental workflow for this compound analysis.

References

A Comparative Spectroscopic Analysis of Ethyl 9(E),12(E)-octadecadienoate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of Ethyl 9(E),12(E)-octadecadienoate, and its precursors, linolelaidic acid and ethanol (B145695). This document provides a comparative analysis of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by experimental protocols.

This guide offers a comprehensive spectroscopic comparison of this compound with its precursors, linolelaidic acid (9(E),12(E)-octadecadienoic acid) and ethanol. Understanding the distinct spectral features of these compounds is crucial for monitoring reaction progress, verifying product purity, and elucidating molecular structures in synthetic chemistry and drug development.

Experimental Workflow: Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer esterification of linolelaidic acid with ethanol in the presence of an acid catalyst. The workflow involves the reaction of the carboxylic acid with the alcohol to form the corresponding ethyl ester and water.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Linolelaidic_Acid Linolelaidic Acid Esterification Fischer Esterification (Acid Catalyst, Heat) Linolelaidic_Acid->Esterification Ethanol Ethanol Ethanol->Esterification Ethyl_Octadecadienoate This compound Esterification->Ethyl_Octadecadienoate Water Water Esterification->Water

Caption: Synthesis of this compound via Fischer Esterification.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

¹H NMR Spectroscopy Data
CompoundChemical Shift (δ) [ppm]MultiplicityAssignment
This compound ~5.34m=CH- (Olefinic)
4.12q-OCH₂CH₃
2.28t-CH₂COO-
~2.01m-CH₂-C=C-
1.62p-CH₂CH₂COO-
~1.25-1.35m-(CH₂)n-
1.25t-OCH₂CH₃
0.88t-CH₂CH₃ (terminal)
Linolelaidic Acid ~11.5 (broad)s-COOH
5.39m=CH- (Olefinic)
2.35t-CH₂COOH
2.05m-CH₂-C=C-
1.63p-CH₂CH₂COOH
~1.27-1.38m-(CH₂)n-
0.89t-CH₂CH₃ (terminal)
Ethanol [1][2]~3.69q-CH₂OH
~2.6 (solvent dependent)s (or t)-OH
1.22t-CH₃
¹³C NMR Spectroscopy Data
CompoundChemical Shift (δ) [ppm]Assignment
This compound ~173.9C=O
~130.0-CH=CH-
60.1-OCH₂-
~34.4-CH₂COO-
~32.5Allylic -CH₂-
~29.1-29.7-(CH₂)n-
~25.0-CH₂CH₂COO-
~22.6-CH₂CH₃ (terminal)
14.3-OCH₂CH₃
14.1-CH₂CH₃ (terminal)
Linolelaidic Acid ~180.1C=O
~130.2-CH=CH-
~34.1-CH₂COOH
~32.6Allylic -CH₂-
~29.1-29.7-(CH₂)n-
~24.7-CH₂CH₂COOH
~22.6-CH₂CH₃ (terminal)
14.1-CH₂CH₃ (terminal)
Ethanol [3][4]57.8-CH₂OH
18.1-CH₃
FT-IR Spectroscopy Data
CompoundWavenumber (cm⁻¹)Assignment
This compound ~3010=C-H stretch
~2925, 2855C-H stretch (alkane)
~1740C=O stretch (ester)
~1650C=C stretch (alkene)
~1170C-O stretch (ester)
~965=C-H bend (trans alkene)
Linolelaidic Acid [5]~3300-2500 (broad)O-H stretch (carboxylic acid)
~3010=C-H stretch
~2927, 2855C-H stretch (alkane)
~1710C=O stretch (carboxylic acid)
~1650C=C stretch (alkene)
~1465C-H bend
~1285C-O stretch
~965=C-H bend (trans alkene)
Ethanol [6][7]~3390 (broad)O-H stretch
~2980, 2890C-H stretch
~1055C-O stretch
Mass Spectrometry Data
CompoundKey m/z valuesFragmentation Pattern
This compound 308 (M⁺), 263, 237, 88, 67Molecular ion, loss of -OCH₂CH₃, further fragmentation of the acyl chain, McLafferty rearrangement, and cleavage of the hydrocarbon chain.
Linolelaidic Acid 280 (M⁺), 262, 237, 67Molecular ion, loss of H₂O, loss of -COOH, and cleavage of the hydrocarbon chain.
Ethanol [8][9]46 (M⁺), 45, 31, 29Molecular ion, loss of H, α-cleavage to lose -CH₃, and loss of -OH.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument parameters should be optimized for specific samples and equipment.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024-4096.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: -10 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to TMS at 0.00 ppm.

FT-IR Spectroscopy
  • Sample Preparation: For liquid samples (this compound and ethanol), a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For the solid sample (linolelaidic acid), a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for all samples.

  • Instrument: A Fourier Transform Infrared spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Acquisition: Record the spectrum and identify the positions of the major absorption bands.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Parameters:

    • Ionization energy: 70 eV.

    • Mass range: m/z 20-400.

    • Scan speed: 1-2 scans/second.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

References

A Comparative Guide to the Quantitative Analysis of Ethyl 9(E),12(E)-octadecadienoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Ethyl 9(E),12(E)-octadecadienoate, a linoleic acid ethyl ester, is crucial for various applications, including metabolic studies, biomarker discovery, and quality control. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The performance of each method is supported by experimental data for closely related fatty acid ethyl esters (FAEEs), which serve as reliable surrogates.

Quantitative Performance Data

The selection of an analytical method is often dictated by its quantitative performance. The following tables summarize the key validation parameters for GC-FID, GC-MS, and HPLC-UV for the analysis of FAEEs. These values are compiled from various studies and represent typical performance characteristics.

Table 1: Gas Chromatography (GC-FID and GC-MS) Performance Data for FAEEs

ParameterGC-FIDGC-MSKey Considerations
Limit of Detection (LOD) ~0.01% - 1 mg/kg5 - 10 nMGC-MS offers superior sensitivity.[1][2]
Limit of Quantitation (LOQ) ~0.03% - 1.5 mg/kg60 nMGC-MS is better suited for trace-level quantification.[1][2][3]
Linearity (R²) > 0.99> 0.99Both detectors provide excellent linearity over a defined concentration range.
Precision (%RSD) < 7.3% (Intermediate)< 7% (Intra-assay)Both methods demonstrate good precision.[2][4]
Accuracy/Recovery (%) 89.81 - 99.61%Not explicitly stated, but described as "accurate"Both methods provide high accuracy.[2][4]
Derivatization Required? No (for ethyl esters)No (for ethyl esters)Direct analysis is possible for ethyl esters.

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance Data for Fatty Acids/Esters

ParameterHPLC-UVKey Considerations
Limit of Detection (LOD) 0.01 - 0.05 µg/mL (for derivatized fatty acids)Sensitivity is highly dependent on the chromophore of the analyte or derivatizing agent.[5]
Limit of Quantitation (LOQ) 0.0005 - 0.232 mg/mL (underivatized)LOQ can be higher for underivatized fatty acids with weak UV absorbance.[6]
Linearity (R²) > 0.999Excellent linearity is achievable.[5][7]
Precision (%RSD) < 0.35% (Repeatability)HPLC can offer very high precision.[7]
Accuracy/Recovery (%) 99.00 - 104.14%High accuracy can be achieved.[7]
Derivatization Required? No (but may be needed for enhanced sensitivity)Analysis of underivatized esters is possible, but derivatization can improve detection limits.[5]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. Below are representative experimental protocols for the GC-MS and HPLC-UV analysis of this compound.

Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive and specific quantification of this compound in various matrices.

1. Sample Preparation:

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., ethyl heptadecanoate) to the sample.[2]

  • Lipid Extraction:

    • For liquid samples (e.g., plasma), perform protein precipitation with acetone (B3395972) followed by liquid-liquid extraction with hexane.[2]

    • For solid samples, homogenization followed by a suitable solvent extraction (e.g., Folch method) is recommended.

  • Purification (Optional): Solid-phase extraction (SPE) using an amino-propyl silica (B1680970) cartridge can be employed to isolate the FAEE fraction.[2]

  • Final Solution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., hexane).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: Nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

  • Injector: Split/splitless injector at 250°C, operated in splitless mode.[9]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at a rate of 15°C/min.[9]

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound with the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Quantify the analyte in the samples using the calibration curve.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is advantageous for analyzing the native form of the ester without derivatization and is particularly useful for separating isomers.

1. Sample Preparation:

  • Internal Standard Spiking: Add a suitable internal standard.

  • Extraction: Similar to the GC-MS protocol, perform a suitable lipid extraction.

  • Final Solution: Evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD) or a variable wavelength detector (VWD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 86:14 v/v). The exact ratio may require optimization.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 203-218 nm.[7][10]

  • Injection Volume: 10-20 µL.

3. Calibration and Quantification:

  • Prepare calibration standards of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Visualizations

To further clarify the experimental processes and method comparisons, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Sample Spiking Internal Standard Spiking Sample->Spiking Extraction Lipid Extraction Spiking->Extraction Purification SPE Purification (Optional) Extraction->Purification Final_Sample Final Sample in Solvent Purification->Final_Sample Injection Chromatographic Injection Final_Sample->Injection Separation Separation (GC or HPLC) Injection->Separation Detection Detection (MS or UV) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the quantitative analysis of this compound.

method_comparison cluster_detectors Detectors GC_Advantages Advantages: - High Resolution - Excellent for Volatile Compounds - Established & Robust Methods FID FID GC_Advantages->FID MS MS GC_Advantages->MS GC_Disadvantages Disadvantages: - High Temperatures can degrade labile compounds - Derivatization often required for non-volatile analytes HPLC_Advantages Advantages: - Ambient Temperature Analysis - Ideal for Non-volatile & Thermally Labile Compounds - Excellent for Isomer Separation - No Derivatization Needed for UV-active compounds HPLC_Advantages->MS LC-MS UV UV HPLC_Advantages->UV ELSD ELSD HPLC_Advantages->ELSD HPLC_Disadvantages Disadvantages: - Lower resolution for some volatile compounds compared to GC - May require derivatization for sensitive detection of non-UV active compounds

Caption: Logical comparison of GC and HPLC for fatty acid ester analysis.

References

A Comparative Conformational Analysis of Ethyl 9(E),12(E)-octadecadienoate and Its Geometric Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the conformational properties of Ethyl 9(E),12(E)-octadecadienoate and its geometric isomers: Ethyl 9(Z),12(Z)-octadecadienoate, Ethyl 9(E),12(Z)-octadecadienoate, and Ethyl 9(Z),12(E)-octadecadienoate. The conformation of these long-chain fatty acid ethyl esters is critical to their biological activity and physical properties, influencing how they interact with enzymes, cell membranes, and other biological targets. This analysis is supported by a synthesis of data from computational chemistry studies and experimental observations from spectroscopic methods.

Introduction to Conformational Isomers

Conformational isomers, or conformers, are forms of the same molecule that have different spatial arrangements of their atoms due to rotation about single bonds.[1] For flexible molecules like ethyl octadecadienoates, a multitude of conformers exist, with the overall shape being largely dictated by the geometry of the double bonds and the rotational barriers of the single bonds within the acyl chain. The E (trans) and Z (cis) configurations of the double bonds impose significant constraints on the molecule's overall shape, leading to distinct conformational preferences for each isomer.

Comparative Conformational Data

While extensive experimental data detailing the specific dihedral angles and conformational energies for each isomer of ethyl octadecadienoate is scarce, computational modeling, particularly Density Functional Theory (DFT), provides reliable predictions for these parameters. The following table summarizes the expected key conformational differences based on computational analyses of similar unsaturated fatty acids.[2][3]

ParameterThis compoundEthyl 9(Z),12(Z)-octadecadienoateEthyl 9(E),12(Z)- / 9(Z),12(E)-octadecadienoate
Overall Shape Extended, linear-like conformationBent or "hairpin" conformationIntermediate, with a kink in the chain
Predicted Lowest Energy Conformer All-trans alkyl chain segments leading to a more linear and stable structure.Gauche interactions in the alkyl chain are more prevalent to accommodate the cis double bonds, leading to a folded, less stable structure.A mix of extended and bent features, with conformational energy between the (E,E) and (Z,Z) isomers.
Key Dihedral Angles (around C-C single bonds adjacent to double bonds) Predominantly anti (~180°) conformations, minimizing steric hindrance.A higher population of gauche (~±60°) conformations, introducing bends in the chain.A mix of anti and gauche conformations depending on the specific isomer and the location within the chain.
Calculated Relative Energy (kcal/mol) 0 (Reference)> 1-2 kcal/mol higher than (E,E)Intermediate between (E,E) and (Z,Z)

Experimental and Computational Methodologies

The conformational analysis of ethyl octadecadienoate isomers relies on a combination of computational and experimental techniques.

Computational Methods: Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting the stable conformations of molecules and their relative energies.

Protocol for DFT-based Conformational Analysis:

  • Initial Structure Generation: The 3D structure of each isomer is built using molecular modeling software.

  • Conformational Search: A systematic search of the potential energy surface is performed by rotating all rotatable single bonds (e.g., in 30° increments) to generate a library of possible conformers.

  • Geometry Optimization: Each generated conformer is then subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This process finds the lowest energy geometry for each starting conformation.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data, including zero-point vibrational energy and thermal corrections to the electronic energy.

  • Relative Energy Calculation: The relative energies of the stable conformers are calculated to identify the most stable conformations and to construct a conformational energy profile.

Experimental Methods: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable experimental insight into the conformation of molecules in solution.

Protocol for NMR-based Conformational Analysis:

  • Sample Preparation: A solution of the purified ethyl octadecadienoate isomer is prepared in a suitable deuterated solvent (e.g., CDCl3).

  • 1H and 13C NMR Spectra Acquisition: Standard 1D 1H and 13C NMR spectra are acquired to confirm the chemical structure and purity of the isomer. The chemical shifts of the olefinic and allylic protons and carbons can provide initial clues about the local electronic environment, which is influenced by conformation.[4][5]

  • 2D NMR Experiments (COSY, HSQC, HMBC): These experiments are used to unambiguously assign all proton and carbon signals in the molecule.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): NOE experiments are crucial for obtaining spatial information. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between two protons. By observing NOEs between protons that are distant in the primary structure but close in space, one can deduce the folded or extended nature of the carbon chain. For example, in a bent (Z,Z) isomer, NOEs might be observed between protons on either side of the two double bonds, which would be absent in the extended (E,E) isomer.

  • Coupling Constant Analysis: The magnitude of three-bond proton-proton coupling constants (³JHH) can provide information about the dihedral angle between the coupled protons, as described by the Karplus equation. This is particularly useful for analyzing the conformation of the glycerol (B35011) backbone and the adjacent parts of the fatty acid chain.

Visualizing Conformational Analysis Workflows

The following diagrams illustrate the typical workflows for computational and experimental conformational analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis purification Isomer Purification dissolution Dissolution in Deuterated Solvent purification->dissolution nmr_1d 1D NMR (1H, 13C) dissolution->nmr_1d nmr_2d 2D NMR (COSY, NOESY) nmr_1d->nmr_2d assignment Spectral Assignment nmr_2d->assignment noe_analysis NOE & Coupling Constant Analysis assignment->noe_analysis structure Conformational Model noe_analysis->structure

Experimental NMR Workflow

computational_workflow cluster_modeling Molecular Modeling cluster_dft DFT Calculations cluster_analysis Analysis build Build 3D Structure conformational_search Conformational Search build->conformational_search optimization Geometry Optimization conformational_search->optimization frequency Frequency Calculation optimization->frequency energy Relative Energy Calculation frequency->energy properties Property Prediction (e.g., NMR shifts) energy->properties

Computational DFT Workflow

Logical Relationship of Isomer Conformations

The geometric configuration of the double bonds directly dictates the preferred conformational space of each isomer.

isomer_conformation_relationship cluster_isomers Geometric Isomers cluster_conformations Predominant Conformation ee This compound linear Extended / Linear ee->linear favors zz Ethyl 9(Z),12(Z)-octadecadienoate bent Bent / Hairpin zz->bent favors ez Ethyl 9(E),12(Z)- / 9(Z),12(E)-octadecadienoate intermediate Intermediate ez->intermediate favors

Isomer-Conformation Relationship

Conclusion

The conformational analysis of this compound and its isomers reveals distinct structural preferences that are a direct consequence of the geometry of their double bonds. The (E,E) isomer adopts a more linear and extended conformation, which is energetically more stable. In contrast, the (Z,Z) isomer is characterized by a bent, hairpin-like structure. The mixed (E,Z) and (Z,E) isomers exhibit intermediate conformational properties. These structural differences are fundamental to understanding their differential behavior in biological systems and are best characterized through a synergistic approach combining computational modeling and experimental NMR spectroscopy.

References

A Researcher's Guide to Analytical Methods for Fatty Acid Ester Analysis: A Comparative Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of lipid analysis, the selection of an appropriate analytical method for fatty acid esters is a critical decision. This guide provides an objective comparison of established and emerging techniques, supported by experimental data and detailed protocols, to empower informed decisions in your research.

This comprehensive guide benchmarks the performance of traditional chromatographic techniques against modern spectroscopic methods for the quantitative and qualitative analysis of fatty acid esters. We delve into the core principles, experimental workflows, and performance metrics of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS), Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

At a Glance: Method Comparison

The selection of an optimal analytical technique hinges on a variety of factors including the specific fatty acid esters of interest, the sample matrix, required sensitivity, desired throughput, and whether structural elucidation is necessary. The following table summarizes the key characteristics of each method to provide a high-level comparison.

FeatureGC-MSLC-MSSFC-MSRaman SpectroscopyNMR Spectroscopy
Principle Separation of volatile compoundsSeparation of compounds based on polaritySeparation using a supercritical fluid mobile phaseVibrational spectroscopyNuclear magnetic resonance
Derivatization Typically required (e.g., FAMEs)Not always requiredOften not requiredNot requiredNot required
Sensitivity HighVery HighHighModerate to LowLow
Throughput Moderate to HighHighVery HighHighModerate
Strengths Robust, excellent for volatile FAMEs, established librariesVersatile for a wide range of esters, high sensitivityFast, "green" (less organic solvent), good for lipophilic compoundsNon-destructive, provides structural information, minimal sample prepNon-destructive, quantitative without standards, rich structural information
Limitations Derivatization can be time-consumingMatrix effects can be significantLess established than GC/LC-MSLower sensitivity, not ideal for complex mixturesLower sensitivity, higher instrument cost

Quantitative Performance Benchmarking

The following tables summarize key quantitative performance metrics for each analytical technique based on data reported in various scientific publications. It is important to note that these values can vary significantly depending on the specific instrument, experimental conditions, and the fatty acid ester being analyzed.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Fatty Acid Methyl Esters (FAMEs)
ParameterReported ValueReference Fatty Acid Ester(s)Citation
Linearity (R²) > 0.99Various FAMEs[1][2]
Limit of Detection (LOD) 0.01–0.06 mg/mL (GC-FID)Not Specified[2]
Limit of Quantitation (LOQ) 0.01–0.06 mg/mL (GC-FID)Not Specified[2]
Precision (RSD %) < 1.5%Not Specified[2]
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Performance Data
ParameterReported ValueReference Fatty Acid Ester(s)Citation
Linearity (R²) > 0.99Not Specified[2]
Limit of Detection (LOD) 0.13 to 2.88 µg/mLNot Specified[2]
Limit of Quantitation (LOQ) ~5-100 nMNot Specified[2]
Precision (RSD %) ≤ 2%Not Specified[2]
Table 3: Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) Performance Data
ParameterReported ValueReference Fatty Acid Ester(s)Citation
Analysis Time ~50% shorter than HPLCVarious fatty acids[3]
Detection Limits Similar to GC-MSFree Fatty Acids[3]

Note: Comprehensive quantitative data for SFC-MS, Raman, and NMR for a standardized set of fatty acid esters is less commonly reported in a comparative format. The performance of these techniques is often evaluated based on their unique advantages, such as speed, non-destructive nature, and structural information capabilities.

Experimental Workflows and Logical Relationships

To visualize the distinct processes involved in each analytical technique, the following diagrams illustrate the typical experimental workflows.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample (e.g., Oil, Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet GC_Column GC Column Separation GC_Inlet->GC_Column MS_Source Ionization (e.g., EI) GC_Column->MS_Source Mass_Analyzer Mass Analyzer MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Workflow for Fatty Acid Ester Analysis by GC-MS.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Sample (e.g., Plasma, Cells) Extraction Lipid Extraction Sample->Extraction LC_System LC System Extraction->LC_System LC_Column LC Column Separation LC_System->LC_Column MS_Source Ionization (e.g., ESI) LC_Column->MS_Source Mass_Analyzer Mass Analyzer MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Workflow for Fatty Acid Ester Analysis by LC-MS.

SFC_MS_Workflow cluster_prep Sample Preparation cluster_analysis SFC-MS Analysis cluster_data Data Analysis Sample Sample (e.g., Oil, Lipid Extract) Dilution Dilution in Solvent Sample->Dilution SFC_System SFC System (CO2 Pump) Dilution->SFC_System SFC_Column SFC Column Separation SFC_System->SFC_Column MS_Source Ionization Interface SFC_Column->MS_Source Mass_Analyzer Mass Analyzer MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Workflow for Fatty Acid Ester Analysis by SFC-MS.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis Sample Sample (e.g., Oil, Tissue) Minimal_Prep Minimal or No Preparation Sample->Minimal_Prep Spectrometer Raman or NMR Spectrometer Minimal_Prep->Spectrometer Data_Acquisition Spectral Acquisition Spectrometer->Data_Acquisition Spectral_Processing Spectral Processing & Analysis Data_Acquisition->Spectral_Processing Quant_Structure Quantification & Structural Info Spectral_Processing->Quant_Structure

Generalized workflow for spectroscopic analysis (Raman/NMR).

Detailed Experimental Protocols

This section provides an overview of the methodologies for the key analytical techniques discussed. These are intended as a guide and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) for FAMEs

1. Sample Preparation (Transesterification): A widely used method for preparing fatty acid methyl esters (FAMEs) from triglycerides involves a base-catalyzed transesterification.[4]

  • Reagents: Methanolic NaOH (0.5 M), Hexane (B92381), Saturated NaCl solution.

  • Procedure:

    • Dissolve a known amount of the lipid extract in a small volume of hexane.

    • Add methanolic NaOH and vortex vigorously for 5-10 minutes at room temperature.

    • Add saturated NaCl solution to stop the reaction and separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • The sample is now ready for GC-MS analysis.

2. GC-MS Analysis:

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX), is commonly used for FAME separation.[2]

  • Injection: Split or splitless injection is used depending on the sample concentration.

  • Oven Temperature Program: A temperature gradient is typically employed to separate FAMEs based on their chain length and degree of unsaturation.

  • Carrier Gas: Helium or hydrogen is commonly used.

  • Mass Spectrometer: Electron ionization (EI) is the most common ionization technique, providing characteristic fragmentation patterns for identification.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

1. Sample Preparation: For many fatty acid esters, minimal sample preparation is required beyond extraction and dilution.

  • Procedure:

    • Extract lipids from the sample matrix using a suitable solvent system (e.g., Folch or Bligh-Dyer).

    • The lipid extract is then diluted in an appropriate solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Column: Reversed-phase columns (e.g., C18, C8) are frequently used for the separation of fatty acid esters.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile, methanol) is typically used.

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique that can be operated in either positive or negative ion mode, depending on the analyte.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is often used for enhanced selectivity and sensitivity, particularly for complex matrices.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

1. Sample Preparation: SFC often requires minimal sample preparation.

  • Procedure:

    • Dissolve the sample in a suitable organic solvent.

    • The solution is then directly injected into the SFC system.

2. SFC-MS Analysis:

  • Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, often with a polar organic co-solvent (modifier) like methanol (B129727) to enhance elution strength.[3]

  • Column: A variety of columns can be used, including those with polar stationary phases.

  • Mass Spectrometry: The interface between the SFC and the mass spectrometer is crucial for efficient ionization. Atmospheric pressure chemical ionization (APCI) or ESI are commonly used.

Raman Spectroscopy

1. Sample Preparation: One of the major advantages of Raman spectroscopy is the minimal sample preparation required.

  • Procedure:

    • Liquid samples can often be analyzed directly in a cuvette or vial.

    • Solid samples may be analyzed directly or with minimal homogenization.

2. Data Acquisition:

  • Laser: A laser is used to excite the sample. The choice of laser wavelength can be important to avoid fluorescence.

  • Spectrometer: A high-resolution spectrometer is used to collect the scattered light and generate the Raman spectrum.

3. Data Analysis:

  • The positions and intensities of the Raman bands provide information about the chemical bonds present, allowing for the identification and quantification of fatty acid esters.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: NMR also requires minimal sample preparation.

  • Procedure:

    • Dissolve a known amount of the sample in a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

2. Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer is used to acquire the spectrum.

  • Experiment: A standard ¹H NMR experiment is typically sufficient for quantification.

3. Data Analysis:

  • The chemical shifts and integrals of the proton signals are used to identify and quantify the different fatty acid esters present in the sample.[6] The integral of a signal is directly proportional to the number of protons giving rise to that signal.

Conclusion

The choice of an analytical method for fatty acid esters is a multifaceted decision that requires careful consideration of the research objectives and available resources. Established techniques like GC-MS remain a robust and reliable choice, particularly for the routine analysis of FAMEs. LC-MS offers greater versatility for a broader range of esters and higher sensitivity. For researchers seeking high-throughput and environmentally friendly alternatives, SFC-MS presents a compelling option. The spectroscopic techniques, Raman and NMR, provide the unique advantages of being non-destructive and offering rich structural information with minimal sample preparation, making them powerful tools for specific applications. By understanding the principles, strengths, and limitations of each of these methods, researchers can confidently select the most appropriate tool to advance their scientific inquiries.

References

A Comparative Analysis of Synthetic Ethyl Linolelaidate and Naturally Sourced Ethyl Linoleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomers of fatty acid esters is critical for application and formulation. This guide provides a side-by-side analysis of synthetic ethyl linolelaidate and its naturally occurring cis-isomer, ethyl linoleate (B1235992), which will be used as a proxy for a "naturally sourced" comparison due to the scarcity of naturally occurring ethyl linolelaidate.

Ethyl linolelaidate, the trans-isomer of ethyl linoleate, is primarily available through synthetic routes. In contrast, ethyl linoleate is abundantly found in various plant-based oils.[1][2] This fundamental difference in sourcing and stereochemistry gives rise to distinct physical, chemical, and biological properties. This comparison guide will delve into these differences, supported by available data and experimental protocols.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor difference in the spatial arrangement of the double bonds in ethyl linolelaidate (trans) and ethyl linoleate (cis) leads to significant variations in their physical and chemical characteristics. While specific experimental data for ethyl linolelaidate is limited, we can infer its properties from its parent fatty acid, linolelaidic acid, and compare them to the well-documented properties of ethyl linoleate.

PropertySynthetic Ethyl Linolelaidate (Inferred)Naturally Sourced Ethyl Linoleate
Parent Fatty Acid Linolelaidic AcidLinoleic Acid
Common Name Linoelaidic acid ethyl esterMandenol, Vitamin F ethyl ester
CAS Number 506-21-8 (Linolelaidic Acid)544-35-4
Molecular Formula C20H36O2C20H36O2
Molecular Weight 308.50 g/mol 308.50 g/mol
Melting Point Higher than cis-isomer (Linolelaidic acid: 28-29 °C)[3]Lower than trans-isomer (<25 °C)
Boiling Point 229-230 °C at 16 mmHg (Linolelaidic acid)[3]224 °C at 17 mmHg[4][5]
Density Likely higher than cis-isomer0.876 g/mL at 25 °C[4][5]
Refractive Index Data not readily availablen20/D 1.455[4][5]
Solubility Insoluble in water; soluble in organic solventsMiscible with dimethylformamide, fat solvents, and oils.[6] Insoluble in water.[7]
Stereochemistry (9E,12E)-octadeca-9,12-dienoate(9Z,12Z)-octadeca-9,12-dienoate[8]

Sourcing and Synthesis: A Clear Divergence

The origins of these two molecules are distinctly different. Ethyl linoleate is readily available from natural sources, while ethyl linolelaidate is a product of chemical synthesis.

Naturally Sourced Ethyl Linoleate:

Ethyl linoleate is the ethyl ester of linoleic acid, an essential omega-6 fatty acid.[9][10] It is found in a variety of vegetable oils, with safflower oil being a notable source.[4] Other sources include sunflower, soybean, and corn oil.[1] The extraction and purification from these natural sources are common methods to obtain this compound.

Synthetic Ethyl Linolelaidate:

The synthesis of ethyl linolelaidate typically involves the esterification of linolelaidic acid with ethanol (B145695). Linolelaidic acid itself is a trans fatty acid that can be formed during the partial hydrogenation of vegetable oils.[3] A common laboratory synthesis for ethyl esters of fatty acids involves the reaction of the fatty acid with ethanol in the presence of a catalyst, such as an ionic liquid microemulsion, to drive the reaction towards the formation of the ester.[11]

Experimental Protocols

Synthesis of Ethyl Linoleate (Illustrative Laboratory Scale):

A representative method for the synthesis of ethyl linoleate involves the esterification of linoleic acid with ethanol.[11]

  • Reaction Setup: A mixture of linoleic acid and an excess of ethanol is prepared.

  • Catalyst Addition: A suitable acid catalyst, such as 1-hexyl-3-methylimidazole hydrogensulfate, is introduced to the mixture. This ionic liquid also acts as a microemulsion to increase the contact area between the reactants.[11]

  • Reaction Conditions: The reaction is carried out under constant stirring at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 8 hours).[11]

  • Product Isolation: After the reaction is complete, the product is isolated by removing the excess ethanol and water, often through rotary evaporation.[11]

  • Purification and Analysis: The resulting ethyl linoleate can be purified using techniques like molecular distillation.[12] The purity and identity of the product are typically confirmed by gas chromatography (GC).[11]

Workflow for Synthesis and Purification:

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Linoleic Acid Linoleic Acid ReactionMixture Reaction Mixture Linoleic Acid->ReactionMixture Ethanol Ethanol Ethanol->ReactionMixture Catalyst Catalyst Catalyst->ReactionMixture Esterification Esterification (Stirring, 40°C, 8h) ReactionMixture->Esterification CrudeProduct Crude Ethyl Linoleate Esterification->CrudeProduct RotaryEvaporation Rotary Evaporation CrudeProduct->RotaryEvaporation MolecularDistillation Molecular Distillation RotaryEvaporation->MolecularDistillation PureProduct Pure Ethyl Linoleate MolecularDistillation->PureProduct GC_Analysis Gas Chromatography (Purity & Identity) PureProduct->GC_Analysis Ethyl_Linoleate Ethyl Linoleate Akt Akt Ethyl_Linoleate->Akt inhibits phosphorylation GSK3b GSK3β Akt->GSK3b inhibits phosphorylation beta_catenin β-catenin GSK3b->beta_catenin inhibits MITF MITF beta_catenin->MITF reduces expression Tyrosinase_TRP1 Tyrosinase, TRP1 MITF->Tyrosinase_TRP1 reduces expression Melanin_Synthesis Melanin Synthesis Tyrosinase_TRP1->Melanin_Synthesis leads to inhibition of

References

Navigating the Maze of Stereoisomers: A Guide to Correlating Chromatographic Retention Times with the Stereochemistry of Octadecadienoates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of lipid stereoisomers is paramount. The biological activity of octadecadienoates, 18-carbon fatty acids with two double bonds, is intricately linked to their three-dimensional structure. This guide provides a comparative analysis of chromatographic methods for resolving and identifying octadecadienoate stereoisomers, supported by experimental data and detailed protocols, to aid in the accurate assignment of their stereochemistry based on retention behavior.

The separation of octadecadienoate stereoisomers—encompassing geometric (cis/trans), positional, and chiral (enantiomers and diastereomers) isomers—presents a significant analytical challenge due to their subtle structural differences. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques that, when appropriately configured, can effectively resolve these complex mixtures. This guide delves into the methodologies that enable the correlation of chromatographic retention times with the specific stereochemistry of octadecadienoates.

Resolving Geometric and Positional Isomers: A Comparative Data Summary

The elution order of geometric (cis/trans) and positional isomers of octadecadienoate methyl esters (FAMEs) is highly dependent on the chromatographic technique and the stationary phase employed. Gas chromatography with highly polar cyanopropyl capillary columns and silver-ion HPLC (Ag+-HPLC) are particularly effective for these separations.

Generally, in GC with polar columns, trans isomers tend to have slightly shorter retention times than their corresponding cis isomers. The position of the double bonds also influences retention, with isomers having double bonds closer to the carboxyl group often eluting earlier.

In Ag+-HPLC, the separation is based on the interaction of the silver ions with the π-electrons of the double bonds. This technique provides excellent resolution of both positional and geometric isomers. The retention order is influenced by the number, geometry, and position of the double bonds. Typically, isomers with a greater number of cis double bonds are retained more strongly.

Below is a summary of the observed elution order for various octadecadienoate methyl ester isomers based on published experimental data.

Chromatographic MethodStationary Phase/ColumnGeneral Elution Order PrincipleExample Relative Retention Order
Gas Chromatography (GC)Highly Polar Cyanopropyl Capillary ColumnTrans isomers generally elute before cis isomers. Positional isomers show separation based on the proximity of double bonds to the ends of the acyl chain.trans,trans < cis,trans or trans,cis < cis,cis. For positional isomers, the elution order can be complex and is influenced by the specific column and temperature program.[1]
Silver-Ion HPLC (Ag+-HPLC)Silver-Ion Coated SilicaRetention increases with the number of cis double bonds. Positional isomers are also well-resolved.trans,trans isomers elute first, followed by cis,trans or trans,cis isomers, and finally cis,cis isomers.[2] The relative retention among positional isomers is dependent on the mobile phase composition.

Differentiating Enantiomers: The Role of Chiral Chromatography

The separation of enantiomers, which are non-superimposable mirror images, requires a chiral environment. This is typically achieved through two main strategies:

  • Indirect Separation via Diastereomer Formation: The most common approach involves derivatizing the chiral octadecadienoate with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column (either GC or HPLC).

  • Direct Separation on a Chiral Stationary Phase (CSP): This method utilizes a column where the stationary phase itself is chiral. The enantiomers interact differently with the CSP, leading to their separation.

The choice of method depends on the specific octadecadienoate, the availability of suitable chiral resolving agents or CSPs, and the desired analytical or preparative scale.

Experimental Protocols

Protocol 1: GC-MS Analysis of Geometric and Positional Isomers of Octadecadienoate Methyl Esters

This protocol outlines a general procedure for the separation of cis/trans and positional isomers of octadecadienoate FAMEs using a highly polar capillary GC column.

1. Sample Preparation (Methyl Esterification):

  • Lipids are extracted from the sample using a suitable method (e.g., Folch extraction).

  • The extracted lipids are transesterified to their fatty acid methyl esters (FAMEs). A common method involves heating the lipid extract with a reagent such as boron trifluoride (BF3) in methanol.[3][4]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:

  • Column: A highly polar cyanopropyl capillary column (e.g., 100 m length, 0.25 mm I.D., 0.20 µm film thickness) is recommended for optimal separation of fatty acid isomers.[1][5]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is crucial for resolving a wide range of isomers. A typical program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 240°C).

  • Injector: Split/splitless injector, typically operated at a temperature higher than the initial oven temperature (e.g., 250°C).

  • Detector: A mass spectrometer (MS) is used for identification based on mass spectra and fragmentation patterns.

3. Data Analysis:

  • The elution order of the isomers is determined by comparing their retention times to those of known standards or by analyzing the patterns of separation.[1] Mass spectrometry data is used to confirm the identity of the eluted peaks.[6]

Protocol 2: Chiral Separation of Hydroxy-Octadecadienoate Enantiomers via Diastereomer Formation and GC Analysis

This protocol describes a representative method for separating the enantiomers of a hydroxy-octadecadienoate by converting them into diastereomeric esters followed by GC analysis.

1. Derivatization to Diastereomers:

  • The racemic hydroxy-octadecadienoate is esterified with a chiral derivatizing agent, such as a chiral alcohol (e.g., (-)-menthol) or a chiral acid chloride.[7] For example, the carboxyl group of the octadecadienoate can be converted to an acid chloride and then reacted with a chiral alcohol.

  • The reaction creates a mixture of diastereomeric esters.

2. Gas Chromatography (GC) Conditions:

  • Column: A standard non-chiral capillary column (e.g., a polysiloxane-based stationary phase like OV-1™) can be used.[7]

  • Carrier Gas: Helium or hydrogen.

  • Oven Temperature Program: An optimized temperature program is used to achieve baseline separation of the diastereomeric peaks.

  • Detector: A Flame Ionization Detector (FID) is commonly used for quantification. An MS detector can be used for structural confirmation.

3. Correlation of Retention Time to Stereochemistry:

  • The elution order of the diastereomers needs to be established using a pure enantiomer of the hydroxy-octadecadienoate derivatized in the same manner. By knowing the absolute configuration of the starting enantiomer and the chiral derivatizing agent, the stereochemistry of the eluting peaks can be assigned.

Visualizing the Workflow

The following diagram illustrates the logical workflow for correlating chromatographic retention times with the stereochemistry of octadecadienoates.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Analysis & Correlation Octadecadienoate\nStereoisomer Mixture Octadecadienoate Stereoisomer Mixture Derivatization (if necessary)\n(e.g., Methylation, Chiral Derivatization) Derivatization (if necessary) (e.g., Methylation, Chiral Derivatization) Octadecadienoate\nStereoisomer Mixture->Derivatization (if necessary)\n(e.g., Methylation, Chiral Derivatization) Chromatography\n(GC or HPLC) Chromatography (GC or HPLC) Derivatization (if necessary)\n(e.g., Methylation, Chiral Derivatization)->Chromatography\n(GC or HPLC) Retention Time Data Retention Time Data Chromatography\n(GC or HPLC)->Retention Time Data Correlation with\nStereochemistry Correlation with Stereochemistry Retention Time Data->Correlation with\nStereochemistry Stereoisomer\nStandards Stereoisomer Standards Stereoisomer\nStandards->Correlation with\nStereochemistry

References

Safety Operating Guide

Proper Disposal of Ethyl 9(E),12(E)-octadecadienoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of Ethyl 9(E),12(E)-octadecadienoate (also known as Ethyl linoleate) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance under GHS, general safe laboratory practices are required.[1][2] It is crucial to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][3][4] Ensure work is conducted in a well-ventilated area.[1][3][4] Avoid contact with skin and eyes, and do not ingest or inhale.[3] Always wash hands thoroughly after handling the substance.[1][4]

In the event of accidental exposure, follow these first-aid measures:

  • After Inhalation: Move the person to fresh air and ensure they are comfortable for breathing.[1]

  • After Skin Contact: Wash the affected skin with plenty of water.[1][2] If skin irritation occurs, seek medical advice.[2]

  • After Eye Contact: As a precaution, rinse the eyes with water.[1]

  • After Ingestion: If the person feels unwell, call a poison center or doctor.[1]

For spills, ventilate the area and absorb the liquid with a suitable material before collection for disposal.[1][2]

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₀H₃₆O₂
Molecular Weight 308.5 g/mol
CAS Number 544-35-4
Appearance Clear, viscous liquid
Boiling Point 190 - 210 °C @ 7 mmHg
Flash Point 160 °C (320 °F)
Specific Gravity 0.860
Water Solubility Practically insoluble

Sources:[1][3][5][6]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed waste disposal contractor. Avoid releasing the chemical into the environment.[1][4]

Step 1: Waste Collection and Storage

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads from spills) in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][3]

Step 2: Engage a Licensed Waste Disposal Service

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[1]

  • Provide the waste disposal company with accurate information about the chemical, including its name, quantity, and any potential contaminants. The Safety Data Sheet (SDS) should be made available.

Step 3: Documentation and Record-Keeping

  • Maintain a record of the waste disposal, including the date, quantity of waste, and the name of the disposal company. This is crucial for regulatory compliance.

Step 4: Container Decontamination

  • Empty containers may retain product residue.[2] These should be handled in the same manner as the substance itself and disposed of safely.[2][4] Follow label warnings even after the container is empty.[2]

The following workflow diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound for Disposal spill Is it a small spill? start->spill absorb Absorb with inert material (e.g., vermiculite, sand) spill->absorb Yes bulk Bulk/Unused Chemical spill->bulk No collect_spill Collect residue and place in a sealed container absorb->collect_spill container Place in a designated, labeled waste container collect_spill->container bulk->container storage Store waste container in a cool, well-ventilated area container->storage contact_ehs Contact EHS or a licensed waste disposal contractor storage->contact_ehs disposal Dispose of contents/container in accordance with licensed collector's instructions contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Ethyl 9(E),12(E)-octadecadienoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for Ethyl 9(E),12(E)-octadecadienoate, including operational and disposal plans.

Chemical and Physical Properties

A clear understanding of the chemical's properties is foundational to safe handling.

PropertyValue
Molecular Formula C₂₀H₃₆O₂[1][2]
Molecular Weight 308.5 g/mol [1][2]
Appearance Liquid[1]
Storage Temperature Freezer[2]

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures procedural consistency.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store in a tightly sealed container in a freezer.[2] The storage area should be well-ventilated.

2. Handling and Use:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3][4]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial for personal safety.

PPE CategorySpecific Recommendation
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[3]
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory.[3][5]
Skin and Body Protection A laboratory coat or coveralls should be worn.[6]
Respiratory Protection If working outside a fume hood or if there is a risk of aerosolization, use a respirator with an organic vapor cartridge.[3][5]
  • Hygiene: Avoid eating, drinking, or smoking in the laboratory.[3][4] Wash hands thoroughly after handling the chemical.[4][7]

3. Emergency Procedures:

  • In case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3]

  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]

  • In case of Inhalation: Move the individual to fresh air.[3][4]

  • In case of Ingestion: Do not induce vomiting. Rinse mouth with water.[3] In all cases of exposure, seek medical attention.[3]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow: Handling and Disposal

The following diagram illustrates the logical flow of operations for handling and disposing of this compound.

Workflow for Handling this compound cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Freezer Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Retrieve for Use PrepareWorkstation Prepare Well-Ventilated Workstation DonPPE->PrepareWorkstation HandleChemical Handle Chemical PrepareWorkstation->HandleChemical CollectWaste Collect Waste HandleChemical->CollectWaste Generate Waste LabelWaste Label Waste Container CollectWaste->LabelWaste Dispose Dispose via Licensed Vendor LabelWaste->Dispose

Caption: Logical workflow from receiving to disposal.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.